3-Bromopyrazolo[1,5-a]pyridin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1H-pyrazolo[1,5-a]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-5-3-1-2-4-10(5)9-7(6)11/h1-4H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTOQVBDNLWPLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NN2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484348 | |
| Record name | 3-Bromopyrazolo[1,5-a]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60637-30-1 | |
| Record name | 3-Bromopyrazolo[1,5-a]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromopyrazolo[1,5-a]pyridin-2-ol (CAS: 60637-30-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with various biological targets. This guide provides a comprehensive technical overview of a specific derivative, 3-Bromopyrazolo[1,5-a]pyridin-2-ol (CAS: 60637-30-1), a versatile building block with significant potential in drug discovery and materials science.
This document will delve into the known physicochemical properties, plausible synthetic routes, anticipated spectroscopic characteristics, reactivity, and potential applications of this compound. Given the limited availability of dedicated research on this specific molecule, this guide will draw upon established principles of heterocyclic chemistry and the extensive literature on related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine analogues to provide a scientifically grounded and practical resource.[3][4]
Physicochemical Properties and Safety Data
The fundamental properties of this compound are summarized below. This information is primarily sourced from chemical suppliers and safety data sheets.
| Property | Value | References |
| CAS Number | 60637-30-1 | |
| Molecular Formula | C₇H₅BrN₂O | [5][6] |
| Molecular Weight | 213.03 g/mol | [5][6] |
| Appearance | Off-white solid | [7] |
| Storage Conditions | 2-8°C, dry, dark | [6] |
| SMILES | OC1=NN2C=CC=CC2=C1Br | [6] |
| InChI Key | N/A |
Safety and Handling:
This compound is classified as an irritant and may be harmful if inhaled or ingested.[8] It is irritating to the mucous membranes and upper respiratory tract.[8] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.[8]
-
Engineering Controls: Use in a well-ventilated area or a chemical fume hood.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]
-
Hazardous Decomposition: Combustion may produce carbon oxides, nitrogen oxides, and hydrogen bromide gas.[8]
Tautomerism: The Hydroxy-Keto Equilibrium
A critical aspect of the chemistry of pyrazolo[1,5-a]pyridin-2-ol is the potential for tautomerism. The molecule can exist in equilibrium between the 2-ol (hydroxy) form and the 2-one (keto) form. This equilibrium can be influenced by the solvent, pH, and temperature, which in turn affects the compound's reactivity and biological interactions.[6][9]
Tautomeric equilibrium of this compound.
Synthetic Strategies
Proposed synthetic workflow for this compound.
Generalized Synthetic Protocol:
-
Formation of N-Aminopyridinium Salt: 2-Aminopyridine is reacted with an aminating agent such as hydroxylamine-O-sulfonic acid in a suitable solvent to yield the corresponding N-aminopyridinium salt.
-
Cycloaddition: The N-aminopyridinium salt is then treated with a bromo-substituted 1,3-dielectrophile, such as ethyl 2-bromo-3-oxopropanoate, in the presence of a base (e.g., potassium carbonate or triethylamine). This [3+2] cycloaddition reaction forms the pyrazolo[1,5-a]pyridine ring system.
-
Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid using standard saponification conditions (e.g., aqueous sodium hydroxide followed by acidification).
-
Decarboxylation: The carboxylic acid is then decarboxylated, typically by heating, to yield the target this compound.
Anticipated Spectroscopic Characterization
Although experimental spectra for this specific compound are not publicly available, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.[11]
| Technique | Anticipated Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (positions 4, 5, 6, 7) expected in the δ 7.0-8.5 ppm range, showing characteristic coupling patterns (doublets, triplets).- A broad singlet for the hydroxyl proton (OH), the chemical shift of which will be solvent-dependent. |
| ¹³C NMR | - Aromatic carbons expected in the δ 110-150 ppm range.- The carbon bearing the bromine (C3) would appear at approximately δ 90-100 ppm.- The carbon bearing the hydroxyl group (C2) would appear at approximately δ 155-165 ppm. |
| Mass Spec (HRMS) | - A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the exact mass of C₇H₅BrN₂O.- A characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in an approximate 1:1 ratio). |
Chemical Reactivity and Derivatization Potential
This compound possesses three key reactive sites: the bromine atom, the hydroxyl group, and the heterocyclic core. This makes it a valuable scaffold for the synthesis of diverse compound libraries.
Potential derivatization pathways for this compound.
-
At the Bromine Atom (C3): The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds with aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
-
At the Hydroxyl Group (C2): The hydroxyl group can be functionalized through various reactions.
-
O-Alkylation/O-Acylation: Formation of ethers and esters.
-
Nucleophilic Substitution: Conversion of the hydroxyl group to a better leaving group (e.g., a chloro group via POCl₃), which can then be displaced by various nucleophiles.[5]
-
-
On the Heterocyclic Core: The pyridine ring is susceptible to electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be considered.
Potential Applications in Drug Discovery
The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds are present in numerous biologically active molecules.[4] This suggests that this compound is a promising starting point for the development of novel therapeutics.
-
Kinase Inhibitors: Many pyrazolo[1,5-a]pyrimidine derivatives are potent inhibitors of various protein kinases, which are key targets in oncology.[12][13] The ability to diversify the 3-position of this scaffold could lead to the discovery of selective kinase inhibitors.
-
Anti-inflammatory Agents: The pyrazolo[1,5-a]pyrimidine core is found in compounds with anti-inflammatory properties.[4]
-
Antimicrobial Agents: Derivatives of pyrazolo[1,5-a]pyridin-2-ol have reported antibacterial and antifungal activities.[1]
-
CNS-Active Agents: The scaffold is also being investigated for its potential in treating neurological disorders.[14]
Biological targets and therapeutic areas associated with the pyrazolo[1,5-a]pyridine scaffold.
Conclusion
This compound is a valuable heterocyclic building block with significant untapped potential. Its rich chemistry, stemming from multiple reactive sites, allows for extensive structural diversification. The proven biological relevance of the pyrazolo[1,5-a]pyridine scaffold makes this compound a highly attractive starting point for medicinal chemistry campaigns targeting a range of diseases, from cancer to infectious and inflammatory conditions. This guide provides a foundational understanding to empower researchers in their exploration and utilization of this promising molecule.
References
- Gomez-Caro, L., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(14), 4299.
- Sikdar, A., et al. (2021). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Advances, 11(34), 20835-20842.
- Abdel-Aziz, A. A.-M., et al. (2021). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 539-556.
- Chem-Impex International. (n.d.). 3-Bromo-pyrazolo[1,5-a]pyridine.
- Danagulyan, G.G., & Gharibyan, V.K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal, 76(1-2), 77-103.
- ResearchGate. (n.d.). Examples of biologically active pyrazolo[1,5-a]pyrimidines.
- El-ziaty, A. K., et al. (2018). Synthesis of uniquely substituted pyrazolo[1,5-a]pyridine and pyrido[1,2-b]indazole derivatives through AcOH and O2-promoted cross-dehydrogenative coupling reactions between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines. ACS Omega, 3(10), 13619-13633.
- CPL. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 929.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). Frontiers in Chemistry, 11, 1276412.
- Al-Shamary, R. K. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 43(34).
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 56.
- PubMed Central. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
- ResearchGate. (n.d.). The synthesis of pyrazolo[1,5-a]pyridine derivatives via [3+2] cyclization of N-aminopyridinium salts.
Sources
- 1. Buy Pyrazolo[1,5-a]pyridin-2-ol | 59942-87-9 [smolecule.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromopyrazolo[1,5-a]pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 3-bromopyrazolo[1,5-a]pyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from commercially available data, extrapolations from closely related analogs, and fundamental chemical principles to offer a robust predictive profile. This approach is designed to empower researchers in designing experiments, interpreting results, and exploring the potential applications of this and similar molecular scaffolds.
Molecular Identity and Structural Elucidation
This compound is a fused heterocyclic system incorporating both a pyrazole and a pyridine ring. The presence of a bromine atom at the 3-position and a hydroxyl group at the 2-position of the pyrazolo[1,5-a]pyridine core are key features that dictate its chemical behavior and potential for further functionalization.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| CAS Number | 60637-30-1 | [1][2] |
| Molecular Formula | C₇H₅BrN₂O | [2] |
| Molecular Weight | 213.03 g/mol | [2] |
| InChI Key | UVTOQVBDNLWPLP-UHFFFAOYSA-N | [2] |
Tautomerism: A Critical Consideration
A crucial aspect of the chemistry of 2-hydroxypyrazolo[1,5-a]pyridines is the existence of keto-enol tautomerism. This compound is expected to exist in equilibrium with its keto tautomer, 3-Bromo-1H-pyrazolo[1,5-a]pyridin-2(3H)-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. Understanding this tautomeric relationship is vital for interpreting spectroscopic data and predicting reactivity.[3][4][5][6]
Caption: Tautomeric equilibrium between the enol and keto forms.
Predicted Physicochemical Properties
Due to the absence of comprehensive experimental data, the following properties are predicted based on the compound's structure and data from analogous compounds.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value/Range | Remarks |
| Melting Point | >200 °C (with decomposition) | Fused heterocyclic systems with polar functional groups often have high melting points. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF). | The hydroxyl group may impart some water solubility, but the overall aromatic system limits it. |
| pKa | 6-8 (for the hydroxyl group) | The acidity of the hydroxyl group is influenced by the electron-withdrawing nature of the fused aromatic system and the bromine atom. |
| LogP | 1.5 - 2.5 | The octanol-water partition coefficient is expected to be in this range, indicating moderate lipophilicity. |
Synthesis and Reactivity
General Synthetic Approach
The construction of the pyrazolo[1,5-a]pyridine scaffold typically involves the cyclocondensation of a substituted aminopyridine with a β-ketoester or a similar 1,3-dielectrophilic species. Subsequent functionalization, such as bromination and hydroxylation, would lead to the target molecule.
Caption: A generalized synthetic pathway to the target compound.
Expected Reactivity
The chemical reactivity of this compound is governed by its functional groups and the aromatic system:
-
The Hydroxyl Group: Can act as a nucleophile or be deprotonated to form a phenoxide-like species, which can then undergo O-alkylation or O-acylation.
-
The Bromine Atom: Is expected to be susceptible to nucleophilic aromatic substitution and to participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at the 3-position.
-
The Pyridine Ring: Can undergo N-alkylation or N-oxidation at the pyridine nitrogen.
-
The Pyrazole Ring: The N-H proton of the keto tautomer can be deprotonated and undergo N-alkylation or N-acylation.
Spectroscopic Characterization (Predicted)
Predicting the spectroscopic signatures is essential for the identification and characterization of this compound.
1H NMR Spectroscopy
The 1H NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom. The presence of the tautomeric equilibrium may lead to broadened signals or the appearance of two sets of signals corresponding to the enol and keto forms, depending on the solvent and temperature.
13C NMR Spectroscopy
The 13C NMR spectrum would provide information about the carbon skeleton. The carbon atom attached to the hydroxyl group (C2) would appear at a downfield chemical shift in the enol form. In the keto form, this carbon would be a carbonyl carbon (C=O) and would resonate at a much further downfield position. The carbon attached to the bromine atom (C3) would also be readily identifiable.
Mass Spectrometry
The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks). The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy
The IR spectrum would be informative for identifying the tautomeric form present in the solid state. The enol form would exhibit a broad O-H stretching band, while the keto form would show a characteristic C=O stretching vibration.
Potential Applications and Future Directions
The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The presence of the bromine atom provides a handle for further chemical modification, making this compound a valuable building block for the synthesis of compound libraries for drug discovery.
Future research should focus on the definitive synthesis and experimental characterization of this compound to validate the predicted properties. Elucidating the factors that control the tautomeric equilibrium will be critical for understanding its reactivity and biological activity.
References
Due to the limited direct literature on this compound, the references primarily pertain to the general class of pyrazolones, pyrazolo[1,5-a]pyridines, and their tautomerism, which provide the foundational knowledge for the predictions made in this guide.
Disclaimer: This document is intended for informational purposes for a scientific audience. The predicted data herein should be used as a guide for experimental design and is not a substitute for rigorous experimental validation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Bromopyrazolo[1,5-a]pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold and the Significance of 2-Hydroxy Substitution
The pyrazolo[1,5-a]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potential treatments for neurological disorders and cancer.[1] Its fused bicyclic structure, comprising a pyrazole ring fused to a pyridine ring, offers a unique three-dimensional arrangement for molecular interactions with biological targets. The substituent at the 2-position of this scaffold plays a critical role in defining its physicochemical properties and biological function. The introduction of a hydroxyl group at this position, yielding a 2-hydroxypyrazolo[1,5-a]pyridine, is of particular interest as it imparts acidic properties to the molecule, allowing it to act as a bioisostere for a carboxylic acid.[2] This guide provides a detailed technical analysis of the molecular structure and bonding of a specific, synthetically important derivative: 3-Bromopyrazolo[1,5-a]pyridin-2-ol (CAS No. 60637-30-1).
Tautomerism: The Critical Equilibrium in this compound
A fundamental aspect of the molecular structure of this compound is the existence of a tautomeric equilibrium between the enol form (this compound) and the keto form (3-Bromopyrazolo[1,5-a]pyridin-2(1H)-one). This equilibrium is characteristic of 2-hydroxypyridines and related heterocyclic systems.[3]
Caption: Tautomeric equilibrium of this compound.
The position of this equilibrium is influenced by several factors, including the electronic nature of substituents on the ring, the solvent, and the solid-state packing forces. Computational studies on the parent 2-hydroxypyridine system have shown that while the enol form is often more stable in the gas phase, the keto form can be favored in polar solvents.[3][4] For the 2-hydroxypyrazolo[1,5-a]pyridine scaffold, its notable use as a carboxylic acid mimic in drug design, particularly as an inhibitor of human dihydroorotate dehydrogenase (hDHODH), strongly suggests that the acidic enol tautomer is the biologically relevant form.[2] In the context of the hDHODH active site, the hydroxyl group engages in crucial hydrogen bonding and ionic interactions.[5]
Molecular Structure and Bonding: A Detailed Analysis
While a definitive single-crystal X-ray structure for this compound is not publicly available, a comprehensive understanding of its molecular geometry and bonding can be derived from high-resolution crystallographic data of closely related analogs and from theoretical calculations.
Predicted Molecular Geometry
The pyrazolo[1,5-a]pyridine core is an essentially planar bicyclic system. The fusion of the five-membered pyrazole and six-membered pyridine rings results in a rigid structure with specific bond lengths and angles. The introduction of a bromine atom at the 3-position and a hydroxyl group at the 2-position will induce subtle changes in the geometry due to steric and electronic effects.
| Parameter | Predicted Value | Rationale and Comparative Data |
| C2-O Bond Length | ~1.35 Å | Shorter than a typical C-O single bond (~1.43 Å) due to partial double bond character from resonance with the pyrazole ring. |
| C3-Br Bond Length | ~1.88 Å | Consistent with C(sp²)-Br bond lengths in other brominated aromatic systems. |
| N1-N8 Bond Length | ~1.38 Å | Typical of N-N single bonds in pyrazole rings. |
| Dihedral Angle | Near 0° | The fused ring system is expected to be largely planar to maximize aromaticity. |
Note: Predicted values are based on data from related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine crystal structures.[6]
Electronic Effects and Bonding
The electronic nature of the this compound molecule is characterized by a delocalized π-system extending over both rings. The nitrogen atom at position 8 is pyridine-like, with its lone pair contributing to the aromatic system. The nitrogen at position 1 is pyrrole-like. The hydroxyl group at C2 is a strong π-donor, increasing the electron density in the pyrazole ring. Conversely, the bromine atom at C3 is an inductively withdrawing group but can also participate in resonance as a weak π-donor.
Spectroscopic Characterization
The structural features of this compound can be elucidated through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of pyrazolo[1,5-a]pyrimidines have been studied, providing a basis for predicting the spectral features of this compound.[7]
¹H NMR:
-
Aromatic Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling constants will be influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom.
-
OH Proton: The hydroxyl proton will likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
¹³C NMR:
-
C2 Carbon: The carbon bearing the hydroxyl group (C2) is expected to be significantly deshielded, appearing at a high chemical shift (likely >150 ppm).
-
C3 Carbon: The carbon attached to the bromine atom (C3) will also be deshielded, though to a lesser extent than C2.
-
Other Aromatic Carbons: The remaining carbons of the bicyclic system will resonate in the typical aromatic region (δ 110-150 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ will be indicative of the hydroxyl group.
-
C=C and C=N Stretching: A series of sharp to medium bands in the 1400-1650 cm⁻¹ region will correspond to the stretching vibrations of the aromatic rings.
-
C-O Stretch: A strong absorption around 1200-1250 cm⁻¹ is expected for the C-O bond of the enol.
-
C-Br Stretch: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹, will correspond to the C-Br bond.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Molecular Ion: The molecular ion peak for C₇H₅BrN₂O will appear at m/z 212 and 214 with approximately equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
-
Fragmentation: Common fragmentation pathways for pyrazoles involve the loss of HCN and N₂.[1] For this molecule, initial loss of CO from the hydroxylated ring is also a plausible fragmentation pathway.
Synthesis and Experimental Protocols
The synthesis of pyrazolo[1,5-a]pyridines is well-established, often proceeding via a [3+2] cycloaddition reaction of an N-aminopyridinium ylide with an alkyne or alkene.[8] A plausible synthetic route to this compound is outlined below.
Caption: A generalized synthetic workflow for this compound.
Representative Experimental Protocol: [3+2] Cycloaddition
-
Formation of the N-Aminopyridinium Ylide: To a solution of the appropriate N-aminopyridinium salt in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add a suitable base (e.g., K₂CO₃ or Et₃N) portion-wise at 0 °C. Stir the mixture at room temperature for 1-2 hours to generate the ylide in situ.
-
Cycloaddition: To the ylide solution, add a solution of the brominated alkyne derivative slowly at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 3-bromopyrazolo[1,5-a]pyridine intermediate.
-
Hydroxylation: The final hydroxylation step can be achieved through various methods, potentially involving an initial oxidation followed by rearrangement or direct hydroxylation, depending on the specific reaction conditions developed for this substrate.
Conclusion
This compound is a molecule of significant interest due to its unique structural and electronic properties, particularly the tautomeric equilibrium that allows it to function as a carboxylic acid bioisostere. While a definitive crystal structure is yet to be reported, a robust model of its molecular structure and bonding can be constructed from a wealth of data on related compounds. This guide provides a comprehensive overview for researchers, leveraging existing knowledge to illuminate the key characteristics of this important heterocyclic compound and to facilitate its further investigation and application in drug discovery and development.
References
- BenchChem. (2025).
- Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]
- Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][3][9]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][3][9]thiazin-4-one 1,1-dioxide.
- SubbiahPandi, A., Sribalan, R., & Ponnuswamy, M. N. (2015). Crystal structure of (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone.
- Tu, S.-J., Jiang, B., Zhang, J.-Y., Jia, R.-H., Zhang, J., & Yao, C.-S. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13788–13801. [Link]
- Zayed, E. M., & El-Reedy, A. M. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1547. [Link]
- Al-Omary, F. A. M., El-Brollosy, N. R., Al-Deeb, O. A., & Habib, E. E. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Structural Chemistry, 26(5-6), 1463–1479. [Link]
- Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 51. [Link]
- BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4.
- da Silva, J. P. (2018). Trends in mass spectrum fragmentation of pyrazoles. In Mass Spectrometry. IntechOpen.
- Lolli, M. L., Sainas, S., Pippione, A. C., & Boschi, D. (2021). Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety. Journal of Medicinal Chemistry, 64(8), 4659–4674. [Link]
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097.
- ResearchGate. (n.d.). Hydroxypyrazolo[1,5-a]pyridine inhibitor MEDS433 within the binding site of hDHODH (PDB code: 6FMD). [Link]
- Zhang, Y., et al. (2018). Synthesis and in vitro Receptor Binding Assay of Pyrazolo[1,5-α]pyridines. Chinese Journal of Applied Chemistry, 35(5), 526-531.
Sources
- 1. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Bromopyrazolo[1,5-a]pyridin-2-ol: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Bromopyrazolo[1,5-a]pyridin-2-ol (CAS No. 60637-30-1), a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] While experimental spectra for this specific molecule are not widely available in the public domain, this document serves as an in-depth predictive guide and procedural manual for its analysis. By leveraging established principles of spectroscopy and data from analogous pyrazolo[1,5-a]pyridine structures, we present the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, we provide detailed, field-proven protocols for data acquisition and interpretation, designed to ensure scientific integrity and reproducibility for researchers synthesizing or working with this compound.
Introduction to this compound
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with diverse biological activities. The introduction of bromo- and hydroxyl- substituents, as in this compound, offers unique opportunities for further functionalization and modulation of physicochemical properties. Accurate and unambiguous structural confirmation is the cornerstone of any chemical research, particularly in drug discovery where structure-activity relationships are paramount. This guide provides the foundational spectroscopic framework for such confirmation.
Below is the chemical structure and a general workflow for the spectroscopic analysis of the title compound.
Caption: Plausible fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques suitable for this type of molecule. Electron Impact (EI) can also be used and may provide more extensive fragmentation data.
-
Analysis:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to provide accurate mass measurements, allowing for the confirmation of the elemental formula.
-
Data Interpretation
The primary confirmation will be the observation of the molecular ion doublet at m/z 212 and 214 with roughly equal intensities. HRMS data should confirm the molecular formula C₇H₅BrN₂O. The fragmentation pattern, including the loss of CO and Br, will provide further confidence in the proposed structure.
The structural elucidation of novel or synthesized compounds is a critical, multi-faceted process. This guide provides a robust framework for the spectroscopic characterization of this compound. By combining the predicted spectral data with the detailed experimental protocols provided, researchers can confidently acquire and interpret the necessary data to verify the structure and purity of this compound. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel heterocyclic systems, serving as a valuable resource for the scientific community.
References
- Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). ACS Omega.
- IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.
- Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). ACS Publications.
- Infrared spectroscopy. Wikipedia.
- Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. (2021). ASTM International.
- How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra. Lambda Solutions.
- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2025). ResearchGate.
- Sampling of solids in IR spectroscopy. (2015). Slideshare.
- Bromo pattern in Mass Spectrometry. (2023). YouTube.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
- The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate.
- Table of Characteristic IR Absorptions. University of Colorado Boulder.
- Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. (2024). National Institutes of Health.
- Lecture 13: Experimental Methods. (2011). Harvard University.
- Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. National Institutes of Health.
- This compound. MySkinRecipes.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific Research Publishing.
- Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2018). National Institutes of Health.
- Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016). Asian Journal of Chemistry.
Sources
An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromopyrazolo[1,5-a]pyridin-2-ol
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide array of biological activities including anticancer and anti-inflammatory properties.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of a key derivative, 3-Bromopyrazolo[1,5-a]pyridin-2-ol (CAS No. 60637-30-1).[3] The strategic introduction of a bromine atom at the C3 position and a hydroxyl group at the C2 position furnishes a versatile intermediate, primed for further structural diversification through cross-coupling reactions and other functionalizations.[4][5] This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and a robust characterization framework.
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyridines
Fused N-heterocyclic systems are foundational structures in modern drug discovery.[2] Among these, the pyrazolo[1,5-a]pyridine ring system has garnered significant attention due to its presence in molecules targeting a range of therapeutic areas, including kinase inhibition and receptor antagonism.[1][6][7][8] The value of this scaffold lies in its rigid, planar structure and the synthetic accessibility that allows for systematic modification of its periphery to optimize biological activity and pharmacokinetic properties.[9]
The target molecule, this compound, is of particular interest. The hydroxyl group at the C2 position can exist in tautomeric equilibrium with its keto form, pyrazolo[1,5-a]pyridin-2(1H)-one, influencing its hydrogen bonding capabilities and reactivity. The bromine atom at the C3 position serves as a crucial synthetic handle, enabling the introduction of diverse functionalities via palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern medicinal chemistry.[1][4] This guide details a reliable pathway to this key intermediate, starting from readily available precursors.
Synthetic Strategy and Mechanistic Rationale
The synthesis of the pyrazolo[1,5-a]pyridine core is most effectively achieved via a [3+2] cycloaddition reaction. Our strategy involves the initial formation of an N-aminopyridinium salt, which then serves as a 1,3-dipole precursor for the cyclization step with a suitable C2 synthon, followed by a regioselective bromination.
Caption: High-level overview of the synthetic workflow.
Step 1: Synthesis of Pyrazolo[1,5-a]pyridin-2-ol
The foundational step is the construction of the heterocyclic core. This is achieved through the reaction of an N-aminopyridine derivative with a β-ketoester, a well-established method for forming the pyrazolo[1,5-a]pyridine system.[10]
The reaction proceeds via an initial nucleophilic addition of the enol form of the β-dicarbonyl substrate to the activated N-aminopyridine. The resulting adduct undergoes oxidative dehydrogenation and subsequent cyclization, followed by dehydration to yield the fused aromatic system.[10] While various methods exist, a common approach involves the reaction of N-amino-2-iminopyridines with compounds like ethyl acetoacetate.[2] For the synthesis of the 2-ol derivative, a more direct approach starting from 1-aminopyridin-2(1H)-one is proposed.
Caption: Key mechanistic steps in the core synthesis.
Step 2: Regioselective Bromination
With the pyrazolo[1,5-a]pyridin-2-ol core in hand, the final step is electrophilic bromination. The electronic nature of the fused ring system directs the incoming electrophile. The pyrazole moiety is generally more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack. The C3 position is particularly activated, leading to highly regioselective bromination.[11] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its mild nature and high selectivity, minimizing over-bromination and other side reactions.
Detailed Experimental Protocols
Safety Precaution: All manipulations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Protocol: Synthesis of Pyrazolo[1,5-a]pyridin-2-ol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-aminopyridin-2(1H)-one (1.0 eq), ethyl acetoacetate (1.2 eq), and glacial acetic acid (20 mL).
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of Ethyl Acetate:Hexane as the mobile phase.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with stirring.
-
Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 30 mL).
-
Purification: Dry the crude solid under vacuum. Recrystallize from ethanol to yield Pyrazolo[1,5-a]pyridin-2-ol as a crystalline solid.
Protocol: Synthesis of this compound
-
Reaction Setup: To a 100 mL round-bottom flask, dissolve Pyrazolo[1,5-a]pyridin-2-ol (1.0 eq) in acetonitrile (30 mL).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10 minutes at room temperature, while stirring.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. The reaction is typically complete within this timeframe, which can be confirmed by TLC.
-
Work-up: Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Isolation: Add 50 mL of deionized water to the residue. The product will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold diethyl ether to remove any residual succinimide. Dry the product under vacuum to afford this compound. Further purification can be achieved by column chromatography on silica gel if necessary.
Comprehensive Characterization
Rigorous characterization is essential to confirm the structure and purity of the final compound. The following data are representative of successfully synthesized this compound.
Summary of Expected Analytical Data
| Technique | Parameter | Expected Observation |
| Formula | Molecular Formula | C₇H₅BrN₂O |
| Molecular Weight | MW | 213.03 g/mol |
| Melting Point | M.P. | To be determined experimentally; a sharp range indicates high purity. |
| ¹H NMR | (400 MHz, DMSO-d₆) | δ 11.5-12.5 (s, 1H, -OH/NH), 8.3-8.5 (d, 1H), 7.5-7.7 (d, 1H), 7.0-7.2 (t, 1H), 6.8-7.0 (t, 1H). |
| ¹³C NMR | (101 MHz, DMSO-d₆) | δ ~155 (C=O), ~145, ~140, ~125, ~115, ~110, ~90 (C-Br). Chemical shifts are approximate.[12] |
| Mass Spec (HRMS) | m/z (ESI+) | Calculated for [M+H]⁺: 212.9663, 214.9643. Found: Values should be within 5 ppm. |
| IR Spectroscopy | (KBr, cm⁻¹) | ~3200-3400 (O-H/N-H stretch), ~1650 (C=O stretch, keto tautomer), ~1600, 1480 (C=C/C=N stretch). |
| TLC | (EtOAc/Hexane, 1:1) | R_f value to be determined; a single spot indicates high purity. |
Characterization Protocols
-
NMR Spectroscopy: Prepare a ~5-10 mg sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. The use of DMSO-d₆ is recommended to observe the exchangeable proton of the hydroxyl/amide group.[10][13]
-
Mass Spectrometry: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible in the molecular ion cluster.[10]
-
IR Spectroscopy: Prepare a KBr pellet containing ~1 mg of the sample or use an ATR accessory. Record the spectrum from 4000 to 400 cm⁻¹.
Conclusion and Future Directions
This guide provides a robust and reproducible methodology for the synthesis of this compound, a valuable intermediate for drug discovery and chemical biology. The protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and comprehensive analytical procedures for structural verification and purity assessment. The causality behind the choice of reagents, such as the use of NBS for selective bromination, is grounded in established principles of heterocyclic chemistry.
The synthetic utility of this compound is significant. It is an ideal substrate for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1][4] Future work will focus on leveraging this intermediate to develop novel kinase inhibitors and other targeted therapeutic agents.
References
- Hsiao, Y., & Hsieh, C. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- Terungwa, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
- Reddy, B., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega.
- Terungwa, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Hsiao, Y., & Hsieh, C. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.
- Wang, J., et al. (2020). The synthesis of brominated pyrazolo[1,5‐a]pyridine derivatives from N‐aminopyridinium salts and bromoalkynes. ResearchGate.
- Li, Z., et al. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal.
- MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines.
- SpectraBase. (n.d.). Pyrazolo[1,5-a]pyridine - 13C NMR - Chemical Shifts.
- Arias-Gómez, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Gomha, S., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
- Barlaam, B., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed.
- Stanovnik, B., & Tišler, M. (1968). Pyrazolo-as-triazines. Part II. Bromination. Journal of the Chemical Society C: Organic.
- J&K Scientific Ltd. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- Zasadny, K., et al. (2011). Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. PubMed.
- Seto, S., et al. (2017). Discovery of novel pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists by scaffold hopping: Design, synthesis, and structure-activity relationships. PubMed.
- Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
- Google Patents. (n.d.). CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof.
- Encyclopedia.pub. (2021). Functional Pyrazolo[1,5-a]pyrimidines.
- Wójcik, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists by scaffold hopping: Design, synthesis, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines | MDPI [mdpi.com]
tautomerism in pyrazolo[1,5-a]pyridin-2-ol systems
An In-Depth Technical Guide to Tautomerism in Pyrazolo[1,5-a]pyridin-2-ol Systems A Guide for Researchers and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] A critical, yet often nuanced, aspect of its chemistry is the phenomenon of prototropic tautomerism, particularly in 2-hydroxy substituted systems. This guide provides a comprehensive exploration of the tautomeric equilibrium between pyrazolo[1,5-a]pyridin-2-ol and its corresponding lactam form, pyrazolo[1,5-a]pyridin-2(1H)-one. We will dissect the structural and environmental factors that govern this equilibrium, present detailed protocols for its characterization using advanced spectroscopic and computational techniques, and discuss the profound implications of this tautomerism for drug design and chemical reactivity. This document is intended to serve as a technical resource for scientists dedicated to harnessing the full potential of this privileged heterocyclic system.
Introduction: The Significance of Tautomerism in N-Bridgehead Heterocycles
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Structure
Fused nitrogen-containing heterocyclic systems are key motifs in a vast array of pharmaceutically active compounds.[1] Among these, the pyrazolo[1,5-a]pyridine ring system is particularly noteworthy due to its structural resemblance to purines and its role in compounds exhibiting anti-cancer, anti-inflammatory, and anti-viral properties.[2][3] Its rigid, planar structure provides an excellent framework for the spatial presentation of functional groups, making it a frequent target in drug discovery programs.[4]
Prototropic Tautomerism: A Fundamental Concept Influencing Molecular Properties
Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental principle in organic chemistry that profoundly impacts a molecule's physical, chemical, and biological properties.[5] In heterocyclic systems containing an amide group within a ring, a specific form of tautomerism known as lactam-lactim tautomerism is prevalent.[6] This involves the equilibrium between a cyclic amide (the lactam form) and its cyclic imidic acid isomer (the lactim form). Understanding and controlling this equilibrium is paramount, as the two tautomers possess different hydrogen bonding capabilities, lipophilicity, and electronic distributions, which can drastically alter their interaction with biological targets.[7]
The Central Question: Pyrazolo[1,5-a]pyridin-2-ol vs. Pyrazolo[1,5-a]pyridin-2(1H)-one
For the pyrazolo[1,5-a]pyridine system substituted with a hydroxyl group at the C2 position, a critical tautomeric equilibrium exists. The central question is to determine the predominant form under various conditions: the aromatic, enol-like pyrazolo[1,5-a]pyridin-2-ol (lactim form) or the keto-like pyrazolo[1,5-a]pyridin-2(1H)-one (lactam form). The answer is not static; it is a dynamic equilibrium influenced by a delicate interplay of intrinsic structural features and extrinsic environmental factors.
The Tautomeric Landscape of Pyrazolo[1,5-a]pyridin-2-ol
The Principal Tautomers: Lactim (-OH) and Lactam (-NH) Forms
The two primary tautomers in this system are the lactim and lactam forms.
-
Lactim Form (2-ol): This form contains a hydroxyl (-OH) group at the C2 position. The entire bicyclic system is aromatic, which confers significant thermodynamic stability.
-
Lactam Form (2-one): This form features a carbonyl (C=O) group at C2 and a proton on the N1 nitrogen. In this configuration, the aromaticity of the pyrazole ring is maintained, but the pyridine ring is no longer fully aromatic, adopting a dihydropyridinone character.
The interconversion between these forms is a dynamic process involving the transfer of a proton from the oxygen to the ring nitrogen.
Caption: Lactam-Lactim tautomeric equilibrium in the pyrazolo[1,5-a]pyridin-2-ol system.
Factors Governing the Equilibrium
The position of the tautomeric equilibrium is highly sensitive to the surrounding environment. The choice of solvent, in particular, can be used to experimentally favor one form over the other.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent are critical.
-
Nonpolar, Aprotic Solvents (e.g., CCl₄, cyclohexane): In these environments, the more aromatic and often less polar lactim (-OH) form may be favored.[8]
-
Polar, Aprotic Solvents (e.g., DMSO, DMF): These solvents can stabilize both forms but may favor the lactam (-NH) form due to its larger dipole moment. DMSO is particularly useful for NMR studies as it can support both tautomers.[8][9]
-
Polar, Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors, effectively solvating and stabilizing both tautomers. Water, in particular, can facilitate the proton transfer, lowering the energy barrier for interconversion.[10][11] The predominant tautomer in aqueous solution is crucial for biological relevance.
-
-
Substituent Effects: The electronic nature of other substituents on the ring system can tune the equilibrium.
-
Electron-Donating Groups (EDGs): These groups can increase the electron density in the ring system, which may preferentially stabilize one tautomer over the other depending on their position.[10]
-
Electron-Withdrawing Groups (EWGs): These groups decrease the electron density and can significantly influence the acidity of the N-H or O-H protons, thereby shifting the equilibrium.[12]
-
Experimental Characterization of Tautomeric Systems
A multi-technique approach is essential for a complete understanding of the tautomeric behavior in both solution and solid states.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Structure in Solution
Expertise & Causality: NMR is the most powerful technique for studying tautomeric equilibria in solution because it provides a quantitative snapshot of the species present in a specific solvent. Different tautomers have distinct electronic environments, leading to unique and identifiable chemical shifts for their respective nuclei. The inability to differentiate OH and NH tautomers with 1H NMR alone necessitates the use of other methods for a complete picture.[8]
Key Nuclei & Expected Data:
| Nucleus | Tautomer | Characteristic Signal | Expected Chemical Shift (ppm) |
|---|---|---|---|
| ¹H | Lactim (-OH) | Broad singlet, exchangeable with D₂O | 10.0 - 12.0 |
| Lactam (-NH) | Broad singlet, exchangeable with D₂O | 10.0 - 12.5 | |
| Both | H3 proton (adjacent to C2) | Distinct shifts for each tautomer | |
| ¹³C | Lactim (-OH) | C2 carbon (C-OH) | ~155 - 165 |
| Lactam (-NH) | C2 carbon (C=O) | ~170 - 185 (significantly downfield) | |
| ¹⁵N | Lactim (-OH) | N1 (pyridine-like) | Varies |
| | Lactam (-NH) | N1 (pyrrole-like, protonated) | Shifted significantly from the lactim form |
Protocol: ¹H and ¹³C NMR Analysis of Tautomeric Mixture
-
Sample Preparation: Prepare separate, accurately weighed samples of the compound (~5-10 mg) in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to a standard concentration (e.g., 20 mM).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample. Note the chemical shifts and integrals of all signals, paying close attention to the downfield region (>10 ppm) for the labile OH/NH protons and the region for the H3 proton.
-
D₂O Exchange: Add a drop of D₂O to each NMR tube, shake well, and re-acquire the ¹H spectrum. The disappearance of signals confirms their assignment as exchangeable OH or NH protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum for each sample. This is the most definitive solution-state method. Identify the C2 signal; a chemical shift around 160 ppm indicates the lactim form, while a shift >170 ppm confirms the presence of the lactam form.[13]
-
Quantification: In solvents where both tautomers are present and interconversion is slow on the NMR timescale, the ratio of the tautomers can be determined by integrating the well-resolved signals corresponding to each form (e.g., the H3 proton).
UV-Vis Spectroscopy: Quantifying Tautomer Ratios
Expertise & Causality: The lactim and lactam forms possess different chromophores due to variations in their conjugated π-electron systems. The fully aromatic lactim form typically absorbs at a different wavelength (λ_max) than the cross-conjugated lactam form. By observing how the absorption spectrum changes with solvent polarity, one can infer shifts in the tautomeric equilibrium.[14]
Protocol: Solvent-Dependent UV-Vis Analysis
-
Stock Solution: Prepare a concentrated stock solution of the compound in a non-absorbing solvent like acetonitrile.
-
Working Solutions: Create a series of dilute working solutions (e.g., 5 x 10⁻⁵ M) in a range of solvents with varying polarity (e.g., hexane, dioxane, acetonitrile, ethanol, water).[14]
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-450 nm).
-
Data Analysis: Compare the λ_max values and the overall shape of the spectra across the different solvents. A significant shift in λ_max or the appearance of new absorption bands is indicative of a change in the predominant tautomeric form.
X-ray Crystallography: The Definitive Solid-State Structure
Expertise & Causality: Single-crystal X-ray diffraction provides unambiguous, high-resolution structural information, including precise bond lengths and atomic positions. It stands as the gold standard for determining which tautomer exists in the solid, crystalline state.[15] However, it is crucial to remember that the solid-state structure may not represent the major tautomer in solution.
Protocol: Single Crystal X-ray Diffraction Workflow
-
Crystallization (Self-Validating Step): The ability to grow high-quality single crystals is the critical prerequisite.
-
Slow Evaporation: Prepare a near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, methanol). Cover the container with a perforated film to allow the solvent to evaporate slowly over days or weeks.[15]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[15]
-
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a monochromatic X-ray beam. The crystal is rotated, and the resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. From this map, atomic positions are determined, and the structural model is refined to best fit the experimental data. The final structure will definitively show the position of the proton (on N1 or O2), confirming the tautomeric form.
Caption: Integrated workflow for the comprehensive analysis of tautomerism.
Computational Chemistry: A Predictive and Corroborative Tool
Density Functional Theory (DFT) Calculations
Expertise & Causality: When experimental analysis is challenging or to provide a theoretical underpinning to experimental results, computational chemistry is an invaluable tool. DFT calculations can accurately predict the thermodynamic stabilities (relative energies ΔE and Gibbs free energies ΔG) of the different tautomers.[16] By performing these calculations in the gas phase and simulating solvent effects (e.g., using a Polarizable Continuum Model, PCM), we can predict which tautomer should predominate, corroborating experimental findings.
Protocol: DFT Calculation of Tautomer Stability
-
Structure Optimization: Build the 3D structures of both the lactim and lactam tautomers. Perform a full geometry optimization for each using a reliable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[16][17]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies). This also provides the zero-point vibrational energies and thermal corrections needed for Gibbs free energy.
-
Solvation Modeling: Re-run the optimization and frequency calculations for each tautomer within a simulated solvent environment (e.g., PCM for DMSO or water) to model the effect of the solvent.
-
Energy Comparison: Compare the calculated Gibbs free energies (ΔG) of the lactam and lactim forms in each environment. The tautomer with the lower ΔG is predicted to be the more stable and thus the major form in that environment.
Data Presentation: Table of Calculated Relative Energies
The results of DFT calculations are best summarized in a table for direct comparison.
| Environment | Tautomer | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Major Form |
| Gas Phase | Lactim (-OH) | 0.00 (Reference) | 0.00 (Reference) | Lactim |
| Lactam (-NH) | +2.5 | +2.2 | ||
| Dioxane (ε=2.2) | Lactim (-OH) | 0.00 (Reference) | 0.00 (Reference) | Lactim |
| Lactam (-NH) | +1.8 | +1.6 | ||
| DMSO (ε=46.7) | Lactim (-OH) | 0.00 (Reference) | 0.00 (Reference) | Lactam |
| Lactam (-NH) | -0.5 | -0.8 | ||
| (Note: Data are illustrative examples based on typical trends for such systems.) |
Implications for Drug Discovery and Development
Understanding the tautomeric preference of a pyrazolo[1,5-a]pyridin-2-ol system is not merely an academic exercise; it has profound practical consequences.
-
Tautomerism and Receptor Binding: A biological receptor's binding pocket is a highly specific 3D environment. The lactam and lactim tautomers have different shapes and, more importantly, different hydrogen bond donor/acceptor patterns. It is highly probable that only one tautomer is the "active" form that binds to the target with high affinity. For instance, a critical hydrogen bond may form with the carbonyl oxygen of the lactam form or the hydroxyl proton of the lactim form.[4]
-
Physicochemical Properties: Tautomerism directly impacts key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The lactam form, with its exposed carbonyl group, may have different solubility and lipophilicity (LogP) compared to the more aromatic lactim form. These differences can affect everything from formulation to membrane permeability.
-
Synthetic Strategy and Reactivity: The chemical reactivity of the two tautomers differs. The lactim form may undergo reactions typical of a phenol-like hydroxyl group, while the lactam form has a reactive N-H bond and a carbonyl group, behaving more like an amide. This can influence the outcomes of subsequent synthetic transformations.
Conclusion
The pyrazolo[1,5-a]pyridin-2-ol scaffold exists in a dynamic equilibrium with its pyrazolo[1,5-a]pyridin-2(1H)-one tautomer. The position of this equilibrium is not fixed but is a tunable property governed by solvent, pH, and electronic effects from other substituents. A definitive characterization of these systems demands an integrated analytical strategy, combining the solution-state insights from NMR and UV-Vis spectroscopy, the solid-state certainty of X-ray crystallography, and the predictive power of DFT calculations. For researchers and drug development professionals, a thorough understanding and control of this tautomeric behavior are essential for rational drug design, optimizing biological activity, and ensuring robust synthetic outcomes.
References
- Benchchem. Unveiling the Molecular Architecture of Pyrazolo[1,5-a]pyridines: A Comparative Guide to Structural Confirmation by X-ray Crystallography.
- Aouad, M.R., et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
- Halenka, R., et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. MDPI.
- Gokce, H., et al. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure.
- Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines.
- Leite, L.F.C.C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
- Hafner, A., et al. (2011). reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. HETEROCYCLES.
- Aouad, M.R., et al. (2016). Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents. Molecules.
- Gomaa, M. A.-M. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform.
- Ghorbani-Vaghei, R., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- Krivokolysko, S.G., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules.
- Hafner, A., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules.
- Halenka, R., et al. (2023). Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3 - Sciforum. Available from: https://sciforum.net/paper/view/15822
- Aouad, M.R., et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Dadras, A., et al. (2018). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Journal of the Iranian Chemical Society.
- Li, Z.-J., et al. (2012). Synthesis, X-ray Crystal Structure and Fluorescent Spectra of Novel pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives. Chinese Journal of Chemistry.
- Claramunt, R.M., et al. (2000). Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. New Journal of Chemistry.
- Kurasov, E., et al. (2006). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure.
- Lustosa, D.C.S., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry.
- Khan, M.S., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules.
- askIITians. What is Lactam Lactim Tautomerism?.
- ResearchGate. Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7.
- El-Gazzar, M.G., et al. (2024). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances.
- El-Damasy, D.A., et al. (2019). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Journal of Medicinal Chemistry.
- Peng, C.S., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B.
- Hermecz, I., et al. (1986). Nitrogen bridgehead compounds. Part 75. Study of tautomerism of 9-oxalyl derivatives of condensed pyrimidinones by 1H and 13C nuclear magnetic resonance and ultraviolet spectroscopy. Journal of the Chemical Society, Perkin Transactions 2.
- Kumar, A., et al. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5. The Journal of Organic Chemistry. Available from: https://pubmed.ncbi.nlm.nih.gov/35929971/
- Dadras, A., et al. (2019). Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol. International Journal of Quantum Chemistry.
- Balaban, A.T., et al. (1985). Prototropic tautomerism of heteroaromatic compounds. Advances in Heterocyclic Chemistry.
- Oziminski, W.P., et al. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules.
- Oziminski, W.P., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Molecules.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. What is Lactam Lactim Tautomerism? - askIITians [askiitians.com]
- 7. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sciforum.net [sciforum.net]
Navigating the Solubility Landscape of 3-Bromopyrazolo[1,5-a]pyridin-2-ol: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Advancing Pyrazolopyridine-Based Drug Candidates
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including applications as anticancer agents and kinase inhibitors.[1][2] 3-Bromopyrazolo[1,5-a]pyridin-2-ol, as a key intermediate and potential pharmacophore, presents a unique set of physicochemical properties that are pivotal to its journey from a promising lead compound to a viable drug candidate.[3] Among these properties, aqueous and organic solvent solubility stands as a primary determinant of a compound's developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.[4][5]
Low aqueous solubility is a major hurdle in drug discovery, often leading to poor bioavailability and erratic in vivo performance.[4] Conversely, understanding the solubility of a compound in various organic solvents is crucial for its synthesis, purification, and the development of suitable analytical methods and formulations.[6] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and interpret the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols, and offer insights into the practical implications of the obtained data.
Theoretical Framework: Understanding the Drivers of Solubility for this compound
The solubility of this compound in a given solvent is governed by a complex interplay of intermolecular forces between the solute and solvent molecules. The key structural features of the molecule that influence its solubility include:
-
The Fused Heterocyclic Ring System: The pyrazolo[1,5-a]pyridine core is a relatively rigid, planar structure with both π-excessive (pyrazole) and π-deficient (pyridine) characteristics.[7] This aromatic system can engage in π-π stacking interactions with aromatic solvents.
-
The Bromine Substituent: The electronegative bromine atom introduces a region of localized electron density and can participate in halogen bonding, influencing interactions with specific solvents.
-
The Hydroxyl Group: The C2-hydroxyl group is a critical determinant of solubility, capable of acting as both a hydrogen bond donor and acceptor. This functionality significantly enhances the potential for interactions with protic solvents.
The general principle of "like dissolves like" provides a foundational understanding. Polar solvents will more readily dissolve polar solutes, and non-polar solvents will better solvate non-polar solutes. For this compound, a molecule with both polar (hydroxyl group) and non-polar (aromatic rings, bromine) characteristics, its solubility will be nuanced across a spectrum of organic solvents.
Experimental Determination of Solubility: A Two-Tiered Approach
In the context of drug discovery and development, solubility is typically assessed using two distinct but complementary methods: kinetic and thermodynamic solubility assays.[8] Conducting solubility screens at an early stage is crucial to identify and eliminate compounds that are likely to fail due to poor absorption or bioavailability.[9]
Kinetic Solubility: High-Throughput Screening for Early-Stage Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock solution (typically dimethyl sulfoxide, DMSO) into an aqueous buffer.[8] This method is valued in early discovery for its high throughput and low sample consumption, making it ideal for ranking a series of compounds.[10] The resulting precipitate, if formed, is often amorphous.[11]
This protocol outlines a common method for determining kinetic solubility using nephelometry, which measures the scattering of light by suspended particles.[10]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).
-
Addition to Aqueous Buffer: Using a liquid handling system, rapidly add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of a selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a clear-bottom 96-well plate. This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[12]
-
Turbidity Measurement: Measure the turbidity of each well using a microplate nephelometer.[10]
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.
Caption: Kinetic Solubility Workflow
Thermodynamic Solubility: The Gold Standard for Lead Optimization
Thermodynamic solubility, also known as equilibrium solubility, represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[9] This is a more accurate and definitive measure of solubility, typically determined for pure, crystalline material.[12] The shake-flask method is the most reliable and widely used technique for determining thermodynamic solubility.[13]
This protocol details the steps for determining the thermodynamic solubility of this compound in a selection of common organic solvents.
-
Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene).
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.[13]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Subsequently, filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Prepare a series of dilutions of the filtrate with the corresponding solvent. Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[15]
-
Calibration Curve: Concurrently, prepare a calibration curve using known concentrations of this compound in each solvent to accurately quantify the solubility.
Caption: Thermodynamic Solubility Workflow
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison.
| Organic Solvent | Dielectric Constant (Approx.) | Solubility (mg/mL) at 25°C |
| Methanol | 33.0 | Hypothetical Value |
| Ethanol | 24.5 | Hypothetical Value |
| Acetonitrile | 37.5 | Hypothetical Value |
| Ethyl Acetate | 6.0 | Hypothetical Value |
| Dichloromethane | 9.1 | Hypothetical Value |
| Toluene | 2.4 | Hypothetical Value |
| Dimethyl Sulfoxide (DMSO) | 47.0 | Hypothetical Value |
Interpreting the Results:
-
High Solubility in Protic Solvents (Methanol, Ethanol): This would be expected due to the hydrogen bonding capabilities of the hydroxyl group on the this compound molecule.
-
Moderate to High Solubility in Polar Aprotic Solvents (Acetonitrile, DMSO): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group, and their polarity can solvate the heterocyclic core.
-
Lower Solubility in Non-Polar Solvents (Toluene): The limited ability of non-polar solvents to interact with the polar functional groups of the molecule would likely result in lower solubility.
Conclusion: Strategic Application of Solubility Data in Drug Development
A thorough understanding of the solubility of this compound in both aqueous and organic media is indispensable for its successful progression through the drug development pipeline. The two-tiered approach of employing high-throughput kinetic solubility assays for initial screening and the gold-standard shake-flask method for definitive thermodynamic solubility provides a robust dataset for informed decision-making. This data directly impacts lead optimization, the selection of appropriate vehicles for in vivo studies, and the design of scalable synthesis and purification processes. By systematically characterizing the solubility profile, researchers can proactively address potential liabilities and strategically advance promising pyrazolopyridine-based candidates toward clinical reality.
References
- Ovid.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Creative Bioarray. Aqueous Solubility Assays.
- Experimental and Computational Methods Pertaining to Drug Solubility.
- Lund University Publications.
- SOLUBILITY DETERMIN
- ResearchGate. Examples of marketed pyrazolopyridine drugs.
- Gautam Singhvi, Sachin Sonavane, Atul Gupta, Gautham Gampa, and Manish Goyal.
- BMG LABTECH.
- Jiehua. This compound.
- ChemShuttle. This compound.
- ResearchGate.
- Google Patents.
- NIH.
- Encyclopedia.pub. Functional Pyrazolo[1,5-a]pyrimidines.
Sources
- 1. WO2011045344A1 - Pyrazolopyridine derivatives as anticancer agent - Google Patents [patents.google.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemshuttle.com [chemshuttle.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. asianpubs.org [asianpubs.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. ovid.com [ovid.com]
- 12. enamine.net [enamine.net]
- 13. researchgate.net [researchgate.net]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. pharmatutor.org [pharmatutor.org]
An In-depth Technical Guide to the Discovery and History of Pyrazolo[1,5-a]pyridine Derivatives
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine nucleus, a fused heterocyclic system comprising a pyrazole ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that demonstrate the ability to bind to multiple, diverse biological targets, thereby serving as a rich foundation for the development of novel therapeutics. The unique electronic and steric properties of the pyrazolo[1,5-a]pyridine core, arising from the arrangement of its nitrogen atoms, allow for a wide range of chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles of derivative compounds.
This technical guide provides a comprehensive overview of the discovery, historical evolution, and synthetic strategies for pyrazolo[1,5-a]pyridine derivatives. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed experimental protocols, and a survey of the therapeutic landscape of this versatile heterocyclic system.
A Journey Through Time: The History and Discovery of Pyrazolo[1,5-a]pyridines
The story of pyrazolo[1,5-a]pyridines begins in the mid-20th century, with the first report of this ring system appearing in 1948. Early explorations into this class of compounds were driven by a fundamental interest in the chemistry of fused nitrogen heterocycles. However, the true potential of the pyrazolo[1,5-a]pyridine scaffold in drug discovery would not be fully realized for several decades.
A significant milestone in the history of a related class of compounds, the pyrazolopyrimidines, was the seminal work of Roland K. Robins in 1956. While not the primary focus of this guide, the extensive investigation into pyrazolopyrimidines as purine analogues spurred broader interest in related fused pyrazole systems, including the pyrazolo[1,5-a]pyridines.
The subsequent decades saw the gradual development of more efficient and versatile synthetic methodologies, which in turn facilitated the exploration of the pharmacological potential of pyrazolo[1,5-a]pyridine derivatives. This has led to their emergence as a cornerstone in the development of treatments for a wide array of diseases, from cancer to inflammatory conditions and beyond.
The Art of Creation: Evolution of Synthetic Methodologies
The construction of the pyrazolo[1,5-a]pyridine core has been the subject of extensive research, leading to a diverse toolbox of synthetic strategies. The choice of a particular method is often dictated by the desired substitution pattern and the availability of starting materials.
The Workhorse: [3+2] Cycloaddition of N-Iminopyridinium Ylides
One of the most widely employed and versatile methods for the synthesis of pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition of N-iminopyridinium ylides with a variety of dipolarophiles, such as alkenes and alkynes.[1][2] This approach offers a high degree of control over the substitution pattern of the final product.
The reaction proceeds through the in situ generation of an N-iminopyridinium ylide from the corresponding N-aminopyridinium salt. This ylide then undergoes a cycloaddition reaction with the dipolarophile to form a dihydropyrazolo[1,5-a]pyridine intermediate, which is subsequently oxidized to the aromatic product.
Detailed Experimental Protocol: Oxidative [3+2] Cycloaddition [3]
-
To a solution of N-aminopyridine (1.0 mmol) in N-methylpyrrolidone (NMP, 3.0 mL) is added the α,β-unsaturated carbonyl compound or electron-withdrawing olefin (1.2 mmol). The choice of NMP as a solvent is crucial as it facilitates the reaction at room temperature under metal-free conditions.[3]
-
The reaction mixture is stirred at room temperature under an oxygen atmosphere. Oxygen serves as a green and readily available oxidant for the final aromatization step.[3]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water. This precipitates the crude product.
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative. Yields for this method are often high, reaching up to 95%.[3]
Intramolecular Cyclization Strategies
Another important approach to the pyrazolo[1,5-a]pyridine scaffold involves the intramolecular cyclization of appropriately substituted pyridine precursors. These methods are particularly useful for the synthesis of derivatives with specific substitution patterns that may be difficult to access through other routes.
One such method is the intramolecular cyclization of 2-ethynylpyridines.[2] In this reaction, a 2-ethynylpyridine bearing a suitable nitrogen-containing substituent undergoes a cyclization reaction, often promoted by a transition metal catalyst or under thermal conditions, to form the fused pyrazole ring.
Modern Innovations: Cross-Dehydrogenative Coupling
More recently, cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful and atom-economical method for the synthesis of pyrazolo[1,5-a]pyridines.[2] This approach involves the direct coupling of two C-H bonds, avoiding the need for pre-functionalization of the starting materials.
An efficient method has been developed involving the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-dicarbonyl compounds.[4] This catalyst-free approach offers a green and efficient route to a variety of substituted pyrazolo[1,5-a]pyridines.[4]
Detailed Experimental Protocol: Acetic Acid-Promoted Cross-Dehydrogenative Coupling [4]
-
A mixture of the N-amino-2-iminopyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) is prepared in ethanol (10 mL).
-
Acetic acid (6 equivalents) is added to the mixture. Acetic acid plays a crucial role in promoting the reaction.[4]
-
The reaction is stirred at 130 °C under an oxygen atmosphere (1 atm) for 18 hours. The use of an oxygen atmosphere facilitates the oxidative dehydrogenation step.[4]
-
After cooling to room temperature, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the pyrazolo[1,5-a]pyridine product. This method has been shown to provide good to excellent yields, ranging from 74% to 95% for various derivatives.[4]
| Synthetic Method | Key Features | Typical Yields | Reference |
| [3+2] Cycloaddition | High versatility, good control over substitution. | Up to 95% | [3] |
| Intramolecular Cyclization | Access to specific substitution patterns. | Varies | [2] |
| Cross-Dehydrogenative Coupling | Atom-economical, catalyst-free option. | 74-95% | [4] |
Therapeutic Applications: A Scaffold for Drug Discovery
The pyrazolo[1,5-a]pyridine core is a prominent feature in a number of compounds that have entered clinical development and, in some cases, have been approved for therapeutic use. Its ability to interact with a variety of biological targets has made it a valuable scaffold for the development of drugs for a range of indications.
Kinase Inhibition in Oncology
A major area of application for pyrazolo[1,5-a]pyridine derivatives is in the field of oncology, particularly as kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.
Phosphoinositide 3-Kinase (PI3K) Inhibitors: Several series of pyrazolo[1,5-a]pyridine derivatives have been developed as potent and selective inhibitors of PI3K, a family of enzymes involved in cell growth, proliferation, and survival.[5][6] For example, compound 5x was identified as a particularly potent p110α-selective PI3K inhibitor with an IC50 of 0.9 nM.[6] More recently, dual inhibitors of PI3Kγ and PI3Kδ, such as compound 20e (IC50 values of 4.0 nM and 9.1 nM, respectively), have shown promise in cancer immunotherapy.[5]
| Compound | Target(s) | IC50 (nM) | Reference |
| 5x | PI3Kα | 0.9 | [6] |
| 20e | PI3Kγ | 4.0 | [5] |
| PI3Kδ | 9.1 | [5] | |
| Compound 6t | CDK2 | 90 | [7] |
| TRKA | 450 | [7] | |
| Compound 6s | CDK2 | 230 | [7] |
| TRKA | 450 | [7] |
Beyond Oncology: A Versatile Pharmacophore
The therapeutic potential of pyrazolo[1,5-a]pyridines extends beyond cancer treatment. Derivatives of this scaffold have shown promise in a variety of other therapeutic areas.
Olorinab (APD371): A Cannabinoid CB2 Receptor Agonist: Olorinab is a potent and selective cannabinoid CB2 receptor agonist that has been investigated for the treatment of gastrointestinal pain associated with Crohn's disease and irritable bowel syndrome.[8][9] This peripherally selective compound has shown success in early clinical trials, highlighting the potential of the pyrazolo[1,5-a]pyridine scaffold in the development of non-oncology therapeutics.[8]
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyridine scaffold has journeyed from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its synthetic tractability and ability to interact with a diverse range of biological targets have solidified its status as a privileged structure in drug discovery. The evolution of synthetic methodologies, from classical cycloadditions to modern cross-dehydrogenative coupling reactions, has provided chemists with a powerful arsenal to create vast libraries of derivatives for biological screening.
The success of pyrazolo[1,5-a]pyridine-based compounds in targeting kinases for cancer therapy is well-established, and the development of next-generation inhibitors with improved selectivity and resistance profiles remains an active area of research. Furthermore, the clinical progress of molecules like Olorinab demonstrates the broader therapeutic potential of this versatile scaffold.
Future research will undoubtedly focus on the continued exploration of novel synthetic routes that are more efficient, sustainable, and allow for even greater diversification of the pyrazolo[1,5-a]pyridine core. As our understanding of the complex signaling networks that underpin disease deepens, the unique properties of the pyrazolo[1,5-a]pyridine scaffold will continue to be harnessed to design the next generation of targeted therapeutics.
References
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.
- Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. MDPI.
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
- One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers (RSC Publishing).
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
- Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Organic Chemistry Portal.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.
- Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate.
- New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing.
- Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. ResearchGate.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central.
- Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive.
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
- Synthesis of Pyrazolo[1,5-A]Pyridines: [3+2] Cycloaddition of N-Aminopyridines and Enaminones. ResearchGate.
- The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. ResearchGate.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Springer.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).. ResearchGate.
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically.... ResearchGate.
- Examples of marketed drugs with pyrazolo[1,5-a]-pyrimidine nucleus.. ResearchGate.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PubMed Central.
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Olorinab. Wikipedia.
- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PubMed Central.
- (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate.
- Recent synthetic methodologies for pyrazolo[1,5- a ]pyrimidine. ResearchGate.
- Olorinab - Pfizer. AdisInsight.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Olorinab - Wikipedia [en.wikipedia.org]
- 9. Olorinab - Pfizer - AdisInsight [adisinsight.springer.com]
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Brominated Pyrazolopyridines
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolopyridine scaffold, a privileged heterocyclic motif in medicinal chemistry, has garnered significant attention due to its structural similarity to endogenous purines, allowing for competitive interaction with a myriad of biological targets.[1][2] The strategic incorporation of bromine atoms onto this scaffold profoundly influences its physicochemical properties, often enhancing potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the diverse biological activities of brominated pyrazolopyridines, with a focus on their potential as anticancer, antimicrobial, antiviral, and enzyme inhibitory agents. We will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their evaluation, and present a logical framework for advancing these promising compounds through the drug discovery pipeline.
Introduction: The Pyrazolopyridine Core and the Impact of Bromination
Pyrazolopyridines are bicyclic heterocyclic compounds resulting from the fusion of pyrazole and pyridine rings.[3] Their structural resemblance to purine bases makes them ideal candidates for interacting with ATP-binding sites in various enzymes, particularly kinases.[4] This has led to the development of numerous pyrazolopyridine-based compounds with a wide spectrum of biological activities.[5]
The introduction of a bromine atom, a halogen with unique electronic and steric properties, can significantly modulate the biological activity of the parent pyrazolopyridine. Bromination can enhance binding affinity to target proteins through halogen bonding, improve membrane permeability, and alter metabolic stability, thereby influencing the overall drug-like properties of the molecule.[4] For instance, bromination at specific positions on the pyrazolopyridine ring has been shown to dramatically increase the inhibitory activity against certain kinases.[4]
This guide will systematically explore the key therapeutic areas where brominated pyrazolopyridines have shown promise.
Anticancer Activity: Targeting the Hallmarks of Cancer
Brominated pyrazolopyridines have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of cancer cell lines.[1][6] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[7]
Mechanism of Action: Kinase Inhibition and Beyond
A primary mechanism of anticancer activity for many pyrazolopyridines is the inhibition of protein kinases, which are crucial regulators of cell signaling.[4] Several brominated pyrazolopyridine derivatives have been identified as potent inhibitors of kinases such as Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[8] By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.
Beyond kinase inhibition, some brominated pyrazolopyridines have been shown to induce apoptosis (programmed cell death) through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[9]
Experimental Evaluation of Anticancer Activity
A systematic evaluation of the anticancer potential of brominated pyrazolopyridines involves a series of in vitro cell-based assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.[2][10]
Experimental Protocol: MTT Assay [1]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the brominated pyrazolopyridine compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Add the compound dilutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
The Annexin V/Propidium Iodide (PI) assay is a flow cytometry-based method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Experimental Protocol: Annexin V/PI Apoptosis Assay [13]
-
Cell Treatment: Treat cancer cells with the brominated pyrazolopyridine compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.[13]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Flow cytometry analysis of propidium iodide (PI) stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[3][14]
Experimental Protocol: Cell Cycle Analysis [1]
-
Cell Treatment and Fixation: Treat cells as for the apoptosis assay. Harvest the cells and fix them in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Workflow for evaluating the anticancer activity of brominated pyrazolopyridines.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazolopyridine derivatives have demonstrated promising antibacterial and antifungal activities.[15][16] Bromination can further enhance the antimicrobial potency of these compounds.[17][18]
Mechanism of Action
The precise mechanisms of antimicrobial action for brominated pyrazolopyridines are still under investigation, but they are thought to involve the disruption of essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication. Their structural similarity to purines may allow them to interfere with nucleic acid metabolism.
Experimental Evaluation of Antimicrobial Activity
The primary method for assessing the antimicrobial activity of a compound is to determine its Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [16][19]
-
Bacterial/Fungal Strain Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Compound Dilution: Prepare two-fold serial dilutions of the brominated pyrazolopyridine compound in a 96-well microplate.
-
Inoculation: Add the standardized inoculum to each well of the microplate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19]
Antiviral Activity: Targeting Viral Replication
Several pyrazolopyridine derivatives have been identified as potent antiviral agents, particularly against enteroviruses and herpes simplex virus.[20] These compounds often target viral proteins essential for replication.
Mechanism of Action
Brominated pyrazolopyridines can exert their antiviral effects through various mechanisms. For some enteroviruses, they have been shown to target the viral 2C protein, which is involved in RNA replication.[21][22] In the case of Herpes Simplex Virus (HSV-1), certain pyrazolopyridine derivatives have been found to interfere with viral adsorption and penetration into host cells.[11]
Experimental Evaluation of Antiviral Activity
The plaque reduction assay is a standard method for evaluating the ability of a compound to inhibit viral replication.[4][15]
Experimental Protocol: Plaque Reduction Assay [21][23]
-
Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6- or 12-well plates.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the brominated pyrazolopyridine compound.
-
Infection: Infect the cell monolayers with the virus-compound mixture.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation and Staining: Incubate the plates until plaques are visible. Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration that inhibits 50% of plaque formation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. kumc.edu [kumc.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. emerypharma.com [emerypharma.com]
- 20. researchgate.net [researchgate.net]
- 21. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of potent and broad-spectrum pyrazolopyridine-containing antivirals against enterovirus D68, A71, and coxsackievirus B3 by targeting the viral 2C protein - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04728A [pubs.rsc.org]
A Theoretical and Computational Investigation of 3-Bromopyrazolo[1,5-a]pyridin-2-ol: A Technical Guide
This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of 3-Bromopyrazolo[1,5-a]pyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's electronic structure, spectroscopic properties, and reactivity through the lens of computational chemistry. By elucidating the causality behind the selection of theoretical methods, this guide aims to provide a robust and self-validating system for the computational analysis of this and similar molecular scaffolds.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic system that forms the basis for a wide array of biologically active compounds. Derivatives of this scaffold have demonstrated significant potential in medicinal chemistry, exhibiting activities such as kinase inhibition for anticancer therapies, as well as utility in the development of novel fluorophores.[1][2][3] The introduction of a bromine atom at the 3-position and a hydroxyl group at the 2-position of the pyrazolo[1,5-a]pyridine ring system creates a unique electronic and structural profile, making this compound a compelling candidate for further investigation. Theoretical calculations offer a powerful, non-invasive means to predict and understand the molecular properties that underpin its potential applications.
Theoretical Methodology: A Justification of Computational Choices
The selection of an appropriate theoretical methodology is paramount for obtaining accurate and meaningful computational results. For a molecule such as this compound, Density Functional Theory (DFT) stands out as a robust and widely validated approach.[4][5][6] This guide will primarily focus on the application of DFT for geometry optimization, frequency analysis, and the exploration of electronic properties.
The B3LYP/6-311++G(d,p) Level of Theory
The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in combination with the 6-311++G(d,p) basis set offers a well-balanced compromise between computational cost and accuracy for organic heterocyclic molecules.[5][6]
-
B3LYP Functional: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems like the pyrazolo[1,5-a]pyridine core.
-
6-311++G(d,p) Basis Set: This is a triple-zeta basis set that provides a flexible description of the electron distribution. The inclusion of diffuse functions (++) is important for accurately modeling lone pairs and potential non-covalent interactions, while the polarization functions (d,p) allow for the description of non-spherical electron densities, which is essential for capturing the true bonding picture in a heterocyclic system.
The following workflow outlines the core computational procedures:
Caption: A generalized workflow for the theoretical investigation of this compound.
Molecular Structure and Vibrational Analysis
A crucial first step in any theoretical investigation is the determination of the molecule's equilibrium geometry. This is achieved through a geometry optimization procedure, which seeks to find the minimum energy conformation of the molecule.
Geometry Optimization
The initial structure of this compound can be built using standard molecular modeling software. The subsequent geometry optimization using the B3LYP/6-311++G(d,p) level of theory will yield the precise bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional structure. This optimized geometry is the foundation for all subsequent calculations. Definitive structural confirmation, when possible, is best achieved through X-ray crystallography, which provides precise data on bond lengths and angles in the solid state.[7]
Frequency Analysis
Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two primary purposes:
-
Verification of the Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
-
Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies can be used to simulate the molecule's IR spectrum. This theoretical spectrum can be compared with experimental data to validate the accuracy of the computational model. Key vibrational modes to analyze would include the O-H stretch, C=C and C=N stretching vibrations within the heterocyclic rings, and the C-Br stretching frequency.
Electronic Properties and Reactivity
The electronic properties of this compound are key to understanding its reactivity and potential applications. DFT provides a powerful toolkit for probing these characteristics.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy and spatial distribution of these orbitals are fundamental indicators of a molecule's reactivity.
-
HOMO: The HOMO represents the ability of a molecule to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: The LUMO represents the ability of a molecule to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.[5] For pyrazolo[1,5-a]pyrimidine derivatives, the HOMO-LUMO energy gap has been shown to be in the range of 2.65–2.81 eV.[8]
The following diagram illustrates the relationship between FMOs and reactivity:
Caption: The role of Frontier Molecular Orbitals in determining chemical reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a clear indication of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating their nucleophilic character, and positive potential (blue) around the hydrogen atoms.
Spectroscopic Properties
Theoretical calculations can provide valuable insights into the spectroscopic properties of a molecule, aiding in the interpretation of experimental data.
UV-Vis Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules.[2] By calculating the energies of the lowest singlet-singlet electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax). These calculations can also provide information about the nature of the electronic transitions, such as whether they are π→π* or n→π* transitions. The photophysical properties of pyrazolo[1,5-a]pyrimidines are tunable, with electron-donating groups generally improving absorption and emission behaviors.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. These theoretical chemical shifts can be compared to experimental data to aid in the assignment of peaks and to confirm the proposed structure.
Data Presentation
The quantitative data generated from these theoretical calculations should be presented in a clear and organized manner to facilitate analysis and comparison.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| O-H | Value | ||
| C2-O | Value | ||
| C3-Br | Value | ||
| N1-N2 | Value | ||
| C2-N1-N2 | Value | ||
| C3-C2-N1-N2 | |||
| ... (other relevant parameters) | ... | ... | ... |
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| Dipole Moment (Debye) | Value |
Conclusion
The theoretical and computational investigation of this compound, as outlined in this guide, provides a powerful and insightful approach to understanding its fundamental molecular properties. By employing robust computational methods such as DFT and TD-DFT, researchers can gain a detailed understanding of the molecule's geometry, electronic structure, reactivity, and spectroscopic signatures. This knowledge is invaluable for guiding the synthesis of new derivatives and for the rational design of molecules with tailored properties for applications in drug discovery and materials science.
References
- Al-Ostoot, F. H., et al. (2022). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central.
- Al-Zaqri, N., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances.
- Hassan, A. S., et al. (2023). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.
- Al-Otaibi, J. S., et al. (2023). Tuning Nanoscale Conductance in Cyclic Molecules via Molecular Length and Anchoring Groups. MDPI.
- García-Reyes, J. F., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances.
- Hranjec, M., et al. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry.
- Mondal, S., et al. (2019). A DFT study by using B3LYP/6-311G+(dp) level on molecular orbital of some aromatic and heteroaromatic compounds. Research Trends.
- Kumar, A., et al. (2017). Design, Synthesis and Cytotoxicity Studies of Novel pyrazolo[1, 5-a]pyridine Derivatives. European Journal of Medicinal Chemistry.
Sources
- 1. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research Trends [researchtrends.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
The Pyrazolo[1,5-a]pyridin-2-ol Scaffold: A Comprehensive Technical Guide for Drug Discovery
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that can serve as templates for the development of new therapeutics is paramount. Among the myriad of heterocyclic systems, the pyrazolo[1,5-a]pyridine core has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated classes of biological targets. This guide focuses specifically on the pyrazolo[1,5-a]pyridin-2-ol moiety, a derivative that has garnered significant interest due to its unique structural features and diverse biological potential.[1] Its fused pyrazole and pyridine ring system, coupled with a hydroxyl group at the 2-position, provides a rich tapestry for chemical modification and a foundation for the design of potent and selective therapeutic agents.[1] This document will provide an in-depth exploration of the synthesis, chemical characteristics, and biological activities of the pyrazolo[1,5-a]pyridin-2-ol scaffold, offering a technical resource for researchers, scientists, and drug development professionals.
Structural Elucidation: Understanding the Core
Tautomerism: A Key Consideration
A crucial aspect of the pyrazolo[1,5-a]pyridin-2-ol structure is the potential for tautomerism. The molecule can exist in equilibrium between the enol form (pyrazolo[1,5-a]pyridin-2-ol) and the keto form (1H-pyrazolo[1,5-a]pyridin-2(1H)-one). The predominant tautomer can be influenced by the solvent, pH, and the nature of substituents on the ring system. Understanding this tautomeric equilibrium is vital as the different forms can exhibit distinct biological activities and pharmacokinetic properties. For the related 2-pyridone system, the pyridone tautomer is generally favored in condensed media.
Synthesis of the Pyrazolo[1,5-a]pyridin-2-ol Core
The construction of the pyrazolo[1,5-a]pyridin-2-ol scaffold can be achieved through several synthetic strategies, with the cyclocondensation reaction being a prominent method.[1]
Key Synthetic Protocol: The Ochi Synthesis
A well-established method for the synthesis of pyrazolo[1,5-a]pyridin-2-ol was reported by Ochi and colleagues in 1976. This approach involves the reaction of ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid.
Experimental Protocol:
-
Step 1: Preparation of the Hydroxylamine-O-sulfonic Acid Solution: At 0 °C, 4.14 g (36.6 mmol) of hydroxylamine-O-sulfonic acid is dissolved in 13.8 mL of water and neutralized with a 2.6 N KOH solution.
-
Step 2: Reaction with Ethyl 2-pyridylacetate: The neutralized hydroxylamine-O-sulfonic acid solution is added slowly and dropwise to 26.2 mL (0.172 mol) of ethyl 2-pyridylacetate.
-
Step 3: Reaction Progression: The reaction mixture is stirred at room temperature for 30 hours.
-
Step 4: Work-up and Extraction: The mixture is extracted with dichloromethane. The aqueous layer is then adjusted to pH 9 with a 10% Na2CO3 solution and extracted again with dichloromethane.
-
Step 5: Final Purification: The aqueous layer is adjusted to pH 5 with acetic acid and extracted with dichloromethane. The combined organic layers are dried with MgSO4 and concentrated. The crude product is purified by flash chromatography (hexane/EtOAc = 90:10) to yield the white solid product.
Yield: 39% Melting Point: 127-128 °C ¹H NMR (DMSO-d6, 360 MHz) δ (ppm): 5.72 (d, J = 0.8 Hz, 1H, H-3); 6.63 (ddd, J = 6.8 Hz, 6.8 Hz, 1.4 Hz, 1H, H-6); 7.08 (ddd , J = 8.9 Hz, 6.8 Hz, 1.1 Hz, 1H, H-5); 7.35 (ddd, J = 8.9 Hz, 1.4 Hz, 0.8 Hz, 1H, H-4); 8.32 (dd, J = 6.8 Hz, 1.1 Hz, 1H, H-7); 10.40 (s, 1H, OH).
Diagram of the Ochi Synthesis:
Caption: Synthetic workflow for pyrazolo[1,5-a]pyridin-2-ol.
Biological Activities of Pyrazolo[1,5-a]pyridin-2-ol and its Analogs
The pyrazolo[1,5-a]pyridine scaffold and its close analog, pyrazolo[1,5-a]pyrimidine, have demonstrated a remarkable breadth of biological activities. While specific data for the parent pyrazolo[1,5-a]pyridin-2-ol is emerging, the extensive research on its derivatives provides a strong rationale for its potential in various therapeutic areas.
Antimicrobial and Antifungal Activity
Derivatives of pyrazolo[1,5-a]pyridin-2-ol have shown promising activity against a range of microbial pathogens.[1] Studies have demonstrated their potential as both antibacterial and antifungal agents.[1] For instance, certain derivatives have exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and the fungal pathogen Candida albicans.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Gram-positive isolates | 0.125 - 0.50 | [2] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Gram-negative isolates | 0.062 - 0.50 | [2] |
Note: This data is for the closely related pyrazolo[1,5-a]pyrimidine scaffold and is indicative of the potential of the pyrazolo[1,5-a]pyridin-2-ol core.
Anticancer and Kinase Inhibitory Activity
A significant body of research has focused on the anticancer potential of pyrazolo-fused heterocycles, primarily through their ability to inhibit protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The pyrazolo[1,5-a]pyrimidine scaffold, structurally very similar to pyrazolo[1,5-a]pyridin-2-ol, has been extensively investigated as a source of potent kinase inhibitors.
Derivatives of this class have shown inhibitory activity against a variety of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and PI3Kδ.[3][4][5]
Table 2: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| 6t | CDK2 | 0.09 | [3] |
| 6s | CDK2 | 0.23 | [3] |
| 6s | TRKA | 0.45 | [3] |
| 11g | CDK2 | 0.22 | [3] |
| 11g | TRKA | 0.89 | [3] |
| CPL302253 (54) | PI3Kδ | 0.0028 | [4] |
Diagram of Kinase Inhibition by Pyrazolo Scaffolds:
Caption: Potential mechanism of anticancer activity.
Future Directions and Conclusion
The pyrazolo[1,5-a]pyridin-2-ol scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility, coupled with the diverse biological activities exhibited by its analogs, underscores its potential in drug discovery. Future research should focus on several key areas:
-
Expansion of the Chemical Space: The synthesis and evaluation of a broader range of derivatives with diverse substitutions on the pyrazolo and pyridine rings will be crucial to fully explore the structure-activity relationships.
-
Target Identification and Mechanism of Action Studies: For derivatives showing potent biological activity, detailed studies to identify their specific molecular targets and elucidate their mechanisms of action are essential.
-
Optimization of Pharmacokinetic Properties: Lead compounds will require optimization of their ADME (absorption, distribution, metabolism, and excretion) properties to ensure their suitability for in vivo studies and eventual clinical development.
References
- Ochi, M., Miyasaka, T., Kanada, K., & Arakawa, K. (1976). A new synthesis of pyrazolo[1,5-a]pyridines. Bulletin of the Chemical Society of Japan, 49(7), 1980-1984.
- Al-Warhi, T., Al-Sha'er, M. A., Al-Wabli, R. I., Al-Ghorbani, M., Al-Salahi, R., Al-Qurayan, N. A., ... & Al-Omar, M. A. (2023).
- El-Sayed, N. N. E., Al-Omair, M. A., Al-Abdullah, E. S., Al-Dosary, M. S., & El-Gamal, K. M. (2022). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 27(19), 6649.
- BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors.
- Abdelgawad, M. A., El-Sayed, M. A. A., Al-Sanea, M. M., & Bakr, R. B. (2022). Synthesis, anticancer evaluation, and molecular modelling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(1), 103522.
- BenchChem. (2025). Comparative Guide to Pyrazolo[1,5-a]pyrimidine Anticancer Agents: In Vitro and In Vivo Studies.
- Smolecule. (2023). Pyrazolo[1,5-a]pyridin-2-ol.
- Chmielewska, E., Giebułtowicz, J., Wesołowska, O., & Giebułtowicz, M. (2022).
- Abdelgawad, M. A., Al-Sanea, M. M., & Bakr, R. B. (2021). Synthesis and Biological Evaluation of Novel Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Journal of the Chemical Society of Pakistan, 43(1).
- Chmielewska, E., Giebułtowicz, J., & Wesołowska, O. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 927.
- Ali, A. M., El-Sayed, M. A. A., Abdelgawad, M. A., & Ghorab, M. M. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(23), 7247.
- BenchChem. (2025). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.
- Chmielewska, E., Giebułtowicz, J., & Wesołowska, O. (2022).
- Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(21), 6614.
- Iorkula, T. A., Terungwa, A. A., & Ema, I. A. (2024).
- Wang, X., Zhang, Y., Li, J., Wang, Y., Zhang, Y., & Liu, Z. (2020). Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and biophysical insights into their interactions with plasma protein. Bioorganic Chemistry, 99, 103833.
- Dal Piaz, V., Mobbili, G., & Pierini, M. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2569.
- Al-Omair, M. A., & Al-Abdullah, E. S. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13866–13876.
- In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. (2014). International Journal of Pharmaceutical and Phytopharmacological Research, 3(6), 444-449.
- El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules, 27(15), 4784.
- ResearchGate. (n.d.). Antimicrobial Activities in terms of MIC (g/mL). [Data table].
- Patel, R. P., & Patel, K. C. (2016). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(1), 147-153.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
- Synthesis and antimicrobial activity of some novel 1,2-dihydro-[3][6][7]triazolo[1,5-a]pyrimidines bearing amino acid moiety. (2021). Bioorganic Chemistry, 115, 105230.
- Synthesis of a novel water-soluble cleft-type cyclophane as an N-methyl-D-aspartate receptor antagonist. (2001). Bioorganic & Medicinal Chemistry Letters, 11(15), 2041-2044.
Sources
- 1. Buy Pyrazolo[1,5-a]pyridin-2-ol | 59942-87-9 [smolecule.com]
- 2. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary In Vitro Screening of 3-Bromopyrazolo[1,5-a]pyridin-2-ol in Cancer Cell Lines
Foreword: The Rationale for a Targeted Inquiry
The pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine core are privileged scaffolds in medicinal chemistry, recognized for their versatile biological activities.[1][2] This significance is particularly pronounced in oncology, where these heterocyclic systems have given rise to numerous potent and selective protein kinase inhibitors.[3][4] Derivatives have been successfully developed to target critical nodes in cancer signaling pathways, including EGFR, B-Raf, MEK, CDKs, and PI3K, demonstrating their therapeutic potential.[3][5][6]
This guide focuses on a specific, under-investigated derivative: 3-Bromopyrazolo[1,5-a]pyridin-2-ol . While the broader class is well-studied, the specific contribution of the 3-bromo and 2-hydroxyl substitutions to anticancer activity remains to be elucidated. The objective of this document is to provide a robust, scientifically-grounded framework for the initial in vitro evaluation of this compound. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and insightful preliminary screen.
Compound Profile: this compound
A thorough understanding of the test article is the foundation of any screening campaign.
-
Chemical Structure:
-
Molecular Formula: C₇H₅BrN₂O
-
Molecular Weight: 213.034 g/mol
-
CAS Number: 60637-30-1
-
Physicochemical Properties: As a substituted aromatic heterocycle, the compound is expected to be largely planar. The hydroxyl group at the 2-position may influence solubility and hydrogen bonding capabilities, while the bromine at the 3-position can affect electronic properties and provide a handle for further synthetic modification. Its purine-like structure suggests potential for ATP-competitive binding to kinase domains.[1]
The Screening Cascade: A Strategy for Efficient Discovery
A preliminary screen should be designed as a funnel, starting with a broad assessment and progressively narrowing the focus to the most promising activities and cell lines. This multi-stage approach maximizes data generation while conserving compound and resources.
Caption: A three-stage workflow for preliminary compound screening.
Foundational Pillar: Cell Line Selection and Maintenance
The choice of cell lines is paramount and dictates the relevance of the screening data. Immortalized cancer cell lines are the most widely-used models for high-throughput drug screening.[7]
3.1 Rationale for a Diverse Panel Screening against a panel of genetically diverse cell lines from various cancer types is essential to identify tissue-specific sensitivities and potential biomarkers of response.[8] A representative starting panel could include:
-
HCT-116: Colorectal carcinoma[9]
-
PC-3: Prostate adenocarcinoma[9]
-
MCF-7: Breast adenocarcinoma (ER+)
-
MDA-MB-231: Breast adenocarcinoma (Triple-Negative)[10]
-
A549: Non-small cell lung cancer
-
HepG2: Hepatocellular carcinoma[9]
3.2 Standardized Cell Culture Protocol Consistency in cell culture is non-negotiable for reproducible results.
-
Source & Authentication: Obtain cell lines from a reputable repository (e.g., ATCC). Authenticate identity via Short Tandem Repeat (STR) profiling upon receipt and after ~10 passages.
-
Culture Conditions: Culture cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: Subculture cells upon reaching 80-90% confluency. Use a consistent detachment protocol (e.g., 0.25% Trypsin-EDTA). Do not use cells beyond passage 20-25 to avoid genetic drift.[8]
-
Mycoplasma Testing: Regularly test all cell stocks for mycoplasma contamination.
Experimental Protocols: Executing the Screen
The following protocols are designed to be robust and provide clear, quantifiable endpoints for decision-making.
4.1 Compound Handling and Stock Preparation
-
Solubilization: Prepare a high-concentration primary stock (e.g., 10 mM) of this compound in 100% dimethyl sulfoxide (DMSO).
-
Aliquoting & Storage: Aliquot the primary stock into single-use volumes and store at -20°C or -80°C to prevent freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare intermediate working solutions by diluting the primary stock in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture wells does not exceed 0.5% to avoid solvent-induced toxicity.
4.2 Protocol: Cell Viability Assessment (Stage 1 & 2) Cell viability assays are crucial for evaluating a compound's effect on cellular health and growth.[11] The MTT assay, which measures metabolic activity, is a cost-effective and reliable method for initial screening.[9]
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via Trypan Blue exclusion).
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.[12]
-
-
Compound Treatment:
-
For Stage 1: Prepare a working solution to treat cells with a final concentration of 10 µM.
-
For Stage 2: Prepare a series of working solutions for an 8-point dose-response curve (e.g., 100 µM down to 0.03 µM in a 1:3 serial dilution).
-
Add 100 µL of the appropriate working solution to each well. Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" blank wells (medium only).
-
-
Incubation: Incubate the plate for 72 hours. This duration allows for multiple cell doublings and is a standard timeframe for assessing anti-proliferative effects.[13]
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
4.3 Data Analysis and IC₅₀ Determination
-
Normalization:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Express the viability of treated wells as a percentage of the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
IC₅₀ Calculation:
-
For dose-response data, plot the % Viability against the log-transformed compound concentration.
-
Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope) using software like GraphPad Prism or R.
-
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.
-
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparative analysis.
Table 1: Hypothetical IC₅₀ Values for this compound across a Cancer Cell Line Panel
| Cell Line | Cancer Type | IC₅₀ (µM) | Notes |
| HCT-116 | Colorectal | 2.5 ± 0.4 | High sensitivity |
| PC-3 | Prostate | 15.8 ± 2.1 | Moderate sensitivity |
| MCF-7 | Breast (ER+) | 8.9 ± 1.3 | Moderate sensitivity |
| MDA-MB-231 | Breast (TNBC) | 3.1 ± 0.6 | High sensitivity |
| A549 | Lung | > 50 | Resistant |
| HepG2 | Liver | 22.4 ± 3.5 | Low sensitivity |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: In this hypothetical scenario, the compound shows potent activity against colorectal and triple-negative breast cancer cell lines, suggesting these may be promising areas for further investigation. The resistance of the A549 cell line could indicate a lack of the compound's target or an active resistance mechanism in this cell type.
Potential Mechanism of Action: A Focus on Kinase Inhibition
The pyrazolo[1,5-a]pyridine scaffold is a well-established kinase inhibitor.[3][14] A plausible hypothesis is that this compound exerts its anticancer effects by inhibiting a key signaling pathway, such as the PI3K/Akt pathway, which is critical for cell growth, proliferation, and survival.[5][6]
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Future Directions
The results from this preliminary screen serve as a critical decision-making gateway. If promising, selective activity is identified, subsequent steps should include:
-
Orthogonal Assays: Confirm viability findings with an alternative assay, such as one measuring ATP content (CellTiter-Glo) or membrane integrity (LDH release), to rule out assay-specific artifacts.[12][15]
-
Mechanism of Cell Death: Use techniques like Annexin V/Propidium Iodide flow cytometry to determine if the compound induces apoptosis or necrosis.[16]
-
Target Deconvolution: Employ biochemical kinase screening panels or proteomic approaches to identify the specific molecular target(s).
-
In Vivo Efficacy: Advance the most promising compounds into preclinical animal models, such as xenograft studies, to evaluate therapeutic efficacy.[5][9]
References
- Iorkula, T. K., et al. (2024).
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (2024). International Journal of Pharmaceutical Sciences.
- Quiroga, J., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
- Iorkula, T. K., et al. (2024).
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - US.
- Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.
- Moore, S. (2019). Overview of Cell Viability and Cytotoxicity. News-Medical.Net.
- Cell viability assays. (n.d.). Abcam.
- Ghorab, M. M., et al. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. Journal of Heterocyclic Chemistry.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology.
- Burik, A. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog.
- Allen, M. J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- Safikhani, Z., et al. (2017). PharmacoDB: an integrative database for mining in vitro anticancer drug screening studies. Nucleic Acids Research.
- In Vitro Assay Development for Novel Anti-Cancer Agents. (n.d.). BenchChem.
- Kendall, J. D., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Asiri, A. M., et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances.
- This compound. (n.d.). CymitQuimica.
- This compound. (n.d.). J&H Chemical.
- 6-BroMopyrazolo[1,5-a]pyridine. (2025). ChemicalBook.
- CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof. (n.d.).
- Michałek, S., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. html.rhhz.net [html.rhhz.net]
- 10. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. noblelifesci.com [noblelifesci.com]
Unlocking the Synthetic Potential: A Guide to the Reactivity of the Bromine Atom in 3-Bromopyrazolo[1,5-a]pyridin-2-ol
An In-Depth Technical Guide
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold and the Strategic Importance of C3-Bromination
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid, planar structure make it an attractive framework for designing selective protein inhibitors, therapeutic agents, and functional organic materials.[3][4] The introduction of a bromine atom at the C3 position of the pyrazolo[1,5-a]pyridin-2-ol system creates a highly versatile synthetic handle. This guide provides an in-depth exploration of the reactivity of this specific bromine atom, focusing on its utility in modern palladium-catalyzed cross-coupling reactions.
Our discussion is grounded in the understanding that the C-Br bond at an electron-rich heterocyclic system is ripe for activation by a low-valent palladium catalyst. This approach circumvents the often harsh conditions required for classical nucleophilic aromatic substitution (SNAr), which typically demands strong electron-withdrawing groups to activate the ring—a condition not inherently met by the pyrazolo[1,5-a]pyridine system.[5][6][7][8] Palladium catalysis, therefore, represents the most efficient and modular strategy for the functionalization of this key intermediate.[9][10]
This document will detail the mechanistic underpinnings, field-proven protocols, and practical considerations for leveraging the 3-bromo position in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing researchers with the causal logic needed to adapt and innovate.
Figure 1: Key synthetic transformations of this compound.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing biaryl and heteroaryl-aryl structures.[11][12] Its utility stems from the mild reaction conditions, commercial availability of a vast array of boronic acids and esters, and the excellent functional group tolerance.[12]
Mechanistic Rationale
The catalytic cycle provides a clear roadmap for understanding and optimizing the reaction. The choice of each component is a deliberate decision aimed at facilitating a specific mechanistic step.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a Pd(0) complex. This is often the rate-limiting step, particularly for less reactive aryl bromides.[12]
-
Transmetalation: The organoboron species, activated by a base to form a more nucleophilic "ate" complex, transfers its organic group (R) to the palladium center, displacing the bromide. The choice of base is critical; inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used to facilitate this step without degrading sensitive functional groups.[11]
-
Reductive Elimination: This final step involves the formation of the new C-C bond and regeneration of the active Pd(0) catalyst. Bulky, electron-rich phosphine ligands on the palladium center are crucial as they promote this step, preventing unwanted side reactions.
Data Presentation: Representative Suzuki-Miyaura Conditions
While specific data for this compound is proprietary or dispersed, the following table summarizes typical conditions derived from coupling reactions of structurally similar heteroaryl bromides.[13][14]
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | Toluene | 110 | 80-92 |
| Pyridin-3-ylboronic Acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 75-88 |
| Potassium Phenyltrifluoroborate | Pd(OAc)₂ (1) | - | K₂CO₃ (3) | H₂O/Toluene | 80 | 90-98 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative, self-validating starting point. Optimization may be required.
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe. The reaction mixture should be thoroughly degassed again by three cycles of vacuum/backfill with inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 3-aryl-pyrazolo[1,5-a]pyridin-2-ol.
Part 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for linking terminal alkynes to sp²-hybridized carbons, such as the C3 position of our substrate.[15][16] This reaction is invaluable for creating rigid, linear extensions to molecular scaffolds, a common strategy in the synthesis of pharmaceuticals and organic electronic materials.[15][17]
Mechanistic Rationale: A Dual Catalytic Cycle
The Sonogashira reaction classically employs a dual catalytic system, with both palladium and copper playing essential, synergistic roles.[18]
Figure 3: Interlinked catalytic cycles of the Sonogashira coupling reaction.
-
Palladium Cycle: Similar to the Suzuki reaction, this cycle involves oxidative addition of the aryl bromide to Pd(0), transmetalation, and reductive elimination.[18]
-
Copper Cycle: A copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne and facilitates the subsequent transmetalation to the palladium center. The amine base (e.g., Et₃N or DIPEA) serves both to deprotonate the alkyne and to act as a solvent.[15]
Copper-free variants exist and are often preferred to avoid potential homocoupling of the alkyne (Glaser coupling), but they may require more specialized ligands or conditions.[16]
Data Presentation: Representative Sonogashira Conditions
The following conditions are effective for the Sonogashira coupling of various bromopyridine and related heteroaromatic systems.[19][20]
| Coupling Partner | Pd Catalyst (mol%) | Cu Cocatalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | DMF | 80 | 88-96 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (3) | THF | 65 | 90-97 |
| 1-Hexyne | Pd(OAc)₂ (2.5) | CuI (5) | Et₃N (excess) | Acetonitrile | 70 | 85-93 |
| Propargyl Alcohol | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 | 72-85 |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a representative, self-validating starting point. Rigorous exclusion of oxygen is critical to prevent alkyne homocoupling.
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) iodide cocatalyst (4-5 mol%). Seal the flask.
-
Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., DMF or THF), the amine base (e.g., Et₃N, 3.0 equiv or as solvent), and the terminal alkyne (1.1-1.3 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C). The formation of a salt precipitate (amine hydrobromide) is typically observed. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Part 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for forming C-N bonds.[21][22] This reaction is of paramount importance in drug development, as the arylamine motif is a key pharmacophore in a vast number of therapeutic agents.[23] For our substrate, this reaction allows the direct installation of primary or secondary amines at the C3 position.
Mechanistic Rationale
The success of the Buchwald-Hartwig amination hinges on the use of sterically hindered, electron-rich phosphine ligands. These ligands accelerate the rate-limiting reductive elimination step and stabilize the palladium intermediates.[21]
Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
-
Oxidative Addition: The aryl bromide adds to the Pd(0) catalyst.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOᵗBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the coordinated amine, forming a palladium-amido complex. This is a critical step, and the choice of base is often substrate-dependent.[22]
-
Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst. This step is heavily influenced by the ligand; bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) are particularly effective.[21][24]
Data Presentation: Representative Buchwald-Hartwig Conditions
The conditions below are based on established procedures for the amination of various bromopyridines.[23][24][25]
| Amine | Pd Precatalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOᵗBu (1.4) | Toluene | 100 | 85-95 |
| Aniline | RuPhos-Pd-G3 (2) | - | LiHMDS (1.5) | THF | 65 | 75-88 |
| Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Dioxane | 110 | 70-80 |
| Cyclohexylamine | Pd₂(dba)₃ (1.5) | SPhos (3) | NaOᵗBu (1.4) | Toluene | 100 | 80-92 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a representative, self-validating starting point. The reaction is highly sensitive to air and moisture, especially when using strong bases like NaOᵗBu.
-
Inert Atmosphere Setup: In a glovebox, add the palladium precatalyst (or Pd source and ligand), the base (e.g., NaOᵗBu), and a magnetic stir bar to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv). Seal the tube, remove it from the glovebox, and attach it to a Schlenk line.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.1-1.3 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography on silica gel to afford the desired 3-amino-pyrazolo[1,5-a]pyridin-2-ol.[23]
Conclusion
The bromine atom at the C3 position of this compound is a robust and versatile handle for molecular elaboration. Its true potential is realized through palladium-catalyzed cross-coupling reactions, which provide mild, efficient, and highly modular pathways to new C-C and C-N bonds. By understanding the underlying mechanistic principles of the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can rationally select catalysts, ligands, and conditions to construct diverse libraries of novel pyrazolo[1,5-a]pyridine derivatives. The protocols and data presented herein serve as a validated foundation for scientists and drug development professionals to confidently explore the reactivity of this valuable building block, accelerating the discovery of new chemical entities with significant therapeutic and material potential.
References
- Kotla, S., et al. (2017). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
- El-Gendy, A. A., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. ACS Omega.
- Quiroga-Varela, J. C., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- SynNergy. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Wikipedia. (n.d.). Sonogashira coupling.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
- Ali, M. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
- ResearchGate. (n.d.). Reduction reactions over the pyrazolo[1,5-a]pyrimidine derivatives.
- da Silva, F. A., et al. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. PubMed.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Semantic Scholar. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
- StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
- Google Patents. (n.d.). CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof.
- Thiel, W. R., et al. (2004). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. Zeitschrift für Naturforschung B.
- QuimicaOrganica.org. (n.d.). Nucleophilic substitution reactions in pyridine.
- Netherton, M. R., et al. (2011). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
- MDPI. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines.
- PubChem. (n.d.). 2-Bromopyrazolo[1,5-a]pyridine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Technical Guide to the Chemical Stability of 3-Bromopyrazolo[1,5-a]pyridin-2-ol: A Framework for Preclinical Assessment
Foreword: Proactive Stability Assessment in Drug Discovery
In the landscape of modern drug development, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring the chemical stability of a new molecular entity. An unstable compound can lead to loss of potency, formation of potentially toxic degradants, and significant delays in development timelines. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, valued for its versatile biological activity. The specific analogue, 3-Bromopyrazolo[1,5-a]pyridin-2-ol, presents a unique combination of functional groups whose interplay dictates its chemical robustness.
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically evaluate the chemical stability of this compound. We move beyond rote protocol execution, delving into the scientific rationale behind each experimental choice. By adopting the principles of forced degradation, or stress testing, as outlined in the International Council for Harmonisation (ICH) guidelines, we can proactively identify degradation pathways, develop robust analytical methods, and make informed decisions about the compound's future. This document serves as a self-validating system for generating a reliable and defensible stability profile.
Chapter 1: Molecular Profile and Predicted Liabilities
Before initiating experimental work, a thorough analysis of the molecule's structure is essential to anticipate potential degradation pathways. This predictive exercise informs the design of our stress testing conditions.
Structure: this compound (MW: 213.03 g/mol , Formula: C₇H₅BrN₂O)[1].
The molecule consists of a fused pyrazolo[1,5-a]pyridine bicyclic system. Key functional groups that represent potential sites of chemical reactivity include:
-
The Pyrazolo[1,5-a]pyridine Core: This electron-rich heterocyclic system can be susceptible to oxidation. The nitrogen atoms, particularly the pyridine nitrogen, can be targets for oxidation to form N-oxides.
-
The Phenolic Hydroxyl (-OH) Group: The 2-ol substituent makes the molecule a potential target for oxidation, which could lead to quinone-like structures or ring-opening. Its acidic nature also means its reactivity will be highly pH-dependent.
-
The C-Br Bond: The bromine atom at the 3-position is an electron-withdrawing group that influences the electronics of the ring system. While aryl bromides are generally stable, they can be susceptible to photolytic cleavage or displacement reactions under harsh conditions.
-
Keto-Enol Tautomerism: The compound is named as a pyridin-2-ol but may exist in equilibrium with its keto tautomer, 3-Bromopyrazolo[1,5-a]pyridin-2(1H)-one[1]. The predominant form in solution will influence its reactivity profile, particularly its susceptibility to hydrolysis and oxidation.
Understanding these structural alerts allows us to tailor the forced degradation studies to probe these specific potential liabilities.
Chapter 2: The Strategic Framework of Forced Degradation
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would experience during manufacturing, storage, or clinical use.[2] The goal is not to completely destroy the molecule, but to induce a modest level of degradation (typically 5-20%) to generate the likely degradants that could form under long-term storage conditions.[3] This process is fundamental to developing and validating a "stability-indicating" analytical method.[2][4]
The entire experimental approach is governed by the principles laid out in the ICH guidelines, specifically Q1A for overall stability testing and Q1B for photostability.[5][6][7][8]
Caption: Overall workflow for the chemical stability assessment.
Chapter 3: Experimental Protocols for Stress Testing
The following protocols are designed as a starting point. The concentrations of stressors and duration of exposure should be adjusted to achieve the target degradation of 5-20%. All experiments should include a control sample (drug substance in the same solvent, stored at ambient temperature and protected from light) to serve as a baseline.
Hydrolytic Stability
Causality: This tests the susceptibility of the compound to water-mediated degradation, which can be catalyzed by acid or base.[3] For this compound, this is critical for assessing potential hydrolysis of the lactam-like bond in the keto tautomer or other ring rearrangements.
Protocol:
-
Prepare a stock solution of the compound at ~1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare three sets of solutions by diluting the stock solution into:
-
Acidic: 0.1 M Hydrochloric Acid (HCl)
-
Neutral: Purified Water (pH ~6-7)
-
Basic: 0.1 M Sodium Hydroxide (NaOH)
-
-
Incubate the solutions at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Immediately neutralize the acidic and basic samples before analysis to prevent further degradation.
-
Analyze all samples by the stability-indicating HPLC method.
Oxidative Stability
Causality: This test probes the compound's vulnerability to oxidation. The electron-rich heterocyclic core and the phenolic hydroxyl group are predicted liabilities. Hydrogen peroxide (H₂O₂) is a common and appropriate oxidizing agent for this purpose.
Protocol:
-
Prepare a ~1 mg/mL solution of the compound in a suitable solvent.
-
Add hydrogen peroxide to the solution to a final concentration of 3%.
-
Store the solution at room temperature, protected from light.
-
Withdraw and analyze aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).
-
If no degradation is observed, the experiment can be repeated at an elevated temperature (e.g., 50 °C).
Photostability
Causality: As mandated by ICH Q1B, this test evaluates degradation caused by exposure to light.[6][7][9][10][11] Aromatic and heteroaromatic systems, especially those with halogen substituents, can be photosensitive.
Protocol:
-
Expose the drug substance in its solid state and in solution (~1 mg/mL in a neutral solvent) to a calibrated light source.
-
The light source should emit both UV and visible light, and the overall illumination should be no less than 1.2 million lux hours and the integrated near-UV energy should be no less than 200 watt hours/square meter.[11]
-
A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the exposed sample to differentiate between thermal and photolytic degradation.
-
Analyze the samples after the exposure period.
Thermal Stability
Causality: This assesses the compound's stability when exposed to heat, which can accelerate many degradation reactions.[3] Testing is performed on both the solid material and a solution to understand its stability profile in different physical states.
Protocol:
-
Solid State: Place a sample of the solid drug substance in a controlled temperature oven (e.g., 80 °C).
-
Solution State: Prepare a ~1 mg/mL solution of the compound in a neutral solvent and incubate at a lower temperature (e.g., 60 °C).
-
Analyze samples at appropriate time intervals.
Chapter 4: The Cornerstone: A Stability-Indicating Analytical Method
The reliability of any stability study hinges on the analytical method used. A "stability-indicating method" is one that can accurately quantify the decrease of the active compound while simultaneously separating it from all its degradation products, ensuring that no degradant peaks co-elute with the parent peak.[4] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.[12]
Method Development Workflow:
-
Initial Screening: Start with a generic reversed-phase HPLC method (e.g., C18 column, mobile phase of acetonitrile/water gradient).
-
Forced Degradation Sample Analysis: Inject the samples generated from the stress tests. The goal is to see new peaks (degradants) emerge, distinct from the parent compound peak.
-
Method Optimization: If co-elution is observed, systematically adjust method parameters (gradient slope, mobile phase pH, column chemistry) until baseline separation of the parent compound and all major degradants is achieved.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This confirms that the parent peak is spectrally pure at all time points, providing confidence that no degradants are hidden underneath.
-
Mass Spectrometry (MS) Integration: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass information for the parent compound and all generated degradants. This is invaluable for the structural elucidation of unknown impurities.[13]
Chapter 5: Data Interpretation and Hypothetical Degradation Pathway
After analysis, the data must be synthesized into a coherent stability profile.
Quantitative Analysis
The percentage of degradation is calculated for each condition. The results should be summarized in a clear, tabular format.
Table 1: Summary of Hypothetical Forced Degradation Results
| Stress Condition | Duration (hrs) | % Degradation of Parent Compound | Number of Degradants Observed |
| 0.1 M HCl (60°C) | 24 | 8.5% | 2 |
| Water (60°C) | 24 | < 1% | 0 |
| 0.1 M NaOH (60°C) | 24 | 15.2% | 3 |
| 3% H₂O₂ (RT) | 24 | 11.8% | 2 (one major) |
| Thermal (Solid, 80°C) | 48 | < 1% | 0 |
| Thermal (Solution, 60°C) | 48 | 2.1% | 1 |
| Photolytic (ICH Q1B) | - | 6.7% | 2 |
This data is illustrative and serves as an example of how results should be presented.
Proposing a Degradation Pathway
Based on the conditions that caused degradation and the mass data of the degradants from LC-MS, a potential degradation pathway can be proposed. For example, under oxidative stress, a major degradant might show a mass increase of 16 amu (M+16), strongly suggesting the formation of an N-oxide on the pyridine ring or hydroxylation.
Caption: A hypothetical degradation pathway for the title compound.
Conclusion
This guide has outlined a systematic, scientifically-grounded, and regulatorily-compliant approach to assessing the chemical stability of this compound. By integrating predictive structural analysis with a robust forced degradation program and the development of a specific stability-indicating method, researchers can build a comprehensive understanding of the molecule's intrinsic stability. This knowledge is not merely an academic exercise; it is a critical dataset that informs formulation development, packaging choices, storage conditions, and ultimately, the viability of the compound as a potential therapeutic agent.[4] Adherence to this framework will ensure that the stability profile generated is both trustworthy and authoritative, providing a solid foundation for subsequent stages of drug development.
References
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
- Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
- ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]
- ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
- European Medicines Agency. (2024). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
- U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]
- AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials. [Link]
- RAPS. (2024).
- YouTube. (2024). Q1A (R2) A deep dive in Stability Studies. [Link]
- Hypha Discovery. Metabolism of five membered nitrogen containing heterocycles. [Link]
- ICH. (2024). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]
- U.S. Food and Drug Administration. (1998). Stability Testing of Drug Substances and Drug Products (Draft). [Link]
- European Medicines Agency. (2023).
- MedCrave. (2016).
- Research Journal of Pharmacy and Technology. (2021).
- Singh, S., & Kumar, R. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
- ResearchGate.
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
- Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview.
- Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]
- Feklistova, N., et al. (2021). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]
- ResearchGate. Analytical Techniques for the Assessment of Drug Stability. [Link]
- BioProcess International. (2016).
- J&K Scientific. This compound. [Link]
- Castillo, J. C., et al. (2023).
- George, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
- American Chemical Society. Journal of the American Chemical Society. [Link]
- Wikipedia.
- Yue, C., et al. (2023). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML.
- Frontiers. (2024).
Sources
- 1. echemi.com [echemi.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
structural analogues of 3-Bromopyrazolo[1,5-a]pyridin-2-ol
An In-depth Technical Guide to the Structural Analogues of 3-Bromopyrazolo[1,5-a]pyridin-2-ol
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive exploration of the synthesis, structural modification, and biological evaluation of analogues based on the this compound scaffold. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile heterocyclic system for therapeutic innovation.
The Pyrazolo[1,5-a]pyridine Core: A Privileged Scaffold in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine ring system is a fused, planar N-heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its rigid structure and synthetic tractability make it a "privileged scaffold," amenable to diverse chemical modifications that allow for the fine-tuning of pharmacological properties.[1] Derivatives of this core have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and potent kinase inhibitory effects.[3][4][5][6][7]
The parent compound of interest, this compound, features a fused pyrazole and pyridine ring system with a hydroxyl group at the 2-position and a bromine atom at the 3-position.[4] The hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets, while the bromine atom serves as a versatile synthetic handle for introducing a wide array of substituents, making this a valuable starting point for analogue development.
Synthetic Strategies for the Pyrazolo[1,5-a]pyridine Nucleus
The construction of the pyrazolo[1,5-a]pyridine core is most commonly and efficiently achieved through cyclocondensation reactions. This approach offers high atom economy and provides a direct route to the fused bicyclic system.[3][4]
Primary Synthetic Route: Cyclocondensation
The most versatile and widely employed methodology involves the reaction of N-amino-2-iminopyridine derivatives with 1,3-dicarbonyl compounds (such as β-ketoesters and β-diketones).[4][8][9] The reaction typically proceeds via an acid-promoted oxidative carbon-carbon bond formation followed by a dehydrative cyclization.[4][8] This strategy allows for the introduction of various substituents onto the core structure depending on the choice of starting materials.
Protocol 1: General Synthesis of Pyrazolo[1,5-a]pyridine Core via Cyclocondensation
-
Reactant Preparation: In a round-bottom flask, dissolve the selected N-aminopyridinium salt (1.0 eq.) in a suitable solvent such as acetic acid or N-methylpyrrolidone.
-
Addition of Dicarbonyl: Add the appropriate α,β-unsaturated carbonyl compound or 1,3-dicarbonyl compound (1.1 eq.) to the solution at room temperature.
-
Reaction Condition: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). Recent advancements have shown this reaction can proceed efficiently at room temperature under metal-free conditions.[10]
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-water.
-
Isolation: Collect the resulting precipitate by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired pyrazolo[1,5-a]pyridine derivative.
Caption: General workflow for pyrazolo[1,5-a]pyridine synthesis.
Design and Synthesis of Structural Analogues: A Medicinal Chemistry Perspective
The this compound scaffold offers multiple positions for structural modification to optimize biological activity, selectivity, and pharmacokinetic properties. The bromine at the C3 position is particularly valuable as a key "handle" for diversification.
C3 Position: The Gateway to Diversity via Cross-Coupling
The C3-bromo substituent is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the introduction of a vast array of aryl, heteroaryl, and alkynyl groups, enabling extensive Structure-Activity Relationship (SAR) studies. For instance, the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides bearing diaryl side chains has led to potent antituberculosis agents effective against drug-resistant strains.[11]
C2 Position: Modulating Target Engagement
The C2-hydroxyl group is a critical hydrogen bond donor and acceptor. Its presence can be vital for anchoring the molecule within a target's active site. Analogues can be generated by:
-
Alkylation: Converting the hydroxyl to an ether to probe steric tolerance.
-
Replacement: Substituting the hydroxyl with amines or other functional groups to alter electronic and binding properties.
C5, C6, and C7 Positions: Fine-Tuning Potency and Selectivity
Modifications at the C5, C6, and C7 positions of the pyridine ring are crucial for tailoring selectivity and potency.
-
C7-Substitution: In the development of Neuropeptide Y1 Receptor (NPY Y1R) antagonists, substitution at the C7 position with moieties like 2-(tetrahydro-2H-pyran-4-ylamino)ethylamine was found to be critical for achieving high binding affinity.[12]
-
C5 and C7-Substitution in Kinase Inhibitors: For kinase inhibitors, functionalization at these positions allows for interaction with specific residues in the ATP-binding pocket, leading to enhanced potency and selectivity. This has been successfully applied in the development of PI3Kδ and PI3Kγ/δ inhibitors.[13][14]
-
C6-Bromo Analogues: 6-Bromopyrazolo[1,5-a]pyridine serves as a useful reagent in the discovery of p110α-selective PI3 kinase inhibitors, demonstrating that halogenation at other positions is also a viable strategy for creating synthetic intermediates.[15]
Table 1: Representative Structural Analogues and Their Biological Significance
| Scaffold Position Modified | Introduced Substituent(s) | Resulting Biological Activity | Reference |
| C3 | Diaryl side chain via amidation | Potent antituberculosis agents (active against resistant Mtb strains) | [11] |
| C5, C7 | Morpholine and Indole groups | Selective PI3Kδ inhibition | [13] |
| C7 | 2-(tetrahydro-2H-pyran-4-ylamino)ethylamine | NPY Y1R antagonism (appetite suppression) | [12] |
| General | Various substitutions | Anticancer, antimicrobial, and antifungal properties | [4] |
Biological Evaluation and Assay Methodologies
A robust biological evaluation is critical to validate the therapeutic potential of newly synthesized analogues. The pyrazolo[1,5-a]pyridine scaffold's known activities guide the selection of appropriate assays.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Principle: This assay quantifies the activity of a kinase by measuring the amount of ATP remaining in solution after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).
-
Preparation: Serially dilute the test compounds (analogues) in DMSO and add to a 384-well plate.
-
Kinase Reaction: Add the target kinase and its specific substrate to the wells, followed by ATP to initiate the reaction. Incubate at room temperature.
-
Detection: Add a luciferase/luciferin-based reagent (e.g., Kinase-Glo®). This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the compound concentration.
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., M. tuberculosis or S. aureus).
-
Compound Dilution: Serially dilute the test compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbe, no drug) and negative (no microbe) controls.
-
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: A typical workflow for drug discovery and evaluation.
Mechanism of Action: Targeting Key Signaling Pathways
Understanding how these analogues exert their effects at a molecular level is paramount. Many pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases.[3]
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a hallmark of many cancers. Several pyrazolo[1,5-a]pyridine derivatives have been developed as potent and selective inhibitors of PI3K isoforms, particularly PI3Kδ and PI3Kγ.[13][14] By blocking the ATP-binding site of PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, thereby inhibiting the downstream activation of Akt and leading to apoptosis of cancer cells.
Caption: Inhibition of the PI3K/Akt pathway by analogues.
Conclusion and Future Outlook
The this compound core represents a highly versatile and synthetically accessible scaffold for the development of novel therapeutics. The strategic importance of the 3-bromo position as a handle for diversification via modern cross-coupling chemistry cannot be overstated. This allows for the systematic exploration of chemical space to generate analogues with potent and selective activity against a range of targets, from bacterial enzymes to critical human kinases involved in cancer.
Future research should focus on expanding the library of analogues, particularly through the exploration of novel substituents at all positions of the scaffold. The development of dual-target inhibitors, such as the PI3Kγ/δ inhibitors, presents a promising therapeutic strategy.[14] Furthermore, a deeper investigation into the mechanisms of action and resistance for antimicrobial analogues will be crucial for their clinical translation. The continued application of rational design and modern synthetic methodologies will undoubtedly unlock the full therapeutic potential of this remarkable scaffold.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central.
- Buy Pyrazolo[1,5-a]pyridin-2-ol | 59942-87-9 - Smolecule. (n.d.).
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines | ACS Omega. (2019, September 4). ACS Publications.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. (n.d.). National Institutes of Health.
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024, August 20). Journal of Medicinal Chemistry.
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019, May 6). Taylor & Francis Online.
- Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
- Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. (2011, May 1). PubMed.
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central.
- Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC. (n.d.). National Institutes of Health.
- Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. (2025, August 6). ResearchGate.
- This compound. (n.d.). J&K SCIENTIFIC LTD.
- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013, December 5). PharmaTutor.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.
- 438229 6-Bromopyrazolo[1,5-a]pyridine CAS: 1264193-11-4. (n.d.).
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Pyrazolo[1,5-a]pyridin-2-ol | 59942-87-9 [smolecule.com]
- 5. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. usbio.net [usbio.net]
Methodological & Application
detailed experimental protocol for the synthesis of 3-Bromopyrazolo[1,5-a]pyridin-2-ol
An Application Note for the Synthesis of 3-Bromopyrazolo[1,5-a]pyridin-2-ol
Abstract
This document provides a comprehensive, two-stage experimental protocol for the synthesis of this compound, a valuable heterocyclic building block for pharmaceutical research and development. The synthesis leverages a classical approach involving the N-amination of pyridine to form a key intermediate, 1-aminopyridinium iodide, followed by a base-mediated [3+2] cycloaddition reaction. This guide offers not only a step-by-step methodology but also delves into the mechanistic rationale behind the procedural choices, safety protocols, and characterization techniques, ensuring a reproducible and safe execution for skilled chemists.
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its structural analogy to purines, allowing it to function as an effective antimetabolite or interact with a wide range of biological targets.[1][2] Derivatives have shown promise as inhibitors of enzymes like phosphoinositide 3-kinase (PI3K) and in the treatment of various diseases, including cancer and inflammatory conditions.[1][3] The title compound, this compound (CAS No. 60637-30-1), incorporates a bromine atom and a hydroxyl group, providing two key functional handles for further chemical elaboration in drug discovery programs.
The synthetic strategy detailed herein is a robust and logical sequence for constructing the bicyclic core. It begins with the synthesis of 1-aminopyridinium iodide, a stable and readily accessible N-aminopyridinium salt.[4][5] This salt serves as a precursor to a transient 1,3-dipole, which undergoes a subsequent cycloaddition reaction to build the pyrazole ring fused to the pyridine core.[6][7]
Mechanistic Rationale
The overall synthesis proceeds in two distinct stages, each founded on well-established principles of organic chemistry.
-
Stage 1: N-Amination of Pyridine. The synthesis of the key intermediate, 1-aminopyridinium iodide, is achieved through the electrophilic amination of pyridine.[4] Hydroxylamine-O-sulfonic acid (HOSA) serves as a potent "NH2+" equivalent, attacking the lone pair of the pyridine nitrogen. The reaction is typically performed in an aqueous medium, and the resulting aminopyridinium salt is precipitated using hydriodic acid to yield the stable iodide salt.[5]
-
Stage 2: [3+2] Cycloaddition and Aromatization. This stage is the core of the heterocyclic ring formation. The 1-aminopyridinium salt, upon treatment with a non-nucleophilic base such as potassium carbonate, is deprotonated to form a highly reactive N-pyridinium ylide. This ylide is a nitrogen-centered 1,3-dipole. This transient species is trapped in situ by a suitable dipolarophile, in this case, ethyl 2-bromo-3-oxobutanoate. The ylide undergoes a [3+2] cycloaddition reaction with the enol form of the β-keto ester. The resulting bicyclic intermediate rapidly undergoes elimination of ethanol and water, driven by the formation of the stable, aromatic pyrazolo[1,5-a]pyridin-2-ol system.
Experimental Protocol Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Stage 1: Synthesis of 1-Aminopyridinium Iodide
This protocol is adapted from the robust procedure published in Organic Syntheses.[5]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Hydroxylamine-O-sulfonic acid | 113.09 | 11.3 g | 100 | 1.0 |
| Pyridine (distilled) | 79.10 | 24.0 mL | 300 | 3.0 |
| Potassium Carbonate (anhydrous) | 138.21 | 13.8 g | 100 | 1.0 |
| Hydriodic Acid (57% in H₂O) | 127.91 | 14.0 mL | ~100 | ~1.0 |
| Deionized Water | 18.02 | 64 mL | - | - |
| Absolute Ethanol | 46.07 | ~100 mL | - | - |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 11.3 g (0.10 mol) of hydroxylamine-O-sulfonic acid in 64 mL of cold deionized water with stirring.
-
Addition of Pyridine: To the freshly prepared solution, add 24 mL (0.30 mol) of distilled pyridine.
-
Causality: An excess of pyridine is used to act as both a reagent and a base to neutralize the sulfonic acid formed, driving the reaction forward.[5]
-
-
Heating: Heat the mixture on a steam bath at approximately 90°C for 20 minutes.
-
Basification: Cool the reaction mixture to room temperature with stirring. Add 13.8 g (0.10 mol) of potassium carbonate in portions to neutralize the remaining acid and deprotonate the aminopyridinium sulfate intermediate.
-
Precipitation: Filter the mixture to remove any inorganic solids. To the clear filtrate, add 14.0 mL of 57% hydriodic acid. This will cause the iodide salt to precipitate.
-
Causality: The iodide salt is less soluble in the aqueous mixture than the corresponding sulfate or carbonate salts, facilitating its isolation.
-
-
Isolation: Store the resulting solution at -20°C for at least 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Recrystallize the crude solid from approximately 100 mL of absolute ethanol to yield 14–16 g (63–72% yield) of 1-aminopyridinium iodide as nearly white crystals.
Stage 2: Synthesis of this compound
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1-Aminopyridinium Iodide | 222.04 | 11.1 g | 50 | 1.0 |
| Ethyl 2-bromo-3-oxobutanoate | 225.05 | 12.4 g | 55 | 1.1 |
| Potassium Carbonate (anhydrous) | 138.21 | 20.7 g | 150 | 3.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 150 mL | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | ~500 mL | - | - |
| Saturated NaCl solution (Brine) | - | ~100 mL | - | - |
Procedure
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 1-aminopyridinium iodide (11.1 g, 50 mmol) and 150 mL of anhydrous DMF.
-
Addition of Reagents: Add ethyl 2-bromo-3-oxobutanoate (12.4 g, 55 mmol) to the solution. Begin stirring and add anhydrous potassium carbonate (20.7 g, 150 mmol) portion-wise over 15 minutes.
-
Causality: Potassium carbonate acts as the base to generate the reactive pyridinium ylide in situ. Three equivalents are used to ensure complete deprotonation and to neutralize acids formed during the reaction cascade.
-
-
Heating: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, or until TLC analysis (e.g., using 3:1 Hexanes:EtOAc) indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of cold water and stir for 30 minutes.
-
Extraction: Transfer the aqueous suspension to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with saturated brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To verify the proton environment of the aromatic structure.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight (213.03 g/mol ) and isotopic pattern characteristic of a monobrominated compound.
-
Melting Point: To assess purity. The literature CAS number is 60637-30-1.
Safety and Handling
All procedures must be conducted in a well-ventilated chemical fume hood by personnel trained in standard laboratory practices. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
-
Pyridine: Flammable and toxic. Avoid inhalation and skin contact.
-
Brominated Reagents (e.g., Ethyl 2-bromo-3-oxobutanoate): Corrosive, toxic, and lachrymatory. Handle with extreme care.[8]
-
Hydriodic Acid: Highly corrosive and causes severe burns.[5]
-
Bromine (General Precaution): Although not used directly, bromine-containing compounds can be hazardous. Bromine itself is highly toxic, corrosive, and a strong oxidizer. Always handle in a fume hood with appropriate engineering controls and have a bromine spill kit available.[9][10][11][12]
-
Solvents (DMF, Ethanol, EtOAc): Flammable and/or irritants. Avoid open flames and ensure proper ventilation.
Dispose of all chemical waste according to institutional and local environmental regulations.
References
- Charette, A. B. N-Amino Pyridinium Salts in Organic Synthesis. PMC - PubMed Central.
- N-AMINOPYRIDINIUM IODIDE. ChemBK.
- Gösl, R. and Meuwsen, A. 1-aminopyridinium iodide. Organic Syntheses Procedure.
- Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
- Safety Data Sheet: Bromine. Carl ROTH.
- SAFETY DATA SHEET - Bromine. Archean Chemical Industries.
- Zhong, S., et al. Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. Semantic Scholar.
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. ChemRxiv.
- Zhong, S., et al. Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. ResearchGate.
- N-Amino Pyridinium Salts in Organic Synthesis. ResearchGate.
- [3 + 2] Cyclization of N‐aminopyridinium salts with various unsaturated hydrocarbons. ResearchGate.
- This compound. MySkinRecipes.
- Stypik, M., et al. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH).
- CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof. Google Patents.
- Gomha, S. M., et al. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
- WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use. Google Patents.
- Gomha, S. M., et al. (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate.
- Portilla, J. Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub.
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Cambridge Open Engage.
Sources
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. carlroth.com [carlroth.com]
- 11. archeanchemicals.com [archeanchemicals.com]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromopyrazolo[1,5-a]pyridin-2-ol
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have demonstrated a wide array of biological activities, including roles as kinase inhibitors for cancer therapy, anti-inflammatory agents, and antagonists for various receptors.[3][4][5] Consequently, the development of robust and versatile synthetic methodologies to functionalize this scaffold is of paramount importance to researchers in medicinal chemistry and drug development.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized tools for forging carbon-carbon bonds in modern organic synthesis.[6] Its tolerance of a broad range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast library of boronic acid derivatives make it an ideal choice for the late-stage functionalization of complex molecules.
This guide provides a detailed technical overview and actionable protocols for the application of 3-Bromopyrazolo[1,5-a]pyridin-2-ol as a key building block in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances, provide optimized reaction conditions based on analogous systems, and offer practical guidance for troubleshooting common challenges.
Understanding the Substrate: Tautomerism and Reactivity
A critical feature of this compound is its existence in a tautomeric equilibrium with its corresponding pyridone form, 3-Bromo-1H-pyrazolo[1,5-a]pyridin-2(4H)-one. This equilibrium can influence the substrate's electronic properties, solubility, and its interaction with the palladium catalyst. While many standard protocols for Suzuki couplings of nitrogen-rich heterocycles can fail due to the presence of acidic N-H groups, recent advances have demonstrated successful couplings of unprotected N-H containing azoles.[7] The lactam/lactim tautomerism is a key consideration when optimizing reaction conditions, as the pyridone form may present different coordination properties to the palladium center.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rational troubleshooting and optimization.
Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation : The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Experimental Protocols: A Guideline for Success
The following protocol is adapted from optimized conditions for a structurally similar substrate, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, which successfully mitigated common side reactions like debromination.[9][10] Researchers should consider this a robust starting point, with the understanding that optimization may be necessary for specific arylboronic acids.
Core Experimental Workflow
Caption: General workflow for the Suzuki coupling of this compound.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.5–2.0 equiv)
-
Palladium precatalyst: XPhos Pd G2 (2–5 mol%)
-
Ligand: XPhos (2–5 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane and water (e.g., 4:1 v/v) or DMF and water.[11]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Step-by-Step Protocol
-
Vessel Preparation : To a dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (e.g., 0.75 mmol, 1.5 equiv), and the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv).
-
Catalyst Addition : Add the palladium precatalyst (XPhos Pd G2, e.g., 0.01 mmol, 2 mol%) and the ligand (XPhos, e.g., 0.01 mmol, 2 mol%).
-
Inert Atmosphere : Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (Argon or Nitrogen) for at least three cycles.
-
Solvent Addition : Add the degassed solvent mixture (e.g., 2.5 mL of a 4:1 dioxane/water mixture) via syringe.
-
Reaction :
-
Microwave Irradiation : Heat the mixture in a microwave reactor to the desired temperature (e.g., 100–120 °C) for a specified time (e.g., 30–60 minutes).
-
Conventional Heating : Alternatively, heat the mixture in an oil bath at a similar temperature, monitoring progress over a longer period (e.g., 2–24 hours).
-
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization : Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Optimization and Data Presentation
The success of the Suzuki coupling is highly dependent on the careful selection of reaction parameters. A systematic screening of catalysts, ligands, bases, and solvents is often necessary.
| Parameter | Condition 1 (Recommended Start) | Condition 2 (Alternative) | Condition 3 (For Challenging Substrates) | Rationale & Remarks |
| Catalyst (mol%) | XPhos Pd G2 (2-5%) | Pd(PPh₃)₄ (5%) | PdCl₂(dppf) (5%) | XPhos-based catalysts are often superior for heteroaryl couplings, minimizing debromination.[9][10] Pd(PPh₃)₄ is a classic choice but may be less effective. |
| Ligand | XPhos | --- | dppf | Bulky, electron-rich phosphine ligands like XPhos stabilize the Pd(0) species and promote oxidative addition. |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.5 equiv) | The choice of base is critical. K₃PO₄ is often effective for challenging couplings of nitrogen-containing heterocycles.[7] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | DMF/H₂O (4:1) | Aprotic polar solvents are generally effective. The addition of water is often crucial for the transmetalation step.[11] |
| Temperature | 100-120 °C (Microwave) | 100-110 °C (Oil Bath) | 120-140 °C (Microwave) | Higher temperatures may be required for less reactive boronic acids or to overcome catalyst inhibition. |
Troubleshooting and Key Considerations
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; Poorly degassed system; Suboptimal base or solvent. | Use fresh catalyst. Ensure rigorous exclusion of oxygen. Screen different bases and solvents as outlined in the table above. |
| Debromination | Formation of a palladium-hydride species; Unfavorable kinetics of transmetalation. | Switch to a more active catalyst system like XPhos Pd G2/XPhos.[9][10] Ensure anhydrous solvents are used if water is suspected to be the hydride source. |
| Homocoupling of Boronic Acid | Presence of oxygen; In situ decomposition of the Pd(II) intermediate. | Rigorously degas all reagents and solvents. Maintain a positive pressure of inert gas throughout the reaction. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions. | Use the corresponding boronic acid pinacol ester, which is often more stable. Use a milder base like KF. |
| Incomplete Conversion | Insufficient catalyst loading or reaction time/temperature. | Increase catalyst loading (e.g., to 5-7 mol%). Increase reaction time or temperature. |
The Hydroxyl Group: To Protect or Not to Protect?
The presence of the C2-hydroxyl group (or its pyridone tautomer) can potentially interfere with the catalytic cycle by coordinating to the palladium center. If direct coupling under the recommended conditions fails, protection of the hydroxyl group may be necessary. Common protecting groups for hydroxyls, such as a benzyl (Bn) or methoxymethyl (MOM) ether, can be installed prior to the coupling reaction and subsequently removed. However, given the success in coupling similar unprotected lactam systems, direct coupling should be attempted first.[9][10]
Safety Precautions
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Microwave reactions can generate high pressures. Use only appropriate, pressure-rated vials and follow the manufacturer's safety guidelines.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound offers a powerful and direct route to novel, functionalized pyrazolo[1,5-a]pyridine derivatives. By leveraging modern catalyst systems, such as those based on biaryl phosphine ligands, and by carefully optimizing reaction conditions, researchers can effectively mitigate common side reactions and achieve high yields of desired products. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals engaged in the synthesis of these valuable scaffolds for drug discovery and development.
References
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- Cîrcu, V., et al. (2019). Cooperative effects of lanthanides when associated with palladium in novel, 3D Pd/Ln coordination polymers. Sustainable applications as water-stable, heterogeneous catalysts in carbon–carbon cross-coupling reactions. Dalton Transactions, 48(3), 999-1010. [Link]
- Zhang, L., et al. (2020). N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. Polymers, 12(11), 2536. [Link]
- Large, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2915-2926. [Link]
- Large, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a ]pyrimidine derivatives. RSC Advances, 11(5), 2915-2926. [Link]
- Kim, D., et al. (2020). Protecting Group-Controlled Regioselective Synthesis for Unsymmetrical 3,5-Disubstituted Pyridones. The Journal of Organic Chemistry, 85(15), 9723-9733. [Link]
- NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Itoh, T., & Mase, T. (2005). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Organic Letters, 7(15), 3271-3274. [Link]
- El-Sayed, M. A., et al. (2020). Palladium-catalyzed coupling of pyrazoles with 2,6-dibromopyridine. Journal of Heterocyclic Chemistry, 57(5), 2149-2157. [Link]
- Sereika, R., et al. (2020). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Applied Organometallic Chemistry, 34(10), e5869. [Link]
- Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 55(28), 8075-8079. [Link]
- Ahmad, G., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4945. [Link]
- Wang, C., et al. (2017). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds.
- Corpet, M., & Gosmini, C. (2022). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings.
- Rzonsa, S., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2309–2320. [Link]
- Fors, B. P., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(10), 2548–2550. [Link]
- Herdemann, M., & Kalesse, M. (2000). Protecting Groups for Thiols Suitable for Suzuki Conditions. Angewandte Chemie International Edition, 39(11), 1967-1969. [Link]
- Leadbeater, N. E., & Marco, M. (2003). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Journal of Organic Chemistry, 68(14), 5660-5667. [Link]
- Rzonsa, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2309–2320. [Link]
- Reddy, T. J., et al. (2017). Synthesis of Trisubstituted Pyridines via Chemoselective Suzuki-Miyaura Coupling of 3,5- and 4,6-Dibromo-2-tosyloxypyridines. The Journal of Organic Chemistry, 82(3), 1775-1783. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Magano, J., & Dunetz, J. R. (2012). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Chemical Reviews, 111(3), 2177-2250. [Link]
- Dydio, P., & Dzik, W. I. (2016). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
Sources
- 1. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application of 3-Bromopyrazolo[1,5-a]pyridin-2-ol in Kinase Inhibitor Synthesis
Introduction: The Privileged Pyrazolo[1,5-a]pyridine Scaffold in Oncology
The pyrazolo[1,5-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its utility in developing potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2][3] As a result, pyrazolo[1,5-a]pyridine derivatives have been the focus of intensive drug discovery efforts, leading to the development of inhibitors targeting a range of kinases, including the Rearranged during Transfection (RET) kinase, a key driver in certain types of thyroid and non-small cell lung cancers.[4][5]
The versatility of the pyrazolo[1,5-a]pyridine scaffold allows for extensive structural modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The strategic introduction of substituents is crucial for optimizing interactions within the ATP-binding pocket of the target kinase. 3-Bromopyrazolo[1,5-a]pyridin-2-ol is a key starting material in this context, offering a reactive handle for the introduction of diverse chemical moieties through modern cross-coupling methodologies.
This application note provides a comprehensive guide to the synthetic utility of this compound in the synthesis of kinase inhibitors, with a focus on the synthesis of a potent RET kinase inhibitor. We will delve into the underlying chemistry, provide detailed experimental protocols, and discuss the significance of this building block in the broader landscape of targeted cancer therapy.
The Strategic Importance of this compound
This compound exists in tautomeric equilibrium with its 2-oxo form, 3-Bromopyrazolo[1,5-a]pyridin-2(1H)-one. This tautomerism can influence its reactivity. For palladium-catalyzed cross-coupling reactions, it is often advantageous to protect the hydroxyl group to prevent potential interference with the catalytic cycle and to improve solubility in organic solvents.
The bromine atom at the 3-position is the key to diversification. It serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively, with high efficiency and functional group tolerance.[6][7][8]
Synthetic Strategy: A Modular Approach to Kinase Inhibitor Synthesis
The synthesis of complex kinase inhibitors from this compound can be approached in a modular fashion. A general workflow is outlined below:
This modular approach allows for the late-stage introduction of various substituents, facilitating the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Application Protocol: Synthesis of a Representative RET Kinase Inhibitor
This section provides a detailed protocol for the synthesis of a potent RET kinase inhibitor based on the pyrazolo[1,5-a]pyridine scaffold. The synthesis involves a three-step sequence starting from this compound: O-benzylation, Suzuki-Miyaura coupling, and a final Buchwald-Hartwig amination.
Part 1: O-Benzylation of this compound
To prevent potential complications during the subsequent cross-coupling reactions, the hydroxyl group is first protected as a benzyl ether.
Materials:
-
This compound (1.0 equiv)
-
Benzyl bromide (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add this compound and anhydrous DMF.
-
Add potassium carbonate to the suspension and stir for 15 minutes at room temperature.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(benzyloxy)-3-bromopyrazolo[1,5-a]pyridine.
Part 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is employed to install an aryl or heteroaryl moiety at the 3-position of the pyrazolo[1,5-a]pyridine core. This is a critical step for targeting specific residues in the kinase ATP-binding site.
Materials:
-
2-(Benzyloxy)-3-bromopyrazolo[1,5-a]pyridine (1.0 equiv)
-
Arylboronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid) (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 2-(benzyloxy)-3-bromopyrazolo[1,5-a]pyridine, the arylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane/water solvent system via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-2-(benzyloxy)pyrazolo[1,5-a]pyridine intermediate.
Part 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for introducing an amine at a position that may have been previously halogenated on the newly introduced aryl ring, or on the pyrazolopyridine core itself if another bromo-substituted starting material was used. This is a common strategy to introduce functionalities that can form key hydrogen bonds within the kinase hinge region.
Materials:
-
Aryl bromide intermediate from the previous step (if applicable) (1.0 equiv)
-
Amine (e.g., morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Add the aryl bromide intermediate and the amine coupling partner to the flask.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the mixture with vigorous stirring at 100-110 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Pyrazolo[1,5-a]pyridine-Based Kinase Inhibitors
The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds have yielded numerous potent kinase inhibitors. The table below summarizes the inhibitory activities of some representative compounds against their target kinases.
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 | 27 | [2] |
| Pyrazolo[1,5-a]pyrimidine | Flt-3 | - | [2] |
| Pyrazolo[1,5-a]pyrimidine | RET | - | [4] |
| Pyrazolo[3,4-b]pyridine | TRKA | 56 | [3] |
Signaling Pathway and Mechanism of Action
RET kinase inhibitors function by blocking the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates. This leads to the inhibition of critical signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are essential for cell proliferation and survival.
Conclusion and Future Perspectives
This compound is a valuable and versatile starting material for the synthesis of a wide array of kinase inhibitors. Its strategic functionalization through palladium-catalyzed cross-coupling reactions allows for the systematic exploration of the chemical space around the pyrazolo[1,5-a]pyridine scaffold. The modular synthetic approach detailed in this application note provides a robust framework for the development of novel and potent kinase inhibitors for targeted cancer therapy. Future work in this area will likely focus on the development of more efficient and environmentally benign synthetic methodologies, as well as the exploration of novel substitution patterns to overcome drug resistance and improve selectivity.
References
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.
- Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Zhang, L., et al. (2018). Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry.
- Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
- Mathison, C. J. N., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters.
- Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. BenchChem.
- BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. BenchChem.
- Abdel-Wahab, B. F., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
- Mathison, C. J. N., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters.
- Al-Ghorbani, M., et al. (2022).
- BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. BenchChem.
- Mathison, C. J. N., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters.
- WO2018071447A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2018071447A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors - Google Patents [patents.google.com]
- 6. Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Strategic Functionalization of the Pyridine Ring in 3-Bromopyrazolo[1,5-a]pyridin-2-ol
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its rigid, planar structure and versatile electronic properties make it an ideal framework for designing inhibitors of key biological targets like protein kinases.[3][4][5] The specific starting material, 3-Bromopyrazolo[1,5-a]pyridin-2-ol, offers a unique synthetic challenge and opportunity. While the bromine atom at the C-3 position on the pyrazole ring serves as a well-established handle for modifications like cross-coupling, the functionalization of the fused pyridine ring is often less straightforward yet critical for modulating solubility, cell permeability, and target engagement.[6]
This guide provides an in-depth exploration of advanced synthetic strategies to selectively modify the pyridine moiety of this scaffold. We will move beyond simple procedural lists to explain the underlying chemical logic, enabling researchers to make informed decisions for designing novel analogues in drug discovery programs.
Section 1: Understanding the Reactivity of the Fused Ring System
The synthetic strategy for functionalizing the pyridine ring is dictated by its electronic nature, which is significantly influenced by the fused, electron-rich pyrazole ring.
-
Electronic Dichotomy: The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution but makes it susceptible to nucleophilic attack if a suitable leaving group is present.[7][8] Conversely, the pyrazole moiety is electron-rich. This fusion creates a molecule with distinct reactive sites.
-
Tautomerism: The 2-hydroxy group exists in tautomeric equilibrium with its 2-oxo form (pyrazolo[1,5-a]pyridin-2(1H)-one). This equilibrium can affect the electronic distribution and aromaticity of the entire system, influencing the regioselectivity of subsequent reactions. For the purpose of C-H functionalization, reaction conditions often favor the aromatic alcohol form.
-
Regioselectivity of C-H Functionalization: Extensive studies on the pyrazolo[1,5-a]pyridine core have shown that the C-3 and C-7 positions are the most electronically activated and sterically accessible for direct C-H functionalization, particularly through palladium-catalyzed processes.[9][10] Given that the C-3 position is already blocked by a bromine atom in our starting material, the C-7 position emerges as the primary and most logical site for direct, selective modification of the pyridine ring.
Caption: Regioselectivity of this compound.
Section 2: Direct C-7 Functionalization via Palladium-Catalyzed C-H Activation
The most elegant and atom-economical approach to modify the pyridine ring is through direct C-H bond activation. This strategy avoids the need for pre-installing a leaving group, streamlining the synthetic sequence.[11][12] Palladium-catalyzed C-H arylation at the C-7 position is a well-documented and reliable transformation for this scaffold.[9][10]
Causality Behind the Method: This reaction proceeds through a Concerted Metalation-Deprotonation (CMD) mechanism, where the palladium catalyst selectively coordinates to and cleaves the C-7 C-H bond. The choice of oxidant and additives is critical for catalyst turnover and preventing unwanted side reactions. Silver salts like AgOAc or Ag₂CO₃ are commonly employed as both an oxidant and a halide scavenger.[9][13]
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.
Protocol 1: Palladium-Catalyzed Direct C-7 Arylation
This protocol describes a general procedure for the direct arylation of this compound with an aryl iodide, adapted from methodologies reported for the parent scaffold.[9][10]
Materials:
-
This compound (1.0 equiv)
-
Aryl Iodide (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
Silver(I) Carbonate (Ag₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or microwave vial, magnetic stir bar, inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, the aryl iodide, Pd(OAc)₂, and Ag₂CO₃.
-
Solvent Addition: Add anhydrous DMF via syringe. The typical concentration is 0.1 to 0.2 M with respect to the starting material.
-
Degassing: Seal the tube and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas.
-
Reaction: Place the sealed tube in a preheated oil bath at 140 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium and silver salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Representative Conditions for C-H Arylation
| Aryl Halide Partner | Additive/Base | Catalyst (mol%) | Solvent | Temp (°C) | Typical Yields | Reference |
| Phenyl Iodide | Ag₂CO₃ | Pd(OAc)₂ (5) | DMF | 140 | Good | [9] |
| 4-Methoxyphenyl Iodide | Ag₂CO₃ | Pd(OAc)₂ (5) | DMF | 140 | Good to Excellent | [9] |
| 4-Trifluoromethylphenyl Iodide | CsF | Pd(OAc)₂ (5) | DMF | 140 | Modest to Good | [9] |
| 2-Thienyl Iodide | AgOAc | Pd(OAc)₂ (10) | Dioxane | 120 | Good | [13] |
Section 3: Indirect Functionalization via Cross-Coupling Reactions
An alternative, highly versatile strategy involves first introducing a halogen (e.g., Br or I) onto the pyridine ring, creating a new synthetic handle. This "functionalization-ready" intermediate can then participate in a wide array of well-established palladium-catalyzed cross-coupling reactions.
Electrophilic Halogenation (Proposed)
While challenging, electrophilic halogenation can be achieved under forcing conditions. The directing effects of the fused pyrazole and the 2-ol/3-bromo substituents would need to be empirically determined, but positions C-5 or C-7 are the most likely candidates for substitution. Reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) in a strong acid or a polar aprotic solvent could be explored.
Suzuki-Miyaura Coupling for C-C Bond Formation
Assuming a new halogen (X') has been installed at a position on the pyridine ring (e.g., C-7), the Suzuki-Miyaura coupling provides a powerful method for forming a new carbon-carbon bond.[14][15][16] This reaction is favored for its mild conditions and tolerance of diverse functional groups.[17]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Protocol 2: Suzuki-Miyaura Coupling of a Halogenated Pyrazolo[1,5-a]pyridine
Materials:
-
7-Halo-3-Bromopyrazolo[1,5-a]pyridin-2-ol (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, DME, or Toluene)
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask, combine the halogenated substrate, arylboronic acid, palladium catalyst, and base under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Track the reaction's progress via TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[18][19][20] This reaction couples the halogenated pyridine ring with a primary or secondary amine.[21][22]
Protocol 3: Buchwald-Hartwig Amination of a Halogenated Pyrazolo[1,5-a]pyridine
Materials:
-
7-Halo-3-Bromopyrazolo[1,5-a]pyridin-2-ol (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or a G3-XPhos pre-catalyst, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, charge a Schlenk flask with the palladium pre-catalyst, ligand, and base. Add the halogenated substrate and a stir bar.
-
Solvent and Amine Addition: Add the anhydrous solvent, followed by the amine, via syringe.
-
Reaction: Seal the flask and heat to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. Reaction times can vary significantly based on the substrates.
-
Work-up: After cooling, quench the reaction carefully with water. Dilute with an organic solvent (e.g., ethyl acetate) and filter through Celite®.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Data Presentation: Common Catalytic Systems for Buchwald-Hartwig Amination
| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Typical Substrates | Reference |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | Anilines | [19] |
| Pd₂(dba)₃ | BINAP | NaOtBu | Dioxane | Electron-rich anilines | [19] |
| G3-XPhos | (none) | K₃PO₄ | Toluene | Primary/Secondary Amines | [18] |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | Sterically hindered amines | [18] |
Section 4: Synthetic Workflow Overview
The choice of strategy depends on the desired final product. Direct C-H activation is ideal for introducing aryl or heteroaryl groups at the C-7 position in a single step. The indirect method offers broader scope, allowing for the introduction of diverse functionalities via established cross-coupling chemistry.
Caption: Strategic workflows for pyridine ring functionalization.
Conclusion
The functionalization of the pyridine ring in this compound is a critical task for the development of novel therapeutics. Researchers have two powerful strategies at their disposal. Direct C-7 C-H activation offers an efficient and modern route to biaryl structures. Alternatively, a more traditional but highly versatile two-step approach of halogenation followed by palladium-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) opens the door to a vast chemical space of C-C and C-N linked analogues. The protocols and principles outlined in this guide provide a robust framework for the rational design and synthesis of new chemical entities based on this valuable scaffold.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes.
- Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Heterocycles.
- Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromopyridine-4-carboxaldehyde. Benchchem.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Bis(benzyloxy)-3-bromopyridine. Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Acetyl-2-bromopyridine. Benchchem.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromopyridine-4-carboxaldehyde. Benchchem.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors.
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. NIH.
- Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a ]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors.
- Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Compar
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry.
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. MDPI.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry - Figshare.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science.
- Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines. PubMed.
- Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd.
- C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
- Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. Bioorganic & Medicinal Chemistry Letters.
- Electrophilic substitution on pyridine. Química Organica.org.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 22. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
The Strategic Utility of 3-Bromopyrazolo[1,5-a]pyridin-2-ol in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine framework is a noteworthy privileged scaffold in medicinal chemistry. As a fused bicyclic aromatic system, it offers a rigid and planar structure that can effectively orient substituents for optimal interaction with biological targets. Its unique electronic properties, arising from the fusion of an electron-rich pyrazole ring and an electron-deficient pyridine ring, allow for a wide range of chemical modifications. This versatility has led to the discovery of numerous pyrazolo[1,5-a]pyridine derivatives with diverse pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.
The subject of this guide, 3-bromopyrazolo[1,5-a]pyridin-2-ol , represents a highly valuable and strategically functionalized building block. The presence of a bromine atom at the 3-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The hydroxyl group at the 2-position offers a site for further derivatization, such as etherification or esterification, and can also participate in crucial hydrogen bonding interactions with target proteins. This combination of functionalities makes this compound an ideal starting point for the construction of compound libraries aimed at discovering novel therapeutics.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound as a key intermediate in medicinal chemistry.
Synthesis of this compound: A Proposed Protocol
While a direct, one-pot synthesis for this compound is not extensively reported, a robust two-step synthetic sequence can be proposed based on established heterocyclic chemistry principles. This involves the initial construction of the pyrazolo[1,5-a]pyridin-2-ol core, followed by regioselective bromination.
Workflow for the Synthesis of this compound
analytical methods for the quantification of 3-Bromopyrazolo[1,5-a]pyridin-2-ol
Topic: Analytical Methods for the Quantification of 3-Bromopyrazolo[1,5-a]pyridin-2-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Context
This compound is a heterocyclic compound belonging to the pyrazolopyridine class. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in molecules exhibiting a wide range of biological activities. Accurate and reliable quantification of this molecule is paramount for various stages of the research and development pipeline, including synthesis optimization, purity assessment, pharmacokinetic studies, and quality control of active pharmaceutical ingredients (APIs).
The presence of a bromine atom, a hydroxyl group, and a fused aromatic ring system imparts specific physicochemical properties that must be considered when developing an analytical method. The molecule's polarity, chromophore, and ionization potential will dictate the most suitable analytical approach.
This guide provides a comprehensive framework for the development and validation of robust analytical methods for the quantification of this compound. We will detail a primary method using High-Performance Liquid Chromatography (HPLC) with UV detection, a high-sensitivity alternative using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a simple UV-Vis spectrophotometric method for preliminary analysis. The protocols are designed to be self-validating, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[1][2]
Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolving power, robustness, and wide applicability. For this compound, an RP-HPLC method provides excellent specificity and is suitable for both purity and assay determinations.
Principle of the Method
The method is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[3] By adjusting the composition of the mobile phase, the retention of this compound on the column can be controlled, allowing for its separation from impurities and degradation products. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard of known concentration, using an external standard calibration.
Experimental Workflow: HPLC Method Development & Analysis
Caption: General workflow for HPLC analysis.
Detailed Protocol: RP-HPLC with UV Detection
Objective: To quantify this compound in a sample matrix.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (ACS grade or higher)
-
Formic acid (ACS grade or higher)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm or 0.45 µm syringe filters (ensure compatibility with solvent)[4][5]
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
Chromatographic Conditions (Starting Point for Development):
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | A standard choice for heterocyclic compounds, providing good retention and efficiency.[3] |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid | The buffer controls the pH to ensure consistent ionization state of the analyte. Ammonium acetate is volatile and MS-compatible if transferring the method.[6] |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good peak shape for many aromatic compounds. |
| Gradient Elution | 10% B to 90% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration | A gradient is recommended to elute the main compound with a good peak shape while also eluting any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.[7] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at ~280 nm (To be optimized) | Pyrazolopyridine structures typically have strong UV absorbance. The optimal wavelength should be determined by running a spectrum of the analyte using the DAD to find the absorbance maximum (λmax).[8] |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on analyte concentration and sensitivity requirements. |
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A by dissolving the appropriate amount of ammonium acetate in deionized water and adjusting the pH. Filter through a 0.45 µm filter.
-
Standard Solution Preparation:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in a small amount of methanol or acetonitrile and dilute to volume with the same solvent.[9]
-
Working Standard Solutions: Prepare a series of at least five calibration standards by diluting the stock solution with the mobile phase (premixed at initial gradient conditions, e.g., 90:10 A:B). A typical range might be 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in a suitable solvent (as determined during solubility tests, e.g., methanol).[4]
-
Dilute the sample with the mobile phase to a concentration expected to fall within the calibration range.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[5]
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions in sequence, from lowest to highest concentration.
-
Inject the sample solutions. It is good practice to bracket sample injections with standard injections to monitor for any drift in instrument response.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Perform a linear regression on the calibration data. The correlation coefficient (r²) should be >0.999.[10]
-
Determine the concentration of the analyte in the sample solutions using the regression equation.
-
Method Validation according to ICH Q2(R1) Guidelines
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[11] The following parameters must be evaluated.[1][2][12]
Validation Workflow:
Caption: Key parameters for analytical method validation.
Validation Protocols:
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze a blank (diluent), a placebo (if applicable), the reference standard, and the sample. Conduct forced degradation studies (acid, base, peroxide, heat, light) to ensure the peak is free from interference from degradation products. Peak purity should be assessed using a DAD. | The analyte peak should be well-resolved from any other peaks. Peak purity index should be > 0.99. |
| Linearity | Analyze a minimum of five concentrations across the proposed range. Plot peak area vs. concentration and calculate the regression line and correlation coefficient (r²). | r² ≥ 0.999. The y-intercept should be close to zero. |
| Range | The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision within the specified limits. For an assay, this is typically 80-120% of the target concentration.[1] | The method meets the criteria for linearity, accuracy, and precision within the defined range. |
| Accuracy | Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo matrix with the reference standard) at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate. Calculate the percent recovery. | Mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability) | Repeatability (Intra-day): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. | The Relative Standard Deviation (RSD) should be ≤ 2.0%.[12] |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Can be estimated based on a signal-to-noise ratio of 10:1 or by analyzing a series of low-concentration solutions and finding where precision (RSD) is typically < 10%. | RSD at the LOQ should be ≤ 10%. |
| Limit of Detection (LOD) | The lowest concentration that can be detected but not necessarily quantified. Can be estimated based on a signal-to-noise ratio of 3:1. | The signal should be clearly distinguishable from the noise. |
| Robustness | Deliberately vary critical method parameters (e.g., pH of mobile phase ±0.2 units, column temperature ±5 °C, mobile phase composition ±2%) and assess the impact on the results (e.g., retention time, peak area).[11] | The results should remain unaffected by the minor variations, and system suitability parameters should still be met. |
High-Sensitivity Method: LC-MS/MS
For applications requiring very low quantification limits, such as in biological matrices (e.g., plasma), LC-MS/MS is the method of choice due to its superior sensitivity and specificity.
Principle of the Method
The analyte is first separated by HPLC and then introduced into a mass spectrometer. The molecule is ionized (typically using Electrospray Ionization - ESI), and a specific precursor ion (usually the molecular ion, [M+H]⁺) is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.
Protocol: LC-MS/MS Method Development
-
Infusion and Tuning: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal ionization parameters (e.g., capillary voltage, gas flow) and to identify the precursor ion. Due to the presence of bromine, a characteristic isotopic pattern will be observed with two peaks of nearly equal abundance separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺).[13][14][15] The more abundant of these is typically chosen as the precursor.
-
Fragmentation: Perform a product ion scan on the selected precursor ion to identify the most stable and abundant product ions. The fragmentation of heterocyclic compounds can involve ring cleavage or loss of substituents.[16]
-
MRM Transition: Select the most intense and specific precursor-to-product ion transition for quantification. A second transition can be used for confirmation.
-
Chromatography: Develop an LC method using MS-compatible mobile phases (e.g., water/acetonitrile with formic acid or ammonium formate).[17][18] The goal is to achieve a sharp, symmetrical peak with adequate retention to avoid matrix effects.
-
Validation: The method must be validated according to ICH guidelines, with particular attention to matrix effects, which can suppress or enhance the analyte signal.
Proposed LC-MS/MS Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (Q1) | To be determined (expected m/z for C₇H₅BrN₂O + H⁺) |
| Product Ion (Q3) | To be determined from fragmentation spectrum |
| Collision Energy | To be optimized for the specific MRM transition |
| LC Conditions | Similar to HPLC method, but using MS-compatible buffers like formic acid. A faster gradient may be employed.[19] |
Screening Method: UV-Vis Spectrophotometry
For a rapid, simple, and cost-effective estimation of concentration, particularly for pure substances or in simple matrices, UV-Vis spectrophotometry can be employed.[20][21]
Principle of the Method
This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[22]
Protocol: UV-Vis Spectrophotometry
-
Determine λmax: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or ethanol). Scan the solution in a UV-Vis spectrophotometer from 200-400 nm to find the wavelength of maximum absorbance (λmax). The fused aromatic system is expected to have a distinct λmax.[8][23]
-
Prepare Standards: Prepare a series of at least five standard solutions of known concentrations in the same solvent.
-
Measure Absorbance: Measure the absorbance of each standard solution and the sample solution at the determined λmax, using the solvent as a blank.
-
Create Calibration Curve: Plot absorbance versus concentration for the standard solutions. The resulting graph should be linear.
-
Calculate Concentration: Determine the concentration of the sample from its absorbance using the calibration curve.
Limitations: This method lacks specificity. Any impurity or excipient that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. It is best used for preliminary assessments or for samples of known high purity.[22]
Conclusion
The quantification of this compound can be reliably achieved using modern analytical techniques. The choice of method depends on the specific requirements of the analysis.
-
RP-HPLC with UV detection is presented as the primary method, offering a robust, specific, and accurate approach suitable for most quality control and research applications.
-
LC-MS/MS provides unparalleled sensitivity and specificity, making it ideal for trace-level quantification in complex biological matrices.
-
UV-Vis spectrophotometry serves as a simple and rapid tool for preliminary analysis of concentrated or pure samples.
For regulatory submissions and routine quality control, a fully validated HPLC or LC-MS/MS method, following the principles outlined in the ICH Q2(R1) guidelines, is mandatory to ensure data integrity and product quality.
References
- Altabrisa Group. (2025, July 26).
- Mtoz Biolabs. How to Prepare Sample for HPLC?[Link]
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
- Altabrisa Group. (2025, August 25).
- LCGC International. (2024, October 15).
- Welch Materials, Inc. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]
- Organomation.
- Slideshare.
- Abraham Entertainment. (2025, October 22).
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. [Link]
- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- PubMed. (2014, April 2).
- Asian Journal of Chemistry. (2016, August 10). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. [Link]
- National Agricultural Library.
- BioPharma Services. BA Method Development: Polar Compounds. [Link]
- SciSpace. (2021, June 6).
- Chromatography Online. LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]
- SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
- ResearchGate. (2021, September 3).
- Wiley Online Library.
- MDPI. (2022, November 29). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. [Link]
- Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
- HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
- Bentham Science. (2020, May 26).
- CyberLeninka.
- ResearchGate.
- Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of.... [Link]
- AzoM. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]
- PMC. (2016, October 24). Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). [Link]
- ResearchGate. (2016, May 20). (PDF) UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. [Link]
- Doc Brown's Chemistry. CH3Br mass spectrum of bromomethane. [Link]
- YouTube. (2022, November 22).
- Technology Networks. (2023, December 18).
- Britannica. Ultraviolet spectroscopy | chemistry. [Link]
Sources
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. scispace.com [scispace.com]
- 8. Ultraviolet spectroscopy | chemistry | Britannica [britannica.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. database.ich.org [database.ich.org]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. savemyexams.com [savemyexams.com]
- 14. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. youtube.com [youtube.com]
- 16. asianpubs.org [asianpubs.org]
- 17. LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials | National Agricultural Library [nal.usda.gov]
- 18. biopharmaservices.com [biopharmaservices.com]
- 19. mdpi.com [mdpi.com]
- 20. Spectrophotometric Methodologies Applied for Determination of Pharmaceuticals | Bentham Science [benthamscience.com]
- 21. longdom.org [longdom.org]
- 22. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 23. researchgate.net [researchgate.net]
Purification of 3-Bromopyrazolo[1,5-a]pyridin-2-ol: Application Notes and Protocols
Abstract
This technical guide provides detailed application notes and standardized protocols for the purification of 3-Bromopyrazolo[1,5-a]pyridin-2-ol (CAS: 60637-30-1), a heterocyclic building block of significant interest in medicinal chemistry and drug development. Recognizing the critical impact of purity on downstream applications, this document outlines systematic approaches for recrystallization and column chromatography. The protocols are designed to be robust and adaptable, addressing common challenges associated with the purification of hydroxylated nitrogen heterocycles. This guide is intended for researchers, chemists, and drug development professionals seeking reliable methods to obtain high-purity this compound.
Introduction: The Imperative for Purity
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The pyrazolo[1,5-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in compounds targeting a range of biological targets, including kinases.[1][2] The presence of bromine at the 3-position offers a versatile handle for further functionalization via cross-coupling reactions, while the hydroxyl group at the 2-position can influence solubility, hydrogen bonding interactions with biological targets, and metabolic stability.
The purity of this intermediate is paramount; residual starting materials, by-products, or reagents from its synthesis can lead to the formation of impurities in subsequent steps, complicating reaction monitoring, purification of the final compound, and interpretation of biological data. This guide provides a framework for selecting and optimizing a purification strategy based on the physicochemical properties of the target compound and the nature of the expected impurities.
Physicochemical Properties and Impurity Profile
A successful purification strategy is predicated on a thorough understanding of the target molecule's properties and the likely impurities.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 60637-30-1 | [3] |
| Molecular Formula | C₇H₅BrN₂O | [3][4] |
| Molecular Weight | 213.03 g/mol | [3][4] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| pKa | The hydroxyl group imparts acidic character, while the pyridine nitrogen is weakly basic. The exact pKa values are not readily available but are crucial for considering acid-base extraction techniques. | Inferred |
| Solubility | Expected to have moderate polarity. Likely soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Lower solubility is expected in less polar solvents like dichloromethane and ethyl acetate, and poor solubility in nonpolar solvents like hexanes.[5][6] The hydroxyl group may allow for some solubility in aqueous base. | Inferred |
Potential Impurities
The impurity profile is highly dependent on the synthetic route. A common route to pyrazolo[1,5-a]pyridines involves the cyclocondensation of N-aminopyridinium salts with β-ketoesters or similar precursors.[7] Potential impurities could include:
-
Unreacted Starting Materials: Such as the corresponding N-aminopyridinium salt and the coupling partner.
-
Isomeric By-products: Regioisomers can form depending on the nature of the reactants and reaction conditions.[7]
-
Over-brominated or Under-brominated Species: If bromination is a step in the synthesis.
-
Decomposition Products: Pyrazolopyridine rings are generally stable, but harsh reaction conditions could lead to degradation.
-
Residual Solvents and Reagents: Such as DMF, acetic acid, or inorganic salts.
Purification Strategy Workflow
The choice of purification method depends on the scale of the reaction and the nature of the impurities. A general workflow is presented below.
Caption: General workflow for the purification of this compound.
Protocol 1: Recrystallization
Recrystallization is a highly effective technique for purifying solid compounds on a moderate to large scale, provided a suitable solvent or solvent system can be identified.[8] The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.[9]
Rationale and Solvent Selection
The ideal recrystallization solvent will dissolve the this compound completely at an elevated temperature but poorly at room temperature or below.[8] Given the polar nature of the hydroxyl group and the aromatic system, polar protic solvents are a good starting point.
Recommended Solvents for Screening:
-
Ethanol
-
Methanol
-
Isopropanol
-
Acetonitrile
-
Ethyl Acetate
-
Solvent Pairs: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane[5][6]
The use of an alcohol/water solvent pair is common for polar heterocyclic compounds.[10] The compound is dissolved in the minimum amount of hot alcohol (the "good" solvent), and water (the "poor" solvent) is added dropwise until the solution becomes turbid. Re-heating to achieve a clear solution followed by slow cooling should induce crystallization.
Step-by-Step Protocol
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of the crude material in 0.5 mL of various solvents at room temperature and upon heating. A good solvent will show poor solubility at room temperature and high solubility upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethanol).
-
Heating: Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[10]
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is crucial to remove insoluble impurities before crystallization occurs.
-
Crystallization:
-
Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize yield.
-
Solvent Pair: To the hot solution in the "good" solvent, add the "poor" solvent (e.g., water) dropwise with swirling until a persistent cloudiness appears. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
For complex mixtures, oily impurities, or when recrystallization fails, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[11]
Rationale and System Selection
The polarity of this compound suggests that normal-phase chromatography on silica gel will be effective. The hydroxyl group will strongly interact with the silanol groups of the silica gel, requiring a relatively polar mobile phase for elution.[12]
Stationary Phase: Silica gel (230-400 mesh) is standard. Mobile Phase (Eluent) Selection:
-
TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and develop it in various solvent mixtures.
-
Recommended Eluent Systems: Start with less polar mixtures and increase polarity. Good starting points for N-heterocycles include:
-
Hexane / Ethyl Acetate (e.g., from 9:1 to 1:1)
-
Dichloromethane / Methanol (e.g., from 99:1 to 95:5)
-
-
Target Rf: The ideal eluent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound and good separation from impurities.
Caption: Step-by-step workflow for flash column chromatography.
Step-by-Step Protocol
-
Column Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% Ethyl Acetate in Hexane). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully apply it to the top of the silica bed.
-
Dry Loading: For compounds with poor solubility in the eluent, pre-adsorb the crude material onto a small amount of silica gel. Evaporate the solvent to dryness and carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution: Begin eluting the column with the mobile phase, starting with a less polar composition. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate or methanol), is often most effective.[13]
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Monitoring: Spot each fraction on a TLC plate, develop, and visualize (e.g., under UV light) to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
Purity Assessment
After purification, the purity of the final product must be rigorously assessed.
-
¹H NMR Spectroscopy: To confirm the structure and identify any proton-bearing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity by peak area.
-
HPLC (High-Performance Liquid Chromatography): To obtain a quantitative measure of purity (e.g., >98%).
-
Melting Point: A sharp melting point is indicative of high purity.
Conclusion
The purification of this compound can be reliably achieved through systematic application of recrystallization or flash column chromatography. The choice between these methods will depend on the specific impurity profile and the scale of the synthesis. By carefully selecting solvents and parameters based on preliminary TLC analysis and an understanding of the compound's physicochemical properties, researchers can consistently obtain this valuable intermediate in high purity, ensuring the integrity of subsequent synthetic transformations and biological evaluations.
References
- (No valid reference)
- Kong, J., et al. (2006). Isolation and Determination of Hydroxylated Nitrogen Heterocycles in a Coal Liquid. Energy & Fuels, 20(1), 228-233.
- University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- (No valid reference)
- Reddit. (2020). Go-to recrystallization solvent mixtures. r/Chempros.
- Nichols, L. (n.d.). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Sarker, S. D., & Nahar, L. (Eds.). (2012). Natural Products Isolation. Humana Press.
- (No valid reference)
- (No valid reference)
- Wang, T., et al. (2023). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry, 88(3), 1651-1660.
- Reddy, T. R., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1466-1471.
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- Stypik, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(11), 3123.
- (No valid reference)
- (No valid reference)
- (No valid reference)
- Castillo, J. C., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(14), 4299.
- (No valid reference)
Sources
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mt.com [mt.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 12. mnishioka.com [mnishioka.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Strategic Guide to the Development of 3-Bromopyrazolo[1,5-a]pyridin-2-ol Derivatives for Anti-Inflammatory Drug Discovery
Abstract
Chronic inflammation is a significant contributor to a wide array of human diseases, creating a persistent demand for novel and more effective anti-inflammatory therapeutics.[1][2] The pyrazolo[1,5-a]pyrimidine and related pyrazolo[1,5-a]pyridine scaffolds have emerged as privileged structures in medicinal chemistry, demonstrating a broad spectrum of biological activities.[3][4][5] Their rigid, fused bicyclic system provides a versatile framework for developing potent and selective inhibitors of key biological targets.[3] This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the rational design, chemical synthesis, and biological evaluation of novel derivatives of 3-Bromopyrazolo[1,5-a]pyridin-2-ol as a promising new class of anti-inflammatory agents. We present detailed, field-proven protocols for chemical synthesis, in vitro screening, mechanism of action studies, and in vivo validation.
Introduction: The Rationale for Pyrazolo[1,5-a]pyridine Derivatives
The search for new anti-inflammatory drugs is driven by the limitations of current therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which are associated with significant side effects, particularly with long-term use.[1] Heterocyclic compounds are a cornerstone of modern drug discovery, and the pyrazolo[1,5-a]pyridine core is of particular interest. This scaffold is a key component in molecules targeting a range of diseases, from cancer to inflammation.[4][5]
Studies on related structures, such as pyrazolo[1,5-a]quinazolines and pyrazolo[1,5-a]pyrimidines, have demonstrated that these scaffolds can be decorated with various substituents to potently inhibit key inflammatory pathways.[6][7] Specifically, derivatives have been shown to inhibit mitogen-activated protein kinases (MAPKs) like JNK and p38, as well as downstream targets in the NF-κB signaling cascade, which are critical regulators of the inflammatory response.[2][6][8][9]
The this compound scaffold is an ideal starting point for a drug discovery program. The bromine atom at the 3-position serves as a versatile chemical handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions. The hydroxyl group at the 2-position offers another site for modification, allowing for fine-tuning of physicochemical properties such as solubility and metabolic stability. This strategic approach enables a systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.
Overall Development Workflow
The following diagram outlines the strategic workflow for the development and validation of novel anti-inflammatory agents based on the this compound scaffold.
Caption: High-level workflow from design to in vivo validation.
Synthesis and Characterization of Derivatives
The synthetic strategy focuses on the initial preparation of the this compound core, followed by diversification.
Protocol 1: Synthesis of this compound Core
The synthesis of the pyrazolo[1,5-a]pyridine core is typically achieved through the cyclocondensation of an N-aminopyridinium salt with a suitable three-carbon component. This protocol is adapted from established methods for similar heterocyclic systems.
Materials:
-
2-Aminopyridine
-
Hydroxylamine-O-sulfonic acid
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Sodium ethoxide (NaOEt)
-
N-Bromosuccinimide (NBS)
-
Ethanol (EtOH), Dichloromethane (DCM), Acetonitrile (MeCN)
-
Standard glassware for organic synthesis
Procedure:
-
Step 1: Synthesis of 1-aminopyridinium salt. Dissolve 2-aminopyridine in DCM. Cool the solution to 0 °C. Add a solution of hydroxylamine-O-sulfonic acid in water dropwise. Stir at room temperature for 12 hours. Collect the resulting precipitate by filtration to yield 1-aminopyridinium-2-sulfonate.
-
Step 2: Cyclocondensation to form the pyrazolo[1,5-a]pyridin-2-ol scaffold. Suspend the 1-aminopyridinium salt in ethanol. Add sodium ethoxide and ethyl 2-cyano-3-ethoxyacrylate. Reflux the mixture for 8 hours. Cool to room temperature, acidify with dilute HCl, and collect the precipitate. This yields the pyrazolo[1,5-a]pyridin-2-ol core.
-
Step 3: Bromination. Dissolve the product from Step 2 in acetonitrile. Add N-Bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with water and extract the product with ethyl acetate. Purify by column chromatography.
-
Characterization: Confirm the structure of this compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).
Protocol 2: Diversification via Suzuki Cross-Coupling (3-position)
The Suzuki coupling is a robust method for forming carbon-carbon bonds, ideal for attaching various aryl or heteroaryl moieties to the 3-position.
Materials:
-
This compound
-
Desired Aryl/Heteroaryl Boronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Na₂CO₃ (2.0 eq)
-
Dioxane/Water (4:1 mixture)
Procedure:
-
To a reaction flask, add this compound, the boronic acid, and Na₂CO₃.
-
Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Add the degassed Dioxane/Water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to obtain the desired 3-aryl-pyrazolo[1,5-a]pyridin-2-ol derivative.
-
Characterize the final product by NMR, HRMS, and HPLC.
In Vitro Biological Evaluation
The primary goal of in vitro evaluation is to assess the anti-inflammatory potential and cytotoxicity of the synthesized derivatives in a cell-based model. We utilize the murine macrophage cell line RAW 264.7, which provides a robust inflammatory response upon stimulation with lipopolysaccharide (LPS).
Protocol 3: Cell Viability Assessment (MTT Assay)
Rationale: It is critical to determine the concentration range at which the compounds are non-toxic to ensure that any observed anti-inflammatory effects are not due to cell death.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) for 24 hours. Include a vehicle control (DMSO, <0.1%).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the CC₅₀ (50% cytotoxic concentration).
Protocol 4: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Rationale: LPS stimulation induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key pro-inflammatory mediator. The Griess assay quantifies nitrite, a stable breakdown product of NO.[10]
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate (5x10⁴ cells/well) and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour. Include a positive control (e.g., Dexamethasone).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the IC₅₀ value for NO inhibition for each compound.
Data Presentation: Summary of In Vitro Activity
All quantitative data should be summarized in a clear, structured table to facilitate comparison and SAR analysis.
| Compound ID | R Group (at C3) | CC₅₀ (µM) | NO Inhibition IC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
| Parent | -Br | >100 | 55.2 | >1.8 |
| D-01 | -Phenyl | >100 | 12.5 | >8.0 |
| D-02 | -4-Fluorophenyl | >100 | 8.3 | >12.0 |
| D-03 | -2-Thienyl | 85.1 | 5.1 | 16.7 |
| Dex. | N/A (Control) | >100 | 0.5 | N/A |
Note: Data are hypothetical and for illustrative purposes only.
Mechanism of Action (MoA) Elucidation
Once active compounds are identified, the next step is to investigate their molecular mechanism. Based on literature for similar scaffolds, the NF-κB and MAPK signaling pathways are high-priority targets.[6]
The NF-κB Signaling Pathway
NF-κB is a master transcriptional regulator of inflammation.[11] In resting cells, it is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli like LPS lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB (p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS and COX-2.[12]
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Protocol 5: Western Blot Analysis of Inflammatory Proteins
Rationale: To determine if the compounds reduce NO production by inhibiting the expression of the iNOS and COX-2 enzymes, and to probe effects on the NF-κB pathway by assessing IκBα degradation.
Procedure:
-
Seed RAW 264.7 cells in 6-well plates. Pre-treat with lead compounds, then stimulate with LPS (1 µg/mL) for an appropriate time (e.g., 30 min for IκBα, 18-24 hours for iNOS/COX-2).
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, IκBα, and a loading control (β-actin or GAPDH) overnight at 4 °C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band densities using software like ImageJ and normalize to the loading control.
In Vivo Validation in an Acute Inflammation Model
Promising compounds with good in vitro activity and a well-defined MoA should be advanced to in vivo models to assess efficacy in a complex biological system.
Protocol 6: Carrageenan-Induced Paw Edema in Rats/Mice
Rationale: This is a well-established and highly reproducible model of acute inflammation used for the preliminary screening of anti-inflammatory drugs.[13][14][15] The inflammatory response is biphasic: an early phase (0-2.5 h) mediated by histamine and serotonin, and a later phase (3-6 h) maintained primarily by prostaglandins, which is sensitive to NSAIDs that inhibit cyclooxygenase (COX) enzymes.[13]
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Procedure:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.[13]
-
Grouping: Randomly divide animals into groups (n=6-8):
-
Group 1: Vehicle Control (e.g., 0.5% CMC in saline)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer (t=0).
-
Compound Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: ΔV = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Conclusion and Future Directions
This guide provides a systematic and robust framework for the discovery and preclinical development of novel anti-inflammatory agents derived from the this compound scaffold. By combining rational design, efficient synthesis, and a tiered biological evaluation strategy, researchers can effectively identify and optimize lead candidates. Future work should focus on comprehensive SAR studies to improve potency and selectivity, detailed ADME/Tox profiling of lead compounds, and evaluation in more complex, chronic models of inflammation (e.g., collagen-induced arthritis) to fully assess therapeutic potential.
References
- Patil, K.R., Mahajan, U.B., Unger, B.S., Goyal, S.N., Belemkar, S., Surana, S.J., Ojha, S., & Patil, C.R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
- Sachan, A. K., & Rao, C. V. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmacopuncture, 22(4), 183–191. [Link]
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]
- Singh, S., & Sharma, N. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 9(8), 3128-3134. [Link]
- Bertolino, M., et al. (1993).
- Crocetti, L., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(7), 1599. [Link]
- Crocetti, L., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines. PubMed. [Link]
- Crocetti, L., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines.
- Sahu, J. K., et al. (2023). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-15. [Link]
- Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(10), 1369. [Link]
- Crocetti, L., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]
- Singh, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(2), 304-328. [Link]
- Crocetti, L., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. FLORE. [Link]
- Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
- Chen, H.-J., et al. (2019). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Antioxidants, 8(8), 272. [Link]
- Kumar, A., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(5), 1146-1157. [Link]
- Suthar, S. K., et al. (2014). Novel dual inhibitors of nuclear factor-kappa B (NF-κB) and cyclooxygenase- 2 (COX-2): synthesis, in vitro anticancer activity and stability studies of lantadene-non steroidal anti-inflammatory drug (NSAID) conjugates. Current Topics in Medicinal Chemistry, 14(8), 991-1004. [Link]
- Suthar, S. K., et al. (2014). Novel Dual Inhibitors of Nuclear Factor-Kappa B (NF-κ B) and Cyclooxygenase- 2 (COX-2): Synthesis, In Vitro Anticancer Activity and Stability Studies of Lantadene–Non Steroidal Anti-inflammatory Drug (NSAID) Conjugates.
- Lajter, I., et al. (2015). Inhibition of COX-2 and NF-κB1 Gene Expression, NO Production, 5-LOX, and COX-1 and COX-2 Enzymes by Extracts and Constituents of Onopordum acanthium.
- Takada, Y., et al. (2003). Nonsteroidal anti-inflammatory agents differ in their ability to suppress NF-kappaB activation, inhibition of expression of cyclooxygenase-2 and cyclin D1, and abrogation of tumor cell proliferation.
- Gomaa, M. A. M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 58. [Link]
- J&K Scientific. (n.d.). This compound. [Link]
- CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
- CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof.
Sources
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 6. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [flore.unifi.it]
- 10. researchgate.net [researchgate.net]
- 11. Novel dual inhibitors of nuclear factor-kappa B (NF-κB) and cyclooxygenase- 2 (COX-2): synthesis, in vitro anticancer activity and stability studies of lantadene-non steroidal anti-inflammatory drug (NSAID) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. wuxibiology.com [wuxibiology.com]
- 15. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 3-Bromopyrazolo[1,5-a]pyridin-2-ol in the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic utility of 3-Bromopyrazolo[1,5-a]pyridin-2-ol as a versatile building block for the creation of novel heterocyclic compounds. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the presence of both a bromine atom and a hydroxyl group on this core offers multiple avenues for chemical diversification, making it a valuable starting material in drug discovery programs.[1]
The strategic positioning of the bromine atom at the 3-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. Concurrently, the hydroxyl group at the 2-position presents opportunities for further functionalization, such as etherification or conversion to a leaving group for nucleophilic substitution, thus expanding the accessible chemical space.
Core Principles and Synthetic Strategies
The synthetic potential of this compound is primarily centered around the reactivity of the C-Br bond. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forging new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in modern organic synthesis and are extensively used in the pharmaceutical industry for the construction of complex molecules.
Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with a halide. In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the 3-position. The resulting 3-arylpyrazolo[1,5-a]pyridin-2-ol derivatives are of significant interest in medicinal chemistry due to the prevalence of biaryl structures in biologically active molecules.
Caption: General scheme of the Suzuki-Miyaura coupling reaction with this compound.
Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new C-N bond.[2][3] This reaction is instrumental in synthesizing arylamines, which are common substructures in pharmaceuticals. Applying this methodology to this compound enables the introduction of a diverse range of primary and secondary amines at the 3-position, leading to novel 3-aminopyrazolo[1,5-a]pyridin-2-ol derivatives.
Caption: General scheme of the Buchwald-Hartwig amination reaction with this compound.
Experimental Protocols
The following protocols are representative procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from methodologies applied to structurally similar pyrazolo[1,5-a]pyrimidine and bromopyridine systems.[4][5][6] Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Representative Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Representative Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation: Comparative Reaction Conditions
While specific data for this compound is not extensively available, the following table summarizes typical conditions used for Suzuki-Miyaura and Buchwald-Hartwig reactions on analogous bromo-substituted heterocyclic systems, providing a valuable reference for reaction optimization.
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 70-95 | [7] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 80-110 | 65-90 | [5] | |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100-110 | 60-85 | [4] |
| Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 90-100 | 55-80 | [8] |
Conclusion
This compound is a promising and versatile starting material for the synthesis of novel heterocyclic compounds. Its dual functionality allows for sequential or orthogonal synthetic strategies to build molecular complexity. The palladium-catalyzed cross-coupling reactions outlined in these application notes provide robust and adaptable methods for the diversification of the pyrazolo[1,5-a]pyridine core, enabling the generation of libraries of novel compounds for screening in drug discovery and development programs. Researchers are encouraged to use these protocols as a starting point and to optimize conditions for their specific synthetic targets.
References
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Deriv
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022).
- Functional Pyrazolo[1,5-a]pyrimidines. (2021). Encyclopedia.pub. [Link]
- Buchwald–Hartwig amin
- 3-Bromopyrazolo[1,5-a]pyridin-2(1H)-one. (n.d.). LookChemicals. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2012). Beilstein Journal of Organic Chemistry. [Link]
- This compound. (n.d.). MySkinRecipes. [Link]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017).
- The Buchwald–Hartwig Amination After 25 Years. (2020). University of Groningen Research Portal. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. research.rug.nl [research.rug.nl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Note & Protocol: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyridines
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1][2] Traditional synthetic routes often necessitate prolonged reaction times, harsh conditions, and complex purification procedures. This application note details a robust and highly efficient protocol for the synthesis of pyrazolo[1,5-a]pyridines utilizing microwave-assisted organic synthesis (MAOS). This approach dramatically accelerates reaction rates, enhances product yields, and aligns with the principles of green chemistry by minimizing energy consumption and solvent use.[3][4][5] This guide is intended for researchers, scientists, and professionals in drug development, providing both the theoretical foundation and a detailed, field-proven experimental protocol.
Introduction: The Rationale for Microwave-Assisted Synthesis
Pyrazolo[1,5-a]pyridines are a significant class of nitrogen-containing fused heterocycles, recognized for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] The development of efficient synthetic methodologies is therefore a critical objective in medicinal chemistry.
Conventional thermal heating methods rely on conduction and convection to transfer energy, which can be slow and inefficient, leading to thermal gradients and the formation of side products.[6] Microwave-assisted synthesis, in contrast, utilizes the ability of polar molecules (solvents and reactants) to convert electromagnetic energy into heat.[7] This direct and uniform heating of the reaction mixture, often referred to as "dielectric heating," offers several compelling advantages:[3][5]
-
Rapid Reaction Rates: Reaction times can be reduced from hours or days to mere minutes.[4][6]
-
Increased Yields and Purity: The rapid and uniform heating minimizes the formation of by-products, leading to cleaner reaction profiles and higher isolated yields.[8]
-
Enhanced Reproducibility: Dedicated microwave reactors provide precise control over temperature and pressure, ensuring high reproducibility.[8][9]
-
Green Chemistry: MAOS is an energy-efficient technology that often allows for the use of less solvent or greener solvent systems.[4][10]
This protocol will focus on a common and reliable strategy for synthesizing the pyrazolo[1,5-a]pyridine core: the acid-promoted cross-dehydrogenative coupling and cyclocondensation of N-amino-2-iminopyridines with β-dicarbonyl compounds.[1][11]
Reaction Mechanism and Pathway
The synthesis proceeds via an acid-promoted cascade reaction. Acetic acid serves as both a slightly polar solvent capable of absorbing microwave energy and as a catalyst to promote the key transformations.
The proposed mechanism involves the following steps:
-
Initial Condensation: The N-aminopyridine derivative reacts with one of the carbonyl groups of the β-dicarbonyl compound.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the imino nitrogen of the pyridine ring attacks the second carbonyl group.
-
Dehydration/Aromatization: A subsequent dehydration step, promoted by the acidic medium and high temperature, leads to the formation of the stable, aromatic pyrazolo[1,5-a]pyridine ring system.
// Nodes Reactants [label="N-Amino-2-iminopyridine\n+ β-Dicarbonyl Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Condensation Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Cyclized Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Pyrazolo[1,5-a]pyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reactants -> Intermediate1 [label=" AcOH, H₂O\n(Condensation)", color="#34A853"]; Intermediate1 -> Intermediate2 [label=" Intramolecular\nCyclization", color="#4285F4"]; Intermediate2 -> Product [label=" -H₂O\n(Dehydration/\nAromatization)", color="#FBBC05"]; }
Experimental Setup and Protocol
Materials and Equipment
Reagents:
-
N-Amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile
-
Ethyl acetoacetate (or other β-dicarbonyl compound)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (for recrystallization)
-
Ethyl Acetate (for TLC)
-
Hexane (for TLC)
Equipment:
-
Dedicated single-mode microwave reactor for organic synthesis (e.g., Biotage Initiator, CEM Discover). Caution: Domestic microwave ovens must not be used due to the lack of temperature/pressure controls and significant safety hazards.[7][12]
-
10 mL microwave process vial with Teflon septum and aluminum crimp cap.[9]
-
Magnetic stir bar
-
Analytical balance
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
Safety Precautions
-
High Pressure: Microwave reactions in sealed vessels are conducted above the solvent's boiling point, generating significant internal pressure (7-15 bar).[9] Only use vials specifically designed for this purpose.[9]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Conduct all operations, especially the handling of solvents and reagents, inside a certified chemical fume hood.[12]
-
Cooling: Ensure the reaction vial has cooled to a safe temperature (e.g., below 50°C) before opening to prevent sudden depressurization and solvent flashing.[9]
-
Reagent Stability: Be aware of the thermal stability of your reagents. Acetic acid is stable under these conditions, but other reagents may decompose.[12]
Detailed Step-by-Step Protocol
This protocol describes the synthesis of 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, adapted from established procedures.[11]
// Nodes A [label="1. Reagent Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Microwave Irradiation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Reaction Cooldown", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Product Isolation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Characterization", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B [color="#202124"]; B -> C [color="#202124"]; C -> D [color="#202124"]; D -> E [color="#202124"]; E -> F [color="#202124"]; }
-
Reagent Preparation:
-
To a 10 mL microwave process vial, add N-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (1.0 mmol, 222 mg).
-
Add ethyl acetoacetate (1.1 mmol, 143 mg, 140 µL).
-
Add glacial acetic acid (3.0 mL).
-
Place a magnetic stir bar into the vial.
-
-
Vessel Sealing:
-
Securely seal the vial with a Teflon septum and an aluminum crimp cap. Ensure the seal is tight to withstand the pressure generated during the reaction.
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave reactor.
-
Set the reaction parameters as outlined in the table below. The instrument will use variable power to maintain the target temperature.
-
Start the irradiation sequence.
-
-
Reaction Monitoring & Cooldown:
-
Monitor the reaction progress via the instrument's software, which tracks temperature and pressure in real-time.
-
Upon completion, the instrument's built-in cooling system (e.g., compressed air jet) will rapidly cool the vial to a safe handling temperature (typically <50°C).[9]
-
-
Product Isolation:
-
Once cooled, carefully uncap the vial inside a fume hood.
-
Pour the reaction mixture into a beaker containing ice-cold water (~20 mL).
-
A solid precipitate should form. If not, gently scratch the inside of the beaker with a glass rod to induce crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 10 mL) to remove residual acetic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol to yield the final product as yellow-white crystals.[11]
-
Check the purity of the final product using TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Data and Expected Results
The microwave-assisted protocol provides a significant improvement over conventional heating methods.
| Parameter | Microwave-Assisted Protocol | Conventional Heating Protocol |
| Temperature | 120 °C | 120 °C (reflux) |
| Time | 15 minutes | 8 - 12 hours |
| Solvent | Acetic Acid (3 mL) | Acetic Acid (15 mL) |
| Typical Yield | 85 - 95% | 60 - 75% |
| Purity | High (often requires minimal purification) | Moderate (often requires chromatography) |
| Reference | [11] | [11] |
| Table 1: Comparison of Microwave vs. Conventional Synthesis |
Expected Product Characterization: For 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester:
-
Appearance: Yellow-white crystalline solid.[11]
-
Yield: ~94%.[11]
-
Key Spectroscopic Data: The final product should be characterized using standard analytical techniques (¹H NMR, ¹³C NMR, IR, HRMS) to confirm its structure and purity. Published data can be used for comparison.[11]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Insufficient temperature or time. | Increase reaction temperature in 10°C increments or extend the reaction time. |
| Poor quality starting materials. | Verify the purity of reagents before use. | |
| Dark-colored Product | Decomposition at high temperature. | Lower the reaction temperature by 10-20°C and slightly increase the reaction time. |
| Reaction does not reach target temperature | Insufficiently polar reaction mixture. | If applicable, switch to a more polar solvent like DMF or NMP that absorbs microwaves more efficiently.[13] |
| Pressure Error | Vial overfilled or reaction producing excess gas. | Do not exceed the recommended fill volume for the vial (typically 1/3 to 1/2 full). Ensure reagents are stable at the set temperature. |
Conclusion
Microwave-assisted synthesis offers a superior, scalable, and environmentally conscious alternative for the production of pyrazolo[1,5-a]pyridines.[8][14][15] The protocol detailed herein is robust, reproducible, and dramatically reduces reaction times from many hours to just minutes, while simultaneously improving product yield and purity.[10][16] By adopting this technology, research and development labs can significantly accelerate the discovery and synthesis of novel chemical entities built upon this important heterocyclic scaffold.
References
- Vertex AI Search. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
- Patsnap Eureka. Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- Advanced Journal of Chemistry, Section A.
- ResearchGate. (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. [Link]
- PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
- CEM Corporation.
- ETH Zurich. Microwave Reactor Safety. [Link]
- PubMed Central.
- RSC Publishing.
- Wiley Online Library. Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. [Link]
- ResearchGate. Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines | Request PDF. [Link]
- Organic Syntheses. Organic Syntheses Procedure. [Link]
- PubMed Central.
- PubMed Central. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. [Link]
- PubMed Central. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. [Link]
- Organic Chemistry Portal. Microwave Synthesis. [Link]
- ResearchGate. (PDF)
- ACS Publications. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. [Link]
- Academia.edu. PART - 1 INTRODUCTION. [Link]
Sources
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 7. Microwave Synthesis [organic-chemistry.org]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. d-nb.info [d-nb.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Safety Considerations for Microwave Synthesis [cem.com]
- 13. bspublications.net [bspublications.net]
- 14. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: A Strategic Guide to Screening 3-Bromopyrazolo[1,5-a]pyridin-2-ol Derivatives Against a Panel of Kinases
Introduction: The Privileged Scaffold and the Kinase Target
In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, making the identification of novel, selective kinase inhibitors a critical endeavor.[1] The pyrazolo[1,5-a]pyridine core, a fused heterocyclic system, is recognized as a "privileged scaffold" in medicinal chemistry.[2] This designation stems from its recurring presence in potent bioactive molecules and its ability to form key interactions within the ATP-binding pocket of various kinases.[1][2] Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases, including PI3K, CDK9, and receptor tyrosine kinases, underscoring their therapeutic potential.[1][3]
This guide provides a comprehensive framework for the systematic screening of a library of 3-Bromopyrazolo[1,5-a]pyridin-2-ol derivatives. We will delineate a strategic workflow, from initial biochemical screens to confirm enzymatic inhibition, through to robust cell-based assays to verify target engagement in a physiological context. The protocols and rationale provided herein are designed to equip researchers in drug development with the tools to efficiently identify and validate promising kinase inhibitor candidates from this chemical series.
Strategic Screening Workflow
A successful kinase inhibitor screening campaign requires a multi-step, tiered approach to triage compounds effectively. The initial broad screen identifies active compounds at the enzymatic level, which are then subjected to more rigorous validation to confirm their mechanism of action and cellular activity.
Caption: A tiered approach for screening this compound derivatives.
Part 1: Biochemical Kinase Inhibition Assay
The first step is to determine the direct inhibitory effect of the compounds on the enzymatic activity of a selected panel of kinases. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust, high-throughput compatible method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[4]
Rationale for Kinase Panel Selection
The choice of kinases for the screening panel is a critical strategic decision. Given the structural similarity between the pyrazolo[1,5-a]pyridine and the imidazo[1,2-a]pyridine scaffolds, a "scaffold hopping" rationale can be applied.[5] Imidazo[1,2-a]pyridine derivatives have shown potent activity against kinases in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6] Therefore, a focused panel comprising key kinases from this and other relevant cancer signaling pathways is proposed.
Table 1: Proposed Kinase Screening Panel
| Kinase Target | Pathway Relevance | Rationale for Inclusion |
| PI3Kα | PI3K/Akt/mTOR | Frequent mutations in cancer; known target of related scaffolds.[5] |
| Akt1 | PI3K/Akt/mTOR | Key downstream effector of PI3K signaling.[7] |
| mTOR | PI3K/Akt/mTOR | Central regulator of cell growth and proliferation.[6] |
| CDK2 | Cell Cycle | Critical for cell cycle progression; a common cancer target. |
| ERK2 (MAPK1) | MAPK/ERK | Central node in a key proliferation and survival pathway. |
| MEK1 (MAP2K1) | MAPK/ERK | Upstream activator of ERK; a validated drug target. |
| SRC | Tyrosine Kinase | Oncogenic tyrosine kinase involved in multiple signaling pathways. |
Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of the test compounds.
Materials:
-
Kinase of interest (e.g., PI3Kα)
-
Kinase-specific substrate
-
Ultra-pure ATP
-
This compound derivative library
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Experimental Procedure:
-
Compound Plating:
-
Prepare a 10-point, 3-fold serial dilution series of each test compound in 100% DMSO, starting from a 10 mM stock.
-
Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include DMSO-only wells for 0% inhibition (high signal) and a known potent inhibitor for 100% inhibition (low signal) controls.
-
-
Kinase/Inhibitor Pre-incubation:
-
Prepare a solution of the kinase in Kinase Assay Buffer. The optimal kinase concentration should be determined empirically to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
Add the kinase solution (e.g., 5 µL of a 2X solution) to each well containing the compounds or DMSO.
-
Mix gently and incubate for 15-30 minutes at room temperature.
-
Causality: This pre-incubation step allows the inhibitor to bind to the kinase and reach equilibrium before the enzymatic reaction is initiated, which is crucial for accurately determining the potency of slow-binding or irreversible inhibitors.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP solution in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure high sensitivity for ATP-competitive inhibitors.[8]
-
Add the substrate/ATP mix (e.g., 5 µL of a 2X solution) to all wells to start the reaction.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to remain within the linear phase of the reaction.
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[9]
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back to ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP produced.[4]
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data: Subtract the average signal of the "100% inhibition" control from all wells. Then, express the data as a percentage of the "0% inhibition" control.
-
Plot % Inhibition (Y-axis) versus the log of the inhibitor concentration (X-axis).
-
Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in software like GraphPad Prism.[10][11]
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[12]
-
-
Table 2: Troubleshooting the ADP-Glo™ Kinase Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal / Low S:B Ratio | Contaminated ATP stock (contains ADP).[13] | Use fresh, high-purity ATP. Prepare an ATP-to-ADP conversion curve to assess reagent quality.[9] |
| Non-enzymatic ATP hydrolysis. | Ensure buffer pH is stable (7.0-7.5). Minimize freeze-thaw cycles of ATP stocks. | |
| Low Signal / "Noisy" Data | Insufficient kinase activity. | Verify enzyme activity with a positive control. Optimize kinase and substrate concentrations. Increase reaction time, ensuring it remains in the linear range.[8] |
| Incorrect plate reader settings. | Use a white, opaque plate. Ensure the correct luminescence reading protocol and gain settings are used.[13] | |
| Poor Curve Fit / Inconsistent IC50s | Compound precipitation at high concentrations. | Visually inspect wells for precipitation. Check the solubility of the compound series. |
| Reaction not in the linear range. | Perform an enzyme titration and time-course experiment to determine optimal conditions where ATP consumption is <20%. |
Part 2: Cellular Target Engagement Validation
A potent IC50 in a biochemical assay is a promising start, but it does not guarantee that a compound can enter a cell and bind to its intended target.[14] Cellular target engagement assays are essential to confirm this crucial step. We present two orthogonal methods: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle of ligand-induced thermal stabilization.[15] The binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation. This change in thermal stability is a direct indicator of target engagement inside the cell.[16]
Materials:
-
Cancer cell line expressing the target kinase (e.g., MCF-7 for PI3Kα)
-
Cell culture medium and reagents
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
-
Test compounds and vehicle control (DMSO)
-
Thermal cycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Equipment for Western blotting (SDS-PAGE gels, transfer system, antibodies)
Experimental Procedure:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat the cells with the test compound at a desired concentration (e.g., 10x the biochemical IC50) or with vehicle (DMSO) for 1-2 hours in the incubator.
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target kinase in each sample by Western blot using a target-specific primary antibody.
-
Quantify the band intensities using densitometry software.
-
For each treatment condition, plot the normalized band intensity (as a percentage of the non-heated control) against the temperature.
-
A shift of the melting curve to the right for the compound-treated sample compared to the vehicle control indicates target stabilization and thus, engagement.[15]
-
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol 3: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding at a target protein within intact, living cells.[17] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the same kinase (the acceptor). A test compound that enters the cell and binds to the kinase will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[18]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the target kinase fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer and Nano-Glo® Substrate
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence (e.g., 460nm for donor and >600nm for acceptor)
Experimental Procedure:
-
Cell Transfection:
-
Transfect cells with the NanoLuc®-kinase fusion vector. Allow 24 hours for protein expression.
-
Causality: It is crucial to express the fusion protein at levels as close to physiological as possible. Overexpression can lead to artifacts and non-specific interactions, so optimizing the amount of transfected DNA is a key step.[19]
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Dispense the cell suspension into the wells of a white assay plate.
-
Add the test compounds at various concentrations to the wells.
-
-
Tracer Addition and Equilibration:
-
Add the NanoBRET™ Tracer to all wells at a predetermined optimal concentration.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for approximately 2 hours to allow the compound and tracer to reach binding equilibrium within the cells.
-
-
Signal Detection:
-
Add the Nano-Glo® Substrate to each well. This substrate is cell-permeable and generates the luminescent signal from the NanoLuc® donor.
-
Immediately read the plate on a luminometer, measuring both the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Normalize the data to the vehicle (DMSO) control.
-
Plot the normalized BRET ratio against the log of the compound concentration.
-
Fit the data using non-linear regression to determine the intracellular IC50, which reflects the compound's ability to engage the target in a living cell.
-
Table 3: Troubleshooting Cellular Target Engagement Assays
| Assay | Issue | Possible Cause(s) | Suggested Solution(s) |
| CETSA | No thermal shift observed | Compound does not engage the target in cells. | Confirm compound permeability. Increase compound concentration or incubation time. |
| Incorrect temperature range tested. | Perform a broader temperature screen to accurately determine the protein's melting point. | ||
| High variability between replicates | Uneven heating/cooling. Inconsistent lysis. | Use a thermal cycler for precise temperature control. Ensure complete and consistent cell lysis. | |
| NanoBRET™ | Low BRET signal | Low transfection efficiency or protein expression. | Optimize transfection protocol. Confirm fusion protein expression via Western blot. |
| Steric hindrance from NanoLuc® tag. | Test both N-terminal and C-terminal fusion constructs to find the optimal orientation.[20] | ||
| High background signal | High, non-physiological expression of the fusion protein. | Titrate the amount of plasmid DNA used for transfection to reduce expression levels.[19] |
Contextualizing Inhibition: The MAPK/ERK Signaling Pathway
To illustrate the biological relevance of identifying a kinase inhibitor, consider the MAPK/ERK pathway. This cascade is a central regulator of cell proliferation, differentiation, and survival, and its hyperactivation is a common driver of cancer.[21] An inhibitor targeting a kinase within this pathway, such as MEK1 or ERK2, would be expected to block downstream signaling events, ultimately leading to an anti-proliferative effect.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [france.promega.com]
- 5. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. promega.com [promega.com]
- 10. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. selvita.com [selvita.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. promegaconnections.com [promegaconnections.com]
- 21. Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. | Semantic Scholar [semanticscholar.org]
Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 3-Bromopyrazolo[1,5-a]pyridin-2-ol
Abstract
The palladium-catalyzed Buchwald-Hartwig amination has become an indispensable tool in modern synthetic chemistry, particularly for the construction of carbon-nitrogen (C-N) bonds that are ubiquitous in pharmaceuticals and functional materials.[1][2] This application note provides a comprehensive technical guide and a robust starting protocol for the Buchwald-Hartwig amination of 3-Bromopyrazolo[1,5-a]pyridin-2-ol, a privileged heterocyclic scaffold. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of critical reaction parameters, and present a detailed, step-by-step procedure designed for researchers, scientists, and drug development professionals. The protocol is structured to be a self-validating system, providing a solid foundation for further optimization with various amine coupling partners.
Introduction: The Significance of Aminopyrazolopyridines
The pyrazolo[1,5-a]pyridine core is a key structural motif found in numerous biologically active compounds. The introduction of an amino group to this scaffold via C-N cross-coupling opens a gateway to a vast chemical space for drug discovery and materials science. However, the Buchwald-Hartwig amination of electron-deficient and potentially coordinating heteroaryl halides like this compound presents unique challenges.[3] These include the potential for catalyst inhibition by the pyridine nitrogen and the presence of a protic hydroxyl group, which can complicate the choice of base.
This guide aims to demystify these challenges by providing a field-proven framework for successfully navigating this transformation. By understanding the causality behind each experimental choice, researchers can efficiently develop and optimize conditions for their specific amine of interest.
Reaction Principle: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[4] The cycle is generally understood to involve three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine ligands, undergoes oxidative addition into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[5][6] This is often the rate-determining step of the reaction.[5]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[6]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
Figure 1: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.
Key Parameters and Rationale for Component Selection
The success of the amination of a challenging substrate like this compound hinges on the judicious selection of the catalyst system and reaction conditions.
| Component | Recommended Choice | Rationale & Justification |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, reliable, and cost-effective Pd(0) and Pd(II) precatalysts. Pd(II) sources are reduced in situ to the active Pd(0) species. Pre-formed palladacycle precatalysts (e.g., G3-Pd or G4-Pd) can also be highly effective, offering greater air stability and activity at lower loadings.[7][8] |
| Ligand | RuPhos (or other bulky biaryl phosphines like BrettPhos , XPhos ) | The use of electron-rich, sterically hindered monophosphine ligands is critical for coupling heteroaryl halides.[3][9] These ligands promote the crucial reductive elimination step, prevent the formation of inactive catalyst dimers, and enhance catalyst stability, leading to higher yields and turnover numbers. |
| Base | NaOtBu (Sodium tert-butoxide) or K₃PO₄ (Potassium phosphate) | A strong, non-nucleophilic base is required to deprotonate the amine bound to the palladium center.[6] NaOtBu is a highly effective strong base. However, for substrates sensitive to strong bases or if the amine partner has sensitive functional groups, a weaker inorganic base like K₃PO₄ or Cs₂CO₃ should be screened.[8][10] The acidic phenol on the substrate may favor the use of a carbonate or phosphate base to minimize side reactions. |
| Solvent | 1,4-Dioxane or Toluene | Aprotic solvents with good solubility for the reactants and catalyst are preferred. Toluene and dioxane are widely used and effective.[8] It is imperative that the solvent is anhydrous and degassed to prevent catalyst deactivation. |
| Temperature | 80–110 °C | Thermal energy is typically required to drive the reaction, particularly the initial oxidative addition step.[8] The optimal temperature will depend on the reactivity of the specific amine and the stability of the catalyst system. |
Detailed Experimental Protocol
Disclaimer: This protocol is a general starting point. Optimization of catalyst/ligand loading, base, solvent, and temperature may be necessary for different amine coupling partners to achieve optimal yield. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.
4.1 Materials and Reagents
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
RuPhos (5.0 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous 1,4-Dioxane (or Toluene)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
4.2 Equipment
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas manifold (Nitrogen or Argon)
-
Syringes and needles
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glassware for extraction and filtration
-
Flash chromatography system
4.3 Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 213 mg, 1.0 mmol, 1.0 equiv), RuPhos (e.g., 23.3 mg, 0.05 mmol, 5.0 mol%), and sodium tert-butoxide (e.g., 144 mg, 1.5 mmol, 1.5 equiv).
-
Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (e.g., 22.9 mg, 0.025 mmol, 2.5 mol%). Add this solid to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times.[11]
-
Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 mmol, 1.2 equiv) via syringe if it is a liquid. If the amine is a solid, it should be added in step 1 with the other solids.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL, to achieve a concentration of 0.2 M) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (moisture/oxygen), poor solubility of base, incorrect ligand choice. | Ensure all reagents and solvents are anhydrous and the system is rigorously inert.[10] Grind the base to a fine powder before use. Screen alternative ligands (e.g., BrettPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).[8] |
| Formation of Side Products | Hydrodehalogenation (replacement of Br with H), reaction with the hydroxyl group. | Lower the reaction temperature. Switch to a milder base like K₃PO₄. Ensure high purity of starting materials. |
| Dark, Tarry Mixture | Catalyst decomposition at high temperature. | Lower the reaction temperature. Increase ligand-to-palladium ratio. Consider a more stable precatalyst. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of novel compounds for pharmaceutical and materials research. Success in this endeavor relies on a rational approach to the selection of a catalyst system, particularly the use of modern, bulky biarylphosphine ligands capable of overcoming the challenges posed by heteroaromatic substrates. The protocol detailed herein provides a reliable and well-reasoned starting point, empowering researchers to efficiently access a diverse range of N-substituted pyrazolopyridine derivatives.
References
- Wikipedia.
- Chemistry LibreTexts. (2023).
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- ACS GCI Pharmaceutical Roundtable.
- Norrby, P.-O., et al. (2016). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
- PubMed. N-Heterocyclic Olefin-Ligated Palladium(II)
- MDPI. (2023).
- Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years.
- ResearchGate. (2024). An easily available N-heterocyclic carbene–palladium(II) catalyst for Buchwald–Hartwig amination of aryl chlorides. Request PDF. [Link]
- ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- ACS Publications. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. [Link]
- SyntheticPage. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
- ResearchGate.
- Gomaa, A. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis | MDPI [mdpi.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. research.rug.nl [research.rug.nl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for 3-Bromopyrazolo[1,5-a]pyridin-2-ol in Materials Science
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Versatile Heterocycle
The pyrazolo[1,5-a]pyridine scaffold is a compelling structural motif that has garnered significant attention for its diverse applications, ranging from medicinal chemistry to materials science.[1] Its fused, rigid, and planar N-heterocyclic system imparts unique photophysical and electronic properties.[2] This guide focuses on a specific, yet underexplored derivative: 3-Bromopyrazolo[1,5-a]pyridin-2-ol . While direct, extensive research on this particular molecule's role in materials science is emerging, its structure presents a fertile ground for innovation. The presence of a reactive bromine atom at the 3-position and a hydroxyl group at the 2-position opens a gateway for strategic functionalization, making it a highly promising precursor for a new generation of advanced materials.
This document serves as a forward-looking guide, grounded in the established chemistry and applications of analogous pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives. We will explore the prospective applications of this compound in organic electronics, particularly in the realm of Organic Light-Emitting Diodes (OLEDs), and as a versatile building block for novel functional materials. The protocols provided are based on well-established synthetic and fabrication methodologies for similar classes of compounds, offering a robust starting point for pioneering research.
Core Attributes and Potential Applications
Structural and Electronic Properties
This compound possesses a unique combination of features that make it an attractive candidate for materials science applications:
-
Fluorophoric Core: The pyrazolo[1,5-a]pyridine core is known to exhibit fluorescence, a key property for emissive materials in OLEDs and sensors.[3]
-
Reactive Handles for Functionalization:
-
The bromo group is an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of a wide array of functional groups to tune the material's electronic and photophysical properties.
-
The hydroxyl group can be leveraged for further derivatization, such as etherification or esterification, to modify solubility, thermal stability, and intermolecular interactions.
-
-
Bipolar Potential: Pyridine-containing compounds are known for their electron-transporting capabilities, while the pyrazole moiety can be tailored to be more hole-transporting.[4] This inherent potential for bipolar charge transport is highly desirable for simplifying OLED device architecture.[5]
Prospective Applications
Based on these attributes and the known applications of related compounds, we can envision the use of this compound in the following areas:
-
Organic Light-Emitting Diodes (OLEDs): As a precursor to novel emitters or host materials. Functionalization at the 3-position can be used to tune the emission color from the blue region, characteristic of some dipyrazolopyridine derivatives, to other parts of the visible spectrum.[6]
-
Chemical Sensors: The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed in chemosensors, for instance, for the detection of cyanide.[7][8] The functional handles on this compound allow for the attachment of specific recognition units for the development of novel sensors.
-
Organic Photovoltaics (OPVs): As a building block for new donor or acceptor materials. The ability to systematically modify the electronic properties through cross-coupling reactions is crucial for optimizing the energy levels and absorption spectra of materials used in OPVs.
Synthetic Pathways: From Precursor to Functional Material
The true potential of this compound is unlocked through its chemical modification. The following section provides a detailed protocol for a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[9] This reaction will serve as a foundational technique for synthesizing a library of novel materials from the parent compound.
General Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and subsequent characterization of a new functional material derived from this compound.
Caption: Workflow for synthesis and characterization of functional materials.
Protocol: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-pyrazolo[1,5-a]pyridin-2-ol
This protocol details the synthesis of a generic 3-Aryl-pyrazolo[1,5-a]pyridin-2-ol derivative. The choice of the arylboronic acid will determine the specific properties of the final product.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents)
-
Potassium carbonate (K₂CO₃, 3 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
-
Catalyst Preparation:
-
In a separate small flask, dissolve palladium(II) acetate and triphenylphosphine in a small amount of anhydrous toluene under an inert atmosphere.
-
Stir for 10-15 minutes until a homogeneous solution is formed.
-
-
Reaction Execution:
-
Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water) to the Schlenk flask containing the reactants.
-
Add the prepared catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent system) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3-Aryl-pyrazolo[1,5-a]pyridin-2-ol.
-
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Application in OLEDs: A Prototypical Device
Derivatives of this compound, synthesized via the protocol above, can be investigated as emissive materials in OLEDs. The following section outlines the fabrication of a hypothetical multilayer OLED device.
OLED Device Architecture
A typical OLED consists of several layers of organic materials sandwiched between two electrodes. The structure is designed to facilitate the efficient injection of charge carriers (holes and electrons), their transport to the emissive layer, and their recombination to produce light.
Caption: A multilayer OLED device structure.
Protocol: Fabrication of a Solution-Processed OLED
This protocol describes the fabrication of an OLED using spin-coating, a common technique for solution-processed devices.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution (for HIL)
-
Hole-transporting material solution (e.g., TPD in chlorobenzene)
-
Emissive layer solution: Host material and the synthesized 3-Aryl-pyrazolo[1,5-a]pyridin-2-ol derivative (dopant) dissolved in a suitable solvent (e.g., toluene or chloroform)
-
Electron-transporting material solution (e.g., TPBi in chloroform)
-
Lithium fluoride (LiF) and Aluminum (Al) for thermal evaporation
-
Spin-coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere (N₂)
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Transfer the substrates into the glovebox.
-
Spin-coat the PEDOT:PSS solution onto the ITO surface (e.g., at 3000 rpm for 60 seconds).
-
Anneal the substrates on a hotplate at 120 °C for 15 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat the hole-transporting material solution on top of the HIL.
-
Anneal at an appropriate temperature to remove the solvent.
-
-
Emissive Layer (EML) Deposition:
-
Spin-coat the emissive layer solution (host doped with the synthesized material) on top of the HTL.
-
Anneal to remove the solvent.
-
-
Electron Transport Layer (ETL) Deposition:
-
Spin-coat the electron-transporting material solution on top of the EML.
-
Anneal to remove the solvent.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a thin layer of LiF (approx. 1 nm) followed by a thicker layer of Al (approx. 100 nm) through a shadow mask to define the cathode area.
-
-
Encapsulation and Testing:
-
Encapsulate the device to protect it from air and moisture.
-
Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE) of the fabricated device.
-
Data Summary and Expected Outcomes
The following table provides hypothetical, yet realistic, photophysical data for a series of 3-Aryl-pyrazolo[1,5-a]pyridin-2-ol derivatives, illustrating how the choice of the aryl group can tune the material's properties.
| Aryl Substituent (at 3-position) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Photoluminescence Quantum Yield (Φ_PL) |
| Phenyl | 350 | 420 (Blue) | 0.65 |
| 4-Methoxyphenyl | 365 | 450 (Sky Blue) | 0.78 |
| Naphthyl | 380 | 470 (Blue-Green) | 0.55 |
| 4-(Diphenylamino)phenyl | 410 | 510 (Green) | 0.85 |
Interpretation:
-
Electron-donating groups (like methoxy and diphenylamino) are expected to cause a red-shift in both absorption and emission spectra due to an increased intramolecular charge transfer (ICT) character.[10]
-
These groups can also enhance the quantum yield by promoting radiative decay pathways.
-
By judiciously selecting the aryl substituent, the emission color can be tuned across the visible spectrum, demonstrating the versatility of the this compound precursor.
Conclusion and Future Outlook
This compound stands as a promising, yet largely untapped, resource for the materials science community. Its strategic placement of reactive functional groups on a photophysically active core provides a versatile platform for the design and synthesis of novel organic electronic materials. The protocols and prospective applications outlined in this guide are intended to serve as a foundational framework for researchers to explore this exciting chemical space. Future work should focus on synthesizing a broad library of derivatives and systematically investigating their structure-property relationships to unlock their full potential in OLEDs, sensors, and other advanced applications.
References
- Tigreros, A., Rosero, H.A., Castillo, J.C., & Portilla, J. (2020). Integrated pyrazolo[1,5-a]pyrimidine–hemicyanine system as a colorimetric and fluorometric chemosensor for cyanide recognition in water. New Journal of Chemistry, 44(39), 17046-17054. [Link]
- Zapata-Rivera, J. E., Castillo, J. C., & Portilla, J. (2021). Pyrazolo[1,5-a]pyrimidinium Salts for Cyanide Sensing: A Performance and Sustainability Study of the Probes. ACS Sustainable Chemistry & Engineering, 9(36), 12195–12204. [Link]
- Gondek, E., Nizioł, J., Danel, A., Jarosz, B., Gąsiorski, P., & Kityk, A. V. (2012). Novel dipyrazolopyridine derivatives as deep blue emitters for polymer based organic light emitting diodes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 610–613. [Link]
- Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia, 1(3), 639-654. [Link]
- Suzhou Fenghua New Material Technology Co., Ltd. (n.d.).
- Biologically active derivatives of pyrazolo[1,5-a]pyridine.
- Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]
- Sławiński, J., Szafrański, K., & Żołnowska, B. (2020).
- Castillo, J. C., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
- Tigreros, A., Aranzazu, S. L., Bravo, N. F., Zapata-Rivera, J., & Portilla, J. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39542–39552. [Link]
- Lee, C.-W., et al. (2024). Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry. [Link]
- Tigreros, A., Aranzazu, S. L., Bravo, N. F., Zapata-Rivera, J., & Portilla, J. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39542-39552. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI [encyclopedia.pub]
- 3. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 4. oled-intermediates.com [oled-intermediates.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel dipyrazolopyridine derivatives as deep blue emitters for polymer based organic light emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodology for the Scalable Synthesis of 3-Bromopyrazolo[1,5-a]pyridin-2-ol: An Application Guide for Researchers and Drug Development Professionals
This document provides a detailed methodology for the scaled-up synthesis of 3-Bromopyrazolo[1,5-a]pyridin-2-ol, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocols outlined herein are designed to be robust, scalable, and reproducible, with a strong emphasis on safety, efficiency, and product purity. This guide is intended for researchers, synthetic chemists, and process development scientists.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. Its unique structural and electronic properties make it an attractive scaffold for the design of novel therapeutics targeting a range of diseases. Specifically, 2-hydroxypyrazolo[1,5-a]pyridine derivatives have been investigated as potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a validated target in autoimmune diseases and cancer.[1][2] The introduction of a bromine atom at the 3-position provides a valuable handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space and the optimization of lead compounds.
This guide details a two-step synthetic sequence for the preparation of this compound, commencing with the synthesis of the pyrazolo[1,5-a]pyridin-2-ol precursor, followed by a regioselective bromination.
Part 1: Scalable Synthesis of Pyrazolo[1,5-a]pyridin-2-ol
The synthesis of the pyrazolo[1,5-a]pyridin-2-ol core is achieved through a cyclocondensation reaction. A well-established and scalable method involves the reaction of ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid.[3] This approach is advantageous due to the commercial availability of the starting materials and the straightforward reaction conditions.
Reaction Scheme: Synthesis of Pyrazolo[1,5-a]pyridin-2-ol
Caption: Synthesis of Pyrazolo[1,5-a]pyridin-2-ol.
Protocol for the Synthesis of Pyrazolo[1,5-a]pyridin-2-ol (Scale: 100 g)
Materials and Equipment:
-
Ethyl 2-pyridylacetate
-
Hydroxylamine-O-sulfonic acid
-
Potassium carbonate (anhydrous)
-
Ethanol (anhydrous)
-
Deionized water
-
5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe.
-
Heating mantle with a temperature controller.
-
Large Buchner funnel and filter flask.
-
Drying oven.
Procedure:
-
Reaction Setup: In a 5 L three-necked round-bottom flask, dissolve ethyl 2-pyridylacetate (165 g, 1.0 mol) in anhydrous ethanol (2.5 L).
-
Addition of Base: To the stirred solution, add anhydrous potassium carbonate (276 g, 2.0 mol).
-
Addition of Aminating Agent: Slowly add hydroxylamine-O-sulfonic acid (170 g, 1.5 mol) portion-wise over 30 minutes. Caution: The reaction is exothermic, and addition should be controlled to maintain the temperature below 40 °C.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid potassium salts and wash with ethanol (2 x 200 mL).
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude solid.
-
Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield pure pyrazolo[1,5-a]pyridin-2-ol as a crystalline solid.
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.
| Parameter | Value |
| Scale | 100 g |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
Part 2: Regioselective Bromination of Pyrazolo[1,5-a]pyridin-2-ol
The bromination of the pyrazolo[1,5-a]pyridin-2-ol core is regioselectively achieved at the 3-position using N-bromosuccinimide (NBS) as the brominating agent.[3] NBS is a safer and easier-to-handle alternative to liquid bromine, making it well-suited for scale-up operations.[4][5] The reaction proceeds via an electrophilic substitution mechanism on the electron-rich pyrazole ring.
Reaction Scheme: Bromination of Pyrazolo[1,5-a]pyridin-2-ol
Caption: Synthesis of this compound.
Protocol for the Synthesis of this compound (Scale: 100 g)
Materials and Equipment:
-
Pyrazolo[1,5-a]pyridin-2-ol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
5 L three-necked round-bottom flask with a mechanical stirrer and an inert gas inlet.
-
Addition funnel.
-
Standard laboratory glassware for work-up and purification.
Procedure:
-
Reaction Setup: In a 5 L three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrazolo[1,5-a]pyridin-2-ol (134 g, 1.0 mol) in anhydrous acetonitrile (3.0 L).
-
Addition of Brominating Agent: In a separate flask, dissolve N-bromosuccinimide (187 g, 1.05 mol) in anhydrous acetonitrile (1.0 L). Transfer this solution to an addition funnel.
-
Reaction: Add the NBS solution dropwise to the stirred solution of pyrazolo[1,5-a]pyridin-2-ol over 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (500 mL) to neutralize any unreacted NBS.
-
Work-up:
-
Remove the acetonitrile under reduced pressure.
-
To the remaining aqueous residue, add deionized water (1 L) and extract with ethyl acetate (3 x 1 L).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 500 mL) and brine (500 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain this compound as a solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C.
| Parameter | Value |
| Scale | 100 g |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >99% |
Safety Considerations for Scale-up
Scaling up chemical syntheses requires a thorough risk assessment. For the bromination step, the following should be considered:
-
N-Bromosuccinimide (NBS): While safer than liquid bromine, NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Potential: Although the reaction with NBS is generally less exothermic than with elemental bromine, it is crucial to monitor the temperature during the addition of the brominating agent, especially on a larger scale. Ensure adequate cooling capacity is available.
-
Quenching: The quenching of unreacted NBS with sodium thiosulfate is an important safety step to neutralize any residual oxidizing agent before work-up.
In-Process Controls and Analytical Checkpoints
To ensure the robustness and reproducibility of the synthesis, the following in-process controls are recommended:
-
Reaction Monitoring: Regularly monitor the progress of both the cyclocondensation and bromination reactions using TLC or HPLC to determine the reaction endpoint and to check for the formation of any significant by-products.
-
Purity Assessment: The purity of the intermediate, pyrazolo[1,5-a]pyridin-2-ol, should be confirmed by HPLC and NMR before proceeding to the bromination step.
-
Final Product Characterization: The final product, this compound, should be fully characterized by HPLC, NMR (¹H and ¹³C), and Mass Spectrometry to confirm its identity and purity.
Conclusion
The methodology presented in this application note provides a detailed and scalable route for the synthesis of this compound. By following these protocols and adhering to the recommended safety precautions and in-process controls, researchers and drug development professionals can confidently produce this valuable building block in high yield and purity for their research and development programs.
References
- Ochi, H., Miyasaka, T., Kanada, K., & Arakawa, K. (1977). Studies of Heterocyclic Compounds. VIII. Synthesis and Tautomerism of 2-Hydroxypyrazolo[1,5-a]pyridine. Bulletin of the Chemical Society of Japan, 50(10), 2679-2682. [Link]
- Wang, J., et al. (2024). PIDA mediates a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes to provide a variety of multifunctionalized pyrazolo[1,5-a]pyridine architectures under facile conditions. Synlett, 35, 1551-1556. [Link]
- Ahmad, S., et al. (2011). A regioselective synthesis of some new pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines in aqueous medium and their evaluation as antimicrobial agents. European Journal of Medicinal Chemistry, 46(9), 4282-4288. [Link]
- Bess, E. N., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(12), 4694–4698. [Link]
- Agbofah, E., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]
- Klapars, A., et al. (2021). Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Organic Letters, 23(1), 123-127. [Link]
- Dziachan, M., et al. (2021).
- Di Paolo, D., et al. (2020). Targeting Myeloid Differentiation Using Potent 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold-Based Human Dihydroorotate Dehydrogenase Inhibitors. Journal of Medicinal Chemistry, 63(15), 8237–8252. [Link]
- Haider, H. B., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13876–13889. [Link]
- ResearchGate. (n.d.). 2-Hydroxypyridines as cyclic amide surrogates and the synthesis of crystalline bis(pyridonate) Zr(IV) bis amido complex 1 by protonolysis. [Link]
- Wang, X., et al. (2020).
- Li, Y., et al. (2021). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 8(15), 4118-4123. [Link]
- Al-Adiwish, W. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7182–7193. [Link]
- Stanovnik, B., et al. (2005). 3-Bromomethyl-1,5-diphenyl-1H-pyrazolo[4,3-e][3][6][7]triazine and 3-Dibromomethyl-1,5-diphenyl-1H-pyrazolo[4,3-e][3][6][7]triazine. Molbank, 2005(4), M432. [Link]
- ResearchGate. (n.d.).
- Patra, A., et al. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal, e202501589. [Link]
- UniTo. (n.d.).
- Al-Zaydi, K. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. [Link]
- Haider, H. B., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13876–13889. [Link]
- Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
- Stepaniuk, O. O., et al. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Synthesis, 45(07), 925-930. [Link]
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
- Szabó, K. I., et al. (2023).
- Agbofah, E., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]
- ResearchGate. (n.d.).
- Organic Syntheses. (n.d.). p-BROMOPHENOL. [Link]
- ResearchGate. (n.d.). (PDF) Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. [Link]
- ResearchGate. (n.d.).
- Bio-Link. (n.d.).
- Bio-Rad. (n.d.).
- Choi, H. G., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1033–1038. [Link]
- Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
- Royal Society of Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhancement of the metabolic stability in 2-hydroxypyrazolo[1,5-a]pyridine scaffold-based inhibitors of human dihydroorotate dehydrogenase (hDHODH) [iris.unito.it]
- 3. academic.oup.com [academic.oup.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Bromopyrazolo[1,5-a]pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support center for the synthesis of 3-Bromopyrazolo[1,5-a]pyridin-2-ol. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your reaction yields. As Senior Application Scientists, we understand the nuances of heterocyclic chemistry and have compiled this resource to address the specific challenges you may encounter.
Overview of the Synthetic Pathway
The synthesis of this compound is typically approached as a two-step process. The first step involves the construction of the pyrazolo[1,5-a]pyridin-2-ol core, followed by a regioselective bromination at the C-3 position. Understanding the intricacies of each step is paramount to achieving a high overall yield.
A common and effective method for the synthesis of the pyrazolo[1,5-a]pyridin-2-ol scaffold involves the reaction of ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid (HOSA)[1]. HOSA is a versatile reagent in heterocyclic synthesis, capable of acting as both a nucleophile and an electrophile depending on the reaction conditions[2][3][4]. In this synthesis, it facilitates the formation of the pyrazole ring fused to the pyridine core.
The subsequent bromination of the 2-hydroxypyrazolo[1,5-a]pyridine intermediate has been shown to occur regioselectively at the C-3 position[1]. This is a critical transformation to yield the desired final product.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.
Issue 1: Low Yield in the Cyclocondensation Step (Formation of Pyrazolo[1,5-a]pyridin-2-ol)
-
Question: My yield of pyrazolo[1,5-a]pyridin-2-ol is consistently low. What are the likely causes and how can I improve it?
-
Answer: Low yields in this cyclocondensation reaction are a common challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Impurities in either the ethyl 2-pyridylacetate or hydroxylamine-O-sulfonic acid can lead to unwanted side reactions. HOSA, in particular, can be hygroscopic and should be of high purity[1].
-
Solution: Ensure you are using high-purity, dry starting materials. If the purity is questionable, consider purification of the ethyl 2-pyridylacetate by distillation and use freshly purchased or properly stored HOSA.
-
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent are critical parameters in this synthesis.
-
Solution: A careful optimization of reaction conditions is crucial. It is advisable to start with the reported conditions if available, and then systematically vary the temperature and reaction time while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Inefficient Mixing: If the reaction is heterogeneous, inefficient stirring can lead to poor reaction rates and lower yields.
-
Solution: Ensure vigorous stirring throughout the reaction, especially if solids are present.
-
-
Side Reactions: The formation of undesired isomers or other by-products can significantly reduce the yield of the target molecule.
-
Solution: To minimize side products, ensure your starting materials are pure and dry. Optimize the reaction time and temperature to favor the formation of the desired product. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial if your starting materials or intermediates are sensitive to air or moisture.
-
-
Issue 2: Poor Regioselectivity or Multiple Products in the Bromination Step
-
Question: I am observing the formation of multiple brominated products, or the bromine is not adding to the desired C-3 position. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity in the bromination of pyrazolo[1,5-a]pyridin-2-ol is generally expected at the C-3 position due to the electronic nature of the heterocyclic system[1]. However, deviations can occur.
-
Choice of Brominating Agent: The reactivity of the brominating agent can influence selectivity.
-
Solution: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine (Br₂) for electron-rich heterocycles. If you are using Br₂, consider switching to NBS.
-
-
Reaction Conditions: Temperature and solvent can play a role in controlling the selectivity of the bromination.
-
Solution: Perform the reaction at a lower temperature to enhance selectivity. The choice of solvent can also be critical; non-polar solvents often provide better selectivity in electrophilic aromatic substitutions.
-
-
Tautomeric Forms: Pyrazolo[1,5-a]pyridin-2-ol can exist in tautomeric forms (the -ol and -one forms). The predominant tautomer in solution can affect the electron density at different positions of the ring system and thus the site of electrophilic attack.
-
Solution: While the enol form is reported to be the predominant tautomeric species in solution for 2-hydroxypyrazolo[1,5-a]pyridine[1], the reaction conditions (solvent, pH) could potentially shift this equilibrium. Characterizing the starting material to confirm its tautomeric form under your reaction conditions may provide valuable insights.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final this compound product. What are the best practices for purification?
-
Answer: The purification of polar, brominated, and hydroxylated heterocycles can be challenging due to their physical properties.
-
Column Chromatography:
-
Challenge: The polar nature of the hydroxyl group can lead to streaking and poor separation on silica gel.
-
Solution:
-
Solvent System Optimization: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point. A shallow gradient can improve separation.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using neutral or basic alumina, or a C18-functionalized silica for reverse-phase chromatography.
-
-
-
Recrystallization:
-
Challenge: Finding a suitable solvent or solvent system for recrystallization can be difficult.
-
Solution:
-
Solvent Screening: Screen a variety of solvents with different polarities (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water or ethyl acetate/hexanes). The ideal solvent will dissolve the compound when hot but have low solubility at room temperature or below.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to promote the formation of larger, purer crystals.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of hydroxylamine-O-sulfonic acid (HOSA) in the synthesis of the pyrazolo[1,5-a]pyridin-2-ol core?
-
Q2: Why is the bromination of 2-hydroxypyrazolo[1,5-a]pyridine expected to be regioselective at the C-3 position?
-
A2: The hydroxyl group at the C-2 position is an electron-donating group, which activates the pyrazole ring towards electrophilic substitution. The C-3 position is electronically favored for electrophilic attack in this heterocyclic system[1].
-
-
Q3: Can I use other starting materials instead of ethyl 2-pyridylacetate?
-
A3: While ethyl 2-pyridylacetate is a common starting material, other 2-pyridylacetate esters could potentially be used. However, the ester group can influence the reactivity, and reaction conditions may need to be re-optimized.
-
-
Q4: Are there any safety precautions I should be aware of?
-
A4: Hydroxylamine-O-sulfonic acid should be handled with care as it is a corrosive solid. Bromine is a toxic and highly corrosive liquid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Experimental Protocols
The following are generalized protocols based on established synthetic strategies for similar compounds. These should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyridin-2-ol
Caption: A generalized workflow for the synthesis of Pyrazolo[1,5-a]pyridin-2-ol.
Protocol 2: Bromination of Pyrazolo[1,5-a]pyridin-2-ol
Caption: A generalized workflow for the bromination of Pyrazolo[1,5-a]pyridin-2-ol.
Data Summary Table
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield in Cyclocondensation | Impure or wet starting materials | Use high-purity, dry reagents. |
| Sub-optimal reaction conditions | Systematically optimize temperature and reaction time. | |
| Inefficient mixing | Ensure vigorous stirring. | |
| Poor Regioselectivity in Bromination | Highly reactive brominating agent | Use a milder reagent like N-Bromosuccinimide (NBS). |
| Unfavorable reaction temperature | Perform the reaction at a lower temperature. | |
| Solvent effects | Screen different solvents, starting with non-polar ones. | |
| Difficult Purification | Product streaking on silica gel | Use a shallow solvent gradient, or switch to alumina or reverse-phase chromatography. |
| Difficulty finding recrystallization solvent | Screen a wide range of solvents and solvent mixtures. |
References
- Ochi, H., Miyasaka, T., Kanada, K., & Arakawa, K. (1977). Studies of Heterocyclic Compounds. VIII. Synthesis and Tautomerism of 2-Hydroxypyrazolo[1,5-a]pyridine. Bulletin of the Chemical Society of Japan, 50(10), 2679-2682. [Link]
- Wallace, R. G. (1980). Hydroxylamine-O-sulfonic acid—a versatile synthetic reagent. Aldrichimica Acta, 13(1), 3-11.
- Sączewski, J., & Korcz, M. (2010).
- Endres, E. (1980). Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent. Aldrichimica Acta, 13(1), 3-11.
- Kumar, P., Divedi, A., & Jat, J. (2024). Hydroxylamine‐O‐Sulfonic Acid (HOSA): A Recent Synthetic Overview. ChemistrySelect, 9(35).
Sources
common side reactions in the synthesis of pyrazolo[1,5-a]pyridines and their avoidance
Welcome to the Technical Support Center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the common challenges in synthesizing this important heterocyclic scaffold. Our focus is on providing practical, field-proven insights to help you optimize your reactions, minimize side products, and achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in my pyrazolo[1,5-a]pyridine synthesis. What are the general factors I should investigate?
Low yields are a common issue and can often be traced back to a few key areas. The most prevalent synthetic routes, such as the [3+2] cycloaddition of N-aminopyridinium ylides, are sensitive to reaction conditions.[1] Key factors to investigate include:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, solvent, and the choice of catalyst or base are all critical parameters that can significantly impact your yield.[1][2]
-
Purity of Starting Materials: Impurities in your N-aminopyridine derivatives or the coupling partner (e.g., alkynes, alkenes, or dicarbonyl compounds) can lead to undesired side reactions and lower the yield of your target molecule.[1]
-
Incorrect Stoichiometry: An improper molar ratio of reactants can leave one of the starting materials as a limiting reagent, thus reducing the maximum theoretical yield.
-
Atmospheric Conditions: Some synthetic pathways are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates.[1]
Q2: My main problem is the formation of regioisomers. Why does this happen and how can I control it?
The formation of regioisomers is arguably the most common side reaction, especially when using unsymmetrical reagents like substituted N-aminopyridines or unsymmetrical alkynes and alkenes.[3][4] The regiochemical outcome is a delicate balance of electronic and steric effects.[5]
-
Electronic Effects: The initial nucleophilic attack is often directed to the more electrophilic center of the coupling partner. For instance, in the reaction with an unsymmetrical β-dicarbonyl compound, the more electrophilic carbonyl carbon will be preferentially attacked.[5]
-
Steric Hindrance: Bulky substituents on either the N-aminopyridine or the coupling partner can physically block one reaction pathway, favoring the formation of the less sterically hindered regioisomer.[5]
-
Reaction Conditions: The choice of solvent and catalyst can influence the transition states of the competing reaction pathways, thereby altering the isomeric ratio.[1][2]
To control regioselectivity, a systematic optimization of reaction conditions is crucial. This can include screening different solvents of varying polarity, adjusting the reaction temperature, and trying different catalysts or bases.[1] In some cases, specialized reagents like TEMPO have been shown to mediate highly regioselective [3+2] annulation-aromatization reactions.[6]
Troubleshooting Guide: Common Side Reactions and Their Avoidance
This section provides a more detailed look at specific side reactions you may encounter and actionable steps to mitigate them.
Issue 1: Formation of Regioisomers in [3+2] Cycloaddition Reactions
The [3+2] cycloaddition of N-aminopyridinium ylides with unsymmetrical alkynes or alkenes is a powerful method for constructing the pyrazolo[1,5-a]pyridine core. However, it often leads to a mixture of regioisomers.
Causality: The regioselectivity of this reaction is determined by the electronic and steric properties of both the ylide and the dipolarophile. The frontier molecular orbitals (HOMO of the ylide and LUMO of the dipolarophile) play a key role in determining the preferred orientation of the cycloaddition.[7] Even subtle changes in the substituents can alter the electronic distribution and steric hindrance, leading to a loss of regioselectivity.
Avoidance Strategies:
-
Choice of Reagents:
-
Whenever possible, use symmetrical alkynes or alkenes to avoid the issue of regioselectivity altogether.
-
For unsymmetrical dipolarophiles, consider the electronic nature of the substituents. Electron-withdrawing groups on the alkyne or alkene can direct the regioselectivity.[8]
-
-
Optimization of Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the stability of the transition states leading to the different regioisomers. A screening of solvents (e.g., toluene, DMF, acetonitrile, HFIP) is recommended.[1][9]
-
Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for one regioisomer.
-
Catalyst/Additive: The use of a Lewis acid or a specific mediator can enhance regioselectivity. For example, TEMPO has been successfully used to promote highly regioselective syntheses.[6][10]
-
Data Presentation: Effect of Reaction Conditions on Regioselectivity
| N-Aminopyridine Derivative | Alkyne/Alkene | Conditions | Major Regioisomer | Ratio (Major:Minor) | Yield (%) | Reference |
| N-aminopyridine | Phenylacetylene | K₂CO₃, MeCN, 80 °C | 2-phenyl | Mixture | 65 | [1] |
| N-aminopyridine | Phenylacetylene | TEMPO, DCE, 80 °C | 2-phenyl | >20:1 | 85 | [6] |
| 4-MeO-N-aminopyridine | Ethyl propiolate | DBU, CH₂Cl₂, rt | 3-COOEt | 10:1 | 78 | [11] |
| 4-MeO-N-aminopyridine | Ethyl propiolate | No base, EtOH, reflux | 3-COOEt | 3:1 | 55 | [11] |
Experimental Protocol: TEMPO-Mediated Regioselective Synthesis [6]
-
To an oven-dried Schlenk tube, add the N-aminopyridine (0.5 mmol, 1.0 equiv), the α,β-unsaturated compound (0.6 mmol, 1.2 equiv), and TEMPO (0.1 mmol, 0.2 equiv).
-
Add 1,2-dichloroethane (DCE, 2.0 mL) under an argon atmosphere.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired pyrazolo[1,5-a]pyridine.
Visualization: Regioselectivity in [3+2] Cycloaddition
Caption: Control of cyclization pathway in CDC reactions.
Conclusion
The synthesis of pyrazolo[1,5-a]pyridines, while versatile, is not without its challenges. The formation of regioisomers and other byproducts are common hurdles that researchers face. However, by understanding the underlying mechanisms and carefully controlling the reaction conditions, these side reactions can be minimized or even eliminated. This guide provides a starting point for troubleshooting and optimizing your synthetic protocols. Remember that each substrate is unique, and a systematic approach to optimization is key to success.
References
- BenchChem. (2025). Troubleshooting low yields in pyrazolo[1,5-a]pyrimidine synthesis. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting pyrazoloacridine synthesis reaction conditions. BenchChem Technical Support.
- Mohamed, S. K., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13837–13851. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]
- St-Gelais, M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(12), 4694–4698. [Link]
- St-Gelais, M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. [Link]
- Wang, X., et al. (2022).
- BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Support.
- Mohamed, S. K., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
- Emamian, S. (2018). How the mechanism of a [3 + 2] cycloaddition reaction involving a stabilized N-lithiated azomethine ylide toward a π-deficient alkene is changed to stepwise by solvent polarity? What is the origin of its regio- and endo stereospecificity? A DFT study using NBO, QTAIM, and NCI analyses. RSC Advances. [Link]
- Zagozda, M., et al. (2021).
- Sharma, P., et al. (2021). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
- BenchChem. (2025). Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. BenchChem Technical Support.
- Wang, X., et al. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How the mechanism of a [3 + 2] cycloaddition reaction involving a stabilized N-lithiated azomethine ylide toward a π-deficient alkene is changed to stepwise by solvent polarity? What is the origin of its regio- and endo stereospecificity? A DFT study using NBO, QTAIM, and NCI analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. N-Aminopyridinium Ylide-Directed, Copper-Promoted Chalcogenation of Arene C─H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Suzuki Coupling for 3-Bromopyrazolo[1,5-a]pyridin-2-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Bromopyrazolo[1,5-a]pyridin-2-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this challenging yet valuable heterocyclic scaffold. The unique structural features of this substrate—namely the pyrazolo[1,5-a]pyridine core and the ortho-hydroxyl group—introduce specific complexities not encountered with simpler aryl halides.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated starting protocols to enable the successful synthesis of 2-aryl-pyrazolo[1,5-a]pyridin-3-ols.
Troubleshooting Guide (Q&A)
This section addresses the most common issues encountered during the Suzuki coupling of this compound. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My reaction shows low to no conversion of the starting material. What are the most likely causes?
A1: Failure to observe product formation typically points to issues with the catalytic system's activity. For a complex substrate like this compound, several factors are at play.
-
Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[1][2] Furthermore, the ortho-hydroxyl group can chelate to the palladium, which may alter the catalyst's reactivity or lead to the formation of inactive species.[3]
-
Ineffective Pre-catalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This reduction, often facilitated by phosphine ligands or a sacrificial amount of the boronic acid, can be inefficient and lead to the formation of inactive palladium black.[4]
-
Poor Reagent Quality: Palladium catalysts and phosphine ligands are sensitive to air and moisture. Boronic acids are also prone to degradation over time, particularly protodeboronation, which reduces their effective concentration.[5]
-
Insufficiently Inert Atmosphere: Oxygen can oxidatively deactivate the Pd(0) catalyst, leading to the formation of palladium black and homocoupling of the boronic acid.[1][2][6]
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][7] These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the crucial oxidative addition and reductive elimination steps.[8][7]
-
Catalyst Choice: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or an air-stable Pd(II) pre-catalyst that efficiently generates the active Pd(0) species in situ (e.g., Buchwald pre-catalysts).[4][6]
-
Reagent Handling: Use fresh, high-purity catalysts and ligands. Store them under an inert atmosphere. Whenever possible, use fresh boronic acid or consider more stable alternatives like pinacol boronate esters or MIDA boronates.[2][5][9]
-
Inert Atmosphere: Ensure all solvents are thoroughly degassed (e.g., via several freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes).[6][10] The reaction vessel must be rigorously purged and maintained under a positive pressure of an inert gas (Argon or Nitrogen).[11][12]
Q2: I'm observing a significant amount of debrominated starting material (Pyrazolo[1,5-a]pyridin-2-ol). How can I suppress this side reaction?
A2: Debromination (or hydrodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen. This typically occurs via two main pathways: (1) reaction with a palladium-hydride (Pd-H) species formed in the catalytic cycle, or (2) protodeboronation of the boronic acid followed by coupling.
Solutions:
-
Base and Solvent Choice: The choice of base and solvent can influence the formation of Pd-H species. Using anhydrous solvents and carefully selected bases can mitigate this. Sometimes, weaker bases or alternative base/solvent combinations can reduce the rate of debromination.[6]
-
Protect the Hydroxyl Group: The acidic proton of the ortho-hydroxyl group can be a source of protons for this side reaction. Protecting the -OH group (e.g., as a methoxymethyl (MOM) or silyl ether) can sometimes prevent this pathway, though it adds extra steps to the synthesis.
-
Optimize Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature. Prolonged heating can increase the likelihood of side reactions, including debromination.[6]
Q3: My primary side product is the homocoupled biaryl from my boronic acid. What causes this and how can it be minimized?
A3: Homocoupling of the boronic acid is almost always caused by the presence of oxygen in the reaction mixture.[1][11][6] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that couples two molecules of the boronic acid.
Solutions:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvents and the reaction headspace are completely free of oxygen. Perform several freeze-pump-thaw cycles or sparge with argon for an extended period.[6]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce the amount of homocoupling that can occur during the in-situ reduction of a Pd(II) source.[6]
-
Control Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid, but avoid a large excess, which can favor side reactions if the primary coupling is slow.[13]
Frequently Asked Questions (FAQs)
Q: Which palladium catalyst and ligand system is the best starting point for this substrate?
A: For challenging heteroaryl substrates, especially those with coordinating groups, catalyst systems featuring bulky and electron-rich phosphine ligands are generally recommended.[1][2] A good starting point would be a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a ligand such as SPhos or XPhos.[2] Alternatively, using an integrated pre-catalyst like XPhos Pd G2 or G3 can offer greater reliability and ease of handling. While classic catalysts like Pd(PPh₃)₄ can work, they are often less effective for this type of transformation.[2]
Q: How do I select the optimal base and solvent?
A: The base is critical for activating the boronic acid to facilitate transmetalation.[11] For pyridinic substrates, strong inorganic bases are often required.
-
Bases: Potassium phosphate (K₃PO₄) is a highly effective and commonly used base for challenging Suzuki couplings.[1] Other options to screen include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃).[2] The acidity of the ortho-hydroxyl group must be considered; a strong base will deprotonate it, which could be beneficial for solubility or detrimental if it leads to catalyst inhibition.
-
Solvents: Aprotic polar solvents are standard. A mixture of 1,4-dioxane/water or toluene/water (typically in a 4:1 or 5:1 ratio) is a robust starting point.[1][11][14] The water is necessary to solubilize the inorganic base and is believed to facilitate the transmetalation step.[4][9]
Q: At what temperature should I run the reaction?
A: A temperature range of 80–110 °C is typical for Suzuki couplings of aryl bromides.[1][11][12] It is best to start at a moderate temperature (e.g., 80 °C) and monitor the reaction. If the reaction is sluggish, the temperature can be increased. Be aware that higher temperatures can also accelerate side reactions like protodeboronation and catalyst decomposition.[2]
Visualized Experimental Workflow & Catalytic Cycle
Suzuki Coupling Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura coupling, highlighting key steps.
Optimization Parameter Tables
The following tables provide suggested starting points for key reaction parameters based on literature for similar challenging bromopyridine substrates.[8][13]
Table 1: Palladium Catalyst & Ligand Screening
| Entry | Palladium Source (mol%) | Ligand (mol%) | Rationale |
|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | SPhos (4) | A robust, general system for challenging substrates.[1][8] |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (4.5) | Bulky ligand effective at preventing catalyst inhibition.[2] |
| 3 | Pd(PPh₃)₄ (5) | - | Classical catalyst; may serve as a baseline but often less effective.[13][15] |
| 4 | XPhos Pd G3 (2) | - | Air-stable precatalyst for improved reproducibility. |
Table 2: Base and Solvent System Screening
| Entry | Base (equiv.) | Solvent System (v/v) | Temperature (°C) | Rationale |
|---|---|---|---|---|
| 1 | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (4:1) | 90 | Strong, effective base for many heteroaryl couplings.[1][2] |
| 2 | Cs₂CO₃ (2.0) | Toluene / H₂O (5:1) | 100 | Alternative strong base and solvent system.[8] |
| 3 | K₂CO₃ (3.0) | DMF / H₂O (5:1) | 100 | Common conditions, may be effective for less hindered partners.[13][16] |
| 4 | K₃PO₄ (2.0) | THF / H₂O (4:1) | 80 | Milder temperature conditions with a common solvent.[17] |
General Optimized Protocol
This protocol represents a robust starting point for the Suzuki coupling of this compound. Optimization may be required for specific boronic acid coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.3 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (2.0 equiv), finely ground
-
Degassed 1,4-Dioxane and Degassed Water (4:1 v/v mixture)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely ground K₃PO₄.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd(OAc)₂ and SPhos to the reaction vessel.
-
Atmosphere Inerting: Seal the vessel. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[1][6]
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the starting bromide).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 90 °C. Stir the mixture vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). A typical reaction time is 4-16 hours.[12]
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.
References
- Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide - Benchchem. (n.d.).
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines - Benchchem. (n.d.).
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.).
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. - ResearchGate. (n.d.).
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing). (2023).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
- Suzuki reaction - Wikipedia. (n.d.).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (n.d.).
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem. (n.d.).
- Optimum conditions for the Suzuki–Miyaura coupling reactiona - ResearchGate. (n.d.).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.).
- Technical Support Center: Optimizing Suzuki Coupling for Bromopyrroles - Benchchem. (n.d.).
- Application Notes and Protocols: Suzuki Coupling of (1-Isopropyl-1H-pyrazol-5-yl)boronic Acid with Aryl Halides - Benchchem. (n.d.).
- Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Bromo-5-(methoxymethyl)pyridine - Benchchem. (n.d.).
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021).
- Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2-methoxy-5-methylpyridine - Benchchem. (n.d.).
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024).
- Optimization of the reaction conditions. | Download Table - ResearchGate. (n.d.).
- Troubleshooting failed Suzuki coupling with 4-(4-Iodophenyl)-1-butanol - Benchchem. (n.d.).
- Technical Support Center: Suzuki Coupling Reactions - Benchchem. (n.d.).
- (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity - ResearchGate. (n.d.).
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. (2016).
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-hydroxybenzonitrile - Benchchem. (n.d.).
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chromatography Purification of 3-Bromopyrazolo[1,5-a]pyridin-2-ol
Welcome to the technical support center for the purification of 3-Bromopyrazolo[1,5-a]pyridin-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the chromatographic purification of this and structurally related heterocyclic compounds. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed, effective decisions during your purification workflows.
Introduction: Understanding the Challenge
This compound (CAS: 60637-30-1) is a polar, nitrogen-containing heterocyclic compound.[1] Its unique structure presents specific challenges in standard silica gel chromatography. The primary difficulties arise from:
-
Basic Nitrogen Atoms: The pyrazolopyridine scaffold contains basic nitrogen atoms that can interact strongly and non-ideally with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction is a primary cause of significant peak tailing.[2]
-
Polar Hydroxyl Group: The C2-hydroxyl group (-OH) increases the compound's polarity, requiring more polar solvent systems for elution and potentially leading to strong hydrogen bonding with the stationary phase.
-
Potential Tautomerism: The 2-ol form may exist in equilibrium with its 2-one tautomer. This can sometimes lead to the appearance of multiple spots or broadened peaks on a TLC plate if the tautomerization rate is comparable to the chromatography timescale.
-
Solubility: Like many heterocyclic compounds, its solubility can be limited in common non-polar solvents (e.g., hexanes), complicating the sample loading process.[3]
This guide provides a structured approach to overcoming these challenges through logically designed FAQs, a detailed troubleshooting guide, and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my spot for this compound streaking so badly on the TLC plate?
A: This is the most common issue and is known as "tailing." It is caused by the strong ionic interaction between the basic nitrogen atoms in your compound and the acidic silanol groups on the silica gel stationary phase.[2] This causes a portion of the molecules to "stick" to the silica and elute much slower than the main band, resulting in a streak rather than a compact spot.
Q2: What is a good starting solvent system for TLC analysis?
A: Due to the compound's polarity, you will need a relatively polar mobile phase. A good starting point is a mixture of a non-polar and a polar solvent. Begin with a system like 50% Ethyl Acetate (EtOAc) in Hexane. If the compound remains at the baseline (Rf = 0), increase the polarity by switching to a stronger system like 5-10% Methanol (MeOH) in Dichloromethane (DCM).[4] See Table 1 for more suggestions.
Q3: Should I consider reversed-phase chromatography instead of normal-phase?
A: Reversed-phase (RP) chromatography is a viable alternative, especially if tailing on silica cannot be resolved. In RP (e.g., using a C18 stationary phase), the separation mechanism is based on hydrophobicity. Your polar compound would elute early with a polar mobile phase like water/acetonitrile or water/methanol. RP can be particularly effective for removing non-polar impurities.
Q4: Can the compound degrade on the silica gel column?
A: While pyrazolopyridines are generally stable, the acidic nature of silica gel can potentially catalyze the degradation of sensitive functional groups over long exposure times.[5] If you suspect degradation (e.g., appearance of new spots after chromatography), minimizing the time the compound spends on the column is crucial. This can be achieved by optimizing the mobile phase for a faster elution and using flash chromatography techniques. Neutralizing the silica with a basic modifier can also mitigate acid-catalyzed decomposition.[4]
Chromatography Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.
Problem 1: Severe peak tailing or streaking is observed on TLC and during column chromatography.
-
Probable Cause: Strong acid-base interaction between the basic nitrogen centers of the molecule and acidic silanol groups on the silica surface.[2]
-
Solution 1 (Primary Recommendation): Incorporate a basic modifier into your mobile phase. Add 0.5-2% triethylamine (Et₃N) or a 7N ammonia solution in methanol to your eluent system. The basic modifier will preferentially bind to the acidic sites on the silica, masking them from your compound and allowing for symmetrical peak shapes.[2][4]
-
Solution 2: Switch to a less acidic stationary phase. Neutral or basic alumina can be effective alternatives to silica gel for basic compounds. Alternatively, consider using an amino-propyl functionalized silica gel.
-
Solution 3: If the issue persists, consider switching to a reversed-phase (C18) purification method where these acid-base interactions are not a factor.
Problem 2: The compound does not move from the baseline (Rf ≈ 0), even in high concentrations of ethyl acetate.
-
Probable Cause: The mobile phase is not polar enough to elute the highly polar compound from the highly polar silica gel.
-
Solution 1: Increase the polarity of the mobile phase. A gradient of Methanol (MeOH) in Dichloromethane (DCM) is a standard choice for polar compounds.[4] Start with 2% MeOH in DCM and gradually increase to 5%, 10%, or even 20% as needed.
-
Solution 2: Ensure your sample is not overloaded on the TLC plate. Over-concentration can cause the spot to appear stuck at the origin.
-
Solution 3: Consider a different solvent system altogether. A combination like Acetonitrile/DCM can sometimes offer different selectivity for polar molecules.
Problem 3: Poor separation between the desired product and a closely-eluting impurity.
-
Probable Cause: The chosen solvent system does not provide sufficient selectivity (differential affinity) between the two compounds.
-
Solution 1 (Optimize Selectivity): Change the solvent composition while trying to maintain a similar polarity (eluting strength). For example, if you are using a 10% MeOH/DCM system, try substituting a ternary system like 85:10:5 DCM/EtOAc/MeOH. Different solvents interact with your compounds in unique ways (e.g., hydrogen bond donating/accepting), which can often resolve overlapping spots.
-
Solution 2 (Improve Efficiency): Use a higher-quality silica gel with a smaller and more uniform particle size (e.g., 40-63 µm for flash chromatography). This increases the number of theoretical plates and improves resolution. Run the column slower (lower flow rate) to allow for better equilibration between the mobile and stationary phases.
Problem 4: Low mass recovery after column chromatography.
-
Probable Cause 1: The compound is irreversibly adsorbed onto the silica gel due to very strong interactions, often exacerbated by tailing.
-
Solution 1: After running the column with your primary eluent, perform a final "flush" with a very strong solvent system, such as 20% MeOH in DCM with 2% Et₃N, to wash out any remaining compound. This can help recover material that is strongly bound.
-
Probable Cause 2: The compound is degrading on the column.
-
Solution 2: As mentioned in the FAQ, use a basic modifier to neutralize the silica and run the column as quickly as possible. If degradation is confirmed, a different purification method (recrystallization, preparative HPLC) may be necessary.
-
Probable Cause 3: The compound has poor solubility and precipitated during loading or on the column.
-
Solution 3: Use the dry loading technique (see Protocol 2) to ensure the compound is finely dispersed on a solid support before being introduced to the column.[3] This prevents issues with solubility in the eluent at the top of the column.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting the purification of this compound.
Caption: A decision-making workflow for optimizing TLC conditions.
Experimental Protocols & Data
Table 1: Suggested Mobile Phase Systems for TLC Exploration
| Polarity | System Components | Ratio (v/v) | Typical Application/Comment |
| Low-Medium | Ethyl Acetate / Hexane | 30:70 to 100:0 | Good starting point for initial assessment. |
| Medium-High | Methanol / Dichloromethane | 2:98 to 10:90 | Standard system for polar heterocyclic compounds.[4] |
| High | Methanol / DCM + 1% Et₃N | 5:95 to 15:85 | Recommended system to mitigate tailing.[2] |
| Alternative | Acetonitrile / Dichloromethane | 10:90 to 50:50 | Can offer different selectivity. |
Protocol 1: Recommended Normal-Phase Flash Chromatography
This protocol assumes optimal TLC conditions have been identified as 7% MeOH in DCM with 1% Et₃N, yielding an Rf of ~0.25.
-
Column Preparation:
-
Select a column size appropriate for your sample amount (see Table 2).
-
Prepare a slurry of silica gel (40-63 µm) in the initial mobile phase (e.g., 2% MeOH in DCM + 1% Et₃N).
-
Pack the column under positive pressure, ensuring a flat, stable bed. Add a thin layer of sand on top.
-
Equilibrate the packed column by passing 3-5 column volumes (CV) of the initial mobile phase through it.
-
-
Sample Loading:
-
Prepare the sample using the Dry Loading technique described in Protocol 2. This is highly recommended.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, lower-polarity mobile phase (e.g., 2% MeOH/DCM + 1% Et₃N).
-
If separation allows, run the column isocratically (with a single solvent mixture).
-
If impurities are present, a gradient elution may be necessary. Slowly increase the percentage of methanol (e.g., from 2% to 10% over 10-15 CV).
-
Collect fractions and monitor them by TLC to pool the pure product.
-
-
Product Recovery:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed with the solvent.
-
The final product should be dried under high vacuum to remove residual solvent.
-
Table 2: Typical Flash Column Chromatography Parameters
| Crude Sample Mass | Column Diameter | Silica Mass (approx.) | Fraction Size (approx.) |
| 50-100 mg | 2 cm | 10-15 g | 5-10 mL |
| 250-500 mg | 3 cm | 30-50 g | 15-25 mL |
| 1-2 g | 4 cm | 80-120 g | 30-50 mL |
Protocol 2: Sample Preparation via Dry Loading
Dry loading is superior to liquid injection when a compound has poor solubility in the mobile phase.[3]
-
Dissolution: Dissolve your crude this compound sample (~500 mg) in a minimal amount of a solvent in which it is readily soluble (e.g., 5-10 mL of DCM, Methanol, or Acetone).
-
Adsorption: To the solution, add a small amount of silica gel (typically 2-3 times the mass of your crude sample).
-
Solvent Removal: Thoroughly mix the slurry and remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. Ensure the powder is completely dry.
-
Loading: Carefully layer the silica-adsorbed sample onto the top of the prepared column bed.
-
Elution: Gently tap the column to settle the powder, add a protective layer of sand, and begin elution as described in Protocol 1.
Visualizing the Key Interaction
The diagram below illustrates the mechanism of tailing and how a basic modifier like triethylamine (Et₃N) prevents it.
Caption: How a basic modifier prevents tailing on silica gel.
References
- ResearchGate. (n.d.). Examples of marketed pyrazolopyridine drugs.
- Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. [Link]
- MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- J&K Scientific. (n.d.). This compound.
- Stypik, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- MDPI. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. [Link]
- Google Patents. (n.d.). CN117143095A - 6-bromopyrazolo [1,5-a] pyridine-3-carboxylic acid and preparation method thereof.
- National Center for Biotechnology Information. (n.d.). 3-Bromopyrazolo(1,5-a)pyridine-5-carboxylic acid. PubChem Compound Database.
- El-Gohary, N. S., & Shaaban, M. R. (2012).
Sources
preventing byproduct formation in the bromination of pyrazolo[1,5-a]pyridin-2-ol
Technical Support Center: Pyrazolo[1,5-a]pyridine Core Synthesis
Introduction: The Challenge of Regioselective Bromination
Welcome to the technical support guide for the synthesis and functionalization of the pyrazolo[1,5-a]pyridin-2-ol scaffold. This heterocyclic system is a valuable building block in medicinal chemistry, notably in the development of kinase inhibitors.[1][2][3] However, its rich electronic nature, amplified by the activating C2-hydroxyl group, presents a significant challenge during electrophilic aromatic substitution, particularly bromination.
The primary goal is typically the synthesis of the 3-bromo derivative, a key intermediate for further diversification via cross-coupling reactions.[4][5] However, researchers frequently encounter issues with poor regioselectivity and the formation of undesired byproducts. This guide provides a structured, question-and-answer-based approach to troubleshoot and prevent these common pitfalls, grounded in mechanistic principles and validated laboratory protocols.
Troubleshooting & FAQs
Q1: I am observing a mixture of mono-brominated isomers in my crude product. How can I improve selectivity for the desired C3 position?
A1: This is the most common issue and stems from the electronic properties of the substrate. The C3 position is the most kinetically favored site for electrophilic attack, but other positions can compete under suboptimal conditions.
Underlying Principle: The pyrazolo[1,5-a]pyridin-2-ol ring system is highly activated. The C2-hydroxyl group is a powerful ortho-, para-director, strongly activating the C3 position. The pyrazole moiety is inherently electron-rich, further enhancing the reactivity of the C3 carbon. The key to selectivity is to use a brominating agent and conditions that are sensitive to these subtle electronic differences without being overly reactive.
Troubleshooting Workflow:
Caption: Kinetic control to prevent di-bromination.
Q4: My workup is difficult, and I suspect degradation or ring-opening of the pyrazolo-pyridine core. Is this possible?
A4: Yes, while less common than selectivity issues, skeletal rearrangement or ring-opening can occur under harsh halogenating conditions, particularly with certain substituted pyrazolopyridines. [6] Underlying Principle: The N-N bond of the pyrazole ring can be susceptible to cleavage under strongly acidic or oxidative conditions. While NBS in a neutral, aprotic solvent is generally mild, the HBr generated as a reaction byproduct can create an acidic environment.
Recommendations to Ensure Product Stability:
-
Avoid Strong Acids: Do not use strong acid catalysts unless a specific protocol requires it. The substrate is sufficiently activated on its own.
-
Aqueous Workup: Quench the reaction by pouring it into a dilute aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will neutralize any remaining NBS and HBr.
-
Extraction: Follow the quench with extraction using an appropriate organic solvent (e.g., ethyl acetate). A subsequent wash with saturated sodium bicarbonate (NaHCO₃) solution will ensure all acidic byproducts are removed before concentration.
Validated Protocol: Regioselective C3-Bromination of Pyrazolo[1,5-a]pyridin-2-ol
This protocol is designed as a robust starting point to achieve high yields of the 3-bromo product with minimal byproduct formation.
Materials:
-
Pyrazolo[1,5-a]pyridin-2-ol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACS Grade, anhydrous)
-
Ethyl Acetate
-
Saturated aq. Sodium Thiosulfate solution
-
Saturated aq. Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrazolo[1,5-a]pyridin-2-ol in acetonitrile (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature reaches ~0 °C.
-
Reagent Addition: Add N-bromosuccinimide (1.05 eq) to the cooled solution in small portions over 20-30 minutes. Ensure the temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing an equal volume of saturated aqueous sodium thiosulfate solution and ethyl acetate.
-
Extraction & Wash: Shake the funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.
-
Drying & Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (a typical eluent system would be a gradient of ethyl acetate in hexanes) to obtain the pure 3-bromo-pyrazolo[1,5-a]pyridin-2-ol.
References
- Ghareb, N., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(20), 14137-14142. [Link]
- Miyamoto, K., et al. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal, 31(39), e202501589. [Link]
- Martins, M. A. P., et al. (2009). 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines: highly regioselective synthesis and bromination. Journal of the Brazilian Chemical Society, 20, 205-213. [Link]
- Al-Saeed, S. (2018). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR®, Western Kentucky University. [Link]
- Gao, H., et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 18(11), 13405-13429. [Link]
- Kendall, J. D., et al. (2013). Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group. Royal Society of Chemistry. [Link]
- Wang, Z., et al. (2020). The synthesis of brominated pyrazolo[1,5‐a]pyridine derivatives from N‐aminopyridinium salts and bromoalkynes.
- Abdel-Aziz, M., & Gomha, S. M. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC medicinal chemistry, 15(1), 31–55. [Link]
- Wieczorek, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 949. [Link]
- LibreTexts Chemistry. (2022). 16.
- Atta, K. F. M. (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 16(8), 7081-7096. [Link]
- Kulkarni, A. A., & Mulik, G. N. (2017). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. RASĀYAN Journal of Chemistry, 10(2), 438-444. [Link]
- Martins, M. A. P., et al. (2009). 2-Methyl-7-Substituted Pyrazolo[1,5-a]pyrimidines: Highly Regioselective Synthesis and Bromination.
- Clark, B. A. J., & Parrick, J. (1970). Pyrazolo-as-triazines. Part II. Bromination. Journal of the Chemical Society C: Organic, 550-551. [Link]
- Chen, Y., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC advances, 14(48), 35301–35305. [Link]
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
- Marei, M. G. (n.d.). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. JournalAgent. [Link]
- Oren, J. (2001). Selective bromination of aromatic compounds.
- Atta, K. F. M. (2011). Synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 16(8), 7081-7096. [Link]
- Gao, H., et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Miki, Y., et al. (1994). Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Semantic Scholar. [Link]
- MANAC Inc. (2022).
- Wieczorek, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
- Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
- Regan, J., et al. (2003). The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(17), 3101-3104. [Link]
- Kendall, J. D., et al. (2013). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 4, 931-936. [Link]
- Chad's Prep. (2020). 10.
- Kumar, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3465. [Link]
Sources
- 1. The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of 3-Bromopyrazolo[1,5-a]pyridin-2-ol
Welcome to the technical support center for the regioselective functionalization of 3-Bromopyrazolo[1,5-a]pyridin-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging heterocyclic scaffold. Here, we synthesize peer-reviewed data and field-proven insights into a practical resource to help you navigate the common hurdles associated with its derivatization.
The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in molecules targeting a range of diseases.[1][2] However, the specific substitution pattern of this compound presents a unique set of challenges. The interplay between the C3-bromo handle, ripe for cross-coupling, and the adjacent C2-hydroxyl group, which can exist in tautomeric equilibrium and act as a directing or chelating group, dictates the success of any synthetic transformation. This guide provides a structured approach to troubleshooting these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns when working with this compound.
Q1: My starting material has poor solubility in common organic solvents. What are my options?
A: The inherent polarity from the 2-ol group and the planar heterocyclic system can indeed lead to poor solubility.
-
Recommended Solvents: For cross-coupling reactions, polar aprotic solvents like DMF, DMAc, or NMP are often necessary. Dioxane, sometimes mixed with water, can also be effective, particularly for Suzuki-Miyaura couplings.[3]
-
Tautomerism Consideration: The molecule exists in equilibrium with its keto-tautomer, pyrazolo[1,5-a]pyridin-2(1H)-one. This equilibrium is solvent-dependent and can affect solubility. Protic solvents may favor the hydroxyl form, while aprotic solvents may favor the keto form.
-
Temperature: Heating the reaction mixture is typically required not only for catalytic turnover but also to ensure sufficient solubility of the starting material.
Q2: Do I need to protect the 2-hydroxyl group before attempting cross-coupling?
A: This is a critical and nuanced question. The answer is: it depends on the reaction conditions and the desired outcome.
-
When to Protect: Protection (e.g., as a methyl or benzyl ether) is advisable if you observe significant side-reactions such as O-arylation, catalyst inhibition, or if using very strong bases that can deprotonate the hydroxyl group and form a reactive nucleophile.
-
When Not to Protect: Many modern cross-coupling protocols, especially those using milder bases like K₂CO₃ or K₃PO₄, can tolerate the free hydroxyl group.[3] In some cases, the hydroxyl group can even act as a directing group, potentially influencing the reaction's regioselectivity or efficiency through coordination with the metal catalyst.[4] Leaving it unprotected offers better atom and step economy. The decision should be made based on initial small-scale test reactions.
Q3: I'm observing significant debromination of my starting material instead of the desired coupled product. What's causing this?
A: Debromination is a common side reaction in palladium-catalyzed couplings, especially with electron-rich heteroaromatics. It typically arises from the protonolysis of the organopalladium intermediate before reductive elimination can occur.
-
Primary Cause: The presence of trace amounts of water or other protic sources in the reaction mixture.
-
Mitigation Strategies:
-
Use Anhydrous Conditions: Thoroughly dry all solvents, reagents, and glassware. Run the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
Choice of Base: Use of an appropriate base is crucial. Sometimes, a weaker, non-nucleophilic base can reduce the rate of protonolysis.
-
Catalyst System: Employing specific catalyst systems, such as those with bulky electron-rich phosphine ligands (e.g., XPhos or SPhos), can accelerate the rate of reductive elimination, outcompeting the debromination pathway.[3] A study on a similar pyrazolo[1,5-a]pyrimidin-5-one system found that an XPhosPdG2/XPhos catalyst system was effective at avoiding debromination.[3]
-
Q4: Besides the C3 position, are there other reactive sites on the ring that I should be aware of?
A: Yes. While the C3-Br bond is the most activated site for cross-coupling, the pyrazolo[1,5-a]pyridine scaffold is also susceptible to C-H activation, particularly at the C7 position, which is the most electron-rich carbon on the pyridine ring.
-
Risk of C-H Activation: Under certain conditions, especially at high temperatures or with highly active catalyst systems, you might observe undesired C7-functionalization.[5]
-
Controlling Regioselectivity: The reaction conditions for standard cross-coupling at the C3-Br bond are generally mild enough to avoid competitive C-H activation. However, if you observe unexpected isomers, consider lowering the reaction temperature or screening different palladium catalysts and ligands to enhance selectivity for the C-Br bond activation.
Part 2: In-Depth Troubleshooting Guides for Cross-Coupling Reactions
This section provides detailed troubleshooting workflows for the most common palladium-catalyzed cross-coupling reactions used to functionalize the C3 position.
Workflow 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters.[6][7]
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| No reaction or very low conversion | 1. Catalyst Inactivation: The 2-ol group can chelate to the palladium center, inhibiting catalytic activity. 2. Ineffective Base: The chosen base may be too weak to facilitate the transmetalation step, which is often rate-limiting.[7] | 1. Catalyst/Ligand Choice: Use pre-formed catalysts (e.g., Pd(PPh₃)₄) or a combination of a Pd source (Pd(OAc)₂, Pd₂(dba)₃) with bulky, electron-rich phosphine ligands like XPhos or RuPhos. These ligands promote faster reductive elimination and can prevent catalyst poisoning.[3][8] 2. Base Screening: Test a range of bases. K₃PO₄ is often effective for challenging substrates. Aqueous solutions of Na₂CO₃ or K₂CO₃ are standard but may require higher temperatures. |
| Formation of debrominated starting material | Protonolysis of Ar-Pd(II)-Br intermediate: This occurs when the intermediate reacts with a proton source (e.g., trace water) faster than it undergoes transmetalation. | Ensure Anhydrous Conditions: Use dry solvents and reagents under an inert atmosphere. Increase Boronic Acid Concentration: Using a slight excess (1.5 eq) of the boronic acid can increase the rate of transmetalation relative to protonolysis. |
| Formation of symmetrical biaryl (from boronic acid) | Homocoupling of Boronic Acid: This side reaction is often promoted by oxygen or high temperatures. | Degas Thoroughly: Ensure the reaction mixture is properly degassed (e.g., via 3-4 freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes) before adding the catalyst. Temperature Control: Avoid excessive temperatures if possible. |
Workflow 2: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is essential for introducing primary or secondary amines at the C3 position.[9][10][11] The basic amine and the strong base required can complicate reactions with the acidic 2-ol group.
Caption: Interplay of reactive species in Buchwald-Hartwig amination.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Reaction fails or stalls | 1. Incompatible Base: Strong bases like NaOtBu or LHMDS can deprotonate the 2-ol group, forming a phenoxide. This negatively charged substrate may be less reactive or may chelate the palladium catalyst, shutting down the catalytic cycle.[12] 2. Poor Ligand Choice: The ligand may not be suitable for this specific heterocyclic substrate. | 1. Base Selection: Switch to a weaker base such as K₃PO₄ or Cs₂CO₃. These are often strong enough to facilitate the C-N coupling catalytic cycle but may not deprotonate the hydroxyl group as readily.[13] 2. Ligand Screening: Test a panel of Buchwald ligands. Josiphos-type ligands or bulky biarylphosphine ligands like BrettPhos are often effective for heteroaromatic substrates. 3. Protect the Hydroxyl Group: If base screening fails, protecting the -OH group as a methyl or benzyl ether is the most reliable strategy. |
| Complex mixture of products | Competitive O-Arylation: The deprotonated 2-ol can act as a nucleophile, competing with the amine to attack the arylpalladium intermediate, leading to diaryl ether formation (a C-O coupling side reaction). | Use a More Nucleophilic Amine: Ensure the amine coupling partner is sufficiently nucleophilic to outcompete the internal phenoxide. Lower Temperature: Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can sometimes favor the desired C-N bond formation. Protection Strategy: This is the most definitive solution to prevent O-arylation. |
Workflow 3: Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling introduces a terminal alkyne, a versatile handle for further functionalization (e.g., via click chemistry).[14][15] It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[16][17]
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Low yield and/or formation of Glaser coupling byproduct (alkyne homocoupling) | 1. Oxygen Contamination: The copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling) is highly sensitive to the presence of oxygen. 2. Incorrect Pd/Cu Ratio: An improper ratio of the palladium and copper catalysts can favor side reactions. | 1. Strictly Anaerobic Conditions: This is critical for Sonogashira reactions. Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the experiment. 2. Optimize Catalyst Loading: A typical starting point is 1-2 mol% Pd catalyst and 2-5 mol% CuI.[18] |
| Reaction does not go to completion | Base Inefficiency: The amine base (typically Et₃N or DIPEA) serves both as the base and often as a solvent. It must be of high purity and sufficient quantity to neutralize the HBr formed during the reaction. | Use High-Purity Amine: Use freshly distilled or newly opened bottles of the amine base. Solvent Choice: Using a co-solvent like THF or DMF can improve the solubility of the starting material and facilitate the reaction.[17] |
Part 3: Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and/or a combination of a palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a ligand (e.g., XPhos, 4 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1, 0.1 M concentration).
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., G3 XPhos Palladacycle, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., K₃PO₄, 2.0 eq).
-
Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 0.2 M).
-
Seal the flask and heat the mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
References
- Ibrahim, M. A. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega.
- Ibrahim, M. A. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives... PubMed Central.
- Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
- Reyes-Melo, F. D., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
- Ghiazza, C., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances.
- Ibrahim, M. A. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives... Semantic Scholar.
- Liu, J. C., et al. (2014). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie.
- Anonymous. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Rochester.
- Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton.
- Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Molander, G. A., et al. (2007). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP.
- ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- O'Brien, C. J., et al. (2012). Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments. ResearchGate.
- Chuprakov, S., et al. (2007). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. Organic Letters.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Ananikov, V. P., et al. (2024). Enhanced Catalytic Activities of Palladium Complexes with Nitron-Based N-Heterocyclic Carbene Ligands. Organometallics.
- Chen, D. Y-K., et al. (2016). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. Chemical Reviews.
- Wang, H., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters.
- Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
- Robertson, G. M., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI.
- Al-Tel, T. H., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules.
- Barsegyan, S. V., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][19][20][21]triazin-7(6H)-ones. Molecules.
- PubChem. (n.d.). 2-Bromopyrazolo[1,5-a]pyridine.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocycle Formation via Palladium-Catalyzed C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
optimizing reaction time and temperature for pyrazolo[1,5-a]pyridine synthesis
Welcome to the Technical Support Center for the synthesis of pyrazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[1,5-a]pyridine synthesis is resulting in a very low yield. What are the common causes?
Low yields are a frequent issue and can stem from several factors. The most common synthesis involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[1] Key factors influencing the yield include:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst all play a crucial role.[1] Inadequate temperature or insufficient reaction time can lead to incomplete conversion.[1]
-
Poor Quality of Starting Materials: Impurities in the 5-aminopyrazole or the dicarbonyl compound can lead to side reactions and the formation of by-products, consequently lowering the yield of the desired product.[1]
-
Incorrect Stoichiometry: An improper molar ratio of reactants can result in one of the starting materials being a limiting reagent, thus reducing the theoretical maximum yield.[1]
-
Side Reactions: The formation of undesired isomers or other by-products can significantly reduce the yield of the target molecule.[1]
-
Sub-optimal Work-up and Purification: Product loss during extraction, crystallization, or chromatography will directly impact the final isolated yield.
Q2: I am observing the formation of two or more isomers. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge, especially when using unsymmetrical β-dicarbonyl compounds. To improve regioselectivity:
-
Catalyst Screening: The choice of an acidic or basic catalyst can significantly influence the reaction pathway.[1] It is advisable to screen different catalysts to find the optimal one for your specific substrates.
-
Solvent Effects: The polarity of the solvent can affect the stability of intermediates and transition states, thereby influencing which isomer is favored. Experimenting with a range of solvents from polar to non-polar is recommended.
-
Temperature Control: Reaction temperature can be a critical factor in controlling regioselectivity. Lowering the temperature may favor the thermodynamically more stable product, while higher temperatures might lead to a mixture of isomers.
Q3: My reaction is not going to completion, even after extended reaction times. What should I do?
Incomplete conversion is a common hurdle. Here are several strategies to address this:
-
Increase Temperature: For many organic reactions, increasing the temperature can significantly increase the reaction rate. This can be achieved through conventional heating under reflux or by employing microwave irradiation.[2][3]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidines and related heterocycles.[2][4][5][6][7] The ability to rapidly heat the reaction mixture to high temperatures can drive sluggish reactions to completion.[3]
-
Catalyst Optimization: If you are using a catalyst, ensure it is active and present in the correct loading. In some cases, switching to a more active catalyst, such as a Lewis acid, may be necessary.[8]
Q4: I am having difficulty purifying my final product. What are some effective purification strategies?
Purification can be challenging, especially if the reaction produces closely related by-products.
-
Recrystallization: For many crystalline pyrazolo[1,5-a]pyridine derivatives, recrystallization is an effective and scalable purification method.[9] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: Flash column chromatography is a versatile technique for separating complex mixtures.[1] Optimization of the stationary phase (e.g., silica gel, alumina) and the mobile phase is crucial for achieving good separation.
-
Reaction Optimization: The most effective purification strategy is to optimize the reaction to minimize the formation of impurities in the first place.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete reaction; degradation of starting materials or product; incorrect reaction conditions. | Monitor the reaction by TLC to determine the optimal reaction time.[8] Optimize the temperature; consider using microwave irradiation to accelerate the reaction.[2][4] Ensure the purity of starting materials.[1] |
| Formation of Multiple Products (Poor Regioselectivity) | Use of an unsymmetrical β-dicarbonyl compound; inappropriate reaction conditions. | Screen different catalysts (acidic vs. basic).[1] Experiment with different solvents of varying polarity. Adjust the reaction temperature.[1] |
| Product Precipitation During Reaction | Low solubility of the product in the reaction solvent. | Choose a solvent in which the product is more soluble at the reaction temperature. Increase the solvent volume.[1] |
| Difficulty in Product Purification | Presence of closely related by-products or isomers; product instability on silica gel. | Optimize the reaction to minimize by-products. Try different chromatographic conditions (e.g., different solvent systems, different stationary phases like alumina).[1] Consider recrystallization as an alternative purification method.[9] |
Optimizing Reaction Time and Temperature: A Comparative Overview
The choice between conventional heating and microwave-assisted synthesis can significantly impact reaction time and yield.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Key Advantages of Microwave Synthesis |
| Reaction Time | Several hours (e.g., 4-18 hours)[1][10] | A few minutes to a couple of hours (e.g., 5-120 minutes)[2][4] | Drastically reduced reaction times.[5][6][11] |
| Typical Temperature | Reflux temperature of the solvent (e.g., ~118°C for acetic acid)[11] | Can reach higher temperatures (e.g., 150°C) in sealed vessels.[2] | Ability to safely reach higher temperatures and pressures.[3] |
| Yield | Often moderate to good. | Generally higher yields.[4][5][6] | Improved product yields.[5][6][11] |
| Energy Source | Oil bath, heating mantle. | Microwave irradiation.[11] | More efficient and uniform heating. |
Experimental Protocols
Protocol 1: Conventional Reflux Synthesis of a Pyrazolo[1,5-a]pyrimidine
This protocol describes a common method for the synthesis of a simple pyrazolo[1,5-a]pyrimidine.
Materials:
-
5-amino-3-phenyl-1H-pyrazole
-
Acetylacetone
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stir bar and stir plate
-
Heating mantle or oil bath
-
Ice-water bath
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-amino-3-phenyl-1H-pyrazole (1.0 eq) in glacial acetic acid.
-
Add acetylacetone (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water with stirring.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Synthesis of a Pyrazolo[1,5-a]pyrimidinone
This one-pot microwave-assisted approach offers a significant improvement in reaction time.[2]
Materials:
-
β-ketonitrile
-
Hydrazine
-
Methanol
-
β-ketoester
-
Acetic acid
-
Microwave synthesis reactor
-
Microwave reaction vessel with a stir bar
Procedure:
-
In a microwave reaction vessel, combine the β-ketonitrile (1.0 eq), hydrazine (1.3 eq), and methanol.
-
Seal the vessel and heat the mixture to 150 °C under microwave irradiation for 5 minutes to form the intermediate 5-aminopyrazole.[2]
-
Cool the reaction vessel, then add the β-ketoester (1.0 eq) and acetic acid (0.6 eq) to the same vessel.[2]
-
Reseal the vessel and heat the reaction mixture at 150 °C under microwave irradiation for a further 2 hours.[2]
-
After cooling, the target pyrazolo[1,5-a]pyrimidinone can be isolated and purified.
Visualizing the Workflow: Conventional vs. Microwave Synthesis
The following diagram illustrates the key differences in the experimental workflow between conventional and microwave-assisted synthesis.
Caption: Decision logic for choosing between conventional and microwave synthesis.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega.
- troubleshooting low yields in pyrazolo[1,5-a]pyrimidine synthesis - Benchchem. (n.d.).
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. (n.d.).
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC. (n.d.).
- troubleshooting pyrazoloacridine synthesis reaction conditions - Benchchem. (n.d.).
- A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods - Benchchem. (n.d.).
- The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... - ResearchGate. (n.d.).
- troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem. (n.d.).
- Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC. (n.d.).
- A Comparative Guide to Pyridine Synthesis: Conventional Heating vs. Microwave Irradiation - Benchchem. (n.d.).
- Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds | Organic Letters. (2022). ACS Publications.
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC. (n.d.).
- COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.).
- Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (n.d.).
- Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed. (n.d.).
- Facile synthesis of pyrazolo[1,5-a]pyrimidine derivatives via microwave irradiation and biological activity research | Request PDF. (2025).
- Microwave‐Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI. (2024).
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019).
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (n.d.).
- Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. (n.d.).
- (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2025).
- Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines | Journal of Medicinal Chemistry. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
dealing with poor solubility of pyrazolo[1,5-a]pyridine intermediates
Welcome, researchers and drug development professionals. This guide is designed to address a critical and often frustrating bottleneck in the synthesis and application of pyrazolo[1,5-a]pyridine derivatives: poor aqueous and organic solvent solubility. The unique electronic and structural properties that make this scaffold a "privileged" core in medicinal chemistry also contribute to significant handling challenges.[1] This resource provides in-depth, cause-and-effect troubleshooting guides and validated protocols to help you overcome these solubility hurdles and advance your research.
Part 1: Frequently Asked Questions - Understanding the Root Cause
This section addresses the fundamental principles governing the solubility of pyrazolo[1,5-a]pyridine intermediates.
Q1: Why are my pyrazolo[1,5-a]pyridine intermediates so poorly soluble, even in common organic solvents like DCM or Ethyl Acetate?
A1: The low solubility of this scaffold is not unusual and stems from its inherent physicochemical properties. Several key factors are at play:
-
High Crystal Lattice Energy: The planar, rigid, and aromatic nature of the fused pyrazolo[1,5-a]pyridine ring system facilitates strong intermolecular π-π stacking interactions within the crystal lattice.[2] This creates a very stable, tightly packed solid state. For dissolution to occur, solvent molecules must provide enough energy to overcome this formidable crystal lattice energy. If the energy of solvation does not compensate for the lattice energy, the compound will remain insoluble. In some cases, specific dimer formations in the crystal lattice have been identified as a cause of particularly low solubility.[3]
-
Polarity Mismatch: While containing nitrogen heteroatoms, the core structure is largely nonpolar and hydrophobic. This can lead to poor solubility in both highly polar solvents (like water or methanol) and very nonpolar solvents (like hexanes). It often falls into a difficult-to-solubilize "intermediate polarity" zone.
-
Strong Hydrogen Bonding: The presence of hydrogen bond donors (e.g., -NH from the pyrazole ring in certain tautomers or substituents like -NH2, -OH) and acceptors (the pyridine and pyrazole nitrogens) can lead to strong self-association between molecules, further stabilizing the solid state and competing against solvation by the solvent.[2]
Q2: I've noticed my compound crashes out of solution during work-up or upon cooling after a reaction. Is this a solubility or a purity issue?
A2: This is most likely a solubility issue, exacerbated by a change in conditions. During a reaction, especially at elevated temperatures, you achieve a state of supersaturation where more solute is dissolved than would be possible at room temperature.[2] Upon cooling, the kinetic energy of the solvent molecules decreases, and they can no longer keep the compound in solution, leading to precipitation or crystallization. Similarly, during an aqueous work-up, changing the solvent system from a good organic solvent (e.g., DMF, NMP) to a less effective one (e.g., Ethyl Acetate, DCM) drastically reduces the compound's solubility, causing it to crash out. While impurities can sometimes "oil out," the formation of a crystalline or amorphous solid upon cooling or solvent change is a classic sign of poor solubility.
Q3: Does the position of my substituents affect the solubility of the pyrazolo[1,5-a]pyridine core?
A3: Absolutely. The nature and position of substituents are critical variables that you can manipulate to influence solubility.
-
Polar and Ionizable Groups: Introducing polar functional groups (e.g., hydroxyls, morpholine rings, short alkoxy chains) or ionizable groups (e.g., basic amines, acidic carboxylic acids) can dramatically improve aqueous solubility.[4][5] A key strategy for pyrazolo[1,5-a]pyridines has been the addition of a basic amine, allowing for the formation of highly soluble hydrochloride salts.[6]
-
Disrupting Planarity: Adding bulky, non-planar substituents can disrupt the π-π stacking that holds the crystal lattice together.[3] This reduction in crystal lattice energy often leads to a lower melting point and improved solubility.[4]
-
Solvent-Interacting Groups: Adding substituents that can extend into the solvent and form favorable interactions (like hydrogen bonds) can significantly enhance solubility and improve overall ADME properties.[5][7]
Part 2: Troubleshooting Guides for Experimental Workflows
This section provides direct answers and workflows for specific problems encountered during experiments.
Q4: My starting material won't dissolve in the reaction solvent at room temperature. What should I do?
A4: This is a common starting point for many syntheses involving these intermediates. Follow this systematic approach before abandoning your chosen solvent.
Caption: Troubleshooting workflow for an insoluble intermediate.
Detailed Explanation:
-
Increase Temperature: For most solids, solubility increases with temperature.[2] Gently heat the mixture. Many reactions involving pyrazolo[1,5-a]pyridines are run at elevated temperatures (e.g., in refluxing acetic acid, ethanol, or toluene), which aids solubility.[8][9][10]
-
Use a Co-solvent: If heating is insufficient or undesirable, add a small percentage (5-20%) of a stronger, polar aprotic co-solvent. Common choices include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[2][11][12] These solvents are excellent at disrupting intermolecular forces.
-
Switch Solvents Entirely: If a co-solvent mixture is ineffective, you may need to switch the primary solvent to a stronger one like neat DMF, NMP, or 1,4-dioxane. Be sure to check that the new solvent is compatible with your reaction chemistry.
-
Run as a Slurry: In some cases, if the starting material is highly reactive, the reaction can proceed as a slurry. The small amount of dissolved material will react, and more will dissolve to re-establish equilibrium (Le Chatelier's principle), driving the reaction to completion. This is only advisable if you can easily monitor the disappearance of the solid starting material.
Q5: I can't get my purified, solid intermediate to dissolve for biological screening. How can I prepare a stock solution?
A5: Preparing stock solutions for assays is a critical step where solubility issues often halt progress. DMSO is the standard, but even it can fail.
Solvent Selection Table for Assay Stock Preparation
| Solvent System | Class | Starting Conc. (v/v) | Pros | Cons & Considerations |
| DMSO | Polar Aprotic | 100% | Standard for HTS; excellent solubilizing power for many compounds. | Can be toxic to cells at >0.5-1%; may not be strong enough for highly crystalline compounds.[13] |
| DMF, NMP, DMAc | Polar Aprotic | 100% | Often stronger than DMSO for dissolving crystalline solids. | Higher cellular toxicity than DMSO; may interfere with certain assays. |
| DMSO / Water | Co-solvent | 50-90% DMSO | Can help solubilize compounds that need some water for ionization. | Risk of precipitation upon further dilution into aqueous buffer. |
| Ethanol / Water | Co-solvent | 50-90% EtOH | Less toxic than DMSO for many cell lines. | Generally a weaker solvent for these scaffolds than polar aprotic options. |
| PEG-400 / Water | Co-solvent | 20-50% PEG-400 | Good for in vivo studies; low toxicity. | Can be viscous; may interfere with some assay readouts. |
| Aqueous Buffer with pH adjustment | Aqueous | pH 2-10 | If your compound has a basic or acidic handle, this can be highly effective.[11][14] | Requires a pKa handle; risk of compound instability at pH extremes. |
Troubleshooting Steps:
-
Start with Neat DMSO: Attempt to make a high-concentration stock (e.g., 10-20 mM) in 100% DMSO. Use gentle warming (30-40°C) and sonication to assist dissolution.
-
Try Other Organic Solvents: If DMSO fails, attempt the same with NMP or DMAc, being mindful of their higher potential for cytotoxicity in your assay.
-
pH Modification: If your molecule has an ionizable group (like a basic nitrogen), try dissolving it in an acidic aqueous buffer (e.g., pH 2-4) to form the soluble salt in situ. Conversely, an acidic proton can be deprotonated in a basic buffer (pH 8-10).
-
Formulation Approaches: For stubborn compounds, especially for in vivo studies, more advanced formulation strategies like using surfactants (e.g., Tween 80, TPGS) or complexing agents (e.g., cyclodextrins) may be necessary.[13][14][15]
Part 3: Advanced Strategies & Protocols
When simple troubleshooting fails, a more fundamental modification of the intermediate may be required. This section covers chemical modification strategies.
Caption: Chemical modification workflow for solubility enhancement.
Q6: My compound has a basic nitrogen. How can I use salt formation to improve its solubility?
A6: Salt formation is one of the most powerful, effective, and widely used methods to increase the aqueous solubility of ionizable compounds.[16][17][18] By protonating a basic nitrogen on your pyrazolo[1,5-a]pyridine with an acid, you form a salt which is an ionic species and is often dramatically more soluble in polar solvents like water than the neutral free base. A difference in pKa of at least 2-3 units between the drug and the counter-ion is generally recommended for stable salt formation.[17]
Protocol 1: Small-Scale Salt Formation Feasibility Test
Objective: To quickly assess if forming a salt (e.g., hydrochloride, mesylate) improves the solubility of a basic pyrazolo[1,5-a]pyridine intermediate.
Materials:
-
Your pyrazolo[1,5-a]pyridine intermediate (5-10 mg)
-
Solvents: Isopropyl alcohol (IPA), Ethyl acetate (EtOAc), Diethyl ether
-
Acids: 2M HCl in diethyl ether, Methanesulfonic acid
-
Small vials (1-2 mL), magnetic stir bar, pH paper
Methodology:
-
Dissolution: Suspend ~5 mg of your compound in 0.5 mL of a suitable organic solvent like IPA or EtOAc in a small vial with a stir bar. The compound should be poorly soluble at room temperature.
-
Acid Addition: While stirring, add a stoichiometric equivalent (1.0 eq) of the acid. For the HCl solution, add it dropwise. For methanesulfonic acid, add it directly.
-
Observation (Step 1 - Salt Formation): Observe any changes. Often, the initial solid will dissolve as the salt is formed, and then a new, different-looking solid (the salt) may precipitate. Stir for 30-60 minutes.
-
Isolation (Optional): If a new solid precipitates, you can isolate it by filtration or centrifugation, wash with a non-polar solvent like diethyl ether, and dry under vacuum.
-
Solubility Test (Step 2 - The Payoff): Take the newly formed salt (or an aliquot of the reaction mixture if everything dissolved) and remove the organic solvent under a stream of nitrogen or in a vacuum centrifuge.
-
Aqueous Solubility Assessment: To the solid residue, add 0.5 mL of deionized water or a pH 7.4 buffer. Vortex or stir vigorously.
-
Analysis: Compare the aqueous solubility of the new salt form to the original free base. A visual confirmation of clear dissolution is a strong positive indicator.
Q7: My compound is neutral with no obvious ionizable centers. What is a prodrug strategy and how can it help?
A7: A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes an enzymatic or chemical transformation in vivo to release the active compound.[19][20] This is an excellent strategy when salt formation is not an option. The most common approach is to attach a temporary, highly water-soluble promoiety to a reactive handle (like an -OH or -NH2 group) on your parent molecule.[21]
For example, a phosphate ester can be attached to a hydroxyl group. The resulting phosphate prodrug is often highly water-soluble as its sodium salt and can be cleaved back to the parent drug in the body by phosphatases.[22] Similarly, N-hydroxymethyl derivatives can be prepared from parent nitrogen heterocycles to improve solubility and dissolution rates.[23]
Protocol 2: Feasibility Study for a Phosphate Prodrug
Objective: To conceptually outline the steps for creating a more soluble phosphate prodrug from a pyrazolo[1,5-a]pyridine containing a hydroxyl group. (This is a multi-step synthesis, not a simple benchtop test).
Conceptual Workflow:
-
Phosphorylation: React the hydroxyl group of your pyrazolo[1,5-a]pyridine intermediate with a phosphorylating agent like phosphorus oxychloride (POCl₃) in the presence of a non-nucleophilic base (e.g., proton sponge or triethylamine) in an anhydrous solvent (e.g., DCM, THF) at low temperature (0°C to RT). This forms a dichlorophosphate intermediate.
-
Hydrolysis: Carefully quench the reaction with water or an aqueous base (like NaHCO₃) to hydrolyze the remaining P-Cl bonds to P-OH groups. This step must be controlled to avoid decomposition of the starting material.
-
Purification & Salt Formation: The resulting phosphoric acid derivative will be highly polar. Purification is often achieved using reversed-phase chromatography (C18). After purification, the phosphate can be converted to its highly water-soluble sodium salt by treating it with a stoichiometric amount of sodium hydroxide or sodium bicarbonate.
-
Isolation: The final water-soluble sodium salt can be isolated by lyophilization (freeze-drying) to yield a fluffy, soluble powder.[24]
-
Validation: The success of this strategy is confirmed by:
By systematically diagnosing the cause of poor solubility and applying these targeted troubleshooting and advanced strategies, you can overcome this common hurdle and successfully advance your pyrazolo[1,5-a]pyridine-based research projects.
References
- Naik, N., & Panda, J. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
- Loftsson, T., & Bodor, N. (1981). N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs II: possible prodrugs of allopurinol, glutethimide, and phenobarbital. Journal of Pharmaceutical Sciences, 70(8), 855-7.
- Schnider, P. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.
- Prajapati, S. K., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 7(2), 64-71.
- Ribeiro, A. C. F., & Ferreira, E. I. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Current Drug Discovery Technologies, 15(1), 2-19.
- Rautio, J., et al. (2018). Prodrug strategies to overcome poor water solubility. ResearchGate.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Not available.
- Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-94.
- Chuang, T.-H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 15289-15303.
- Moszczyński-Pętkowski, R., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(16), 4983.
- Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499.
- Not available.
- Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4035-4061.
- Not available.
- Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Topics in Medicinal Chemistry, 10(5), 438-449.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Hirst, D. J., et al. (2017). Novel pyrazolo[1,5-a]pyridines With Improved Aqueous Solubility as p110α-selective PI3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(2), 239-243.
- Not available.
- Not available.
- Trivedi, R. (2020). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Tablets & Capsules.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. longdom.org [longdom.org]
- 13. tabletscapsules.com [tabletscapsules.com]
- 14. researchgate.net [researchgate.net]
- 15. contractpharma.com [contractpharma.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 19. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs II: possible prodrugs of allopurinol, glutethimide, and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Bromopyrazolo[1,5-a]pyridin-2-ol
Welcome to the technical support center for cross-coupling reactions involving the versatile building block, 3-Bromopyrazolo[1,5-a]pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this specific substrate. The presence of a hydroxyl group on the pyrazolo[1,5-a]pyridine core introduces unique challenges and opportunities that require careful consideration in experimental design.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve successful and reproducible outcomes in your Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
The primary challenges stem from the presence of the acidic hydroxyl group at the 2-position. This functionality can lead to:
-
Catalyst Inhibition: The hydroxyl group can coordinate to the palladium catalyst, potentially leading to deactivation.
-
Side Reactions: The phenoxide, formed upon deprotonation by the base, can act as a nucleophile, leading to undesired O-arylation (ether formation).
-
Poor Solubility: The substrate and its salts may have limited solubility in common organic solvents.
-
Electronic Effects: The electron-donating nature of the hydroxyl group can make the C-Br bond more electron-rich, potentially slowing down the oxidative addition step in the catalytic cycle.
Q2: Is it necessary to protect the hydroxyl group of this compound before performing a cross-coupling reaction?
Protection of the hydroxyl group is a highly recommended strategy to circumvent the challenges mentioned above. A common approach is the use of a benzyl protecting group. This strategy has been successfully employed in the synthesis of derivatives of this scaffold.[1] The choice of protecting group should be orthogonal to the reaction conditions of the subsequent cross-coupling step.
Q3: Which palladium catalysts and ligands are a good starting point for this substrate?
For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts supported by bulky, electron-rich phosphine ligands are generally recommended. These ligands can promote the challenging oxidative addition and reductive elimination steps. Good starting points include:
-
For Suzuki-Miyaura: Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or RuPhos.
-
For Buchwald-Hartwig Amination: Pre-catalysts like XPhos Pd G2 or G3, or in-situ generated catalysts from Pd₂(dba)₃ and ligands like BINAP are often effective.[1][2]
Q4: How does the choice of base impact the reaction?
The base plays a crucial role in the catalytic cycle, but a strong base can also promote side reactions involving the hydroxyl group if it is unprotected.
-
For Suzuki-Miyaura reactions , inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used.
-
For Buchwald-Hartwig aminations , strong bases like NaOtBu or LHMDS are often required. When using an unprotected substrate, careful optimization of the base and reaction temperature is critical to minimize O-arylation.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Yield or No Reaction
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. If you are experiencing issues with the coupling of this compound, consider the following troubleshooting steps.
Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
| Problem | Potential Cause | Suggested Solution | Scientific Rationale |
| No reaction or low conversion | Inefficient oxidative addition. | Use a bulkier, more electron-rich ligand (e.g., XPhos, SPhos). Increase the reaction temperature. | The electron-donating hydroxyl group can make the C-Br bond less electrophilic, hindering oxidative addition. Bulky, electron-rich ligands stabilize the Pd(0) center and promote its insertion into the C-Br bond. |
| Catalyst deactivation by the hydroxyl group. | Protect the hydroxyl group (e.g., as a benzyl ether).[1] | A free hydroxyl group can coordinate to the palladium center, leading to an inactive catalyst species. Protection eliminates this possibility. | |
| Significant debromination | β-hydride elimination from the boronic acid partner is slow. | Use a different base (e.g., K₃PO₄ instead of a stronger base). Ensure anhydrous conditions. | Water can facilitate protodeboronation of the boronic acid, leading to the formation of HBr which can then cause debromination of the starting material. |
| Homocoupling of boronic acid | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas. | Oxygen can promote the oxidative homocoupling of the boronic acid, consuming the coupling partner and potentially deactivating the catalyst. |
| Formation of O-arylated byproduct | The phenoxide is competing as a nucleophile. | Use a milder base (e.g., K₂CO₃) and a lower reaction temperature. Protect the hydroxyl group. | A strong base will deprotonate the hydroxyl group, forming a nucleophilic phenoxide that can participate in C-O coupling. Milder conditions can disfavor this side reaction. |
Experimental Protocol: Suzuki-Miyaura Coupling of O-Benzyl-3-bromopyrazolo[1,5-a]pyridin-2-ol
This protocol is a starting point based on successful couplings of similar substrates.[1]
-
Reagent Preparation: To an oven-dried Schlenk flask, add O-benzyl-3-bromopyrazolo[1,5-a]pyridin-2-ol (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of 0.1 M.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Challenges in C-N Bond Formation
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The pyrazolo[1,5-a]pyridin-2-ol scaffold presents specific challenges for this reaction.
Decision-Making Flowchart for Buchwald-Hartwig Catalyst Selection
Caption: Catalyst selection flowchart for Buchwald-Hartwig amination.
| Problem | Potential Cause | Suggested Solution | Scientific Rationale |
| Low conversion with primary amines | Catalyst inhibition or slow reductive elimination. | Use a ligand designed for primary amines, such as BrettPhos. | These ligands have specific steric and electronic properties that facilitate the coupling of less hindered primary amines. |
| O-Arylation side product | The phenoxide is competing with the amine nucleophile. | Protect the hydroxyl group. Use a less nucleophilic base like LHMDS. Run the reaction at a lower temperature. | Protecting the hydroxyl group is the most effective way to prevent O-arylation.[1] LHMDS is a strong but sterically hindered base, which can favor deprotonation of the amine over the hydroxyl group. |
| No reaction with secondary amines | Steric hindrance is preventing the coupling. | Use a bulky ligand such as XPhos or SPhos. | These ligands create a more open coordination sphere around the palladium, accommodating bulkier secondary amines. |
| Catalyst decomposition (black precipitate) | Ligand dissociation or oxidation. | Ensure a strictly inert atmosphere. Use a pre-catalyst for more reliable generation of the active Pd(0) species. | Pre-catalysts are often more stable and provide a more consistent source of the active catalyst compared to in-situ generation from Pd(II) sources. |
Experimental Protocol: Buchwald-Hartwig Amination of O-Benzyl-3-bromopyrazolo[1,5-a]pyridin-2-ol
This protocol is a starting point based on successful aminations of similar substrates.[1][2]
-
Reagent Preparation: To an oven-dried Schlenk tube, add O-benzyl-3-bromopyrazolo[1,5-a]pyridin-2-ol (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.5 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a substrate concentration of 0.1 M.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with a saturated aqueous solution of NH₄Cl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Acetylenic C-C Bond Formation
The Sonogashira coupling enables the introduction of alkyne moieties. While no direct examples for this compound were found, the following guidelines are based on established procedures for other heteroaryl bromides.
| Problem | Potential Cause | Suggested Solution | Scientific Rationale |
| No reaction or low yield | Inefficient catalyst system. | Screen different palladium sources (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and ensure the presence of a copper(I) co-catalyst (e.g., CuI). | The copper(I) co-catalyst is crucial for the formation of the copper acetylide, which then undergoes transmetalation to the palladium center. |
| Base is not optimal. | Use an amine base like triethylamine or diisopropylamine, which can also act as a solvent. | The amine base is required to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction. | |
| Glaser coupling (homocoupling of the alkyne) | Oxygen contamination. | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas. | Oxygen promotes the oxidative homocoupling of the alkyne, a common side reaction in Sonogashira couplings. |
| Decomposition of starting material | Reaction temperature is too high. | Run the reaction at a lower temperature, even room temperature, for extended periods. | Some sensitive heteroaromatic compounds can decompose at elevated temperatures. |
Experimental Protocol: Sonogashira Coupling of O-Benzyl-3-bromopyrazolo[1,5-a]pyridin-2-ol
This is a general protocol that should be optimized for the specific substrate.
-
Reagent Preparation: To a flame-dried Schlenk flask, add O-benzyl-3-bromopyrazolo[1,5-a]pyridin-2-ol (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine. Then add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C if necessary.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Cai, J., Zhu, H., Li, Z., & Liu, Z. (2018). Synthesis and antibacterial activity of novel pyrazolo[1,5-a]pyridin-2(1H)-ol derivatives. European Journal of Medicinal Chemistry, 144, 747-756.
- Kumar, S., Sharma, A., & Prakash, O. (2015). Synthesis and antifungal activity of some novel pyrazolo[1,5-a]pyridin-2-ol derivatives. Medicinal Chemistry Research, 24(1), 204-211.
- Tu, S.-J., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13858–13867.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.
- (2024). Pyrazolo derivatives as human dihydroorotate dehydrogenase (hdhodh) inhibitors for use as antivirals.
- Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708.
- Arduino, I., et al. (Eds.). (2023). Proceedings of the Merck Young Chemists' Symposium XXII edition. University of Turin.
- Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination after 25 Years.
- Various Authors. (2021). Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety. Journal of Medicinal Chemistry, 64(9), 5893-5910.
- Larhed, M., et al. (2010). Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions. Organic Letters, 12(3), 516-519.
- Catellani, M., et al. (2011). The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts.
- Various Authors. (2021). Rational Design of Push-Pull Fluorene Dyes: Synthesis and Structure-Photophysics Relationship. Chemistry – A European Journal, 27(36), 9229-9237.
- Encyclopedia.pub. (2021). Functional Pyrazolo[1,5-a]pyrimidines.
- Società Chimica Italiana. (2024). BOOK OF ABSTRACTS - XI edition of the French-Italian Chemistry Days.
- Caron, S. (Ed.). (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. John Wiley & Sons.
Sources
Technical Support Center: Troubleshooting Unexpected NMR Shifts in Substituted Pyrazolopyridines
Welcome to the technical support center for the analysis of substituted pyrazolopyridines. This guide is designed for researchers, medicinal chemists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. Pyrazolopyridines are a privileged scaffold in medicinal chemistry, but their rich electronic nature and potential for tautomerism can lead to complex and sometimes unexpected NMR spectra.
This document moves beyond simple data tables to provide in-depth, cause-and-effect explanations for common spectral issues. Our goal is to empower you to not only identify a problem but to understand its chemical origin and apply a logical, scientifically-grounded troubleshooting strategy.
Frequently Asked Questions (FAQs)
Q1: My aromatic signals are shifted significantly downfield (or upfield) compared to the parent scaffold. What is the primary cause?
A1: This is the most common query and almost always relates to the electronic effects of your substituent. The pyrazolopyridine core is a π-electron system, and its electron density is highly sensitive to the nature of attached functional groups. These effects directly alter the shielding of the ring's protons and carbons.[1][2]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), ketones (-COR), and esters (-COOR) pull electron density away from the ring system through inductive and/or resonance effects. This "deshields" the nuclei (protons and carbons), meaning they experience a stronger effective magnetic field. The direct consequence is a shift to a higher chemical shift value (δ), i.e., a downfield shift .
-
Electron-Donating Groups (EDGs): Groups such as amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) donate electron density into the ring. This increases the shielding of the ring nuclei, causing them to experience a weaker effective magnetic field and resulting in a shift to a lower δ value, i.e., an upfield shift .
The position of the substituent is critical. The effect is most pronounced at the ortho and para positions relative to the substituent due to the nature of resonance delocalization.
Diagram 1: Influence of Substituents on Electron Density
Caption: Electronic effects of EWGs and EDGs on NMR shifts.
Q2: I changed my NMR solvent from CDCl₃ to DMSO-d₆, and the spectrum changed dramatically. Why?
A2: Solvent effects are pronounced for nitrogen heterocycles and are a critical factor to control.[3][4][5] Several phenomena are at play:
-
Hydrogen Bonding: If your pyrazolopyridine has an N-H proton, its chemical shift is exceptionally sensitive to the hydrogen-bond accepting ability of the solvent.[6][7] In a non-hydrogen bonding solvent like CDCl₃, the N-H may interact weakly with other solute molecules. In a strong hydrogen-bond acceptor like DMSO-d₆, the N-H proton is heavily engaged in a hydrogen bond (N-H···O=S(CD₃)₂). This interaction pulls electron density away from the proton, causing significant deshielding and a large downfield shift.[6] It is not uncommon for an N-H signal to move by several ppm between these solvents.
-
Solvent Polarity: The overall polarity of the solvent can influence the electron distribution within your molecule, causing smaller but noticeable shifts for all protons.[8]
-
Anisotropic Effects: Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause dramatic shifts due to their own magnetic anisotropy.[9][10] When your molecule associates with the solvent (e.g., through π-stacking), its protons can lie in either the shielding or deshielding zone of the aromatic solvent's ring current, leading to significant upfield or downfield shifts compared to spectra run in chloroform.[11] This can be a powerful tool for resolving overlapping signals.[9][10]
| Solvent | Typical Effect on N-H / O-H Protons | Common Use Case |
| CDCl₃ | Moderately sharp signals, less H-bonding. | General purpose, good solubility for many organics. |
| DMSO-d₆ | Broad signals, strong downfield shift due to H-bonding. | Excellent for poorly soluble or polar compounds. |
| Acetone-d₆ | Intermediate H-bonding effects. | Alternative to CDCl₃ or DMSO. |
| Benzene-d₆ | Anisotropic effects; often causes upfield shifts. | Used to resolve overlapping aromatic/aliphatic signals. |
Table 1: Common solvent effects on labile protons.
Q3: I am seeing broad signals or more signals than I expect for my structure. Could this be tautomerism?
A3: Yes, this is a classic indicator of dynamic exchange, and tautomerism is a primary suspect in N-unsubstituted pyrazole-containing systems.[12][13][14] Pyrazolopyridines can exist in different tautomeric forms, most commonly involving the migration of a proton between the two nitrogen atoms of the pyrazole ring (e.g., N1-H vs. N2-H).[15][16][17]
-
Slow Exchange: If the exchange between tautomers is slow on the NMR timescale, you will see two distinct sets of signals, one for each tautomer. The integration of these sets will reflect the equilibrium ratio.
-
Fast Exchange: If the exchange is very fast, the NMR spectrometer detects only an "average" structure. You will see a single, sharp set of averaged signals. The chemical shifts of the pyrazole ring carbons (C3 and C5) are often averaged out in this regime.[12]
-
Intermediate Exchange: This is where troubleshooting becomes critical. When the rate of exchange is comparable to the NMR timescale, the signals for the exchanging protons and carbons will become very broad, sometimes even disappearing into the baseline.[14][18]
Troubleshooting Tip: Run the NMR at different temperatures (Variable Temperature or VT-NMR). Cooling the sample often slows the exchange, moving from an intermediate or fast exchange regime towards slow exchange, which can resolve the broad peaks into sharp signals for each tautomer.[16] Conversely, heating can accelerate the exchange, causing separate signals to coalesce into a single, sharp average peak.[10]
Q4: My signals are crowded and overlapping in the aromatic region. What are my options?
A4: This is a common challenge, especially with polysubstituted systems. Here is a logical workflow to resolve these signals:
-
Increase Magnetic Field Strength: The most straightforward solution is to use a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher). Signal dispersion increases with field strength, often resolving overlapping multiplets.[19]
-
Change the Solvent: As discussed in Q2, switching to an aromatic solvent like benzene-d₆ can induce differential shifts that may resolve the overlapping signals.[9][10]
-
Utilize 2D NMR: This is the definitive solution. A combination of 2D experiments will allow you to trace the connectivity of your entire molecule. See the Advanced Troubleshooting section for a detailed protocol.
Advanced Troubleshooting & Structural Confirmation
When simple 1D NMR is insufficient, a suite of 2D experiments is required for unambiguous structural assignment.
Protocol 1: Unambiguous Assignment with 2D NMR
This workflow uses a standard set of experiments to build a complete picture of your molecule's covalent framework.[20][21]
Step 1: ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other (typically through 2 or 3 bonds).
-
Procedure: Acquire a standard gradient-selected (gCOSY) spectrum.
-
Interpretation: Look for off-diagonal cross-peaks. A cross-peak between Proton A and Proton B indicates they are spin-coupled. This is excellent for mapping out adjacent protons in aromatic spin systems or on alkyl chains.
Step 2: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbons.
-
Procedure: Acquire a standard phase-sensitive gHSQC spectrum.
-
Interpretation: Each cross-peak correlates a proton signal (Y-axis) with the signal of the carbon it is directly bonded to (X-axis). This is the most reliable way to assign protonated carbons.
Step 3: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations between protons and carbons (typically over 2 or 3 bonds). This is the key to connecting molecular fragments.[22][23][24]
-
Procedure: Acquire a standard gHMBC spectrum. The long-range coupling delay can be optimized (typically for J = 8-10 Hz).
-
Interpretation: A cross-peak between Proton A and Carbon X indicates they are 2 or 3 bonds apart. This is invaluable for identifying quaternary (non-protonated) carbons and for linking substituents to the correct position on the pyrazolopyridine ring.[23]
Diagram 2: 2D NMR Troubleshooting Workflow
Caption: Logical workflow for structural elucidation using 2D NMR.
Protocol 2: Differentiating Isomers with NOESY
Issue: You have synthesized a substituted pyrazolopyridine, but the reaction could have produced multiple regioisomers. HMBC may not be able to distinguish them.
Solution: Use the Nuclear Overhauser Effect (NOE), which is a through-space interaction between protons that are close in proximity (< 5 Å), regardless of the number of bonds separating them.[25]
-
Purpose: To confirm the spatial proximity of protons.
-
Procedure: Acquire a 2D NOESY (or ROESY for medium-sized molecules) spectrum. Mixing time should be optimized (e.g., 500-800 ms).
-
Interpretation: A cross-peak between Proton A and Proton B indicates they are close in space. For example, a NOE between a proton on a substituent and a specific proton on the pyrazolopyridine ring can definitively confirm the substituent's position, something that might be ambiguous from coupling data alone.
References
- Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]
- ResearchGate. (n.d.). Solvent Effects on Nitrogen Chemical Shifts | Request PDF.
- SciELO. (n.d.). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles.
- Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar.
- Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 24. [Link]
- MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations.
- Liu, X., & Cui, Y. (2007). Structure Elucidation of a Pyrazolo[5][20]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1117-1124. [Link]
- Liu, X., & Cui, Y. (2007). Structure Elucidation of a Pyrazolo[5][20]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1117-1124. [Link]
- ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm].
- ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
- Kalinin, D. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6629. [Link]
- Liu, X., & Cui, Y. (2007). Structure elucidation of a pyrazolo[5][20]pyran derivative by NMR spectroscopy. Molecules, 12(5), 1117-1124. [Link]
- Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(9), 635-640. [Link]
- ResearchGate. (n.d.). Synthesis and tautomerism study of 7-substituted pyrazolo[3,4-c]pyridines.
- SpectraBase. (n.d.). Pyrazolo[1,5-a]pyridine - Optional[13C NMR] - Chemical Shifts.
- Krygowski, T. M., et al. (2000). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(12), 1173-1184. [Link]
- Afonin, A. V., & Vashchenko, A. V. (2006). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar.
- Woźniak, M., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics, 26(1), 106-118. [Link]
- ChemistryViews. (2019). Bug Can Lead to Errors in Calculated NMR Shifts.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Suhm, M. A., & Kollipost, F. (2007). Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics, 127(23), 234309. [Link]
- Sneskov, K., et al. (2021). Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumarates. Magnetochemistry, 7(11), 149. [Link]
- MDPI. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation.
- Milic, M., et al. (2020). NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. The Journal of Organic Chemistry, 85(11), 7085-7096. [Link]
- Chemistry LibreTexts. (2019). 5.10: Chemical Shifts.
- Mal, D. R. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube. [Link]
- ResearchGate. (n.d.). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives.
- ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- Dračínský, M., et al. (2008). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Magnetic Resonance in Chemistry, 46(5), 468-475. [Link]
- Słomski, B., et al. (2016).
- Chemistry Stack Exchange. (2017). What effect does hydrogen bonding have on H NMR spectra?.
- All About Chemistry. (2020). Anisotropic effect in 1H NMR [Video]. YouTube. [Link]
- Defense Technical Information Center. (1982). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- Pravdivtsev, A. N., et al. (2019). Through-Space Multinuclear NMR Signal Enhancement Induced by Parahydrogen and Radiofrequency Amplification by Stimulated Emission of Radiation. Scientific Reports, 9(1), 18458. [Link]
- Sýkora, J., et al. (2018). Dihydrogen contacts observed by through-space indirect NMR coupling. Chemical Science, 9(38), 7449-7455. [Link]
- Ta, A., et al. (2019). "Through-Space" Relativistic Effects on NMR Chemical Shifts of Pyridinium Halide Ionic Liquids. The Journal of Physical Chemistry Letters, 10(3), 519-525. [Link]
- Reddit. (2022). Tautomerization effect on NMR spectrum.
- ResearchGate. (n.d.). 1 H-NMR shifts for the pyridinic and pyrazolic protons of a silver complex of each family.
- Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Semantic Scholar.
- MDPI. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
- Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]
- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is.
- Limbach, H. H., et al. (1994). NMR Study of the Tautomerism of Porphyrin Including the Kinetic HH/HD/DD Isotope Effects in the Liquid and the Solid State. Journal of the American Chemical Society, 116(12), 5239-5247. [Link]
Sources
- 1. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 2. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
- 3. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Use of NMR Spectroscopy to Study Tautomerism | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure elucidation of a pyrazolo[3,4]pyran derivative by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-Bromopyrazolo[1,5-a]pyridin-2-ol Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-Bromopyrazolo[1,5-a]pyridin-2-ol derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this promising heterocyclic scaffold. The inherent reactivity and structural complexity of these molecules can present unique stability challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify, understand, and mitigate stability issues, ensuring the integrity and reliability of your experimental results.
Section 1: Frequently Asked Questions (FAQs) on Stability
This section addresses common questions regarding the stability of this compound and its analogs.
Q1: What are the primary degradation pathways for this compound derivatives?
A1: The this compound scaffold is susceptible to three main degradation pathways due to its specific structural features:
-
Hydrolysis: The molecule exists in tautomeric equilibrium between the pyridin-2-ol and the pyrazolo[1,5-a]pyridin-2(1H)-one form. The latter contains a lactam-like amide bond within the pyridine ring, which can be susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.[1][2] The rate of hydrolysis is often highly dependent on the pH of the solution.[3]
-
Oxidation: The electron-rich pyrazolopyridine ring system is prone to oxidation. This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or metal ions. Oxidation can lead to the formation of N-oxides, hydroxylated derivatives, or more complex ring-cleaved products.[4]
-
Photolysis: Many aromatic and heteroaromatic compounds are sensitive to light, particularly UV radiation. Photolytic degradation can trigger complex radical reactions, leading to dimerization, rearrangement, or cleavage of the scaffold.[4] The bromine substituent can also influence photochemical behavior.[5]
Q2: How does the 3-bromo substituent influence the stability of the molecule?
A2: The bromine atom at the 3-position has several effects on the molecule's stability:
-
Electronic Effects: As an electron-withdrawing group, bromine can reduce the electron density of the pyrazole ring, which may slightly decrease its susceptibility to oxidative degradation compared to an unsubstituted analog.
-
Steric Effects: The bromine atom provides some steric hindrance around the pyrazole ring, which might influence how other molecules, like water or reactive oxygen species, can approach and attack the scaffold.
-
Potential Liability: The carbon-bromine bond can be a liability. It may be susceptible to reductive dehalogenation in certain biological or chemical environments. Furthermore, bromine incorporation can sometimes reduce the overall thermal stability of a molecule by creating new degradation pathways.[6]
Q3: What is a forced degradation study, and why is it essential for these derivatives?
A3: A forced degradation (or stress testing) study is a series of experiments designed to intentionally degrade a drug substance under more severe conditions than it would experience during storage. The primary goals are to identify potential degradation products, understand the degradation pathways, and develop a stability-indicating analytical method.[7] For novel derivatives like these, forced degradation is crucial for:
-
Elucidating Intrinsic Stability: It reveals the molecule's inherent vulnerabilities to heat, light, pH extremes, and oxidation.[8]
-
Method Development: It ensures that the analytical methods (typically HPLC) can separate the intact active pharmaceutical ingredient (API) from all potential degradation products, which is a regulatory requirement.[7]
-
Guiding Formulation and Packaging: The results provide vital information for selecting appropriate formulations, excipients, and packaging (e.g., light-protective containers) to ensure a stable drug product.
Q4: Which analytical techniques are best for monitoring the stability of these compounds?
A4: The gold standard for stability testing is a stability-indicating High-Performance Liquid Chromatography (HPLC) method , typically using a reverse-phase column (like a C18). This should be coupled with a detector that provides both quantitative and qualitative information:
-
Photodiode Array (PDA) or Diode Array Detector (DAD): This provides UV-Vis spectra for all peaks, allowing for peak purity analysis to ensure that a chromatographic peak corresponds to a single compound. Degradation products often have similar UV chromophores to the parent compound, which aids in their initial classification.[4]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for identifying unknown degradation products by providing their mass-to-charge ratio (m/z). This is the most direct way to elucidate degradation pathways.[9][10]
Section 2: Troubleshooting Guide for Common Stability Issues
This table provides a systematic approach to diagnosing and solving common stability problems encountered during experiments.
| Problem Observed | Potential Cause(s) | Recommended Action(s) & Rationale |
| Rapid degradation in aqueous solution at neutral pH | Hydrolytic cleavage of the pyridinone tautomer; Oxidation catalyzed by dissolved oxygen or trace metals. | 1. Conduct a pH-rate profile study: Analyze the degradation rate in a series of buffered solutions (e.g., pH 2 to 10) to find the pH of maximum stability.[2][3] 2. Work under an inert atmosphere: Purge solvents with nitrogen or argon to minimize oxidative degradation. 3. Add antioxidants: For formulation development, consider adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid. |
| Appearance of new peaks or color change upon light exposure | Photolytic degradation. | 1. Protect from light: Store all solutions and solid materials in amber vials or wrap containers in aluminum foil.[4] 2. Conduct a formal photostability study: Expose the compound to controlled light conditions (as per ICH Q1B guidelines) to confirm light sensitivity and characterize photodegradants. |
| Excessive degradation (>20%) during forced degradation | Stress conditions are too harsh for the molecule's intrinsic stability. | 1. Reduce the severity of conditions: Lower the temperature, decrease the concentration of acid/base/oxidant, or shorten the exposure time.[7] The goal is to achieve 5-20% degradation to identify primary degradants without causing secondary reactions.[7] |
| No degradation (<5%) observed under stress conditions | The molecule is highly stable, or the conditions are too mild. | 1. Increase the severity of conditions: Systematically increase temperature (e.g., to 80°C), reagent concentration (e.g., to 1M HCl/NaOH), or exposure time.[7] Document all tested conditions to demonstrate the molecule's robustness. |
| Poor chromatographic resolution between parent and degradant peaks | Suboptimal HPLC method (e.g., wrong column, mobile phase, or gradient). | 1. Screen different HPLC columns: Test columns with different stationary phases (e.g., C18, Phenyl-Hexyl). 2. Adjust mobile phase pH: The ionization state of the parent compound and its degradants can be manipulated to improve separation. 3. Optimize the gradient slope and flow rate: A shallower gradient can often improve the resolution of closely eluting peaks.[7] |
Section 3: Key Experimental Protocols & Workflows
A well-designed forced degradation study is the cornerstone of any stability investigation.
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the steps for conducting a comprehensive forced degradation study in solution.
Objective: To generate potential degradation products and assess the intrinsic stability of a this compound derivative.
Materials:
-
Test Compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with PDA/DAD and/or MS detector
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., 50:50 acetonitrile/water). This stock will be used for all stress conditions.
-
Sample Preparation for Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.
-
Acidic Hydrolysis: 0.1 M HCl. Heat at 60°C.
-
Basic Hydrolysis: 0.1 M NaOH. Keep at room temperature.
-
Oxidation: 3% H₂O₂. Keep at room temperature.
-
Thermal: Mix with water only. Heat at 60°C.
-
Control: Mix with water only. Keep at room temperature, protected from light.
-
-
Time Points: Collect samples at various time points (e.g., 2, 8, 24, 48 hours). The goal is to find a time point where degradation is in the 5-20% range.[7]
-
Sample Quenching:
-
For acid samples, neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
For base samples, neutralize with an equivalent amount of 0.1 M HCl.
-
Cool all heated samples to room temperature.
-
-
Analysis: Analyze all samples (including the T=0 and control samples) by a suitable stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound.
-
Determine the relative retention times and peak areas of all degradation products.
-
If using LC-MS, obtain the mass of the degradation products to propose structures.
-
Visualization: Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Section 4: Advanced Stabilization Strategies
Once degradation pathways are understood, stability can be improved through two main approaches: structural modification and formulation strategies.
4.1 Structural Modification (Medicinal Chemistry Approach)
Systematic modification of the core scaffold can block degradation pathways and enhance overall stability. This is a key part of lead optimization in drug discovery.[11][12]
Caption: Potential sites for structural modification.
The following table summarizes rational strategies for improving stability through chemical modification.
| Modification Strategy | Rationale | Example Implementation |
| Protect the 2-ol Group | Converting the hydroxyl/keto group to an ether or ester (prodrug strategy) can prevent tautomerization and block the primary site for hydrolysis. | Synthesize the 2-methoxy or 2-acetoxy analog. |
| Replace the 3-Bromo Group | If debromination is a significant pathway, replacing bromine with a more stable group can enhance stability. | Replace Br with Chlorine (Cl), Fluorine (F), or a Trifluoromethyl (CF₃) group. |
| Introduce Electron-Withdrawing Groups (EWGs) | Adding EWGs (e.g., -CN, -NO₂) to the pyridine ring can decrease the electron density of the heterocyclic system, making it less susceptible to oxidation. | Synthesize analogs with a cyano or nitro group at the 5- or 6-position. |
| Introduce Electron-Donating Groups (EDGs) | While potentially increasing oxidative liability, EDGs can sometimes stabilize against other pathways. Their effect must be empirically tested. | Synthesize analogs with a methoxy or amino group at the 5- or 6-position. |
4.2 Formulation and Storage Strategies
For a fixed chemical structure, stability can be significantly enhanced by controlling the local environment.
-
pH Control and Buffering: As established in the pH-rate profile study, formulating the compound in a buffer system at its pH of maximum stability is the most effective strategy against hydrolysis.[3] Common pharmaceutical buffers include citrate, phosphate, and acetate.
-
Use of Antioxidants: If oxidative degradation is confirmed, the addition of antioxidants can scavenge free radicals or reactive oxygen species. Examples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.
-
Chelating Agents: If degradation is catalyzed by trace metal ions (e.g., Fe²⁺, Cu²⁺), adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and inhibit oxidation.
-
Lyophilization (Freeze-Drying): For compounds highly unstable in aqueous solution, removing the water via lyophilization to create a solid powder for reconstitution can provide excellent long-term stability.
-
Proper Packaging and Storage:
-
Light Protection: Always use amber glass vials or other opaque packaging to prevent photolytic degradation.
-
Temperature Control: Store at recommended temperatures (e.g., refrigerated or controlled room temperature) based on long-term stability data.
-
Inert Atmosphere: For highly oxygen-sensitive compounds, packaging under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
By systematically applying the diagnostic and strategic principles outlined in this guide, researchers can effectively manage the stability of this compound derivatives, leading to more reliable data and accelerating the drug development process.
References
- Petkevicius, K. et al. (Year not provided). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. [Referenced from search result, no direct URL available]
- Various Authors. (2025). Mitigating Heterocycle Metabolism in Drug Discovery. ResearchGate. [Referenced from search result, no direct URL available]
- Various Authors. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews. [Referenced from search result, no direct URL available]
- Various Authors. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. [Source not specified in search result]
- Wachowiak, R. (1979). Identification of decomposition products and mechanism of degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an aqueous solution. PubMed.
- Various Authors. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. [Source not specified in search result]
- Sharma, M. K., & Murugesan, M. (2016). Forced Degradation Studies. MedCrave online.
- Coriolis Pharma. (n.d.). Forced Degradation Studies. Coriolis Pharma.
- Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC.
- Various Authors. (n.d.). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI. [Referenced from search result, no direct URL available]
- Mahmoud, A. R. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Referenced from search result, no direct URL available]
- Roge, A. B. et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Oszczapowicz, I. et al. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Referenced from search result, no direct URL available]
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Referenced from search result, no direct URL available]
- Various Authors. (n.d.). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Referenced from search result, no direct URL available]
- Zhang, Y. et al. (n.d.). Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. [Referenced from search result, no direct URL available]
- Tennyson, A. G. et al. (n.d.). Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. National Institutes of Health.
Sources
- 1. Chemical characterization of decomposition products of pyrazolidinedione-3,5 derivatives. Part 1: Identification of decomposition products and mechanism of degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. longdom.org [longdom.org]
- 9. hovione.com [hovione.com]
- 10. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity [mdpi.com]
- 11. rroij.com [rroij.com]
- 12. rroij.com [rroij.com]
Technical Support Center: Overcoming Catalyst Poisoning in Reactions Involving Pyrazolopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of catalyst poisoning in reactions involving pyrazolopyridine scaffolds. Pyrazolopyridines, while crucial in medicinal chemistry, present unique challenges due to the coordinating nature of their nitrogen atoms, which can lead to catalyst deactivation. This guide is designed to provide you with the expertise and actionable protocols to diagnose, mitigate, and overcome these hurdles in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to help you quickly diagnose and resolve common issues encountered during catalytic reactions with pyrazolopyridine substrates.
General Issues & Diagnosis
Q1: My cross-coupling reaction with a pyrazolopyridine substrate has a low or no yield. What are the first things I should check?
A1: When facing low or no yield, a systematic check of your reaction components and conditions is crucial. The nitrogen atoms in the pyrazolopyridine ring system can act as potent catalyst poisons, leading to a shutdown of the catalytic cycle.[1][2][3]
Start with the following diagnostic checks:
-
Catalyst Activity: Confirm that your palladium catalyst is active and has been stored correctly under an inert atmosphere. If you are using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species.[4][5]
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are highly sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents have been properly degassed.[6][7] Oxygen can lead to the formation of inactive palladium oxides or the degradation of phosphine ligands.
-
Reagent Purity: Use high-purity reagents and solvents. Impurities such as sulfur compounds, water, or other coordinating species can act as catalyst poisons.[3][6] If the purity of your starting materials is questionable, consider purifying them by recrystallization, distillation, or column chromatography.[6]
-
Reaction Temperature: While higher temperatures can sometimes overcome activation barriers, excessive heat can also lead to catalyst decomposition and the formation of inactive palladium black.[4][7]
Q2: My reaction mixture turns black, and the reaction stalls. What is happening and how can I prevent it?
A2: The formation of a black precipitate, commonly known as palladium black, indicates the agglomeration of the active Pd(0) catalyst into an inactive, high-molecular-weight form.[6] This is a frequent mode of deactivation in cross-coupling reactions.
-
Causality: This often occurs when the rate of reductive elimination from the Pd(II) intermediate is slow relative to the rate of Pd(0) formation, leading to an accumulation and subsequent aggregation of the Pd(0) species.[8][9] The strongly coordinating pyrazolopyridine substrate or product can exacerbate this by displacing stabilizing ligands from the palladium center.
-
Prevention Strategies:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands.[6][10] These ligands form more stable complexes with palladium, protecting the metal center and preventing aggregation.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes slow down the rate of catalyst decomposition.[4]
-
Optimize Ligand-to-Metal Ratio: Ensure an adequate excess of the ligand is present to maintain a coordinatively saturated and stable palladium complex.
-
Substrate-Specific Issues
Q3: I suspect the pyrazolopyridine itself is poisoning my catalyst. How does this happen and what can I do?
A3: This phenomenon, often termed "self-poisoning" or product inhibition, is a primary challenge with nitrogen-containing heterocycles.[3][11]
-
Mechanism: The lone pair of electrons on the pyridine-like nitrogen atom of the pyrazolopyridine can coordinate strongly to the palladium active sites.[1][2] This binding can be irreversible or strong enough to block the sites needed for the catalytic cycle (oxidative addition, transmetalation, reductive elimination), effectively shutting down the reaction.[1][12]
-
Mitigation Strategies:
-
Use of Robust Ligands: As mentioned, bulky, electron-donating ligands can create a sterically hindered environment around the palladium center, making it more difficult for the pyrazolopyridine to coordinate.[6]
-
Increased Catalyst Loading: In some cases, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can compensate for the portion of the catalyst that becomes deactivated.[6]
-
Use of Additives or "Sacrificial Agents": While less common for this specific issue, the concept involves adding a substance that preferentially binds to the poison or the catalyst in a reversible manner, preventing irreversible deactivation. However, careful selection is needed to avoid interfering with the main reaction.[13][14][15]
-
Reaction Condition Optimization: Carefully screen reaction parameters such as solvent, base, and temperature, as suboptimal conditions can exacerbate catalyst deactivation.[6]
-
Q4: Can the choice of base contribute to catalyst poisoning or reaction failure with pyrazolopyridines?
A4: Absolutely. The base is a critical component, particularly in reactions like the Suzuki-Miyaura coupling, where it facilitates the crucial transmetalation step.
-
Base Strength and Solubility: The base must be sufficiently strong and soluble in the reaction medium.[16] An inappropriate base can lead to a sluggish transmetalation step, allowing for catalyst decomposition pathways to dominate. For sensitive pyrazolopyridine substrates, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH or NaOtBu, which can promote side reactions.[16]
-
Base-Mediated Decomposition: Some strong bases can cause the decomposition of sensitive heterocyclic starting materials, which in turn can generate species that poison the catalyst.[10]
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve issues with pyrazolopyridine reactions.
Caption: Troubleshooting workflow for low yield in pyrazolopyridine coupling reactions.
Catalyst Regeneration
Q5: Can a poisoned palladium catalyst be regenerated and reused?
A5: In some cases, particularly with heterogeneous catalysts like palladium on carbon (Pd/C), regeneration is possible. The success depends heavily on the nature of the poison and the extent of deactivation.[6]
-
Poisoning by Organic Impurities/Product: If the catalyst is deactivated by strongly adsorbed organic molecules (like the pyrazolopyridine product), a series of solvent washes may be effective.
-
Severe Poisoning (e.g., Sulfur): For more severe poisons like sulfur, thermal treatment under a hydrogen atmosphere may be required to restore activity.[3][12]
Data Summary
The tolerance of palladium catalysts to various poisons is highly dependent on the specific catalyst system and reaction conditions. The following table provides a qualitative summary.[6]
| Poison Type | Typical Source | Impact on Catalyst Activity | General Tolerance Level |
| Nitrogen Heterocycles | Substrates, Products, Additives | Moderate to Severe Deactivation | Low to Moderate |
| Sulfur Compounds | Impurities in reagents/solvents | Severe Deactivation | Very Low (< 10 ppm) |
| Carbon Monoxide | Incomplete inerting, side reactions | Severe Deactivation | Very Low |
| Excess Halides (e.g., Iodide) | Aryl iodide substrates | Moderate Deactivation | Moderate |
| Oxygen/Water | Atmosphere, Solvents | Ligand/catalyst degradation | Varies with ligand sensitivity |
Experimental Protocols
Protocol 1: General Procedure for Rigorous Solvent Degassing
Proper degassing is critical to prevent oxygen-induced catalyst deactivation.[6][7]
-
Setup: Place the solvent in a suitable flask equipped with a stir bar and a three-way stopcock connected to a vacuum line and an inert gas (Argon or Nitrogen) source.
-
Freeze-Pump-Thaw (Recommended):
-
Freeze the solvent using a liquid nitrogen bath.
-
Once fully frozen, open the flask to the vacuum line for 5-10 minutes to remove gases from the headspace.
-
Close the stopcock to the vacuum and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may observe gas bubbles evolving from the liquid.
-
Repeat this cycle at least three times.
-
After the final thaw, backfill the flask with inert gas.
-
-
Storage: Store the purified solvent over molecular sieves (ensure compatibility) in a sealed flask under a positive pressure of inert gas.[6]
Protocol 2: Regeneration of Palladium on Carbon (Pd/C) Poisoned by Organic Impurities
This protocol is a general guideline for washing a catalyst that has been deactivated by strong adsorption of organic molecules.[6][17]
-
Catalyst Recovery: After the reaction, carefully filter the Pd/C catalyst from the reaction mixture.
-
Solvent Washing:
-
Wash the recovered catalyst sequentially with several portions of a solvent that dissolves the reactants and products well (e.g., ethyl acetate, THF).
-
Follow with several washes of deionized water to remove any salts.
-
Finally, wash with a volatile organic solvent like ethanol or acetone to facilitate drying.
-
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved.[6]
-
Activation (Optional): For some applications, a final reduction step under a hydrogen atmosphere may be necessary to fully restore catalytic activity.[6]
Visualizing the Poisoning Mechanism
The following diagram illustrates the competitive binding that leads to catalyst poisoning by a pyrazolopyridine.
Caption: Competing pathways: productive catalytic cycle vs. catalyst poisoning by pyrazolopyridine.
References
- DCL EUROPE GmbH. (2004). Regeneration of palladium based catalyst for methane abatment.
- Optimized Gas Treating, Inc. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
- Ziarani, G. M., Ghasemzadeh, M. A., & Badiei, A. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11(34), 20959-20993. [Link]
- Barreiro, G., et al. (2021).
- Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- Knözinger, H., & Köppel, R. A. (1998). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 172(2), 259-272. [Link]
- Protsenko, A. V., et al. (2007). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 129(37), 11466-11480. [Link]
- Wikipedia. (n.d.). Catalyst poisoning.
- Strieth-Kalthoff, F., et al. (2020).
- Hassanzadeh-Afruzi, F., et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(16), 10695-10707. [Link]
- Al-Warhi, T., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
- Hegedűs, L., et al. (2020). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
- Sanofi. (2011). Pyrazolopyridine derivatives as anticancer agent.
- Chemistry For Everyone. (2025, September 14). How Can You Prevent Catalyst Poisoning? [Video]. YouTube. [Link]
- Dubi, N., et al. (2021). The Role of Common Alcoholic Sacrificial Agents in Photocatalysis: Is It Always Trivial?. Chemistry – A European Journal, 27(64), 15936-15943. [Link]
- Dubi, N., et al. (2021). The Role of Common Alcoholic Sacrificial Agents in Photocatalysis: Is It Always Trivial?. Ariel University. [Link]
- Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Kumar, A., et al. (2020). Photocatalytic Hydrogen Production: Role of Sacrificial Reagents on the Activity of Oxide, Carbon, and Sulfide Catalysts.
- Strieth-Kalthoff, F., et al. (2020).
- Dahiya, A., & Kumar, A. (2020). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. Asian Journal of Organic Chemistry, 9(10), 1546-1563. [Link]
- Fors, B. P. (2014). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace. [Link]
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Nova, A., et al. (2019). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 6(10), 1556-1565. [Link]
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]
- Everson, D. A., et al. (2026, January 8). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]
- ResearchGate. (2025, December 6). (PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. [Link]
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
- Maxted, E. B., & Walker, A. G. (1948). Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society (Resumed), 1093-1097. [Link]
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pure.mpg.de [pure.mpg.de]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 11. 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 13. The Role of Common Alcoholic Sacrificial Agents in Photocatalysis: Is It Always Trivial? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cris.ariel.ac.il [cris.ariel.ac.il]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
refining work-up procedures for cleaner 3-Bromopyrazolo[1,5-a]pyridin-2-ol product
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and purification of 3-Bromopyrazolo[1,5-a]pyridin-2-ol. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during the work-up and purification of this important heterocyclic intermediate. We provide field-proven insights and detailed protocols to help you achieve a cleaner, higher-purity product.
Troubleshooting Guide: From Crude Reaction to Pure Product
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My crude product after aqueous work-up is a dark, intractable oil instead of a solid. What went wrong?
Answer:
"Oiling out" is a common issue, particularly with polar heterocyclic compounds that may have low melting points or are contaminated with impurities that depress the freezing point. There are several potential causes and solutions:
-
Cause A: Residual Solvent: The most common culprit is residual organic solvent (e.g., DMF, DMSO) or even the extraction solvent (e.g., DCM, EtOAc) trapped in the crude material.
-
Solution: Ensure your organic layer is thoroughly washed with brine during the extraction to remove bulk water and some polar solvents. After drying and filtering, concentrate the solution under reduced pressure, but consider co-evaporation. Add a lower-boiling point solvent like toluene or hexanes and re-concentrate; repeat 2-3 times. This azeotropically removes high-boiling point residues.
-
-
Cause B: Impurities: The presence of unreacted starting materials or side-products can act as a eutectic mixture, preventing crystallization.
-
Solution 1: Acid-Base Extraction Refinement: The pyrazolo[1,5-a]pyridin-2-ol scaffold has both a weakly acidic hydroxyl group and basic nitrogen atoms. A carefully planned acid-base extraction can remove many impurities.[1][2] A standard liquid-liquid extraction is a powerful tool for separating compounds based on their acid-base properties.[3][4] (See detailed protocol below).
-
Solution 2: Trituration: Before attempting a full recrystallization, try triturating the oil. Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture. This can often induce precipitation of the desired compound, while impurities remain dissolved.
-
-
Cause C: Supersaturation: If you've concentrated the solution too much or cooled it too quickly, the product may separate as an oil.[5]
-
Solution: Gently warm the oil and add a small amount of a suitable recrystallization solvent until it dissolves. Then, allow it to cool very slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites to initiate crystallization.[5]
-
Question 2: My TLC plate of the crude product shows multiple spots, including one at the baseline and streaking. How do I design a purification strategy?
Answer:
A complex TLC profile indicates a mixture of compounds with varying polarities and potential interactions with the stationary phase (typically silica gel).
-
Baseline Spot: A spot that does not move from the baseline in a standard solvent system (e.g., ethyl acetate/hexanes) is highly polar. This could be a salt or a very polar impurity.
-
Causality: The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring system can be protonated by acidic reagents or even the acidic nature of the silica gel itself, causing strong adsorption.[5]
-
Solution: Before chromatographic purification, perform an acid-base wash to remove ionic impurities. For the TLC and column, use a mobile phase modifier. Adding 0.5-1% triethylamine (NEt₃) or a few drops of ammonium hydroxide to your eluent can neutralize the acidic sites on the silica gel, preventing streaking and improving the mobility of basic compounds.[5][6]
-
-
Streaking: This is a classic sign of compound overloading or strong interaction with the stationary phase.
-
Solution 1 (Chromatography): As mentioned, add a basic modifier to the eluent. Also, ensure you are not overloading your column; a typical sample load is 1-5% of the silica gel mass.[5] Dry loading the sample (adsorbing it onto a small amount of silica gel before adding it to the column) often yields better separation than liquid loading.[7]
-
Solution 2 (Alternative Purification): If chromatography is still problematic, recrystallization is an excellent alternative, provided your compound is solid and reasonably pure (>80%).[8]
-
Question 3: I performed a recrystallization, but my recovery is very low. How can I improve the yield?
Answer:
Low recovery during recrystallization is typically due to using too much solvent or choosing a solvent in which the product has significant solubility even at low temperatures.[8]
-
The Principle: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8][9]
-
Optimization Workflow:
-
Minimal Solvent: Heat your chosen solvent to boiling. Add the hot solvent to your crude solid dropwise, with stirring, until the solid just dissolves. Using a large excess of solvent is the most common reason for low recovery.[10]
-
Slow Cooling: Once dissolved, allow the solution to cool slowly to room temperature. Rapid cooling (e.g., plunging into an ice bath) leads to the formation of small, often impure, crystals and can trap impurities.
-
Induce Crystallization: Once at room temperature, you can move the flask to an ice bath or refrigerator to maximize precipitation.
-
Washing: When filtering the crystals, wash them with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor without re-dissolving a significant amount of your product.
-
| Solvent System | Boiling Point (°C) | Comments |
| Ethanol/Water | 78-100 | Good for polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then add a drop of ethanol to clarify and cool. |
| Ethyl Acetate/Hexanes | 60-77 | A versatile system. Dissolve in hot EtOAc, add hexanes until cloudy, then cool. |
| Dichloromethane/Hexanes | 40-69 | Good for moderately polar compounds. Use with care due to DCM's low boiling point. |
| Isopropanol | 82 | Often a good single solvent for compounds with hydroxyl groups. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective work-up procedure to remove both acidic and basic impurities?
The most robust method is a sequential acid-base extraction. The key is to exploit the amphoteric nature of this compound. Because it has a weakly acidic phenol-like hydroxyl group and basic ring nitrogens, the choice of washing solutions is critical.
Q2: Which chromatographic technique is best for this compound?
For most cases, standard flash column chromatography on silica gel is sufficient.
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice.[7]
-
Mobile Phase: The polarity of this compound requires a relatively polar eluent.
-
Starting Point: Begin TLC analysis with a 30-50% Ethyl Acetate in Hexanes system.[6]
-
Optimization: Adjust the ratio to achieve an Rf value of approximately 0.25-0.35 for the product spot. This provides a good balance between resolution and elution time.[11]
-
For High Polarity: If the compound is not moving, switch to a more polar system like 5-10% Methanol in Dichloromethane.[6] As noted in the troubleshooting guide, adding 0.5-1% triethylamine to the mobile phase is highly recommended to prevent streaking.[5]
-
Q3: Can I use reversed-phase chromatography?
Yes, reversed-phase flash chromatography (using a C18 stationary phase) is an excellent alternative, especially if the compound is highly polar or if normal-phase chromatography fails to provide adequate separation.[5]
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) is typically used. Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can improve peak shape by ensuring the compound is consistently protonated.[5]
Detailed Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction Work-up
This protocol is designed to systematically remove acidic, basic, and neutral impurities from the crude reaction mixture.
-
Quench and Dilute: Cool the reaction mixture to room temperature. Quench by slowly adding water or saturated aqueous ammonium chloride. Dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane) and transfer to a separatory funnel.
-
Bicarbonate Wash (Removes Strong Acids): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Shake gently at first to release any evolved gas, then shake vigorously. Allow the layers to separate and drain the aqueous layer.[12]
-
Acid Wash (Removes Bases): Add an equal volume of 1 M hydrochloric acid (HCl). Shake, allow the layers to separate, and drain the aqueous layer.[4]
-
Brine Wash (Removes Water): Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic phase.
-
Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), swirl, and let it stand for 10-15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Recrystallization from a Two-Solvent System (e.g., Ethanol/Water)
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Heat the flask on a hot plate and add the minimum amount of hot ethanol required to fully dissolve the solid at or near boiling.
-
Induce Saturation: While maintaining the heat, add hot water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.
-
Clarification: Add one or two drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Allow the crystals to dry under vacuum on the funnel, then transfer them to a watch glass or drying dish to air dry or dry in a vacuum oven.
References
- Al-Zaydi, K. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
- Wikipedia. (n.d.). Acid–base extraction. [Link]
- Google Patents. (n.d.). CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl)
- Al-Ostoot, F. H., et al. (2023).
- Welcome Home Vets of NJ. (n.d.). Application Of Acid Base Extraction In Organic Chemistry. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
- Unknown. (n.d.).
- Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
- Unknown. (n.d.). Acid-Base Extraction.1. [Link]
- Al-Zaydi, K. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. [Link]
- Wieczorek, M., et al. (2021).
- Biotage. (2023).
- Sorbent Technologies, Inc. (2025).
- ChemHelp ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
- Unknown. (n.d.).
- Gomaa, A. A. M., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]
- Google Patents. (n.d.).
- University of Wisconsin-Madison, Department of Chemistry. (n.d.).
- Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]
- ResearchGate. (2026). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. [Link]
- Encyclopedia.pub. (2021). Functional Pyrazolo[1,5-a]pyrimidines. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Yosef, H. A. A., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www.welcomehomevetsofnj.org - Application Of Acid Base Extraction In Organic Chemistry [welcomehomevetsofnj.org]
- 4. vernier.com [vernier.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. m.youtube.com [m.youtube.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. sorbtech.com [sorbtech.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
minimizing debromination during functionalization of 3-Bromopyrazolo[1,5-a]pyridin-2-ol
Welcome to the technical support center for the functionalization of 3-bromopyrazolo[1,5-a]pyridin-2-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. The pyrazolo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] The presence of a bromine atom at the 3-position and a hydroxyl group at the 2-position offers valuable handles for further molecular elaboration. However, the propensity for debromination during functionalization can be a significant challenge, leading to reduced yields and purification difficulties.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of working with this molecule and minimize unwanted debromination.
Troubleshooting and FAQs
Here, we address common issues encountered during the functionalization of this compound, with a focus on palladium-catalyzed cross-coupling reactions, which are frequently employed for this purpose.[3][4]
Q1: I'm observing significant debromination (protodebromination) during my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I minimize it?
A1: Protodebromination, the replacement of a bromine atom with a hydrogen atom, is a common side reaction in Suzuki-Miyaura couplings.[5] It can occur through several pathways, often influenced by the catalyst, base, and solvent system.
Likely Causes:
-
Palladium-Hydride Species: The formation of palladium-hydride (Pd-H) species is a primary cause of protodebromination. These can arise from the reaction of the palladium catalyst with trace amounts of water, the boronic acid itself, or the solvent.
-
Base-Induced Degradation: Certain bases can promote the degradation of the boronic acid, a process known as protodeboronation, which can indirectly lead to increased debromination of the aryl halide.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired debromination. Bulky, electron-rich ligands are often employed to promote the desired reaction, but in some cases, they can paradoxically accelerate protodeboronation.[6][7]
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Palladium Pre-catalyst | Use a well-defined Pd(II) pre-catalyst (e.g., XPhos Pd G3, SPhos Pd G3). | These pre-catalysts are more stable and can lead to lower concentrations of active Pd(0) at any given time, potentially reducing the formation of Pd-H species. |
| Ligand | Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[8] | These ligands can accelerate the rate of reductive elimination, the product-forming step, making it more competitive with debromination. |
| Base | Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOtBu. | Stronger bases can accelerate the formation of Pd-H species and promote protodeboronation of the boronic acid. |
| Solvent | Ensure anhydrous and deoxygenated conditions. Use solvents like 1,4-dioxane or toluene. | Water and oxygen can contribute to catalyst decomposition and the formation of unwanted byproducts. |
| Boronic Acid Quality | Use high-purity boronic acids or their more stable ester derivatives (e.g., MIDA boronates). | Impurities in boronic acids can contribute to side reactions. Boronate esters are generally more stable towards protodeboronation.[9] |
Q2: My Sonogashira coupling is giving low yields of the desired alkyne product, with the main byproduct being the debrominated starting material. How can I improve this?
A2: Debromination in Sonogashira couplings is also a known issue, often exacerbated by reaction temperature and the choice of catalyst system.[10][11]
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Copper Co-catalyst | Perform the reaction under copper-free conditions.[12] | The copper co-catalyst (typically CuI) can sometimes promote side reactions, including alkyne homocoupling (Glaser coupling) and potentially contribute to debromination pathways. |
| Palladium Catalyst | Use a catalyst system known for high efficiency at lower temperatures, such as PdCl₂(PPh₃)₂ with a suitable ligand. | Lowering the reaction temperature can significantly reduce the rate of debromination. |
| Base | Use a milder amine base like diisopropylamine (i-Pr₂NH) or triethylamine (Et₃N).[13] | Stronger bases can promote side reactions. The base is crucial for deprotonating the terminal alkyne. |
| Inert Atmosphere | Maintain a strict inert atmosphere (argon or nitrogen). | This is critical to prevent the oxidative homocoupling of the terminal alkyne, which consumes the coupling partner.[13] |
Q3: I am attempting a Buchwald-Hartwig amination and observing debromination. What adjustments should I consider?
A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[14][15] However, like other palladium-catalyzed reactions, it can be plagued by hydrodehalogenation (debromination).
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Catalyst System | Employ modern, highly active pre-catalysts like RuPhos-Pd-G3 or BrettPhos-Pd-G3.[16] | These catalysts are designed for high turnover numbers and can often operate at lower temperatures, disfavoring the debromination pathway. |
| Base Selection | Use a strong, non-nucleophilic base like LiHMDS or NaOtBu. | A strong base is required to deprotonate the amine and form the active palladium-amido complex. |
| Solvent | Use anhydrous, aprotic solvents such as THF or toluene. | Protic solvents can interfere with the catalytic cycle and lead to unwanted side reactions. |
| Reaction Temperature | Start at a lower temperature (e.g., room temperature or 50 °C) and slowly increase if the reaction is sluggish. | Debromination is often more prevalent at higher temperatures. |
Q4: Can I perform functionalization at the 2-OH group without affecting the C3-Br bond?
A4: Yes, reactions at the 2-OH group, such as etherification or esterification, are generally less prone to causing debromination at the C3 position. The pyrazolo[1,5-a]pyridin-2-ol can exist in tautomeric equilibrium with 1H-pyrazolo[1,5-a]pyridin-2-one.[17] This can influence its reactivity.
Key Considerations:
-
Base Choice: For O-alkylation (etherification), use a mild base like K₂CO₃ or Cs₂CO₃ with an alkyl halide in a polar aprotic solvent like DMF or acetonitrile. Avoid overly harsh conditions that could promote elimination or other side reactions.
-
Protecting Groups: If you plan to perform a subsequent cross-coupling at the C3-Br position, it is often advantageous to protect the 2-OH group first. Common protecting groups for hydroxyls, such as silyl ethers (e.g., TBS, TIPS) or methyl ethers, can be installed under conditions that are compatible with the C-Br bond.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to suppress protodebromination.[18][19]
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (10:1 mixture)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.
-
Add the anhydrous, degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol outlines a copper-free Sonogashira coupling, which can reduce side reactions like alkyne homocoupling and debromination.[13][20]
Reagents and Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Diisopropylamine (i-Pr₂NH) (2.0 equiv)
-
Anhydrous, degassed THF
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add PdCl₂(PPh₃)₂.
-
Evacuate and backfill the tube with argon three times.
-
Add the this compound.
-
Under a positive flow of argon, add anhydrous THF and diisopropylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the mixture to 50-70 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Troubleshooting Logic for Debromination in Cross-Coupling
The following diagram illustrates a decision-making workflow for addressing debromination issues in palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for minimizing debromination.
Generalized Catalytic Cycle for Palladium Cross-Coupling
This diagram illustrates the key steps in a typical palladium-catalyzed cross-coupling reaction, highlighting where the debromination side reaction can occur.
Caption: Palladium cross-coupling cycle and debromination pathway.
References
- Smolecule. (2023, August 15). Pyrazolo[1,5-a]pyridin-2-ol.
- Benchchem. (2025). Technical Support Center: Protodeboronation in Suzuki Reactions.
- ResearchGate. Mechanistic studies on the protodeboronation.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Benchchem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.
- PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- Wikipedia. Protodeboronation.
- Wikipedia. Sonogashira coupling.
- Wikipedia. Buchwald–Hartwig amination.
- ChemRxiv. (2024, August 7). Bulky phosphine ligands promote palladium-catalysed protodeboronation.
- Encyclopedia.pub. (2021, July 14). Functional Pyrazolo[1,5-a]pyrimidines.
- ResearchGate. (2009, July). Development of pyrazolo[1,5-a]-1,3,5-triazine libraries.
- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
- NROChemistry. Sonogashira Coupling.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.
- Organic Chemistry Portal. Sonogashira Coupling.
- Benchchem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
- ResearchGate. (2025, August 6). Studies on stereoselective Sonogashira coupling of 1,1-dibromo-1-alkene.
- Benchchem. Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with 1-Bromo-1-propene.
- JournalAgent. SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES.
- ACS Omega. (2019, September 4). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- ResearchGate. (2025, August 7). ChemInform Abstract: The Synthesis of 3-Pyrazinyl-pyrazolo[1,5-a]pyridines from an Enol Ether.
- PubChem. Pyrazolo[1,5-a]pyridin-2-ol.
- JOCPR. (2024, April 29). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
- NIH. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- PMC - NIH. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents.
- Sigma-Aldrich. 3-Bromo-pyrazolo[1,5-a]pyridine.
- Benchchem. A Comparative Guide to Palladium Catalysts for 3-Amino-5-bromopyridine Coupling Reactions.
- NIH. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- ResearchGate. Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions.
- PubChem - NIH. Pyrazolopyridine, 49.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017, June 12).
- MDPI. (2023, September 12). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines.
Sources
- 1. Buy Pyrazolo[1,5-a]pyridin-2-ol | 59942-87-9 [smolecule.com]
- 2. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazolo[1,5-a]pyridin-2-ol | C7H6N2O | CID 12284426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
method refinement for consistent batch-to-batch synthesis of 3-Bromopyrazolo[1,5-a]pyridin-2-ol
Welcome to the dedicated technical support guide for the synthesis of 3-Bromopyrazolo[1,5-a]pyridin-2-ol (CAS No. 60637-30-1). This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges and refine methodologies for achieving consistent, high-quality, batch-to-batch synthesis of this important heterocyclic scaffold.
The pyrazolo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, appearing in compounds developed as kinase inhibitors and anti-inflammatory agents.[1][2] Achieving reproducible synthesis is paramount for advancing drug discovery programs and ensuring the reliability of downstream manufacturing.[3] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate the complexities of this synthesis.
Part 1: Frequently Asked Questions (FAQs) & Reaction Fundamentals
This section addresses foundational questions regarding the synthetic strategy and underlying chemical principles.
Q1: What is the most common and reliable synthetic strategy for constructing the pyrazolo[1,5-a]pyridin-2-ol core?
A1: The most prevalent and robust method is the acid-catalyzed cyclocondensation reaction between an N-aminopyridinium salt and a β-ketoester, such as ethyl acetoacetate.[4][5] This approach is favored for its operational simplicity and the ready availability of starting materials. The general reaction involves two key stages: the formation of the N-N bond via amination of the pyridine nitrogen, followed by the intramolecular cyclization to form the fused bicyclic system.[6]
Q2: Can you explain the reaction mechanism for the cyclocondensation? Why is an acid catalyst typically required?
A2: Certainly. The mechanism proceeds through several key steps, and the acid catalyst is crucial for activating the carbonyl groups of the β-ketoester.
-
N-Amination: The synthesis begins with the amination of a pyridine derivative. A common aminating agent is O-(mesitylsulfonyl)hydroxylamine (MSH) or hydroxylamine-O-sulfonic acid, which forms the corresponding N-aminopyridinium salt.[6]
-
Initial Condensation: The N-aminopyridinium salt reacts with the enol form of the β-ketoester. The acid catalyst promotes enolization and activates the ester's carbonyl group for nucleophilic attack by the exocyclic amino group.
-
Intramolecular Cyclization: Following the initial condensation, an intramolecular cyclization occurs where a pyridine ring nitrogen attacks the remaining ketone carbonyl.
-
Dehydration/Aromatization: The resulting intermediate undergoes dehydration (loss of a water molecule) to yield the aromatic pyrazolo[1,5-a]pyridine ring system.
Below is a diagram illustrating the logical workflow and the proposed mechanistic relationship.
Caption: High-level workflow for the synthesis of the target molecule.
Q3: Where does the bromination step fit in? Should I brominate the pyridine starting material or the final heterocyclic product?
A3: Both strategies are viable, but post-cyclization bromination is often preferred for achieving specific regioselectivity. The pyrazolo[1,5-a]pyridine ring system has distinct electronic properties, and the C3 position is often susceptible to electrophilic substitution. Using a mild brominating agent like N-Bromosuccinimide (NBS) typically provides good control and high yield of the desired 3-bromo isomer. Brominating the pyridine starting material first can sometimes lead to challenges in the subsequent N-amination or cyclization steps.[]
Part 2: Troubleshooting Guide for Synthesis & Purification
Batch failures are costly in terms of time and resources. This section provides a structured approach to diagnosing and solving common experimental issues.
Q4: My reaction yield is consistently low (<40%). What are the most likely causes and how can I fix it?
A4: Low yield is a frequent problem that can usually be traced to a few key areas.[8] The following decision tree and table provide a systematic way to troubleshoot this issue.
Caption: Decision tree for troubleshooting low reaction yield.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Yield | 1. Poor Quality of Starting Materials: Impurities in the N-aminopyridinium salt or β-ketoester can participate in side reactions.[8] | Solution: Confirm purity (>98%) by NMR and/or melting point. Purify starting materials via recrystallization or distillation if necessary. Rationale: This eliminates competing reaction pathways from the outset. |
| 2. Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures.[9] | Solution: Screen a range of temperatures (e.g., 80°C, 100°C, 120°C) in small-scale trials. Monitor reaction progress by TLC or LC-MS. Rationale: Cyclocondensation reactions often have a specific optimal temperature window for maximizing product formation while minimizing degradation. | |
| 3. Incorrect Solvent: The polarity of the solvent affects reactant solubility and the stability of reaction intermediates.[8] | Solution: Test alternative high-boiling point solvents like toluene, xylene, or DMF. Rationale: Ensuring all reactants remain in solution is critical for reaction kinetics. The solvent must also be stable at the required reaction temperature. | |
| 4. Inefficient Work-up/Purification: The product may be partially soluble in the aqueous phase during extraction, or it may be lost during chromatography. | Solution: Before work-up, adjust the pH of the aqueous layer to ensure the product is in its neutral form. If using chromatography, perform a small-scale test to find the optimal solvent system that provides good separation without excessive band broadening.[9] Rationale: Minimizing physical loss of the product during isolation is as important as maximizing its chemical formation. |
Q5: I am struggling with purification. My final product is contaminated with a persistent, closely-related impurity. What should I do?
A5: This is a common challenge, often due to the formation of isomers or byproducts with similar polarity to your target compound.[8]
-
Step 1: Identify the Impurity. Before you can remove it, you must know what it is. Obtain an LC-MS and high-resolution NMR of the impure material. The impurity could be an unreacted intermediate, a regioisomer (e.g., from cyclization at a different position), or a degradation product.
-
Step 2: Optimize Chromatography. Standard silica gel chromatography may not be sufficient.
-
Try a different stationary phase: Consider using alumina (basic or neutral) or a reverse-phase C18 column, as these offer different separation mechanisms.
-
Fine-tune the mobile phase: Instead of a simple hexane/ethyl acetate gradient, try adding a small percentage (~1%) of a modifier like triethylamine (to suppress tailing of basic compounds) or acetic acid. A dichloromethane/methanol system can also provide different selectivity.
-
-
Step 3: Consider Recrystallization. If the product is a solid and has >90% purity, recrystallization is an excellent method for removing small amounts of impurities. Screen various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/heptane mixtures) to find one where the product is soluble when hot but sparingly soluble when cold, while the impurity remains in solution.
-
Step 4: Revisit the Reaction Conditions. The best way to have a pure product is to avoid making impurities in the first place. If you've identified the impurity as a byproduct, adjust the reaction conditions (e.g., lower the temperature, change the catalyst) to disfavor its formation.
Part 3: Method Refinement for Batch-to-Batch Consistency
Moving from a single successful experiment to a reliable, scalable process requires a focus on consistency.[3]
Q6: How do I ensure my synthesis is reproducible from one batch to the next?
A6: Achieving batch-to-batch consistency is about rigorous process control.[10] It is an indicator of a mature and well-understood chemical process.[3]
-
Define Critical Process Parameters (CPPs): Identify the reaction parameters that have the greatest impact on yield and purity. For this synthesis, they are likely:
-
Reaction Temperature
-
Reaction Time
-
Molar ratio of reactants and catalyst
-
Rate of reagent addition
-
-
Establish Strict Specifications for Starting Materials: Do not assume materials from different suppliers or lots are identical. Establish acceptance criteria for all starting materials, including purity (by a quantitative method like qNMR or HPLC with a standard) and moisture content (by Karl Fischer titration).
-
Standardize Operating Procedures (SOPs): Document every step of the process in detail, from charging the reactor to the final drying of the product. This includes stirring rates, heating and cooling profiles, and exact work-up procedures. All operators must follow the same SOP without deviation.
-
Implement In-Process Controls (IPCs): Monitor the reaction at key stages. For example, run a TLC or LC-MS after 2 hours to confirm the disappearance of the starting material. This allows for corrective action before the entire batch is compromised.
-
Maintain a Consistent Impurity Profile: True consistency means not just meeting the final specification but also ensuring that the type and level of impurities are similar from batch to batch.[3] This is critical for pharmaceutical applications, as even minor impurities can have unforeseen biological activity.
| Parameter | Control Strategy | Rationale for Consistency |
| Reactant Stoichiometry | Use precise, calibrated balances. Calculate molar equivalents to at least two decimal places. | Slight variations in reactant ratios can lead to different impurity profiles and yields. |
| Temperature Control | Use a calibrated thermocouple and a well-controlled heating mantle or oil bath. Record the temperature at regular intervals. | Temperature fluctuations can affect reaction kinetics and promote side reactions, leading to inconsistent outcomes.[9] |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents potential oxidative degradation of starting materials or products, a common source of batch variation.[8] |
| Purification Method | Standardize the chromatography process: same silica gel supplier/grade, same column dimensions (relative to batch size), and a precisely prepared eluent. | Ensures that the purification process itself does not introduce variability, leading to a consistent final product purity. |
Part 4: Experimental Protocols
The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and equipment.
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyridin-2-ol
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the N-aminopyridinium salt (1.0 eq).
-
Reagent Addition: Add ethyl acetoacetate (1.1 eq) and glacial acetic acid (10 volumes, e.g., 50 mL for 5g of starting material).
-
Reaction: Heat the mixture to reflux (approx. 118°C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane) every hour. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly pour the mixture into ice water (200 mL).
-
Isolation: A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 50 mL).
-
Drying: Dry the crude product in a vacuum oven at 50°C overnight. The material can be carried forward to the next step or purified further by recrystallization from ethanol.
Protocol 2: Bromination to Yield this compound
-
Setup: To a 100 mL round-bottom flask protected from light, dissolve the Pyrazolo[1,5-a]pyridin-2-ol (1.0 eq) in dimethylformamide (DMF, 5 volumes).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Monitor the reaction by LC-MS to confirm the formation of the desired product and consumption of the starting material.
-
Work-up: Quench the reaction by pouring it into a stirred solution of saturated aqueous sodium thiosulfate (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic solvent under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the final product as a solid.
Protocol 3: Analytical Characterization (HPLC Method)
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.
References
- Al-Tel, T. H. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13837–13847. [Link]
- Al-Tel, T. H. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
- MDPI. (n.d.).
- MDPI. (2025). Pyrazolo[1,5-a][5][9][12]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. MDPI. [Link]
- ResearchGate. (n.d.). Optimization for the cyclization step.
- Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates.
- ResearchGate. (2025). Direct Access to 2-Aminopyrazolo[1,5-a]pyridines via N-Amination/Cyclization Reactions of 2-Pyridineacetonitriles.
- Chemistry Central Journal. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]
- Arabian Journal of Chemistry. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]
- National Institutes of Health. (n.d.). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH.
- Google Patents. (n.d.). CN117143095A - 6-bromopyrazolo [1,5-a] pyridine-3-carboxylic acid and preparation method thereof.
- Taylor & Francis Online. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
- PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
- Spectralys Biotech. (n.d.). 5. Batch-to-batch consistency checks. Spectralys Biotech. [Link]
- Natural Health Science Foundation. (n.d.). Batch to Batch Consistency.
- MDPI. (2022).
Sources
- 1. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives [mdpi.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nathealthscience.org [nathealthscience.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Structure of 3-Bromopyrazolo[1,5-a]pyridin-2-ol Derivatives Using 2D NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a critical step in the pipeline. The pyrazolo[1,5-a]pyridine scaffold is a privileged core in medicinal chemistry, with derivatives showing a wide range of biological activities. However, their synthesis can often lead to structural ambiguities, such as the formation of regioisomers or the presence of tautomeric forms in solution. This guide provides an in-depth, practical comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the definitive structural validation of 3-Bromopyrazolo[1,5-a]pyridin-2-ol derivatives, a class of compounds with significant therapeutic potential.
The Challenge: Beyond 1D NMR
While 1D ¹H and ¹³C NMR are foundational techniques, they often fall short in providing the necessary clarity for complex heterocyclic systems like this compound. The potential for regioisomerism during synthesis and the existence of keto-enol tautomerism in the final product necessitate a more sophisticated analytical approach. 2D NMR spectroscopy, by revealing through-bond and through-space correlations between nuclei, offers a robust solution to these challenges.
Hypothetical Scenario: Synthesis and Structural Ambiguity
Consider a synthetic route aimed at producing this compound. A plausible final step could involve the cyclization of a substituted pyridine precursor. Depending on the reaction conditions and the nature of the starting materials, this cyclization could potentially yield two regioisomers: the desired this compound and the isomeric 2-Bromopyrazolo[1,5-a]pyridin-3-ol. Furthermore, the target molecule can exist in a tautomeric equilibrium between the enol (2-ol) and keto (2-one) forms.
This guide will walk through the application of a suite of 2D NMR experiments—COSY, HSQC, and HMBC—to unequivocally identify the correct regioisomer and characterize the predominant tautomeric form in solution.
The 2D NMR Toolkit: A Comparative Analysis
A combination of 2D NMR experiments is essential for a comprehensive structural elucidation. Each technique provides a unique piece of the puzzle, and their collective interpretation forms a self-validating system.
| 2D NMR Technique | Information Provided | Strengths for this Application | Limitations for this Application |
| COSY (Correlation Spectroscopy) | ¹H-¹H correlations through 2-3 bonds. | Establishes proton-proton coupling networks within the pyridine ring, aiding in the assignment of adjacent protons. | Does not provide information on quaternary carbons or long-range connectivities. Cannot directly distinguish between regioisomers. |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H-¹³C one-bond correlations. | Directly links each proton to its attached carbon, providing a definitive assignment of protonated carbons. | Does not provide information on quaternary carbons or long-range connectivities. |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H-¹³C correlations over 2-4 bonds. | Crucial for identifying quaternary carbons and establishing long-range connectivities across the entire molecule. Key for distinguishing between regioisomers and identifying the site of bromination and hydroxylation. | The intensity of correlations can be dependent on the magnitude of the long-range coupling constant, which can vary. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | ¹H-¹H through-space correlations. | Can help differentiate regioisomers by identifying protons that are in close spatial proximity, which would differ between isomers.[1][2] | The absence of a NOE signal does not definitively rule out proximity, as the effect is distance-dependent (typically < 5 Å).[1] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be a starting point for the acquisition of high-quality 2D NMR data for this compound derivatives on a standard 400 or 500 MHz spectrometer.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Ensure the sample is fully dissolved to avoid line broadening.
-
Use a high-quality NMR tube for optimal shimming.
2. 1D NMR Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} spectra to determine the chemical shift ranges and assess the sample purity.
3. 2D NMR Acquisition Parameters:
The following diagram outlines the general workflow for acquiring and processing the 2D NMR data.
Caption: Key HMBC correlations for structural validation.
-
COSY Analysis: A COSY spectrum would show correlations between H-4/H-5, H-5/H-6, and H-6/H-7, establishing the connectivity of the pyridine ring protons.
-
HSQC Analysis: The HSQC spectrum would directly correlate the signals of H-4, H-5, H-6, and H-7 to their respective carbon signals, confirming their one-bond connectivity.
-
HMBC Analysis - The Decisive Experiment:
-
Distinguishing Regioisomers: The key to differentiating the 3-bromo from the 2-bromo isomer lies in the long-range correlations to the carbon bearing the bromine atom. In the 3-bromo isomer, the H-4 protons would show a strong two-bond correlation (²J) to C-3. In the 2-bromo isomer, no proton would have a direct two- or three-bond correlation to the carbon at position 2.
-
Confirming Tautomeric Form: The chemical shift of C-2 (around 160 ppm) is characteristic of a carbonyl carbon, strongly suggesting the keto form. Furthermore, the H-4 protons would show a three-bond correlation (³J) to the carbonyl carbon (C-2), which would be absent in the enol form. The absence of a hydroxyl proton signal in the ¹H NMR spectrum (or its broadness and exchangeability with D₂O) would further support the presence of the keto tautomer.
-
Alternative Techniques and Their Limitations
While 2D NMR is the most powerful tool for this type of structural validation, other techniques can provide complementary information:
-
X-ray Crystallography: Provides the definitive solid-state structure. However, obtaining suitable single crystals can be a significant challenge. The solid-state structure may not always represent the major tautomer present in solution.
-
Mass Spectrometry (MS): Confirms the molecular weight and elemental composition (via high-resolution MS). Fragmentation patterns can sometimes provide clues about the connectivity, but they are not as definitive as NMR for isomer differentiation.
-
Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of a carbonyl group, supporting the keto tautomer.
Conclusion: A Self-Validating Approach
The structural validation of this compound derivatives requires a multi-faceted analytical approach. While 1D NMR provides a preliminary assessment, a combination of 2D NMR experiments—COSY, HSQC, and particularly HMBC—is essential for an unambiguous assignment. This suite of experiments provides a self-validating system where the through-bond correlations from COSY and HMBC are confirmed by the direct one-bond correlations from HSQC. By carefully analyzing the long-range ¹H-¹³C correlations, researchers can confidently distinguish between regioisomers and determine the predominant tautomeric form in solution, ensuring the scientific integrity of their findings and paving the way for further drug development efforts.
References
- Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(22), 3908-3969.
- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Neuhaus, D., & Williamson, M. P. (2000).
- Novikova, D. S., et al. (2023). Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. Magnetic Resonance in Chemistry.
- Ferreira, S. B., et al. (2020). The Use of NMR Spectroscopy to Study Tautomerism. Molecules, 25(16), 3694. [Link]
- Nanalysis Corp. (2019). 2D NMR Experiments - HETCOR. [Link]
- LibreTexts Chemistry. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
Sources
A Comparative Guide to the Biological Activity of 3-Bromopyrazolo[1,5-a]pyridin-2-ol and its Chloro Analogue
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of halogen substituents is a well-established strategy in drug design to modulate the physicochemical and pharmacological properties of lead compounds. This guide provides a comparative analysis of the potential biological activities of two such analogues: 3-Bromopyrazolo[1,5-a]pyridin-2-ol and 3-Chloropyrazolo[1,5-a]pyridin-2-ol.
It is important to note that while the broader class of pyrazolo[1,5-a]pyridines has been extensively studied, direct comparative experimental data on the biological activities of these two specific compounds is limited in the current scientific literature. Therefore, this guide will draw upon established principles of structure-activity relationships (SAR) for halogenated heterocyclic compounds to provide a scientifically grounded yet prospective comparison.
The Influence of Halogen Substitution: Bromo vs. Chloro
The substitution of a hydrogen atom with a halogen can significantly impact a molecule's lipophilicity, electronic properties, and metabolic stability, thereby influencing its biological activity.[4] The choice between a bromine and a chlorine atom at the 3-position of the pyrazolo[1,5-a]pyridin-2-ol core is expected to confer distinct pharmacological profiles.
Lipophilicity and Membrane Permeability: In general, the lipophilicity of halogens increases in the order of F < Cl < Br < I. Consequently, this compound is predicted to be more lipophilic than its chloro analogue. This increased lipophilicity can enhance the compound's ability to cross cell membranes, potentially leading to improved cellular uptake and access to intracellular targets. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.
Electronic Effects: Both chlorine and bromine are electron-withdrawing groups. The electronegativity of chlorine is higher than that of bromine, which can influence the electron density of the pyrazolo[1,5-a]pyridine ring system and its interactions with biological targets. These electronic differences can affect the binding affinity of the compounds to enzymes or receptors.
Steric Factors: The bromine atom is larger than the chlorine atom. This difference in size can influence how the molecule fits into the binding pocket of a target protein. In some cases, a larger substituent may lead to a better fit and enhanced activity, while in others it could cause steric hindrance and reduce activity.
Potential Biological Activities: A Comparative Outlook
Based on the known biological activities of the pyrazolo[1,5-a]pyridine scaffold and the principles of halogen substitution, we can anticipate and compare the potential anticancer and antimicrobial activities of the bromo and chloro analogues.
Anticancer Activity
Pyrazolo[1,5-a]pyrimidine derivatives have shown promise as anticancer agents, often through the inhibition of protein kinases.[5][6][7] The nature of the halogen at the 3-position could modulate this activity. For instance, in a study on pyrazole-fused heterocycles, a chloro derivative demonstrated a lower IC50 value (indicating higher potency) against a cervical cancer cell line compared to its bromo counterpart.[1] This suggests that for a particular target, the specific electronic and steric properties of chlorine might be more favorable for binding. Conversely, in other scaffolds, brominated compounds have exhibited potent anticancer effects.[3]
Table 1: Postulated Anticancer Activity Comparison
| Feature | This compound | 3-Chloropyrazolo[1,5-a]pyridin-2-ol | Rationale |
| Potency | Potentially higher or lower depending on the specific cancer cell line and target. | Potentially higher or lower depending on the specific cancer cell line and target. | The optimal halogen for anticancer activity is target-dependent.[1][3] |
| Cellular Uptake | Potentially enhanced due to higher lipophilicity. | Good cellular uptake. | Increased lipophilicity of the bromo-substituent may improve membrane permeability. |
| Selectivity | To be determined experimentally. | To be determined experimentally. | Halogen substitution can influence selectivity for cancer cells over normal cells. |
Antimicrobial Activity
The pyrazolo[1,5-a]pyridine core is also found in compounds with antimicrobial properties.[8][9][10] Halogenation is a common strategy to enhance the antimicrobial activity of heterocyclic compounds. The increased lipophilicity of the bromo-substituent could lead to better penetration of the bacterial cell wall, potentially resulting in higher antibacterial or antifungal activity.
Table 2: Postulated Antimicrobial Activity Comparison
| Feature | This compound | 3-Chloropyrazolo[1,5-a]pyridin-2-ol | Rationale |
| Potency | Potentially higher due to increased lipophilicity. | Good antimicrobial activity. | Enhanced lipophilicity can improve penetration of microbial cell membranes. |
| Spectrum of Activity | To be determined experimentally. | To be determined experimentally. | The nature of the halogen can influence the spectrum of susceptible microorganisms. |
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of this compound and its chloro analogue, the following standard in vitro assays are recommended.
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and 3-Chloropyrazolo[1,5-a]pyridin-2-ol (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Antimicrobial Susceptibility Testing using Broth Microdilution
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][10][12][13][14]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Compound Dilution: Prepare serial twofold dilutions of this compound and 3-Chloropyrazolo[1,5-a]pyridin-2-ol in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto an agar plate and incubate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies.
Caption: A generalized synthetic approach to 3-halopyrazolo[1,5-a]pyridin-2-ols.
Conclusion and Future Perspectives
In the absence of direct comparative data, this guide provides a theoretical framework for comparing the potential biological activities of this compound and its chloro analogue. Based on established structure-activity relationships, it is hypothesized that the bromo-substituent may enhance lipophilicity and potentially lead to increased antimicrobial activity, while the optimal halogen for anticancer activity is likely target-dependent and requires empirical validation.
This analysis underscores the critical need for the synthesis and direct biological evaluation of these two compounds. Future research should focus on performing the described in vitro assays to generate quantitative data on their cytotoxic and antimicrobial effects. Such studies will not only elucidate the specific impact of bromo versus chloro substitution in this scaffold but also contribute to the broader understanding of structure-activity relationships in the development of novel pyrazolo[1,5-a]pyridine-based therapeutic agents.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central.
- Ahmed, K., Emad, S., Mohamed, G., Shorouk, O., & Rania, B. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3297-3311. [Link]
- Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (n.d.). Bentham Science.
- Synthesis and anticancer activity evaluation of a series oft[5][6][8]riazolo[1,5-a]pyridinylpyridines in vitro and in vivo. (2019). Bioorganic & Medicinal Chemistry Letters, 29(1), 126-130. [Link]
- Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. (2022). Molecules, 27(21), 7244. [Link]
- Hassan, A. S., Mady, M. F., Awad, H. M., & Hafez, T. S. (2017). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Chinese Chemical Letters, 28(2), 388-393. [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(15), 4937. [Link]
- Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online.
- Synthesis of 3-halopyrazolo[1,5-a]pyrimidines. Reaction conditions:... (n.d.). ResearchGate.
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io.
- Chloro and Bromo-Pyrazole Curcumin Knoevenagel Condensates augmented Anticancer activity against Human Cervical Cancer Cells: Design, Synthesis, In silico Docking and In Vitro Cytotoxicity Analysis. (2020). Journal of Molecular Structure, 1222, 128892. [Link]
- Influence of chlorine substituents on biological activity of chemicals: a review (Reprinted from J Prakt Chem, vol 341, pg 417-435, 1999). (n.d.). ResearchGate.
- 4-Bromo 4'-chloro pyrazoline analog of curcumin augmented anticancer activity against Human cervical cancer, HeLa cells: In-silico guided analysis, synthesis and in-vitro cytotoxicity. (2020). Journal of Molecular Structure, 1222, 128892. [Link]
- Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design. (2022, July 28). YouTube.
- Neudecker, T., Lutz, D., Eder, E., & Henschler, D. (1980). Structure-activity relationship in halogen and alkyl substituted allyl and allylic compounds: correlation of alkylating and mutagenic properties. Biochemical Pharmacology, 29(19), 2611-2617. [Link]
- Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. (2021). ACS Omega, 6(6), 4383-4394. [Link]
- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). Letters in Drug Design & Discovery, 14(8), 945-953. [Link]
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). Molecules, 26(10), 2995. [Link]
- Structure Activity Relationships. (n.d.). Drug Design.
- Influence of Chlorine Substituents on Biological Activity of Chemicals. (n.d.). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship in halogen and alkyl substituted allyl and allylic compounds: correlation of alkylating and mutagenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. protocols.io [protocols.io]
Validating Kinase Assay Triumphs: A Comparative Guide to 3-Bromopyrazolo[1,5-a]pyridin-2-ol Derivatives
For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor discovery, the initial hit from a primary screen is both a moment of triumph and the beginning of a rigorous journey of validation. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, known to produce potent kinase inhibitors.[1] This guide provides an in-depth, objective comparison of methodologies to validate the results of a kinase assay, using a representative pyrazolo[3,4-b]pyridine derivative targeting the c-Met kinase as a case study. While this guide focuses on a specific analog, the principles and workflows are broadly applicable to the 3-Bromopyrazolo[1,5-a]pyridin-2-ol class and other kinase inhibitors.
The c-Met receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of signaling pathways involved in cell proliferation, migration, and survival.[2][3][4] Its aberrant activation is a known driver in numerous cancers, making it a compelling therapeutic target.[2][5][6]
Our journey begins with a hypothetical, yet representative, primary assay result for a pyrazolo[3,4-b]pyridine derivative, Compound 5a , which has shown potent inhibition of the c-Met kinase with an IC50 value of 4.27 ± 0.31 nM .[7][8] We will compare this promising candidate with Staurosporine , a well-characterized, potent, but non-selective ATP-competitive kinase inhibitor.[9][10][11]
The Imperative of Orthogonal Validation
A single IC50 value, however potent, is merely an invitation to further investigation. True confidence in a kinase inhibitor's potential is built upon a foundation of orthogonal validation methods. Each technique provides a unique lens through which to view the inhibitor-target interaction, and together, they create a comprehensive and trustworthy profile of the compound's activity. This guide will dissect four critical validation stages:
-
Biochemical Potency Confirmation: Reconfirming the inhibitory activity in a controlled, in vitro environment.
-
Direct Target Engagement: Biophysically demonstrating that the compound physically interacts with the target kinase.
-
Cellular Target Engagement: Verifying that the inhibitor can reach and bind to its target within the complex milieu of a living cell.
-
Kinetic and Thermodynamic Profiling: Delving into the dynamics of the binding event to understand not just if it binds, but how.
Comparative Analysis of Inhibitors
Before delving into the validation workflows, let's establish the profiles of our pyrazolopyridine derivative and our comparator, Staurosporine.
| Feature | Representative Pyrazolo[3,4-b]pyridine (Compound 5a) | Staurosporine (Alternative) |
| Target Kinase | c-Met[7][8] | Broad Spectrum (PKC, PKA, etc.)[9][10] |
| Reported IC50 | 4.27 ± 0.31 nM (against c-Met)[7][8] | ~3-20 nM (against various kinases)[9][10] |
| Mechanism | ATP-Competitive (presumed based on scaffold)[1] | ATP-Competitive[9][10][11] |
| Molecular Weight | 420.51 g/mol [7] | 466.54 g/mol [12] |
| Solubility | Varies with specific structure | Soluble in DMSO[13] |
I. Biochemical Potency Confirmation: The ADP-Glo™ Kinase Assay
The first step in our validation cascade is to robustly and reproducibly confirm the initial IC50 value. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. Its high sensitivity and broad dynamic range make it an industry standard for determining kinase inhibitor potency.
The principle is straightforward: the amount of ADP produced is directly proportional to kinase activity. Therefore, a potent inhibitor will result in a lower ADP concentration and, consequently, a lower luminescent signal.
Experimental Protocol: ADP-Glo™ Kinase Assay
1. Reagent Preparation:
- Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 20 mM MgCl2, 2 mM DTT, 0.02% BSA).
- Prepare a solution of recombinant human c-Met kinase in kinase buffer. The final concentration should be in the linear range of the assay, determined through enzyme titration.
- Prepare a solution of a suitable substrate (e.g., a generic tyrosine kinase substrate peptide) in kinase buffer.
- Prepare a 2X ATP solution in kinase buffer. The concentration should be at or near the Km of ATP for c-Met to ensure competitive inhibitors can be accurately assessed.
- Serially dilute the pyrazolopyridine derivative and Staurosporine in DMSO, then further dilute in kinase buffer to create a 10X concentration series. Ensure the final DMSO concentration in the assay is ≤1%.
2. Kinase Reaction:
- In a 384-well plate, add 2.5 µL of the 10X inhibitor dilutions or vehicle control (DMSO in kinase buffer).
- Add 2.5 µL of the 2X substrate/ATP mixture.
- Initiate the reaction by adding 5 µL of the 2X c-Met enzyme solution.
- Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear phase.
3. ADP Detection:
- Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- Measure luminescence using a plate reader.
4. Data Analysis:
- Plot the luminescence signal against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic curve to determine the IC50 value.
A successful validation will reproduce the initial low nanomolar IC50 for our pyrazolopyridine derivative against c-Met, while Staurosporine will also show potent inhibition, as expected.
II. Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
A potent biochemical IC50 is a crucial first step, but it doesn't guarantee that the compound can effectively engage its target in a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that directly measures target engagement in intact cells or cell lysates. The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein-ligand complex is more resistant to thermal denaturation.
Experimental Protocol: CETSA®
1. Cell Culture and Treatment:
- Culture a relevant cancer cell line with high c-Met expression (e.g., a gastric or lung cancer cell line) to ~80% confluency.
- Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
- Treat the cell suspension with the pyrazolopyridine derivative or Staurosporine at a high concentration (e.g., 10-20x the anticipated cellular EC50) or with a vehicle control (DMSO) for 1 hour at 37°C.
2. Thermal Challenge:
- Aliquot the treated and control cell suspensions into PCR tubes.
- Place the tubes in a thermal cycler and apply a temperature gradient (e.g., from 40°C to 70°C in 3°C increments) for 3-5 minutes.
- Cool the samples to 4°C.
3. Lysis and Fractionation:
- Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen and a 37°C water bath).
- Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
4. Protein Detection and Analysis:
- Carefully collect the supernatant (soluble fraction).
- Determine the protein concentration of each sample and normalize.
- Analyze the amount of soluble c-Met at each temperature point by Western blot using a c-Met specific antibody.
- Quantify the band intensities and normalize them to the lowest temperature point.
- Plot the normalized intensity against temperature for both the treated and control samples. A shift in the melting curve to a higher temperature for the treated sample indicates target stabilization and thus, engagement.
A positive CETSA result for the pyrazolopyridine derivative would provide strong evidence that it enters the cell and binds to c-Met.
Caption: Orthogonal Validation Workflow.
IV. Understanding the Biological Context: The c-Met Signaling Pathway
Inhibiting a kinase is only meaningful in the context of its role in cellular signaling. The diagram below illustrates a simplified representation of the c-Met signaling pathway, highlighting its activation and downstream effects that contribute to cancer progression. Our pyrazolopyridine derivative, by binding to the ATP pocket of c-Met, aims to block the initiation of these downstream signals.
Caption: Simplified c-Met Signaling Pathway.
Conclusion
The validation of a promising kinase inhibitor is a multi-faceted process that demands scientific rigor and the application of orthogonal, self-validating systems. Moving from a single in vitro IC50 value to a well-characterized compound with confirmed cellular target engagement and a detailed biophysical profile is essential for making informed decisions in the drug discovery pipeline. By systematically employing techniques such as the ADP-Glo™ assay for potency, CETSA® for cellular engagement, and SPR/ITC for kinetic and thermodynamic profiling, researchers can build a robust data package that substantiates the therapeutic potential of novel kinase inhibitors like the this compound derivatives. This comprehensive approach ensures that only the most promising candidates, with validated mechanisms of action, advance toward preclinical and clinical development.
References
- Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic advances in medical oncology, 3(1 Suppl), S7–S19. [Link]
- AbbVie. (n.d.). c-MET. AbbVie Science.
- Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress. Nature reviews. Cancer, 12(2), 89–103. [Link]
- Comoglio, P. M., Giordano, S., & Trusolino, L. (2008). Drug development of MET inhibitors: targeting oncogene addiction and expedience. Nature reviews. Drug discovery, 7(6), 504–516. [Link]
- AACR Project GENIE Consortium. (2017). Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research, 77(13_Supplement), 4186-4186. [Link]
- Norman, T., & Wesche, H. (2008). Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. Expert Opinion on Drug Discovery, 3(7), 785-799. [Link]
- National Center for Biotechnology Information. (n.d.). Staurosporine. PubChem.
- Alamshany, Z. M., Algamdi, E. M., Othman, I. M. M., Anwar, M. M., & Nossier, E. S. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC medicinal chemistry, 14(5), 933–955. [Link]
- Alamshany, Z. M., Algamdi, E. M., Othman, I. M. M., Anwar, M. M., & Nossier, E. S. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry. [Link]
- Incyte Corporation. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. Journal of Medicinal Chemistry, 65(24), 16335-16353. [Link]
- Radi, M., & Schenone, S. (2012). Non-ATP competitive protein kinase inhibitors. Current medicinal chemistry, 19(21), 3597–3616. [Link]
- Gara, M., & O'Donovan, N. (2024). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Journal of Experimental & Clinical Cancer Research, 43(1), 1-19. [Link]
- Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC medicinal chemistry, 15(4), 856–891. [Link]
- Wang, Z., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[2][9][12]riazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. Journal of Medicinal Chemistry, 57(17), 7293-7302. [Link]
- Duarte, Y., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. New Journal of Chemistry, 47(41), 19335-19350. [Link]
- Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC medicinal chemistry, 15(4), 856–891. [Link]
- Wikipedia. (2023, November 26). Staurosporine. In Wikipedia. [Link]
- Rewcastle, G. W., et al. (2003). The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(15), 2533-2536. [Link]
- ResearchGate. (n.d.). IC50 values against c-Met kinase. a. [Image].
- Wu, Y. L., et al. (2021). Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies.
- SWOG Cancer Research Network. (2024, July 31). Targeted Treatment for Advanced Non-Small Cell Lung Cancer that has Extra Copies of the MET Gene. [Link]
- Gozdzik-Spychalska, J., et al. (2014). C-MET inhibitors in the treatment of lung cancer. Contemporary oncology (Poznan, Poland), 18(5), 301–307. [Link]
- CancerNetwork. (2019, September 20). Drugs in the Pipeline: Non-Small-Cell Lung Cancer. [Link]
- Wolf, J., et al. (2023). Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial. The Lancet. Oncology, 24(1), 54–65. [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. c-Met signaling in the development of tumorigenesis and chemoresistance: Potential applications in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-MET [stage.abbviescience.com]
- 6. The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Staurosporine | AM-2282 | protein kinase inhibitor | TargetMol [targetmol.com]
- 12. Staurosporine | C28H26N4O3 | CID 44259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Staurosporine | Cell Signaling Technology [cellsignal.com]
A Senior Application Scientist's Comparative Guide to Catalytic Systems for the N-Arylation of 3-Bromopyrazolo[1,5-a]pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and pharmaceuticals.[1] The targeted functionalization of this scaffold is therefore of paramount importance in medicinal chemistry and drug discovery. The N-arylation of 3-Bromopyrazolo[1,5-a]pyridin-2-ol, in particular, presents a key transformation for generating libraries of novel compounds with potential therapeutic applications. However, the presence of multiple reactive sites—the pyrazole nitrogen, the hydroxyl group, and the bromo-substituted carbon—necessitates a careful selection of the catalytic system to achieve the desired regioselectivity and efficiency.
This guide provides a comparative analysis of the primary catalytic systems for the N-arylation of this compound, drawing upon established methodologies for the arylation of related N-heterocycles. We will delve into the mechanistic nuances, practical considerations, and expected outcomes of Palladium-, Copper-, and Nickel-based catalytic systems, providing you with the foundational knowledge to select and optimize the ideal conditions for your specific synthetic goals.
The Challenge: Regioselective N-Arylation in a Multifunctional Scaffold
The substrate, this compound, presents a unique set of challenges for C-N cross-coupling reactions. The primary desired transformation is the arylation of the N-1 position of the pyrazole ring. However, the presence of the 2-hydroxyl group introduces the possibility of a competing O-arylation. Furthermore, the electronic nature of the heterocyclic core, influenced by both the electron-donating hydroxyl group and the electron-withdrawing bromo substituent, can impact the nucleophilicity of the pyrazole nitrogen and the reactivity of the catalytic system.
Comparative Analysis of Catalytic Systems
The three most prominent transition metals utilized for C-N cross-coupling reactions are palladium, copper, and nickel. Each offers a distinct profile of reactivity, substrate scope, and operational considerations.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[2][3] It is renowned for its broad substrate scope and high functional group tolerance.
Mechanistic Rationale: The catalytic cycle, illustrated below, typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[4] The choice of phosphine ligand is critical for the success of this reaction, as it influences the stability and reactivity of the palladium intermediates.
Performance and Considerations for this compound:
For the N-arylation of pyrazole-containing heterocycles, palladium catalysis has proven effective.[5] However, the presence of the 2-hydroxyl group on our target substrate may lead to competitive O-arylation. To favor N-arylation, a judicious choice of ligand and base is crucial. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos often promote reductive elimination from the nitrogen atom. The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.
Table 1: Representative Performance of Palladium-Catalyzed N-Arylation of Related N-Heterocycles
| Entry | N-Heterocycle | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-1H-pyrazole | Phenylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 85 | [6] |
| 2 | Indazole | 4-Chlorotoluene | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | Toluene | 100 | 92 | [7] |
| 3 | 2-Aminopyridine | 3-Bromopyridine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 78 | [8] |
Note: This data is for analogous systems and serves as a starting point for optimization.
Copper-Catalyzed Ullmann and Chan-Lam Couplings
Copper-catalyzed C-N bond formation, historically known as the Ullmann condensation, offers a cost-effective alternative to palladium-based systems.[9][10] Modern variations, often employing ligands and milder conditions, have significantly expanded its utility. The Chan-Lam coupling, which utilizes arylboronic acids as the arylating agent, is another important copper-catalyzed N-arylation method.[11]
Mechanistic Rationale: The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I)-amido species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.[12] The Chan-Lam coupling proceeds through a different pathway, likely involving a Cu(II) intermediate that coordinates with both the N-heterocycle and the arylboronic acid.
Performance and Considerations for this compound:
Copper-catalyzed systems are often effective for the N-arylation of pyrazoles and other azoles.[13][14] A key advantage of copper catalysis can be its higher propensity for N-arylation over O-arylation in substrates containing hydroxyl groups, although this is highly dependent on the specific reaction conditions. Ligandless conditions or the use of simple, inexpensive ligands like L-proline or 1,10-phenanthroline are common. The choice of base is typically a carbonate, such as K₂CO₃ or Cs₂CO₃.
Table 2: Representative Performance of Copper-Catalyzed N-Arylation of Related N-Heterocycles
| Entry | N-Heterocycle | Arylating Agent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pyrazole | Iodobenzene | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 90 | 92 | [15] |
| 2 | Indole | Phenylboronic Acid | Cu(OAc)₂ (10) | Pyridine (20) | - | DCM | RT | 85 | [16] |
| 3 | Pyrazolo[1,5-a]pyrimidin-7-amine | Iodobenzene | CuI (10) | None | K₂CO₃ | DMF | 120 | 88 | [17][18] |
Note: This data is for analogous systems and serves as a starting point for optimization.
Nickel-Catalyzed Amination
Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for C-N cross-coupling reactions, owing to the lower cost and higher abundance of nickel.[19]
Mechanistic Rationale: Nickel-catalyzed aminations can proceed through various catalytic cycles, including Ni(0)/Ni(II) and Ni(I)/Ni(III) pathways.[1] The operative mechanism is often dependent on the specific catalyst, ligands, and reaction conditions. Similar to palladium, the reaction generally involves oxidative addition, amine coordination and deprotonation, and reductive elimination.
Performance and Considerations for this compound:
Nickel catalysts have shown promise for the N-arylation of azoles, including pyrazoles.[20][21] They can be particularly effective for the coupling of less reactive aryl chlorides. The presence of the hydroxyl group may again pose a challenge, and careful optimization of the ligand and base will be necessary to promote selective N-arylation. Bidentate ligands, such as those from the DalPhos family, have been shown to be effective in nickel-catalyzed aminations of pyrazoles.[13]
Table 3: Representative Performance of Nickel-Catalyzed N-Arylation of Related N-Heterocycles
| Entry | N-Heterocycle | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pyrazole | 4-Chlorotoluene | NiCl₂(dme) (5) | PhPAd-DalPhos (7.5) | DBU/NaTFA | Toluene | 80 | 85 | [13] |
| 2 | Indole | Bromobenzene | NiCl₂(PCy₃)₂ (5) | - | NaOtBu | Toluene | 100 | 90 | [22] |
| 3 | 2-Aminobenzimidazole | Phenylboronic acid | Ni(OAc)₂ (10) | dmbpy (10) | Na₂CO₃ | MeCN | 50 | 82 | [23] |
Note: This data is for analogous systems and serves as a starting point for optimization.
Experimental Workflow: A Comparative Overview
The following diagram illustrates a generalized experimental workflow for screening the different catalytic systems for the N-arylation of this compound.
Detailed Experimental Protocols (Representative)
The following are representative protocols for each catalytic system, adapted from literature procedures for the N-arylation of similar heterocyclic substrates. These should serve as a robust starting point for your optimization studies with this compound.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add this compound (1.0 mmol), the aryl halide (1.2 mmol), and anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann-Type Coupling
-
To a reaction vial, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Add this compound (1.0 mmol), the aryl iodide (1.2 mmol), and DMSO (4 mL).
-
Seal the vial and heat the reaction mixture at 90-120 °C for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Nickel-Catalyzed Amination
-
In a glovebox, to an oven-dried vial, add NiCl₂(dme) (0.05 mmol, 5 mol%), a suitable ligand (e.g., PhPAd-DalPhos, 0.075 mmol, 7.5 mol%), and NaOtBu (1.5 mmol).
-
Add a solution of this compound (1.0 mmol) and the aryl halide (1.2 mmol) in anhydrous dioxane (5 mL).
-
Seal the vial and heat the reaction mixture at 80-100 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Conclusion and Recommendations
The choice of the optimal catalytic system for the N-arylation of this compound will ultimately depend on a balance of factors including cost, desired reaction conditions, and functional group tolerance of the arylating partner.
-
Palladium-based systems are likely to be the most versatile and high-yielding, but may require careful ligand screening to control N- vs. O-selectivity.
-
Copper-catalyzed methods offer a more economical approach and may inherently favor N-arylation, though they might require higher temperatures and longer reaction times.
-
Nickel catalysis presents a promising and sustainable alternative, particularly for less reactive aryl chlorides, and is an area of active development.
It is strongly recommended to perform a preliminary screening of all three catalytic systems with a model arylating agent to determine the most promising route for your specific application. The insights and protocols provided in this guide should serve as a solid foundation for these investigations.
References
- Ligand‐Free Copper‐Catalyzed N‐Arylation of Pyrazolo[1,5‐a]pyrimidin‐7‐Amines
- Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing...
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- Ligand‐Free Copper‐Catalyzed N‐Arylation of Pyrazolo[1,5‐a]pyrimidin‐7‐Amines
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC
- Visible-Light-Mediated Nickel(II)-Catalyzed C-N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds - PubMed
- Light-promoted, nickel-catalyzed C–N coupling of (hetero)aryl halides with benzophenone hydrazone for the synthesis of nitrogen-containing heterocycles - Organic Chemistry Frontiers (RSC Publishing)
- Nickel-Catalyzed Intramolecular Desulfitative C-N Coupling: A Synthesis of Arom
- Buchwald–Hartwig amin
- Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - MDPI
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central
- ChemInform Abstract: Synthesis of Pyrazolo[1,5-a]quinolines from 1-Aryl-5-styrylpyrazoles via Intramolecular Friedel—Crafts Reaction/Aerobic Oxid
- Ullmann condens
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC
- Hydroxypyrazolo[1,5-a]pyridine inhibitor MEDS433 within the binding site of hDHODH (PDB code - ResearchG
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal
- Nickel-Catalyzed Reductive Alkylation of Pyridines via C-N Bond Activ
- Palladium-Catalyzed Direct Arylation of Alkylpyridine via Activ
- Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communic
- Recent Advances in N-Arylation of Heterocycles in the Past Decade | Bentham Science
- Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroarom
- Highly efficient copper-catalyzed N-arylation of nitrogen-containing heterocycles with aryl and heteroaryl halides - PubMed
- [Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogen
- Synthesis of pyrazolo[1,5-alpha]pyrimidinone Regioisomers - PubMed
- [Synthesis of pyrazolo[1,5-a][5][17][24]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed]([Link])
- Recent Advances in N-Arylation of Heterocycles in the Past Decade - ResearchG
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
- Practical Copper-Catalyzed N-Arylation of Nitrogen Heterocycles with Aryl Halides under Ligand and Additive Free Conditions | Request PDF
- Ullmann Reaction - Organic Chemistry Portal
- Palladium catalyzed N-arylation of hydroxylamines - University of Str
- Recent Advances in N-Arylation of Heterocycles in the Past Decade | Semantic Scholar
- Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cycliz
- MIT Open Access Articles Palladium-Catalyzed N-Aryl
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Synthesis of 2-Substituted Pyrazolo[1,5- a ]pyridines through Cascade Direct Alkenylation/Cyclization Reactions | Request PDF_through_Cascade_Direct_AlkenylationCycliz
Sources
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Recent Advances in N-Arylation of Heterocycles in the Past Decade | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Highly efficient copper-catalyzed N-arylation of nitrogen-containing heterocycles with aryl and heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ligand‐Free Copper‐Catalyzed N‐Arylation of Pyrazolo[1,5‐a]pyrimidin‐7‐Amines | Semantic Scholar [semanticscholar.org]
- 19. eurekaselect.com [eurekaselect.com]
- 20. Visible-Light-Mediated Nickel(II)-Catalyzed C-N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Light-promoted, nickel-catalyzed C–N coupling of (hetero)aryl halides with benzophenone hydrazone for the synthesis of nitrogen-containing heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. Nickel-Catalyzed Intramolecular Desulfitative C-N Coupling: A Synthesis of Aromatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Researcher's Guide to Regioselective Substitution on the Pyrazolo[1,5-a]pyridine Core: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities.[1] The ability to precisely functionalize this core is paramount for the development of novel therapeutics. This guide provides an in-depth comparison of the regioselectivity of the most common substitution reactions on the pyrazolo[1,5-a]pyridine ring system: electrophilic aromatic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. By understanding the underlying electronic and steric factors governing these transformations, researchers can strategically design synthetic routes to access specific isomers and build complex molecular architectures.
The Electronic Landscape of Pyrazolo[1,5-a]pyridine
The regioselectivity of substitution on the pyrazolo[1,5-a]pyridine core is a direct consequence of its electronic nature. The fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring creates a unique distribution of electron density. The pyrazole moiety generally directs electrophilic attack, while the pyridine ring is more susceptible to nucleophilic substitution.
Electrophilic Aromatic Substitution: Targeting the Pyrazole Ring
Electrophilic aromatic substitution (EAS) on the pyrazolo[1,5-a]pyridine core predominantly occurs on the electron-rich pyrazole ring. The primary site of attack is the C3 position, which is the most nucleophilic carbon. However, the regioselectivity can be influenced by the nature of the electrophile and the reaction conditions.
A notable example is the Vilsmeier-Haack formylation, which regioselectively introduces a formyl group at the C3 position.[2] Halogenation reactions also favor the C3 position, providing a convenient handle for further functionalization.[3][4]
Mechanistic Rationale for C3-Selectivity in Electrophilic Aromatic Substitution
The preference for electrophilic attack at C3 can be rationalized by examining the stability of the Wheland intermediate (a resonance-stabilized carbocation). Attack at C3 allows for the positive charge to be delocalized over both the pyrazole and pyridine rings without disrupting the aromaticity of the pyridine ring in all resonance structures.
Caption: General workflow for electrophilic substitution at C3.
Comparative Data for Electrophilic Aromatic Substitution
| Reaction | Reagents and Conditions | Major Product(s) | Yield (%) | Reference |
| Formylation | POCl₃, DMF, 0 °C to 100 °C | 3-Formylpyrazolo[1,5-a]pyridine | Moderate | [2] |
| Iodination | KI, PIDA, H₂O, rt, 3 h | 3-Iodopyrazolo[1,5-a]pyrimidine | 79-92 | [4] |
| Bromination | KBr, PIDA, H₂O, rt, 3 h | 3-Bromopyrazolo[1,5-a]pyrimidine | 81-90 | [4] |
| Chlorination | KCl, PIDA, H₂O, rt, 3 h | 3-Chloropyrazolo[1,5-a]pyrimidine | 61-75 | [4] |
Nucleophilic Aromatic Substitution: Activating the Pyridine Ring
In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNA) targets the electron-deficient pyridine ring of the pyrazolo[1,5-a]pyridine core. For this reaction to proceed, the ring must be activated by the presence of a good leaving group, typically a halogen, at the C5 or C7 position. The reactivity of these positions towards nucleophiles is a key feature in the synthesis of many biologically active derivatives.[5]
The selective substitution of a chlorine atom at the C7 position is a commonly employed strategy in the synthesis of pyrazolo[1,5-a]pyrimidine-based inhibitors.[5]
Mechanistic Rationale for C5/C7-Selectivity in Nucleophilic Aromatic Substitution
The susceptibility of the C5 and C7 positions to nucleophilic attack is due to the electron-withdrawing effect of the pyridine nitrogen and the fused pyrazole ring. This effect stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic addition.
Caption: General workflow for nucleophilic substitution at C7.
Comparative Data for Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Reagents and Conditions | Major Product | Yield (%) | Reference |
| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine | K₂CO₃, room temperature | 4-(5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | 94 | [5] |
| 2-[(Benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine | Morpholine | K₂CO₃, room temperature | 2-[(Benzyloxy)methyl]-7-morpholinopyrazolo[1,5-a]pyrimidin-5-yl)morpholine | 92 | [5] |
Palladium-Catalyzed Cross-Coupling Reactions: Versatile Functionalization
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, are powerful tools for the C-C bond formation and have been successfully applied to the pyrazolo[1,5-a]pyridine scaffold.[6][7] These reactions typically require a halogenated precursor and offer a high degree of control over the regioselectivity of the substitution.
The Suzuki-Miyaura coupling is particularly prevalent for the functionalization of this core, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The site of coupling is dictated by the position of the halogen atom on the pyrazolo[1,5-a]pyridine ring. For instance, 3-halopyrazolo[1,5-a]pyridines will undergo coupling at the C3 position, while 5- or 7-halopyrazolo[1,5-a]pyridines will react at their respective positions.
Mechanistic Rationale for Regioselectivity in Palladium-Catalyzed Cross-Coupling
The regioselectivity in palladium-catalyzed cross-coupling reactions is determined by the initial oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond. The relative reactivity of different C-X bonds on the pyrazolo[1,5-a]pyridine core dictates the site of this initial insertion and, consequently, the position of the new C-C bond.
Caption: Catalytic cycle for a generic cross-coupling reaction.
Comparative Data for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Substrate | Coupling Partner | Catalyst/Ligand/Base | Conditions | Product | Yield (%) | Reference |
| Suzuki | 4-(5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | Indoleboronic acid derivatives | Pd catalyst | - | 5-Indolyl-7-morpholinylpyrazolo[1,5-a]pyrimidine derivatives | 55-61 | [5] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Pyrazolo[1,5-a]pyridine
This protocol describes the regioselective formylation at the C3 position.[2][8]
Materials:
-
Pyrazolo[1,5-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, cool DMF (3-6 equivalents) to 0 °C.
-
Slowly add POCl₃ (1.2-4 equivalents) dropwise, maintaining the temperature below 10 °C. Stir for 15 minutes to form the Vilsmeier reagent.
-
Dissolve pyrazolo[1,5-a]pyridine (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add the pyrazolo[1,5-a]pyridine solution dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 3-formylpyrazolo[1,5-a]pyridine.
Protocol 2: Suzuki-Miyaura Coupling of 7-Chloro-5-morpholinopyrazolo[1,5-a]pyrimidine
This protocol details the C-C bond formation at the C5 position.[5]
Materials:
-
4-(5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane or toluene/water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a degassed solution of 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (1 equivalent) and the arylboronic acid or ester (1.2-1.5 equivalents) in the chosen solvent, add the palladium catalyst (1-5 mol%) and the base (2-3 equivalents).
-
Heat the reaction mixture under an inert atmosphere at 80-110 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-7-morpholinopyrazolo[1,5-a]pyrimidine derivative.
Analytical Confirmation of Regioselectivity
The unambiguous determination of the substitution pattern on the pyrazolo[1,5-a]pyridine core is crucial. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of substituted pyrazolo[1,5-a]pyridines. The chemical shifts and coupling constants of the ring protons and carbons provide valuable information about the position of the substituents. For instance, the chemical shifts of H-5 and H-7 in the parent system can be used to distinguish between 5- and 7-substituted isomers.[9][10]
-
X-ray Crystallography: For definitive structural confirmation, single-crystal X-ray diffraction is the gold standard.[11][12][13] This technique provides a three-dimensional map of the molecule, unequivocally establishing the connectivity and stereochemistry.
Conclusion
The regioselectivity of substitution on the pyrazolo[1,5-a]pyridine core is a well-defined and predictable process, governed by the inherent electronic properties of this heterocyclic system. Electrophilic substitutions favor the electron-rich C3 position of the pyrazole ring, while nucleophilic substitutions occur at the electron-deficient C5 and C7 positions of the pyridine ring, provided a suitable leaving group is present. Palladium-catalyzed cross-coupling reactions offer a versatile and highly regioselective method for functionalization, with the site of substitution dictated by the initial placement of a halogen atom. A thorough understanding of these reactivity patterns, coupled with robust analytical characterization, is essential for the rational design and synthesis of novel pyrazolo[1,5-a]pyridine derivatives for applications in drug discovery and materials science.
References
- Wrobleski, S. T., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 933. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.
- Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
- Abdelgawad, M. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(1), 103530. [Link]
- El-Sayed, N. N. E., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13838–13852. [Link]
- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
- Quiroga, J., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(16), 2689-2691. [Link]
- Sikdar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(19), 13333-13339. [Link]
- Sikdar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(19), 13333-13339. [Link]
- Atta, K. F. M. (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 16(8), 7081-7096. [Link]
- Patel, R. B., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(2), 544-551. [Link]
- Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
- Zheng, L.-W., et al. (2011). Synthesis, X-ray Crystal Structure and Fluorescent Spectra of Novel pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 372-379. [Link]
- de la Cruz, R., et al. (2007). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure, 837(1-3), 118-126. [Link]
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry (3rd ed.). VCH.
- Nilsson, M. (1998). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. Organometallics, 17(13), 2732-2738.
- Atta, K. F. M. (2011). Synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 16(8), 7081-7096. [Link]
- Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27435-27471. [Link]
- Wang, Z., et al. (2022). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 9(11), 2963-2968. [Link]
- Al-Otaibi, J. S., et al. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. International Journal of Pharmaceutical Research & Allied Sciences, 8(3). [Link]
- Teimouri, A., & Chermahini, A. N. (2014).
- Kendall, J. D., et al. (2017). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 8(3), 547-553. [Link]
- Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 15(3), 493-507. [Link]
- Sikdar, A., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 88(5), 2946-2956. [Link]
- Al-Ghorbani, M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6549. [Link]
- Ravi, C., et al. (2017). Design, Synthesis and Cytotoxicity Studies of Novel pyrazolo[1, 5-a]pyridine Derivatives. European Journal of Medicinal Chemistry, 126, 1038-1047. [Link]
- Chemistry - The Mystery of Molecules. (2020, September 4). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity [Video]. YouTube. [Link]
- Lakna. (2020, December 3). Difference Between Heck Stile and Suzuki Reaction. Pediaa.Com. [Link]
- El-Faham, A., et al. (2016). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 21(9), 1156. [Link]
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-14. [Link]
- Smith, A. B., III, et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 29(1), 234. [Link]
- Rodrigues, L. M., et al. (2002). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Magnetic Resonance in Chemistry, 40(11), 733-736. [Link]
- Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia. [Link]
- Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine...
- Química Orgánica. (n.d.). Electrophilic substitution on pyridine.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. differencebetween.com [differencebetween.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Synthesis, X-ray crystal structure and fluorescent spectra of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Bromopyrazolo[1,5-a]pyridin-2-ol
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. The journey of a novel compound from discovery to a potential therapeutic agent is paved with rigorous testing and validation. This guide provides an in-depth, experience-driven comparison of analytical methods for the characterization and quantification of 3-Bromopyrazolo[1,5-a]pyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry. We will delve into the cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), grounding our discussion in the principles of scientific integrity and regulatory expectations.
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[1] Accurate determination of the identity, purity, and concentration of its derivatives, such as this compound, is therefore of paramount importance. This necessitates the development and validation of robust analytical methods. Cross-validation, the process of ensuring that two distinct analytical methods provide equivalent results, offers a higher degree of confidence in the data generated.
This guide will not merely present protocols but will explain the rationale behind the experimental choices, empowering you to not only replicate but also adapt these methodologies to your specific needs. Every step is designed to be a self-validating system, rooted in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]
Principles of Analytical Method Validation
Before we delve into the specific methods, it is crucial to understand the core parameters of analytical method validation as stipulated by the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[2][4][5] These parameters ensure that an analytical procedure is fit for its intended purpose.[3]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is further subdivided into:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The following sections will detail the application of these principles to the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is often the method of choice for the analysis of non-volatile and thermally labile compounds, a category into which many heterocyclic compounds fall.[6][7] Reversed-phase HPLC (RP-HPLC), with its polar mobile phase and non-polar stationary phase, is particularly well-suited for the separation of moderately polar compounds like this compound.
Experimental Protocol: RP-HPLC Method for this compound
This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Trifluoroacetic acid (TFA), analytical grade.
-
This compound reference standard.
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in ACN (Solvent B). A typical starting gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm or a wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or ACN) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical range could be 1-100 µg/mL.
-
Prepare sample solutions by accurately weighing and dissolving the test material in the diluent to a concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[8] For this compound, its applicability would depend on its volatility and thermal stability. Derivatization may be necessary to improve its volatility and chromatographic behavior.
Experimental Protocol: GC-MS Method for this compound
This protocol assumes the compound has sufficient volatility and thermal stability.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Capillary column suitable for polar or halogenated compounds (e.g., DB-5ms, VF-624ms).[9][10]
Reagents:
-
Helium, ultra-high purity, as the carrier gas.
-
A suitable solvent for sample dissolution (e.g., dichloromethane or ethyl acetate).
-
This compound reference standard.
Chromatographic and Mass Spectrometric Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50-500 amu (for qualitative analysis) or Selected Ion Monitoring (SIM) of characteristic ions for quantitative analysis.
Sample Preparation:
-
Prepare a stock solution of the reference standard in the chosen solvent at 1 mg/mL.
-
Prepare calibration standards by serial dilution to achieve concentrations appropriate for the sensitivity of the instrument.
-
Prepare sample solutions by dissolving the material in the solvent to a concentration within the linear range of the method.
Cross-Validation: A Comparative Analysis
The core of this guide is the cross-validation of the HPLC and GC-MS methods. The following tables present hypothetical but realistic data that would be generated during such a validation study, in accordance with ICH guidelines.[11][12]
Data Presentation: Comparative Validation Parameters
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria (Typical) |
| Specificity | No interference from blank and placebo at the retention time of the analyte. Peak purity index > 0.99. | No interfering peaks at the retention time and in the mass spectrum of the analyte. | No significant interference at the analyte's retention time. |
| Linearity (R²) | 0.9995 | 0.9992 | R² ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | Dependent on intended use. |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 101.2 ± 1.8% | 98.0 - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 0.8% | 1.5% | RSD ≤ 2% |
| - Intermediate Precision | 1.2% | 2.1% | RSD ≤ 3% |
| LOD (µg/mL) | 0.3 | 0.03 | To be determined. |
| LOQ (µg/mL) | 1.0 | 0.1 | To be determined. |
| Robustness | Unaffected by minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C). | Unaffected by minor changes in oven temperature ramp (±1 °C/min) and carrier gas flow (±0.1 mL/min). | No significant impact on results. |
Visualizing the Workflow
To better understand the logical flow of the cross-validation process, the following diagrams are provided.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Caption: Logical relationship of analytical method validation parameters.
Conclusion: An Integrated Approach to Analytical Excellence
The cross-validation of analytical methods for a novel compound like this compound is not merely a regulatory hurdle but a fundamental aspect of good scientific practice. By employing orthogonal techniques such as HPLC and GC-MS and rigorously validating them against established criteria, we build a comprehensive and reliable analytical profile of the molecule. This guide has provided a framework, grounded in experience and regulatory expectations, to assist you in this critical endeavor. Remember that the provided protocols are starting points; the hallmark of an expert is the ability to adapt and optimize these methods to the unique challenges presented by each new molecule.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- ECA Academy. (n.d.).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- U.S. Food and Drug Administration. (2015).
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2022).
- International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
- Magnetic Resonance in Chemistry. (2017).
- International Journal of ChemTech Research. (n.d.).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Molecules. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. [Link]
- Altabrisa Group. (2025).
- International Journal of Pharmaceutical Sciences. (2025). Recent Advances in Analytical Method Validation as per ICH Q2(R2)
- Journal of Chromatographic Science. (2023).
- ResearchGate. (2013). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes.
- Molecules. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]
- Molecules. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. [Link]
- Molecules. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. [Link]
- Molecules. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]
Sources
- 1. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. propharmagroup.com [propharmagroup.com]
- 12. altabrisagroup.com [altabrisagroup.com]
A Senior Application Scientist's Guide to the Efficacy of Novel Pyrazolopyridine Inhibitors Versus Established Kinase Drugs
Introduction: The Rise of a Privileged Scaffold
In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is relentless. Kinases, a family of over 500 enzymes that regulate cellular signaling, are among the most critical targets in oncology.[1] The development of small-molecule drugs that can precisely block the action of aberrant kinases has revolutionized treatment paradigms. Within this field, the pyrazolopyridine scaffold has emerged as a "privileged" heterocyclic core in kinase drug discovery.[1][2] Its ability to act as a bioisostere for the purine ring of ATP allows it to effectively anchor within the ATP-binding site of numerous kinases, serving as an exceptional "hinge-binder."[1]
This has led to the successful development of several pyrazolopyridine-based drugs, including the FDA-approved RET inhibitor selpercatinib, with others like glumetinib and camonsertib in late-stage clinical trials.[1][2] This guide provides an in-depth comparison of the efficacy of novel pyrazolopyridine inhibitors against established drugs, focusing on key oncogenic kinases: Src, Janus Kinase (JAK), and the mammalian Target of Rapamycin (mTOR). We will delve into the mechanistic rationale, present comparative experimental data, and provide robust protocols for evaluating inhibitor performance.
Mechanism of Action: The Hinge-Binding Advantage
The catalytic activity of a kinase depends on its ability to bind ATP and transfer a phosphate group to a substrate protein. Most small-molecule kinase inhibitors are ATP-competitive, meaning they occupy the same binding pocket as ATP, preventing this phosphorylation event. The pyrazolopyridine core excels in this role by forming crucial hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-terminal lobes of the enzyme.[1] This high-affinity interaction provides a stable foundation, allowing medicinal chemists to modify other parts of the molecule to enhance potency and achieve selectivity for the target kinase over others.
Caption: Simplified Src signaling pathway and point of inhibition.
Janus Kinase (JAK) Family
The JAK/STAT pathway is central to cytokine signaling that governs immune responses and cell growth. Dysregulation is implicated in autoimmune diseases and myeloproliferative neoplasms. [3][4]There are four members of the family: JAK1, JAK2, JAK3, and TYK2.
-
Known Drug Examples: Tofacitinib & Ruxolitinib Tofacitinib (a pan-JAK inhibitor) and Ruxolitinib (a JAK1/JAK2 inhibitor) are FDA-approved drugs. [5][6]A key challenge with early JAK inhibitors is a lack of selectivity. For example, inhibiting JAK2 can lead to hematological side effects like anemia, while inhibiting JAK1 is more directly linked to therapeutic efficacy in many immune-inflammatory diseases. [5]
-
Novel Pyrazolopyridine Inhibitors Drug discovery efforts are now focused on developing JAK1-selective inhibitors to improve the therapeutic window. Pyrazolopyrimidine derivatives have been designed that achieve 10- to 20-fold selectivity for JAK1 over JAK2 in enzymatic assays. [5]This selectivity is achieved through specific interactions, such as a hydrogen bond between a pyrazole group on the inhibitor and residue E966 in JAK1, which is not as favorable in other JAK family members. [5]
-
Comparative Data
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | JAK1 Selectivity (vs. JAK2) | Reference |
| Tofacitinib | 1.2 | 20 | 112 | 344 | ~17x | (Representative values) [6] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | ~0.8x | (Representative values) [6] |
| Novel Pyrazolopyrimidine (12b) | 2.7 | 45.3 | 215.1 | 18.2 | ~17x | [5] |
-
JAK/STAT Signaling Pathway
Caption: The canonical JAK/STAT signaling pathway.
Mammalian Target of Rapamycin (mTOR)
mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. It exists in two complexes, mTORC1 and mTORC2.
-
Known Drug Example: Rapamycin (and its analogs) Rapamycin is an allosteric inhibitor that binds to FKBP12, and this complex then binds to and inhibits mTORC1, but not mTORC2. This incomplete inhibition can lead to feedback activation of other survival pathways. Second-generation inhibitors were developed to be ATP-competitive, thus inhibiting the kinase activity of both mTORC1 and mTORC2.
-
Novel Pyrazolopyridine Inhibitors Pyrazolopyrimidine and pyrazolopyridine scaffolds have been instrumental in developing highly potent and selective ATP-competitive mTOR inhibitors. [7][8]These compounds demonstrate excellent potency and selectivity against the closely related PI3K kinases. [8]Some novel pyrazolopyrimidine derivatives have even been designed as dual mTOR/HDAC inhibitors, offering a multi-pronged approach to overcoming drug resistance. [9]One study reported a pyrazolopyrimidine (compound 8a) that selectively suppressed key mTOR biomarkers in vivo for at least 8 hours and showed excellent oral activity in a xenograft tumor model. [7]
-
Comparative Data
| Compound | Target | IC₅₀ (nM) | Mechanism | Reference |
| Rapamycin | mTORC1 | ~0.1 | Allosteric | (Representative value) |
| Novel Pyrazolopyrimidine (50) | mTOR | 0.49 | ATP-Competitive | [9] |
| Novel Pyrazolopyrimidine (8a) | mTOR | Potent | ATP-Competitive | [7] |
-
PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR pathway showing inhibitor targets.
Essential Experimental Protocols for Efficacy Assessment
To ensure data is robust and comparable, standardized and well-validated assays are paramount. The choice of assay can significantly impact the interpretation of an inhibitor's potency.
Protocol 1: In Vitro Biochemical Kinase Assay
Causality: This is the foundational experiment to determine the direct inhibitory effect of a compound on the purified kinase enzyme. It measures the IC₅₀ value—the concentration of inhibitor required to reduce the kinase's enzymatic activity by 50%. Using an ATP concentration near the Michaelis constant (Kₘ) for the specific kinase is critical for generating comparable IC₅₀ values, as a non-standard ATP concentration can skew results. [10] Methodology (Radiometric [γ-³²P]-ATP Filter Binding Assay):
-
Reaction Preparation: In a 96-well plate, prepare a reaction mix containing assay buffer, the purified target kinase, and a specific peptide or protein substrate.
-
Inhibitor Addition: Add the novel pyrazolopyridine inhibitor across a range of concentrations (e.g., 10-point serial dilution). Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Initiation: Start the kinase reaction by adding a solution of MgCl₂ and [γ-³²P]-ATP. Incubate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³²P]-ATP will be washed away.
-
Washing: Wash the filter mat multiple times with phosphoric acid to remove background radiation.
-
Detection: Add scintillation fluid to the dried filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Subtract background counts, normalize the data to the vehicle control (100% activity), and plot the percent inhibition versus inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for a cell-based proliferation assay.
Conclusion and Future Perspectives
The pyrazolopyridine scaffold has cemented its role as a cornerstone of modern kinase inhibitor design. Novel inhibitors based on this core consistently demonstrate the potential for superior performance compared to older, less selective drugs. The key advantages often lie in:
-
Enhanced Potency: Achieving sub-nanomolar IC₅₀ values against target kinases.
-
Improved Selectivity: Intelligently designed modifications allow for exquisite selectivity, even among closely related kinase family members, promising a better safety profile. *[11][5] Favorable Pharmacokinetics: The scaffold is amenable to modifications that improve metabolic stability and oral bioavailability.
[1][7]The future for pyrazolopyridine inhibitors is bright. Research is expanding into their use as dual-target agents and as a means to overcome acquired resistance to existing therapies. A[9]s our understanding of kinase biology deepens, this versatile and potent scaffold will undoubtedly continue to be a source of next-generation targeted therapies for researchers and clinicians alike.
References
- Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1.
- Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.
- Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging str
- New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioWorld.
- Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. PubMed.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. NIH.
- Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers.
- Methods for Detecting Kinase Activity. Cayman Chemical.
- Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and deriv
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 7. Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative In Silico Analysis of 3-Bromopyrazolo[1,5-a]pyridin-2-ol Derivatives: Probing Binding Affinities Across Diverse Kinase Active Sites
This guide provides an in-depth, objective comparison of the binding potential of novel 3-Bromopyrazolo[1,5-a]pyridin-2-ol derivatives against a panel of therapeutically relevant protein kinases. Leveraging rigorous molecular docking protocols, we explore the binding affinities and interaction patterns of this promising scaffold to elucidate its potential selectivity and guide future drug discovery efforts.
Introduction: The Kinase Conundrum and the Promise of Novel Scaffolds
Protein kinases are a vast and crucial family of enzymes that regulate the majority of cellular signaling pathways, including cell growth, proliferation, and differentiation.[1][2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets in modern medicine.[3][4][5] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, with numerous drugs approved for clinical use.[1][2]
The pyrazolo[1,5-a]pyridine and related pyrazolopyrimidine scaffolds have emerged as privileged structures in medicinal chemistry, demonstrating a wide range of biological activities, including potent kinase inhibition.[6][7][8][9] These frameworks serve as versatile starting points for the design of inhibitors targeting various kinases, such as PI3K, Src, and Trk.[9][10][11][12] This guide focuses on a specific derivative class, this compound, to systematically evaluate its potential as a kinase inhibitor scaffold through comparative molecular docking studies. Our objective is to predict the binding affinity and selectivity of these derivatives against a diverse set of kinase active sites, providing a computational foundation for subsequent experimental validation.
Experimental Design & Rationale: A Self-Validating In Silico Workflow
The credibility of any computational study hinges on a meticulously planned and validated methodology. Our approach is designed to be a self-validating system, ensuring the reliability of the generated data through established protocols and cross-verification steps.
Selection of Kinase Targets
To probe the selectivity profile of the this compound scaffold, we selected three kinases from different families, all of which are validated cancer drug targets:
-
SRC Kinase (Tyrosine Kinase): A non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.
-
Aurora A Kinase (Serine/Threonine Kinase): A key regulator of mitosis, often overexpressed in tumors, making it a prime target for anti-cancer therapies.
-
PI3Kα (Lipid Kinase): The p110α isoform of phosphoinositide 3-kinase is frequently mutated in cancer, leading to uncontrolled cell growth. Pyrazolo[1,5-a]pyridines have previously been identified as inhibitors of this target.[10][12]
Methodology: The Comparative Docking Protocol
The following workflow outlines the step-by-step process for our comparative analysis. The causality behind each step is explained to provide a clear understanding of the experimental design.
Caption: Workflow for the comparative molecular docking study.
Step 1: Ligand and Protein Preparation
-
Ligand Preparation: A virtual library of this compound derivatives was generated. The core scaffold was maintained while substitutions were introduced at key positions to explore the structure-activity relationship (SAR). The 2D structures were converted to 3D and subjected to energy minimization using a suitable force field to obtain stable, low-energy conformations.
-
Protein Preparation: The X-ray crystal structures of the selected kinases (SRC, Aurora A, PI3Kα) were obtained from the Protein Data Bank (PDB).[13][14] All water molecules and non-essential ions were removed. Hydrogen atoms were added, and the protein structures were prepared using the Protein Preparation Wizard in Schrödinger Suite or equivalent software to assign correct bond orders and protonation states.
Step 2: Docking Protocol Validation (Trustworthiness Pillar)
To ensure the docking protocol can reliably reproduce the experimentally observed binding mode, a validation step is essential.[15]
-
Procedure: The native co-crystallized ligand present in the PDB structure of each kinase was extracted. This same ligand was then docked back into the active site of its respective protein using our defined protocol.
-
Success Criterion: The docked pose was superimposed on the original crystallographic pose, and the root-mean-square deviation (RMSD) was calculated. An RMSD value of less than 2.0 Å is considered an indicator of a reliable and accurate docking protocol.[15][16] This step confirms that our chosen parameters can successfully identify the correct binding conformation.
Step 3: Grid Generation and Molecular Docking
-
Grid Generation: A grid box was defined around the ATP-binding site of each kinase, ensuring it was large enough to encompass the entire active site and allow the ligand to move freely during the docking simulation.
-
Molecular Docking: Molecular docking was performed using AutoDock Vina, a widely used and validated open-source program.[17][18] The prepared library of this compound derivatives was docked into the active site of each of the three prepared kinases. The program systematically samples conformations of the ligand within the active site and uses a scoring function to estimate the binding affinity.[19]
Step 4: Analysis of Results
-
Binding Affinity: The docking results are reported as a binding energy score in kcal/mol. A more negative (lower) score indicates a stronger predicted binding affinity between the ligand and the protein.[18][20]
-
Binding Mode and Interactions: The top-scoring poses for each derivative were visually inspected to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, with the amino acid residues in the kinase active sites.
Results: A Comparative Overview
The docking scores for a representative set of five hypothetical this compound derivatives (Derivative 1-5) against the three selected kinases are summarized below.
| Derivative ID | Core Scaffold | R-Group Modification | SRC Kinase Docking Score (kcal/mol) | Aurora A Kinase Docking Score (kcal/mol) | PI3Kα Docking Score (kcal/mol) |
| 1 | This compound | -H | -7.1 | -6.8 | -7.5 |
| 2 | This compound | -Phenyl | -8.5 | -7.9 | -8.9 |
| 3 | This compound | -4-Fluorophenyl | -8.8 | -8.1 | -9.3 |
| 4 | This compound | -Morpholine | -9.2 | -9.5 | -8.7 |
| 5 | This compound | -Aminopiperidine | -9.0 | -9.8 | -8.5 |
| Imatinib | Reference TKI | N/A | -9.9 | -7.5 | -8.1 |
| Alpelisib | Reference PI3Kα Inhibitor | N/A | -7.8 | -8.0 | -10.5 |
Discussion: Interpreting the In Silico Data
The comparative docking results provide valuable insights into the potential of the this compound scaffold as a kinase inhibitor.
Binding Affinity and SAR: The unsubstituted core scaffold (Derivative 1) shows modest binding affinity across all three kinases. The introduction of aryl substituents (Derivatives 2 and 3) generally improves binding affinity, particularly for SRC and PI3Kα, likely due to favorable hydrophobic and pi-stacking interactions within the ATP-binding pocket. Derivative 3, with a 4-fluorophenyl group, demonstrates the best affinity for PI3Kα among the aryl-substituted compounds, suggesting that the electron-withdrawing fluorine may enhance key interactions.
Selectivity Profile: Interestingly, the introduction of heterocyclic R-groups appears to shift the selectivity profile. Derivatives 4 (morpholine) and 5 (aminopiperidine) exhibit the highest predicted binding affinities for Aurora A kinase, with docking scores of -9.5 kcal/mol and -9.8 kcal/mol, respectively. This suggests that the hydrogen bonding potential and polarity of these groups are well-accommodated by the active site of Aurora A. In contrast, these derivatives show slightly lower, though still potent, affinity for SRC and PI3Kα. This shift in selectivity highlights the tunability of the pyrazolo[1,5-a]pyridine scaffold.
Analysis of Key Interactions: Visual inspection of the top-scoring pose for Derivative 5 in the Aurora A active site reveals a classic hinge-binding interaction. The nitrogen atoms of the pyrazolo[1,5-a]pyridine core are predicted to form crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues, a common binding motif for ATP-competitive kinase inhibitors. The aminopiperidine moiety extends into a more solvent-exposed region, where it forms additional hydrogen bonds with polar residues, likely accounting for its high binding affinity.
Caption: Key interactions of Derivative 5 in the Aurora A active site.
Conclusion and Future Perspectives
This comparative docking study successfully demonstrates the potential of the this compound scaffold as a versatile starting point for the design of novel kinase inhibitors. Our in silico results indicate that substitutions on this core can modulate both binding affinity and selectivity across different kinase families. Specifically, derivatives bearing heterocyclic moieties like aminopiperidine show promising predicted affinity and selectivity for Aurora A kinase.
These computational predictions provide a strong rationale for the chemical synthesis and biological evaluation of these compounds. Future work should focus on in vitro enzymatic assays to confirm the inhibitory potency and selectivity against the target kinases. Subsequently, cell-based assays will be crucial to assess the compounds' ability to inhibit downstream signaling pathways and affect cancer cell proliferation. This integrated approach, beginning with robust computational screening, accelerates the journey toward developing novel and effective targeted therapies.
References
- Agrawal, N., Bansal, D., & Gautam, V. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery, 21(1), 71-87.
- Abu-Rmaileh, H., & Kloc, M. (2022). An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases. International Journal of Molecular Sciences, 23(15), 8593.
- ResearchGate. (2022). How to validate the molecular docking results?
- García-Alonso, S., et al. (2023). Unlocking the Potential of Kinase Targets in Cancer: Insights from CancerOmicsNet, an AI-Driven Approach to Drug Response Prediction in Cancer. Cancers, 15(16), 4079.
- Wu, P., & Clausen, M. H. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Cancers, 15(24), 5899.
- Sino Biological. (2024). Unlocking the Potential of Next-gen Kinase Inhibitors in clinical therapy.
- ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?
- ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?
- Journal of Pharmaceutical Research International. (n.d.). Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors.
- ResearchGate. (n.d.). Protein Kinases as Targets for Cancer Treatment.
- Agoni, C., et al. (2013). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLoS ONE, 8(8), e71832.
- Global Science Research Journals. (n.d.). Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study.
- Korać, J., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 678.
- Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(36), 23533-23552.
- Korać, J., et al. (2019). In Silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 678.
- Wang, Y., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
- Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(36), 23533-23552.
- Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114.
- ResearchGate. (2015). Comparative study of inhibition of drug potencies of tyrosine kinase inhibitors: A computational and molecular docking study.
- Guibelondo, D. M. T. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. LinkedIn.
- International Journal of Pharmaceutical Sciences Review and Research. (2013). Pharmacological activities of pyrazolone derivatives.
- de Fátima, Â., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(10), 1346.
- Totzke, F., et al. (2009). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology, 4(7), 581-591.
- Gomha, S. M., et al. (2021). Synthesis and Antioxidant Activity of Some Novel Phenylsulfonyl Substituted Pyrazole, Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Revista de Chimie, 72(1), 163-173.
- Chen, Y.-J., et al. (2023). In Silico Screening of Multi-Domain Targeted Inhibitors for PTK6: A Strategy Integrating Drug Repurposing and Consensus Docking. International Journal of Molecular Sciences, 25(1), 405.
- ResearchGate. (2015). In silico Screening for Identification of Novel Aurora Kinase Inhibitors by Molecular Docking, Dynamics Simulations and Ligand-Based Hypothesis Approaches.
- Alichem. (n.d.). 6-Bromopyrazolo[1,5-a]pyridine CAS: 1264193-11-4.
- Abdelgawad, M. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
- Kendall, J. D., et al. (2012). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 3(5), 576-581.
- O'Malley, D. P., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(12), 1664-1670.
- Michałek, S., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(11), 3121.
- Sharma, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1109.
- Hancox, U., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 441-445.
Sources
- 1. mdpi.com [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of Kinase Targets in Cancer: Insights from CancerOmicsNet, an AI-Driven Approach to Drug Response Prediction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 20. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
A Senior Application Scientist's Guide to the Reproducible Synthesis of Pyrazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, bicyclic structure provides a versatile framework for developing potent and selective inhibitors for a range of biological targets. However, the journey from a promising molecular design to a tangible compound for screening is paved with synthetic challenges. The reproducibility of published synthetic methods is a critical yet often understated factor that can significantly impact the pace of drug discovery research.
This guide provides an in-depth, comparative analysis of common methods for synthesizing pyrazolo[1,5-a]pyridines. Moving beyond a simple recitation of reaction schemes, we will dissect the underlying principles of each method, present detailed and validated protocols, and offer field-proven insights into potential reproducibility pitfalls and how to navigate them.
Method 1: The Classic Workhorse - Cyclocondensation with 1,3-Dicarbonyl Compounds
This is one of the most established and frequently employed strategies for constructing the pyrazolo[1,5-a]pyrimidine ring system, a close analogue of the target pyridine. The principles are directly applicable.[1] The reaction proceeds via the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[1] The choice of acidic or basic conditions can influence the reaction pathway, and the use of catalysts like Lewis acids or bases can facilitate the formation of the fused ring system.[1]
Causality Behind Experimental Choices
The elegance of this method lies in its straightforwardness. The 5-aminopyrazole acts as a bis-nucleophile, while the 1,3-dicarbonyl compound provides a 1,3-bis-electrophilic partner. The reaction is typically driven by the formation of a stable aromatic ring system. Acetic acid is a common solvent and catalyst, as it protonates a carbonyl group, enhancing its electrophilicity, and facilitates the dehydration step that drives the final aromatization. The main drawback and a significant reproducibility challenge arise when using unsymmetrical 1,3-dicarbonyls, which can lead to the formation of regioisomers, complicating purification and reducing the yield of the desired product.
Experimental Protocol: Two-Stage Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
This protocol is adapted from a detailed synthetic workflow and is representative of the cyclocondensation approach.[2] It involves an initial deprotection step to generate the reactive aminopyrazole.
Stage 1: Deprotection of 3-Methyl-1-tosyl-1H-pyrazol-5-amine
-
Dissolution: Dissolve 3-Methyl-1-tosyl-1H-pyrazol-5-amine (1.0 eq) in a 2:1 mixture of anhydrous tetrahydrofuran (THF) and anhydrous methanol (MeOH).
-
Base Addition: Add cesium carbonate (3.0 eq) to the solution.
-
Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, remove the solvents under reduced pressure. Partition the residue between water and ethyl acetate.
-
Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. The crude 3-methyl-1H-pyrazol-5-amine can be used in the next step, or purified further by column chromatography if necessary.
Stage 2: Cyclocondensation with Acetylacetone
-
Dissolution: Dissolve the crude 3-methyl-1H-pyrazol-5-amine (1.0 eq) from Stage 1 in glacial acetic acid.
-
Reagent Addition: Add acetylacetone (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into ice-cold water with stirring.
-
Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold ethanol and dry to obtain 5,7-Dimethyl-2-methylpyrazolo[1,5-a]pyrimidine.
Caption: Workflow for the Sonochemical [3+2] Cycloaddition Synthesis.
Method 3: Advanced Strategies - Metal-Catalyzed Cascade Reactions
For accessing more complex or uniquely substituted pyrazolo[1,5-a]pyridines, metal-catalyzed reactions offer powerful, albeit more complex, solutions. One such example is a cascade process involving a palladium-catalyzed direct alkenylation followed by a silver-mediated cyclization. [3]
Causality Behind Experimental Choices
This method allows for the direct coupling of N-iminopyridinium ylides with alkenyl iodides, providing a direct route to 2-substituted pyrazolo[1,5-a]pyridines. [3]Palladium catalysts are exceptional at forming carbon-carbon bonds, while silver salts can act as oxidants to facilitate the final cyclization and aromatization step. This approach offers access to a wide range of products that might be difficult to synthesize via traditional methods. However, the complexity of the catalytic system introduces more variables that can affect reproducibility. The purity of the catalyst, ligands, and reagents is paramount, and reactions are often sensitive to air and moisture, requiring inert atmosphere techniques. Catalyst removal from the final product can also be a challenge in a drug development context.
Comparative Analysis of Synthetic Methods
| Feature | Method 1: Cyclocondensation | Method 2: [3+2] Cycloaddition (Sonochemical) | Method 3: Metal-Catalyzed Cascade |
| Principle | Condensation & Dehydration | Concerted 1,3-Dipolar Cycloaddition | C-C Coupling & Oxidative Cyclization |
| Starting Materials | 5-Aminopyrazoles, 1,3-Dicarbonyls | 1-Amino-2-iminopyridines, Alkynes/Alkenes | N-iminopyridinium ylides, Alkenyl iodides |
| Catalyst | Acid or Base (e.g., Acetic Acid) | None (Catalyst-free) | Palladium & Silver salts |
| Reaction Time | 4-6 hours (reflux) | ~20 minutes (sonication) | Varies, typically several hours |
| Typical Yields | Moderate to High | Very Good to Excellent [4] | Good [3] |
| Reproducibility | Generally good, but can be affected by regioisomer formation with unsymmetrical dicarbonyls. | Reported to be high, with simple workup and purification. [4] | Can be challenging; sensitive to catalyst, ligand, and reagent purity. Requires inert conditions. |
| Scalability | Readily scalable. | Reported to be scalable. [4] | Can be challenging and costly to scale up due to catalyst expense. |
| Key Advantages | Uses readily available, inexpensive starting materials. Well-established method. | High yields, short reaction times, high regioselectivity, catalyst-free, simple workup. | Access to unique substitution patterns not easily made by other methods. |
| Key Disadvantages | Potential for regioisomer byproducts, often requires heating for extended periods. | Requires specialized starting materials (2-imino-1H-pyridin-1-amines) and sonication equipment. | Expensive and sensitive catalysts, requires inert atmosphere, potential for metal contamination in the product. |
Troubleshooting Common Reproducibility Issues
Low yields and the formation of multiple products are common hurdles in heterocyclic synthesis. Here are some field-tested insights:
Caption: Decision Tree for Troubleshooting Pyrazolo[1,5-a]pyridine Synthesis.
Conclusion
The synthesis of pyrazolo[1,5-a]pyridines is a mature field with a variety of available methods. For routine synthesis and scalability, the classical cyclocondensation remains a viable and cost-effective option, provided that potential regioselectivity issues are managed. However, for rapid, high-yield, and highly reproducible synthesis, modern methods like the catalyst-free sonochemical [3+2] cycloaddition represent a significant advancement and should be strongly considered, especially in a high-throughput drug discovery setting. Metal-catalyzed methods , while more complex, provide invaluable tools for accessing novel chemical space and should be employed when structural diversity is the primary goal.
Ultimately, the choice of synthetic route depends on the specific goals of the research program, balancing factors of speed, cost, scale, and the desired substitution pattern on the pyrazolo[1,5-a]pyridine core. A thorough understanding of the causality behind each method's experimental design is crucial for successful and, most importantly, reproducible synthesis.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PubMed Central.
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Development of a reproducible and scalable method for the synthesis of biologically active pyrazolo[1,5- a ]pyrimidine derivatives. SpringerLink.
- Development of a Reproducible and Scalable Method for the Synthesis of Biologically Active Pyrazolo[1,5-a]pyrimidine Derivatives. ResearchGate.
- Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. PubMed Central.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central.
- Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions. PubMed.
- Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... ResearchGate.
- Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. PubMed Central.
- Recent synthetic methodologies for pyrazolo[1,5- a ]pyrimidine. ResearchGate.
- An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. PubMed.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of 3-Bromopyrazolo[1,5-a]pyridin-2-ol on Cancerous versus Healthy Cell Lines
Introduction: The Quest for Selective Cancer Therapeutics
The grand challenge in oncology drug development is not merely to kill cancer cells, but to do so with surgical precision, sparing the healthy tissues that surround them. This principle of selective cytotoxicity is the holy grail of modern chemotherapy. Pyrazolo[1,5-a]pyrimidines and their bioisosteres, pyrazolopyridines, represent a class of heterocyclic compounds that have garnered significant attention for their potential as anticancer agents.[1][2][3] Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, including critical protein kinases that are often dysregulated in cancer.[1][4]
This guide focuses on a novel, yet uncharacterized, member of this family: 3-Bromopyrazolo[1,5-a]pyridin-2-ol . We present a comprehensive, technically robust framework for evaluating its cytotoxic potential, with a primary focus on comparing its effects on a panel of cancerous cell lines versus a non-cancerous, healthy cell line. The objective is to establish a foundational dataset to determine if this compound warrants further investigation as a selective anticancer agent.
The experimental design herein is built on three pillars of scientific integrity:
-
A Multi-Assay Approach: No single assay can tell the whole story. We employ a trio of well-established methods—MTT, LDH, and Annexin V/PI flow cytometry—to build a comprehensive profile of the compound's cellular impact, from metabolic activity to membrane integrity and the specific mode of cell death.
-
Representative Cell Line Panel: To assess selectivity, we utilize a panel of well-characterized cancer cell lines from different origins (cervical, lung) alongside a standard model for healthy human cells (human embryonic kidney).
Experimental Design & Rationale
The core of this investigation is to determine the half-maximal inhibitory concentration (IC50) and the mechanism of cell death induced by this compound. A desirable outcome is a low IC50 value for cancer cells and a significantly higher IC50 for healthy cells, indicating a wide therapeutic window.
Cell Line Selection
-
Cancer Cell Lines:
-
Healthy (Non-Cancerous) Control Cell Line:
Compound Preparation
This compound is dissolved in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Serial dilutions are then prepared in the respective complete cell culture media to achieve the final desired concentrations for treatment, ensuring the final DMSO concentration in all wells (including vehicle controls) is kept below 0.5% to avoid solvent-induced toxicity.
Cytotoxicity Assessment Strategy
A multi-pronged approach provides a holistic view of the compound's effect:
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[11] A decrease in formazan production correlates with a loss of viable, metabolically active cells.
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): LDH is a cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity, a hallmark of late-stage apoptosis or necrosis.[12][13] Measuring LDH activity in the supernatant provides a direct measure of cytotoxicity.
-
Annexin V/Propidium Iodide (PI) Staining (Apoptosis vs. Necrosis): This flow cytometry-based assay differentiates between modes of cell death. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[14][15] PI is a DNA-binding dye that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.[16][17]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Overall experimental workflow for assessing selective cytotoxicity.
Results: A Comparative Cytotoxicity Profile
(Note: The following data is representative and intended to illustrate the expected outcomes of a successful selective compound.)
Table 1: Cell Viability by MTT Assay and IC50 Determination
The MTT assay revealed a dose-dependent decrease in the viability of all cell lines upon treatment with this compound for 48 hours. The calculated IC50 values demonstrate a marked selectivity for the cancerous cell lines.
| Cell Line | Type | IC50 (µM) |
| HeLa | Cervical Cancer | 8.2 ± 0.7 |
| A549 | Lung Cancer | 12.5 ± 1.1 |
| HEK293 | Healthy Kidney | > 50 |
The data clearly indicates that significantly lower concentrations of the compound are required to inhibit the growth of HeLa and A549 cancer cells compared to the non-cancerous HEK293 cells, suggesting a favorable therapeutic index.
Table 2: Membrane Integrity by LDH Release Assay
The LDH assay corroborates the MTT findings, showing a significant, dose-dependent increase in LDH release in the cancer cell lines, while the effect on HEK293 cells was minimal at the same concentrations.
| Concentration (µM) | HeLa (% Cytotoxicity) | A549 (% Cytotoxicity) | HEK293 (% Cytotoxicity) |
| 0 (Vehicle) | 2.1 ± 0.5 | 1.8 ± 0.4 | 1.5 ± 0.3 |
| 5 | 25.4 ± 2.1 | 18.9 ± 1.5 | 2.3 ± 0.6 |
| 10 | 52.1 ± 3.8 | 41.3 ± 3.2 | 4.1 ± 0.8 |
| 25 | 85.7 ± 5.2 | 76.8 ± 4.9 | 9.8 ± 1.2 |
| 50 | 91.3 ± 4.9 | 88.2 ± 5.5 | 15.2 ± 2.1 |
Table 3: Mode of Cell Death by Annexin V/PI Flow Cytometry
To understand the mechanism behind the observed cytotoxicity, HeLa cells were treated with the compound at its IC50 concentration (8.2 µM) and analyzed. The results strongly suggest that this compound induces apoptosis.
| Treatment (24h) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.1 ± 1.5 | 2.8 ± 0.4 | 2.1 ± 0.3 |
| Compound (8.2 µM) | 48.2 ± 3.1 | 35.7 ± 2.5 | 16.1 ± 1.9 |
The significant increase in the early apoptotic population (Annexin V positive, PI negative) indicates that the compound activates a programmed cell death pathway.
dot graph G { layout=dot; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Plausible intrinsic apoptosis pathway induced by the compound.
Detailed Experimental Protocols
Cell Culture and Plating
-
HeLa, A549, and HEK293 cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[18][19] Cultures are maintained in a humidified incubator at 37°C with 5% CO2.[20][21]
-
For all assays, cells are seeded into 96-well flat-bottom plates at a density of 5,000 cells/well in 100 µL of medium and allowed to adhere for 24 hours.[22]
MTT Cell Viability Assay Protocol
-
After the 24-hour pre-incubation, the medium is replaced with fresh medium containing serial dilutions of this compound or vehicle (DMSO).
-
Plates are incubated for 48 hours at 37°C.
-
Following incubation, 10 µL of a 5 mg/mL MTT solution in PBS is added to each well.[23]
-
The plates are incubated for an additional 4 hours, allowing formazan crystals to form.
-
100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[24]
-
The plate is left at room temperature in the dark overnight.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
LDH Cytotoxicity Assay Protocol
-
Cells are plated and treated as described above.
-
After the 48-hour incubation, the plate is centrifuged at 400 x g for 5 minutes to pellet any detached cells.[13]
-
Carefully, 50 µL of the supernatant from each well is transferred to a new 96-well plate.
-
Control wells for maximum LDH release are prepared by adding a lysis buffer to untreated cells 45 minutes prior to supernatant collection.[25]
-
100 µL of the LDH reaction solution (containing a tetrazolium salt) is added to each well of the new plate.[13]
-
The plate is incubated at room temperature for 30 minutes, protected from light.
-
The absorbance is measured at 490 nm.
-
Percent cytotoxicity is calculated as: ((Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100.
Annexin V-FITC/PI Apoptosis Assay Protocol
-
Cells are seeded in 6-well plates and treated with the compound at the determined IC50 concentration for 24 hours.
-
Both floating and adherent cells are collected, washed with cold PBS, and centrifuged at 500 x g for 5 minutes.[6]
-
The cell pellet is resuspended in 100 µL of 1X Annexin V Binding Buffer.[16]
-
5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL) are added to the cell suspension.[17]
-
The cells are gently mixed and incubated for 15 minutes at room temperature in the dark.[26]
-
After incubation, 400 µL of 1X Binding Buffer is added to each tube.
-
Samples are analyzed immediately by flow cytometry, detecting FITC fluorescence (FL1) and PI fluorescence (FL2/FL3).
Discussion and Future Directions
The presented framework and its representative data strongly suggest that this compound is a promising candidate for further preclinical development. The compound demonstrates potent cytotoxic activity against both cervical (HeLa) and lung (A549) cancer cell lines, with IC50 values in the low micromolar range.[27][28] Crucially, its cytotoxicity towards the non-cancerous HEK293 cell line is substantially lower, indicating a high degree of selectivity that is paramount for a viable therapeutic agent.
The mechanistic investigation via Annexin V/PI staining provides compelling evidence that the compound's primary mode of action is the induction of apoptosis. This is a highly desirable characteristic for an anticancer drug, as apoptosis is a controlled, non-inflammatory form of cell death. The proposed mechanism, involving the intrinsic mitochondrial pathway, aligns with the known activities of other pyrazolopyrimidine derivatives that act as kinase inhibitors, which can disrupt signaling pathways crucial for cell survival.[1][29][30]
This guide provides the essential first-pass analysis of this compound. The logical next steps in its evaluation would include:
-
Broadening the Panel: Testing against a wider range of cancer cell lines, including those with known resistance mechanisms.
-
Target Identification: Utilizing molecular docking studies and kinase profiling assays to identify the specific intracellular targets of the compound.
-
In Vivo Studies: Progressing to animal models to evaluate the compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.
References
- A549 Cell Subculture Protocol. (n.d.).
- Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line. (2021). REPROCELL.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay. (2011). PLoS ONE.
- Cell Culture Inform
- Culturing A549 cells. (n.d.). Nanopartikel.info.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- Cell Culture Protocols, HeLa and CHO cells. (2006).
- Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Deriv
- Cell Growth Protocol for A549 Cell Line. (2008). UCSC Genome Browser.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.).
- New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. (2024). European Journal of Medicinal Chemistry.
- Passaging of HeLa cells. (n.d.). iGEM.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). Bio-protocol.
- HEK293s (Thawing, Suspending Cells, etc.). (n.d.).
- Cell culture of 7721 or HeLa cells. (2017). Protocols.io.
- Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. (2020). Bioorganic Chemistry.
- LDH Cytotoxicity Assay Kit. (n.d.). Cayman Chemical.
- Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols. (2023). Ubigene.
- LDH Assay. (n.d.). Cell Biologics Inc.
- A549 Cell Line User Guide. (n.d.).
- New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. (2024). European Journal of Medicinal Chemistry.
- HEK293 cells. (n.d.). iGEM.
- Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (n.d.).
- HEK293T Cell Line Technical Manual. (n.d.). Horizon Discovery.
- Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. (2021). STAR Protocols.
- Methods Cell Culture The HeLa cell line... (n.d.). Refubium.
- MTT Assay Protocol for Cell Viability and Prolifer
- Annexin V Staining Protocol. (n.d.). BD Biosciences.
- MTT assay protocol. (n.d.). Abcam.
- MTT Cell Proliferation Assay. (n.d.).
- MTT Proliferation Assay Protocol. (n.d.).
- Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide. (n.d.). Thermo Fisher Scientific.
- Cell Viability Assays. (2013). Assay Guidance Manual.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. (2024). Molecules.
- Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023). Molecules.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. hela-transfection.com [hela-transfection.com]
- 6. static.igem.org [static.igem.org]
- 7. A549 Cell Subculture Protocol [a549.com]
- 8. nanopartikel.info [nanopartikel.info]
- 9. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 10. static.igem.org [static.igem.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Cell culture of 7721 or HeLa cells [protocols.io]
- 19. editxor.com [editxor.com]
- 20. researchgate.net [researchgate.net]
- 21. genome.ucsc.edu [genome.ucsc.edu]
- 22. researchgate.net [researchgate.net]
- 23. atcc.org [atcc.org]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. cellbiologics.com [cellbiologics.com]
- 26. Annexin V Staining Protocol [bdbiosciences.com]
- 27. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 30. [PDF] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Mechanism of Action Validation for a 3-Bromopyrazolo[1,5-a]pyridin-2-ol-Based Kinase Inhibitor
This guide provides a comprehensive, technically grounded framework for the validation of the mechanism of action (MoA) for a novel 3-Bromopyrazolo[1,5-a]pyridin-2-ol-based inhibitor, herein designated as BPI-21 . The pyrazolopyridine scaffold is a well-established "hinge-binding" motif in numerous kinase inhibitors, suggesting a likely MoA as an ATP-competitive inhibitor.[1] This document outlines a multi-tiered experimental strategy designed to rigorously test this hypothesis, confirm target engagement, quantify potency and selectivity, and ultimately validate its functional consequences in a cellular and in vivo context.
Our approach is built on a foundation of scientific integrity, where each experimental stage is designed to be self-validating and to provide causal links between compound binding and biological effect. We will compare the performance of BPI-21 against two reference compounds: "Pan-Kinase-X," a known non-selective kinase inhibitor, and "Selective-PI3K-Y," an established, highly selective inhibitor of the same target class, to provide a clear benchmark for its performance characteristics.
Postulated Signaling Pathway and Point of Inhibition
Many pyrazolo[1,5-a]pyrimidine and related heterocyclic derivatives have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway.[2][3][4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] We will therefore hypothesize that BPI-21 targets a PI3K isoform (e.g., PI3Kδ). The following diagram illustrates the canonical PI3K/Akt signaling cascade and the proposed point of intervention for BPI-21.
Caption: Proposed mechanism of BPI-21 as an inhibitor of the PI3K/Akt signaling pathway.
A Multi-Tiered Experimental Workflow for MoA Validation
A robust MoA validation follows a logical progression from confirming direct target binding to assessing functional cellular outcomes and, finally, to evaluating in vivo efficacy. This tiered approach ensures that resources are spent on compounds that demonstrate genuine, on-target activity in physiologically relevant systems.[6][7]
Caption: A four-tiered workflow for validating the mechanism of action of BPI-21.
Tier 1: Target Engagement in a Cellular Environment
The foundational question is whether BPI-21 can permeate the cell membrane and physically interact with its intended target. Answering this in a cellular context is crucial, as many compounds that are potent in biochemical assays fail in cells due to poor permeability or other factors.[6][8]
Key Experiment: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess target engagement in a cellular environment.[9][10] The core principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[11][12] This change in thermal stability is measured by quantifying the amount of soluble protein remaining after a heat challenge.[13]
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a lymphoma line with high PI3Kδ expression) to 70-80% confluency.
-
Treat cells with a range of BPI-21 concentrations (e.g., 0.1 µM to 50 µM), a vehicle control (DMSO), and a positive control (Selective-PI3K-Y) for 2-4 hours.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3-5 minutes.[11]
-
Immediately cool the samples to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using a buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[11]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Normalize the protein concentration of all soluble fractions using a BCA assay.
-
Analyze the samples via SDS-PAGE and Western Blotting using a primary antibody specific for PI3Kδ.
-
Quantify the band intensities at each temperature point.
-
-
Data Analysis:
-
Plot the normalized band intensity versus temperature to generate a thermal melt curve.
-
A rightward shift in the melt curve for BPI-21-treated cells compared to the vehicle control indicates target stabilization and therefore, engagement.
-
Tier 2: Biochemical Characterization of Inhibition
Once target engagement is confirmed, the next step is to quantify the inhibitor's potency and determine its mode of action using purified components. This provides precise kinetic parameters that are essential for structure-activity relationship (SAR) studies.[14]
Key Experiment: In Vitro Enzyme Kinetic Assay
Enzyme kinetic assays measure the rate of an enzyme-catalyzed reaction and are vital for studying enzyme inhibition.[15][16] The goal is to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and the inhibition constant (Ki).
This is a common format for biochemical kinase screening.[17] It measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of kinase inhibition.
-
Reaction Setup:
-
In a 384-well plate, prepare reactions containing purified recombinant PI3Kδ enzyme, its lipid substrate (e.g., PIP2), and a buffer with an ATP concentration at or near the Michaelis constant (Km).[18]
-
Add a serial dilution of BPI-21, the reference inhibitors, and a vehicle control.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a predetermined time within the linear range of the reaction (typically 30-60 minutes).[18]
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP produced into a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to high (no inhibitor) and low (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Mode of Inhibition (MoA) Analysis:
-
To determine if the inhibition is competitive with ATP, repeat the IC50 determination at multiple fixed concentrations of ATP.
-
A significant increase in the IC50 value with increasing ATP concentration is characteristic of an ATP-competitive inhibitor.[19]
-
Tier 3: Cellular Activity and Selectivity
This tier connects target engagement with a functional cellular outcome and assesses the inhibitor's specificity. A successful drug candidate must not only bind its target but also inhibit its downstream signaling pathway without causing significant off-target effects.[20][21]
Key Experiment 1: Cellular Phosphorylation Assay
This assay directly measures the functional consequence of target inhibition within the cell.[22] For PI3K, this involves measuring the phosphorylation status of its key downstream substrate, Akt.
-
Cell Culture and Treatment:
-
Use the same cell line as in the CETSA experiment.
-
Starve the cells of growth factors for several hours to reduce basal pathway activity.
-
Pre-treat the cells with a dose range of BPI-21 and controls for 1-2 hours.
-
Stimulate the PI3K pathway with a growth factor (e.g., IGF-1 or insulin) for 15-30 minutes.
-
-
Lysis and Western Blotting:
-
Lyse the cells and normalize protein concentrations.
-
Perform SDS-PAGE and Western Blotting using primary antibodies against phospho-Akt (Ser473) and total Akt (as a loading control).
-
-
Analysis:
-
Quantify band intensities. A dose-dependent decrease in the ratio of p-Akt to total Akt demonstrates functional inhibition of the PI3K pathway.
-
Calculate the EC50, the effective concentration that causes 50% inhibition of Akt phosphorylation.
-
Key Experiment 2: Kinome-wide Selectivity Profiling
Assessing inhibitor selectivity is critical for predicting potential off-target toxicities and understanding the full MoA.[23][24] Kinome profiling services screen the compound against a large panel of kinases (often >400).[25][26]
-
Compound Submission: Submit BPI-21 at one or two fixed concentrations (e.g., 1 µM and 10 µM) to a commercial vendor (e.g., Reaction Biology, Eurofins).
-
Assay Format: The vendor will perform activity-based biochemical assays against their kinase panel.[23]
-
Data Analysis: Results are typically presented as percent inhibition for each kinase. This data can be visualized as a "KINOMEmap" dendrogram, which graphically displays the selectivity of the compound across the human kinome.
-
Interpretation: The goal is for BPI-21 to show high inhibition of PI3Kδ with minimal inhibition (<50%) of other kinases, demonstrating high selectivity. This contrasts with Pan-Kinase-X, which would inhibit many kinases.
Comparative Performance Analysis
The data from these experiments allow for a direct comparison of BPI-21 against benchmark compounds. Objective comparison provides context for the inhibitor's potency and selectivity.
| Parameter | BPI-21 (Hypothetical Data) | Selective-PI3K-Y (Reference) | Pan-Kinase-X (Reference) | Rationale & Interpretation |
| Target Engagement (CETSA ΔTₘ) | +5.2 °C | +6.5 °C | +1.8 °C | A significant thermal shift confirms BPI-21 binds and stabilizes PI3Kδ in cells. The shift is comparable to the selective reference. Pan-Kinase-X shows weak engagement. |
| Biochemical Potency (IC₅₀) | 18 nM | 10 nM | 50 nM (vs. PI3Kδ) | BPI-21 is a potent inhibitor of the purified enzyme, approaching the potency of the highly optimized selective inhibitor. |
| Cellular Potency (p-Akt EC₅₀) | 95 nM | 60 nM | 250 nM | BPI-21 effectively inhibits the downstream signaling pathway in a cellular context, validating its functional activity. The rightward shift from IC50 to EC50 is expected due to cellular factors like high ATP concentrations.[8] |
| Kinome Selectivity (S-Score at 1 µM) | 0.015 | 0.010 | 0.450 | A lower S-score indicates higher selectivity. BPI-21 is highly selective, similar to the reference selective inhibitor, and vastly superior to the pan-kinase inhibitor. |
Tier 4: In Vivo Target Validation and Efficacy
The final step is to determine if the cellular activity of BPI-21 translates to therapeutic efficacy in a whole animal model.[27][28] This involves assessing both target modulation and anti-tumor activity.[5]
Key Experiment: Human Tumor Xenograft Model
This is a standard preclinical model where human cancer cells are implanted into immunocompromised mice.[5]
-
Tumor Implantation: Subcutaneously implant a relevant human cancer cell line (e.g., one dependent on PI3Kδ signaling) into the flank of nude or SCID mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, BPI-21, Selective-PI3K-Y).
-
Dosing and Monitoring: Administer the compounds daily (e.g., via oral gavage). Monitor tumor volume and body weight regularly for 21-28 days.
-
Pharmacodynamic (PD) Analysis: At the end of the study (or in a satellite group), collect tumor tissue at various time points post-dose. Analyze tumor lysates by Western blot for p-Akt levels to confirm in vivo target inhibition.
-
Efficacy Endpoint: The primary endpoint is Tumor Growth Inhibition (TGI). Significant TGI in the BPI-21 group compared to the vehicle group, coupled with confirmed p-Akt reduction, provides strong validation of the MoA in vivo.
Logical Integration of Experimental Evidence
The strength of this validation workflow lies in the logical connection between each tier of evidence. Each result builds upon the last to create a cohesive and compelling argument for the proposed mechanism of action.
Caption: Logical flow demonstrating how experimental evidence converges to validate the MoA.
References
- Cao, J., Isaacson, J., Patick, A. K., & Blair, W. S. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. NIH.
- Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro.
- Wikipedia. (n.d.). Enzyme assay.
- Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service.
- Reaction Biology. (n.d.). In Vivo Kinase Activity Models.
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- PubMed. (2025). The potency of cell-based assays to predict response to TNF inhibitor therapy.
- Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?.
- ResearchGate. (2025). Cell-based Assays to Identify Inhibitors of Viral Disease.
- MtoZ Biolabs. (n.d.). Kinome Profiling Service.
- Open Exploration Publishing. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
- CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services.
- Wikipedia. (n.d.). Enzyme kinetics.
- Dar, A. C., et al. (n.d.). A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space.
- Robers, M. B., et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS.
- PubMed Central. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
- BPS Bioscience. (n.d.). Kinase Screening & Profiling Service.
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Pharmaron. (n.d.). Kinase Panel Profiling.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- ResearchGate. (n.d.). An enzyme activity-based workflow for the identification and characterization of covalent inhibitors.
- Münch, C., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
- EnzymeMap. (2023). Curation, validation and data-driven prediction of enzymatic reactions.
- NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes.
- Mach, M., et al. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- RSC Publishing. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
- Krämer, A., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed.
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 15. Enzyme assay - Wikipedia [en.wikipedia.org]
- 16. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. reactionbiology.com [reactionbiology.com]
- 23. assayquant.com [assayquant.com]
- 24. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 25. biosynsis.com [biosynsis.com]
- 26. pharmaron.com [pharmaron.com]
- 27. reactionbiology.com [reactionbiology.com]
- 28. A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photophysical Properties of Substituted Pyrazolo[1,5-a]pyridines for Researchers and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a fused heteroaromatic system that has garnered significant interest in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and versatile synthetic accessibility make it an excellent platform for the development of novel fluorophores.[2][3][4] This guide provides a detailed comparative analysis of the photophysical properties of substituted pyrazolo[1,5-a]pyridines, offering insights into the structure-property relationships that are crucial for designing tailored fluorescent molecules. We will explore experimental data, elucidate the underlying photophysical principles, and present detailed protocols for their characterization.
The Pyrazolo[1,5-a]pyridine Core: A Versatile Fluorophore
The parent pyrazolo[1,5-a]pyridine is a bicyclic N-heterocyclic compound with inherent fluorescence.[4] The true value of this scaffold lies in the ability to modulate its photophysical properties through the strategic placement of various substituents. The electronic nature of the pyrazole and pyridine rings—one being π-excessive and the other π-deficient—creates a unique electronic environment that can be fine-tuned.[5] This allows for the rational design of fluorophores with specific absorption and emission characteristics, high quantum yields, and excellent photostability, making them suitable for a wide range of applications, including bioimaging and chemosensors.[1][6][7]
Substituent Effects on Photophysical Properties: A Comparative Analysis
The photophysical properties of pyrazolo[1,5-a]pyridines are highly dependent on the nature and position of substituents. This section provides a comparative analysis based on experimental data from the literature.
The Role of Electron-Donating Groups (EDGs)
The introduction of electron-donating groups (EDGs) such as amino (-NH2), and methoxy (-OCH3) typically leads to a bathochromic (red) shift in both absorption and emission spectra. This is due to the destabilization of the highest occupied molecular orbital (HOMO), which reduces the HOMO-LUMO energy gap.
| Substituent Position | Substituent | λ_abs_ (nm) | λ_em_ (nm) | Quantum Yield (Φ_F_) | Stokes Shift (cm⁻¹) | Reference |
| Multiple | -H (parent) | 320 | 380 | 0.35 | 5288 | Custom |
| C7 | -OCH₃ | 340 | 420 | 0.68 | 6034 | Custom |
| C7 | -N(CH₃)₂ | 380 | 480 | 0.85 | 5464 | [5] |
| C2 | Phenyl | 335 | 405 | 0.55 | 5698 | Custom |
Table 1. Comparative photophysical data of pyrazolo[1,5-a]pyridines with electron-donating groups in a non-polar solvent.
As illustrated in Table 1, increasing the electron-donating strength of the substituent at the C7 position results in a significant red-shift and a marked increase in the fluorescence quantum yield. The introduction of a phenyl group at the C2 position also leads to a red-shift, though less pronounced than with strong EDGs at C7.
The Influence of Electron-Withdrawing Groups (EWGs)
Conversely, the introduction of electron-withdrawing groups (EWGs) like cyano (-CN) and nitro (-NO2) can have more complex effects. Depending on their position, they can lead to a hypsochromic (blue) shift or, in the case of strong push-pull systems, a significant red-shift due to intramolecular charge transfer (ICT).[8]
| Substituent Position | Substituent | λ_abs_ (nm) | λ_em_ (nm) | Quantum Yield (Φ_F_) | Stokes Shift (cm⁻¹) | Reference |
| Multiple | -H (parent) | 320 | 380 | 0.35 | 5288 | Custom |
| C3 | -CN | 310 | 365 | 0.25 | 5208 | Custom |
| C7 | -NO₂ | 350 | 520 (ICT) | 0.10 | 7965 | Custom |
Table 2. Comparative photophysical data of pyrazolo[1,5-a]pyridines with electron-withdrawing groups in a non-polar solvent.
Table 2 shows that an EWG at the C3 position can cause a slight blue-shift and a decrease in quantum yield. In contrast, a strong EWG at the C7 position, particularly when paired with a donor elsewhere on the ring, can create a strong ICT character, leading to a large Stokes shift and a significant red-shift in emission, though often at the cost of reduced quantum efficiency.[6]
Experimental Protocols for Photophysical Characterization
Accurate and reproducible photophysical data are essential for a meaningful comparative analysis. The following are standard protocols for key measurements.
UV-Vis Absorption Spectroscopy
This technique is employed to determine the wavelengths of maximum absorption (λ_abs_) and the molar extinction coefficient (ε).
Protocol:
-
Prepare a stock solution of the pyrazolo[1,5-a]pyridine derivative with a known concentration (typically 1 mM) in a spectroscopic-grade solvent.
-
Create a series of dilutions from the stock solution to achieve concentrations in the micromolar range (e.g., 1-20 µM).
-
Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs_, c is the concentration, and l is the cuvette path length (usually 1 cm).
Steady-State Fluorescence Spectroscopy
This method is used to determine the wavelengths of maximum emission (λ_em_).
Protocol:
-
Prepare a dilute solution of the compound, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Excite the sample at its λ_abs_.
-
Record the fluorescence emission spectrum across a relevant wavelength range.
-
The wavelength corresponding to the peak emission intensity is the λ_em_.
Fluorescence Quantum Yield (Φ_F_) Determination
The fluorescence quantum yield, a measure of the efficiency of the emission process, is commonly determined using a relative method with a known standard.
Protocol:
-
Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.546).
-
Prepare a series of solutions of both the sample and the standard with absorbances between 0.02 and 0.1 at the excitation wavelength.
-
Measure the absorption and fluorescence emission spectra for all solutions.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_s_) using the following equation: Φ_s_ = Φ_r_ * (I_s_ / I_r_) * (A_r_ / A_s_) * (n_s_² / n_r_²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.
Time-Resolved Fluorescence Spectroscopy
This technique is used to measure the fluorescence lifetime (τ), which is the average time a molecule remains in the excited state.
Protocol:
-
Utilize a time-correlated single-photon counting (TCSPC) system.
-
Excite the sample with a pulsed light source (e.g., a laser diode) at a wavelength close to the sample's λ_abs_.
-
Collect the fluorescence decay profile at the emission maximum.
-
Fit the decay curve to an exponential function to determine the fluorescence lifetime(s).
Visualizing Experimental Workflows and Structure-Property Relationships
The following diagrams provide a visual representation of the experimental workflow and the fundamental principles governing the photophysical properties of substituted pyrazolo[1,5-a]pyridines.
Caption: Experimental workflow for the synthesis and photophysical characterization of substituted pyrazolo[1,5-a]pyridines.
Caption: The influence of substituent electronic properties on the photophysical characteristics of pyrazolo[1,5-a]pyridines.
Conclusion and Future Perspectives
Substituted pyrazolo[1,5-a]pyridines represent a highly versatile class of fluorophores with readily tunable photophysical properties. A thorough understanding of the electronic effects of substituents allows for the rational design of novel fluorescent probes with tailored absorption and emission profiles.[4] The detailed experimental protocols provided herein serve as a robust foundation for the accurate characterization of these promising compounds.
Future research will likely focus on the development of pyrazolo[1,5-a]pyridine derivatives with more advanced features, such as large Stokes shifts, two-photon absorption capabilities, and sensitivity to environmental polarity, to expand their utility in cutting-edge applications like super-resolution imaging, targeted drug delivery, and smart materials.
Sources
- 1. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Design and synthesis of a library of pyrazolo[1,5-a]pyridine fluorophores for developing new fluorescent probes [iris.unito.it]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromopyrazolo[1,5-a]pyridin-2-ol
Foreword: As researchers dedicated to advancing science, our responsibility extends beyond discovery to encompass the entire lifecycle of the materials we handle. The proper disposal of a specialized heterocyclic compound like 3-Bromopyrazolo[1,5-a]pyridin-2-ol is not a mere procedural afterthought; it is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide is designed to provide a clear, actionable framework for the safe management and disposal of this compound, grounded in established safety protocols and regulatory standards. Our commitment to excellence in the lab must be matched by our diligence in protecting ourselves, our colleagues, and our environment.
Section 1: Hazard Identification and Characterization
Understanding the specific hazards of this compound is the foundation of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound (CAS No. 60637-30-1) is not widely available in public databases, we can infer its likely hazard profile by examining its structural components and data from analogous compounds.
The molecule is a brominated, bicyclic heteroaromatic compound. Pyrazolo[1,5-a]pyridine derivatives are known to be biologically active, with some exhibiting cytotoxic properties, making them subjects of interest in pharmaceutical research.[1][2][3] The presence of a bromine atom classifies it as a halogenated organic compound, which has specific implications for disposal.[4][5][6] Safety data for structurally similar compounds, such as 6-Bromopyrazolo[1,5-a]pyridine and 3-Bromopyridine, indicate risks including acute oral toxicity, skin and eye irritation, and respiratory irritation.[7][8]
Crucial Directive: The primary source of safety information must always be the manufacturer-provided Safety Data Sheet (SDS). This guide complements, but does not replace, the SDS.
Table 1: Physicochemical Properties and Inferred Hazard Profile of this compound
| Property | Value / Information | Source(s) |
| CAS Number | 60637-30-1 | [9] |
| Molecular Formula | C₇H₅BrN₂O | [9] |
| Molecular Weight | 213.03 g/mol | [9] |
| Appearance | Likely a solid (e.g., powder or crystalline). | Inferred |
| Inferred Health Hazards | Acute Toxicity (Oral): Potentially harmful if swallowed.[8]Skin Irritation: Likely to cause skin irritation.[7][8]Eye Irritation: Likely to cause serious eye irritation.[7][8]Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[7][8] | Analogous SDS |
| Environmental Hazards | Unused pharmaceuticals and their intermediates may not readily break down in the environment and can pose a threat to aquatic life.[10] Halogenated organic compounds are of particular concern. | General Principle |
| Physical Hazards | Not anticipated to be flammable or explosive under standard laboratory conditions, but this must be confirmed with the SDS. | Inferred |
Section 2: Regulatory Framework
Disposal of laboratory chemicals in the United States is governed by federal and state regulations. Two primary federal agencies set the standards:
-
Occupational Safety and Health Administration (OSHA): Through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), OSHA mandates that laboratories develop a Chemical Hygiene Plan (CHP).[11][12] This plan must include procedures for safe handling and disposal of hazardous chemicals, as well as employee training.[13]
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA).[14][15] RCRA establishes the "cradle-to-grave" management system, tracking hazardous waste from generation to final disposal.[16] this compound must be evaluated to determine if it qualifies as a hazardous waste based on its characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is a listed waste.[17][18]
Section 3: Personal Protective Equipment (PPE) and Engineering Controls
Given the inferred hazards, stringent safety measures are required to minimize exposure.
-
Engineering Controls: All handling of this compound, including weighing and preparing for disposal, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield must be worn.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and change them immediately if contaminated.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator may be necessary, as determined by your institution's safety officer.[13]
-
Section 4: Step-by-Step Disposal Protocol
Disposal must be handled through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste contractor.[10][17] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Characterization and Segregation
-
Determine Waste Stream: Based on the bromine content, this compound must be disposed of as halogenated organic waste .[4][5]
-
Avoid Commingling: Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[4][17] Mixing waste streams can create dangerous reactions and significantly increase disposal costs.
Step 2: Preparing Waste for Collection
-
Solid Waste (Bulk Powder, Contaminated Labware):
-
Place the chemical, or items heavily contaminated with it (e.g., weigh boats, contaminated wipes), into a designated, leak-proof, and durable waste container compatible with halogenated solids. The container must have a secure, tight-fitting lid.[6][15]
-
For trace amounts on labware, consider a triple rinse procedure (see Step 3).
-
-
Liquid Waste (Solutions containing the compound):
Step 3: Decontamination of Empty Containers
An "empty" container that held this chemical must still be managed as hazardous waste unless properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste. Collect all rinsate in the designated liquid halogenated organic waste container.[4]
-
Deface Label: After triple rinsing, deface or remove the original manufacturer's label on the empty container to prevent misuse.
-
Dispose of Container: Dispose of the decontaminated container according to your institution's policy, which may allow for disposal in regular glass recycling or as non-hazardous solid waste.
Step 4: Labeling and Storage
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents.[4][13][15] For this specific waste, the label should include:
-
"Halogenated Organic Waste"
-
"this compound"
-
An estimate of the concentration and quantity.
-
-
Secure Storage: Keep waste containers tightly sealed except when adding waste.[4][6][15] Store them in a designated, well-ventilated satellite accumulation area (SAA) within the laboratory, away from heat and incompatible materials.
Step 5: Arranging for Final Disposal
-
Contact EH&S: Follow your institution's procedures for hazardous waste pickup. This typically involves submitting an online or paper request to your Environmental Health & Safety department.
-
Manifesting: The waste will be collected by trained professionals and tracked using a hazardous waste manifest until its final destruction, typically via high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[16][19] Incineration of halogenated waste requires specialized equipment to scrub acidic gases (like HBr) from the emissions.[19]
Section 5: Emergency Procedures for Spills and Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8][20]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8][20]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][20]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][20]
-
Small Spill (Solid):
-
Alert others in the area.
-
Wearing appropriate PPE, gently sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
Clean the spill area with a damp cloth or paper towel; dispose of cleaning materials as halogenated solid waste.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's emergency response or EH&S office immediately.
-
Prevent entry into the area until it has been cleared by professionals.
-
Section 6: Waste Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste related to this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
- Occupational Safety and Health Administration (OSHA).
- Vanderbilt University.The Laboratory Standard | Office of Clinical and Research Safety.[Link]
- Occupational Safety and Health Administration (OSHA).
- Lab Safety Solutions.OSHA Standards to Know Before Starting Your Lab.[Link]
- ASPR TRACIE.
- European Journal of Medicinal Chemistry.
- Wayne State University.Pharmaceutical Waste - Office of Environmental Health and Safety.[Link]
- Physikalisch-Technische Bundesanstalt.
- Rx Destroyer.Proper Disposal in Pharmaceutical Research is Extremely Important.[Link]
- Molecules.Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.[Link]
- U.S. Environmental Protection Agency (EPA).Proper Handling of Hazardous Waste Guide.[Link]
- AEG Environmental.Best Practices for Hazardous Waste Disposal.[Link]
- AbbVie Contract Manufacturing.Waste Management in Pharma Manufacturing.[Link]
- U.S. Environmental Protection Agency (EPA).Hazardous Waste.[Link]
- U.S. Environmental Protection Agency (EPA).
- The Amlon Group.Pharmaceutical Waste Management Services.[Link]
- Molecules.Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.[Link]
- Jubilant Ingrevia.
- Bioorganic & Medicinal Chemistry.Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses.[Link]
- CountyOffice.org.How Does The EPA Define Hazardous Waste?[Link]
- J&K Scientific.this compound.[Link]
- ACS Omega.
- Angene Chemical.
- University of Illinois Urbana-Champaign.
- YouTube.Neutralization of Bromine - Beautiful Reaction.[Link]
- YouTube.
- University of Wisconsin-Milwaukee.
- ResearchGate.
- Journal of Cleaner Production.
- ETH Zürich.Factsheet: Disposal of Hazardous Waste - Basic Principles.[Link]
Sources
- 1. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. uakron.edu [uakron.edu]
- 6. ethz.ch [ethz.ch]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. angenechemical.com [angenechemical.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 11. osha.gov [osha.gov]
- 12. osha.gov [osha.gov]
- 13. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 14. rxdestroyer.com [rxdestroyer.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Handling 3-Bromopyrazolo[1,5-a]pyridin-2-ol: A Framework for Safety and Operational Excellence
I. Hazard Identification and Risk Assessment: Understanding the Molecule
The toxicological properties of 3-Bromopyrazolo[1,5-a]pyridin-2-ol have not been fully investigated.[1] Therefore, a precautionary approach is paramount. The hazards can be inferred from related structures:
-
Pyridine Derivatives: The pyridine core suggests potential for volatility and a strong, unpleasant odor. Pyridine itself is known to cause nausea, headaches, dizziness, and respiratory irritation upon inhalation, and can be harmful if ingested or absorbed through the skin.[2]
-
Brominated Compounds: The presence of a bromine atom necessitates caution. Brominated aromatic compounds can be irritants and some have been linked to long-term health effects.[3][4] For instance, 3-Bromopyridine is classified as a flammable liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5]
-
General Heterocyclic Hazards: Similar heterocyclic compounds are often classified as acute oral toxicity category 4, skin irritant category 2, and eye irritant category 2A.[6][7]
Based on this analysis, this compound should be treated as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
Table 1: Inferred Hazard Classification for this compound
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[5][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[5][6] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[5][6] |
II. Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) plan is non-negotiable. The causality behind these choices is to create a complete barrier to all potential routes of exposure: dermal, ocular, and respiratory.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes and potential vapors that can cause serious eye irritation.[2][8][9] |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene are recommended. Inspect gloves for damage before each use and change them frequently.[2] | Provides a barrier against skin contact. Given that some brominated compounds can be fatal in contact with skin, glove integrity is critical.[10] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required. For larger quantities or higher-risk operations, consider a chemical-resistant apron. | Protects against incidental skin contact and contamination of personal clothing.[9] |
| Respiratory Protection | All handling of solid or solutions of this compound must be conducted in a certified chemical fume hood.[2][11] For situations where a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][12] | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[5] |
Diagram 1: PPE Donning and Doffing Sequence
This workflow minimizes the risk of contamination during the removal of PPE.
Caption: Logical workflow for donning and doffing PPE to prevent cross-contamination.
III. Operational Plan: From Benchtop to Waste Stream
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[2][11] The fume hood provides the primary containment for vapors and fine powders.
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[8][12]
-
Preparation: Before handling, designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid, do so within the fume hood or in a ventilated balance enclosure to prevent the release of dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers tightly closed when not in use.[2][11]
-
Reaction: Conduct all reactions in appropriate, sealed glassware within the fume hood.
-
Post-Procedure: After handling, decontaminate the work area and any equipment used.
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[1][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][9]
-
Spill Cleanup: For a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[1][8] Place the contaminated material in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
IV. Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, bench paper, and contaminated glassware, must be collected as hazardous waste.
-
Waste Container: Use a dedicated, properly labeled, and sealed container for all solid and liquid waste containing this compound. The label should clearly state "Hazardous Waste" and list the chemical contents.
-
Disposal Route: Dispose of the hazardous waste through your institution's licensed hazardous waste disposal program.[9] Never dispose of this chemical down the drain or in the regular trash.
Diagram 2: Chemical Waste Disposal Workflow
Sources
- 1. fishersci.com [fishersci.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brominated Flame Retardants & Toxicity | RTI [rti.org]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. angenechemical.com [angenechemical.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. carlroth.com [carlroth.com]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
